molecular formula C3H4N2O2 B018101 Hydantoin CAS No. 461-72-3

Hydantoin

Numéro de catalogue: B018101
Numéro CAS: 461-72-3
Poids moléculaire: 100.08 g/mol
Clé InChI: WJRBRSLFGCUECM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Hydantoin is a versatile heterocyclic organic compound with significant relevance in multiple research fields. Its imidazolidine-2,4-dione core structure serves as a key precursor and active component in pharmaceuticals, preservatives, and biochemical studies. Key Research Applications & Mechanisms: • Antiviral Research: this compound demonstrates potent in vitro anti-enterovirus activity. Its mechanism is dual-faceted, inhibiting both viral RNA synthesis and viral assembly (morphogenesis). Inhibition of RNA synthesis is the predominant mechanism at higher concentrations, while disruption of viral morphogenesis prevails at lower concentrations . • Pharmaceutical & Neurological Research: As a core structure for anticonvulsant drugs like phenytoin, this compound derivatives are pivotal in studying seizure management. These compounds act as use-dependent blockers of voltage-gated sodium channels, stabilizing neuronal membranes and inhibiting the repetitive firing of action potentials . • Antimicrobial & Cosmetic Science: Derivatives like DMDM this compound are widely utilized as broad-spectrum preservatives in cosmetic and personal care formulations due to their activity against fungi, yeast, and bacteria . • Chemical Biology: this compound and its derivatives are valuable intermediates in enzymatic and synthetic biology studies, including the investigation of hydantoinases and carbamoylases for the production of optically pure amino acids . This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O2/c6-2-1-4-3(7)5-2/h1H2,(H2,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRBRSLFGCUECM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25280-53-9
Record name 2,4-Imidazolidinedione, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25280-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID1052111
Record name 2,4-Imidazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1052111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS]
Record name Hydantoin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14779
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

>15 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49674501
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Vapor Pressure

0.00000747 [mmHg]
Record name Hydantoin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14779
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

461-72-3
Record name Hydantoin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=461-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydantoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HYDANTOIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9226
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Imidazolidinedione
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4-Imidazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1052111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydantoin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.650
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDANTOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6208298TA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the History and Discovery of Hydantoin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydantoin ring, a five-membered heterocyclic structure containing a ureide moiety, is a cornerstone in medicinal chemistry. First isolated in the 19th century, this scaffold has given rise to a clinically significant class of drugs, most notably in the field of anticonvulsant therapy. This technical guide provides an in-depth exploration of the history and discovery of this compound compounds, detailing the seminal synthetic methodologies and the pivotal experiments that unveiled their therapeutic potential. Quantitative data from historical publications are summarized, and key experimental protocols are described to offer a comprehensive resource for researchers in drug discovery and development.

The Genesis of this compound Chemistry: Early Syntheses

The story of this compound begins in 1861 when German chemist Adolf von Baeyer first isolated the parent compound, which he named by contracting "hydrogenation of allantoin."[1] However, the era of substituted hydantoins, the chemical class that would later prove to be of immense therapeutic value, was inaugurated by Friedrich Urech in 1873.

The Urech this compound Synthesis (1873)

Working with amino acids, Urech developed a method to synthesize 5-substituted hydantoins. His pioneering work involved the reaction of an amino acid with potassium cyanate (B1221674) in an acidic medium.[2] This reaction proceeds through the formation of a carbamate (B1207046) intermediate, which then cyclizes to form the this compound ring.

Experimental Protocol: Urech's Synthesis of 5-Methylthis compound (from Alanine)

While Urech's original 1873 publication in Liebigs Annalen der Chemie provides a descriptive account, a generalized modern interpretation of the protocol is as follows: An α-amino acid is dissolved in water, and an equimolar amount of potassium cyanate is added. The solution is then acidified, typically with a strong mineral acid like hydrochloric acid, and heated. The this compound product precipitates upon cooling and can be purified by recrystallization. A 2021 study describes a modern adaptation where α-amino acids are first esterified, then reacted with potassium cyanate to form a ureido derivative, which is subsequently cyclized with hydrochloric acid to yield the this compound in good to excellent yields.[3] For example, the synthesis of this compound from its ureido derivative using 37% v/v HCl on a steam bath resulted in a 93% yield.[3]

The Bucherer-Bergs Reaction (1929-1934)

A more versatile and widely adopted method for synthesizing 5,5-disubstituted hydantoins was developed independently by Hans Theodor Bucherer and Hermann Bergs. This multicomponent reaction involves the condensation of a ketone or aldehyde with potassium cyanide and ammonium (B1175870) carbonate.[4][5][6] The reaction is typically performed in a heated aqueous or alcoholic solution.[4][6]

Experimental Protocol: Generalized Bucherer-Bergs Reaction

A typical procedure involves heating a mixture of the carbonyl compound, potassium cyanide, and ammonium carbonate in a sealed vessel.[7] The molar ratio of ketone to KCN to (NH₄)₂CO₃ is often 1:2:2.[4] The reaction is usually refluxed in water or ethanol (B145695) at 80-100°C, maintaining a pH of approximately 8-9.[4] After the reaction is complete, the mixture is cooled and acidified with hydrochloric acid to precipitate the this compound product.[4] For instance, the synthesis of phenytoin (B1677684) from benzophenone (B1666685) using the Bucherer-Bergs method initially gave low yields (7%), but optimizing conditions by prolonging the reaction time to 90 hours or heating to 110°C in a closed vessel increased the yield to 67-75%.[7] Using KCN instead of NaCN and propylene (B89431) glycol or acetamide (B32628) as a solvent in a steel bomb further improved the yield to 91-96%.[7]

The Biltz Synthesis of Phenytoin (1908)

In 1908, the German chemist Heinrich Biltz synthesized 5,5-diphenylthis compound, the compound that would later be known as phenytoin.[8] His method involved the condensation of benzil (B1666583) (a 1,2-diketone) with urea (B33335) in the presence of a base. This reaction proceeds through a pinacol-like rearrangement.

Experimental Protocol: Biltz Synthesis of Phenytoin

The Biltz synthesis involves the base-catalyzed addition of urea to benzil, followed by a pinacol (B44631) rearrangement.[1] A modern adaptation of this procedure involves dissolving benzil in absolute ethanol or methanol (B129727) before refluxing with urea in the presence of a base.[1] Modifications to the reflux time, ranging from sixty minutes to two hours, have been shown to increase the total percent yield.[1] One study reported that a two-step microwave-assisted approach, where benzil is first reacted with thiourea (B124793) and then oxidized, can yield phenytoin in 80% yield, a significant improvement over the conventional Biltz method which rarely exceeds 50%.[9]

The Discovery of Anticonvulsant Activity: The Landmark Work of Merritt and Putnam

For three decades after its initial synthesis, phenytoin remained an obscure laboratory chemical. Its remarkable therapeutic potential was not uncovered until the late 1930s through the systematic investigation of H. Houston Merritt and Tracy J. Putnam. At the time, the only available antiepileptic drugs were bromides and phenobarbital (B1680315), both of which had significant sedative side effects.[10] Merritt and Putnam sought to identify a nonsedative anticonvulsant.

In 1937, they published a seminal paper in Science describing their animal model for screening potential anticonvulsant compounds.[10] They developed a method to induce controlled seizures in cats using an electrical stimulus and then measured the ability of a test compound to raise the seizure threshold.

Experimental Protocol: Merritt and Putnam's Anticonvulsant Screening in Cats (1937)

The experimental setup consisted of a 45-volt radio battery, a 50-ohm potentiometer, a motor-driven commutator, and an ammeter to deliver a pulsed, square-wave current (80 pulses per second) for 10 seconds through scalp-mouth electrodes to cats.[10][11] The convulsive threshold for each animal was established to be between 6 and 15 milliamperes.[10] They first tested known sedatives. A dose of sodium bromide sufficient to impair the cat's ability to walk raised the convulsive threshold by about 50%.[10][11] In contrast, a dose of phenobarbital producing similar motor impairment increased the threshold three- to four-fold.[10][11]

Quantitative Data from Merritt and Putnam's 1937 Study

CompoundDoseEffect on Seizure ThresholdSedative Effect
Sodium Bromide~2 g~50% increaseSignificant
Phenobarbital0.1 g3- to 4-fold increaseSignificant
PhenytoinNot specified"Greatest anticonvulsant activity""Least hypnotic activity"

Data extracted from narrative descriptions in historical accounts.[10][11][12]

Phenytoin, which was among a list of compounds provided by Parke-Davis, demonstrated the most significant separation between anticonvulsant efficacy and sedative effects.[11][13] This discovery, a product of rational drug screening rather than serendipity, marked a turning point in the treatment of epilepsy and established phenytoin as the first nonsedative anticonvulsant.[14][15]

The Mechanism of Action of Phenytoin: A Molecular Perspective

The primary mechanism of action of phenytoin is the modulation of voltage-gated sodium channels in neurons.[16] It exhibits a use-dependent and voltage-dependent blockade of these channels, meaning it preferentially binds to and stabilizes the inactive state of the channel.[8][16] This action has several important consequences:

  • Reduction of high-frequency neuronal firing: By prolonging the inactive state of sodium channels, phenytoin prevents the rapid, repetitive firing of action potentials that is characteristic of seizure activity.[8]

  • Prevention of seizure spread: The primary site of action appears to be the motor cortex, where phenytoin inhibits the spread of seizure discharges.[8]

  • Preservation of normal neuronal activity: Because it has a higher affinity for channels that are frequently firing, phenytoin has less effect on neurons firing at a normal physiological rate.

// Logical flow of channel states Resting -> Open [label="Depolarization"]; Open -> Inactive [label="Inactivation"]; Inactive -> Resting [label="Repolarization"];

// Phenytoin's action Phenytoin -> Inactive [label="Binds and\nStabilizes", style=dashed, color="#EA4335", arrowhead=tee];

// Overall effect Na_channel -> Repetitive_Firing [style=invis]; Phenytoin -> Repetitive_Firing [label="Inhibits", color="#EA4335", arrowhead=tee, style=bold]; Repetitive_Firing [label="High-Frequency\nRepetitive Firing", shape=oval, style=filled, fillcolor="#FFFFFF"]; Repetitive_Firing -> Seizure [label="Leads to"]; Seizure [label="Seizure\nActivity", shape=octagon, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Expansion of the this compound Pharmacopeia

The success of phenytoin spurred the development of other this compound-based drugs, each with unique properties and therapeutic applications.

Fosphenytoin (B1200035): A Prodrug of Phenytoin

Fosphenytoin is a water-soluble phosphate (B84403) ester prodrug of phenytoin developed to overcome the administration challenges associated with phenytoin, such as its poor solubility and the risk of local tissue irritation upon injection. After intravenous or intramuscular administration, fosphenytoin is rapidly and completely converted to phenytoin by plasma and tissue phosphatases.[16] One millimole of fosphenytoin yields one millimole of phenytoin. Its mechanism of action is therefore identical to that of phenytoin.[16]

Mephenytoin (B154092) and Ethotoin

Mephenytoin was introduced in the late 1940s, about a decade after phenytoin. It is metabolized to an active metabolite, nirvanol (B14652) (5-ethyl-5-phenylthis compound), which contributes to its anticonvulsant effect. However, mephenytoin is associated with a higher risk of potentially fatal blood dyscrasias. Ethotoin, approved in 1957, is another this compound anticonvulsant that is considered less toxic than phenytoin but also less effective.[12] Its mechanism of action is believed to be similar to that of phenytoin.

Dantrolene: A Muscle Relaxant

Dantrolene, a this compound derivative, is a postsynaptic muscle relaxant. It was first described in 1967.[8] Unlike the anticonvulsant hydantoins that target neuronal ion channels, dantrolene's primary mechanism of action is the inhibition of calcium release from the sarcoplasmic reticulum in skeletal muscle cells.[2][8] It achieves this by binding to and antagonizing the ryanodine (B192298) receptor (RyR1).[8] This reduction in intracellular calcium availability lessens the excitation-contraction coupling in muscle fibers. Dantrolene is a critical therapeutic agent for malignant hyperthermia, a life-threatening condition triggered by certain anesthetics.[8]

// Logical flow SR -> Ca_release [label="via RyR1"]; Ca_release -> Contraction;

Ropitoin (B1679530): An Antiarrhythmic Agent

Ropitoin is a this compound derivative with antiarrhythmic properties. Its primary effect is the depression of the maximum upstroke velocity of the cardiac action potential, an effect that is more pronounced at higher stimulation frequencies.[8] This frequency-dependent blockade is due to a slow recovery of sodium channels from inactivation.[8] Ropitoin also affects the duration of the action potential, prolonging it in atrial muscle and shortening it in ventricular muscle and Purkinje fibers.[8]

Conclusion

From its humble beginnings as a laboratory curiosity, the this compound scaffold has evolved into a versatile platform for the development of essential medicines. The historical journey of this compound compounds, from the early synthetic explorations of Urech, Bucherer, and Biltz to the groundbreaking anticonvulsant screening by Merritt and Putnam, exemplifies the power of systematic chemical synthesis and pharmacological testing in drug discovery. The subsequent development of derivatives like fosphenytoin, dantrolene, and ropitoin highlights the remarkable chemical tractability and diverse biological activities of this enduring pharmacophore. For today's researchers, the history of hydantoins serves as a compelling case study in the rational design and development of therapeutic agents and underscores the continued potential of this chemical class in addressing unmet medical needs.

References

The Hydantoin Ring: A Core Scaffold in Medicinal Chemistry - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydantoin ring, a five-membered heterocyclic structure, stands as a cornerstone in the field of medicinal chemistry. Its unique combination of structural features, including hydrogen bond donors and acceptors, and multiple sites for substitution, has established it as a "privileged scaffold" in drug discovery. This technical guide provides an in-depth exploration of the fundamental chemical properties of the this compound ring, offering quantitative data, detailed experimental protocols, and visualizations of its role in key biological pathways and drug discovery workflows.

Core Chemical and Physical Properties

The this compound ring, systematically named imidazolidine-2,4-dione, is a non-aromatic heterocycle containing two nitrogen atoms and two carbonyl groups.[1] This structure imparts a unique set of physicochemical properties that are critical to its function in biologically active molecules.

Acidity and Basicity

The this compound ring possesses two acidic protons at the N-1 and N-3 positions. The pKa values of these protons are crucial for understanding the ionization state of this compound-containing molecules under physiological conditions and for designing synthetic strategies. The N-3 proton is generally more acidic due to the adjacent electron-withdrawing carbonyl groups.

PropertyValueReference
pKa (N-3 proton)~9.1[2][3]
Tautomerism

This compound can exist in several tautomeric forms, with the diketo form being the most stable.[4][5] Theoretical studies have shown that the diketo tautomer is significantly more stable than its enol or dihydroxy counterparts in both the gas phase and in solution.[4][5] The relative stability of these tautomers is a key determinant of the chemical reactivity of the this compound ring.[4]

Structural Parameters

The precise bond lengths and angles of the this compound ring have been determined through crystallographic studies. These parameters are fundamental to understanding the geometry and conformational flexibility of this compound derivatives.

Bond/AngleLength (Å) / Angle (°)
Bond Lengths
C2=O21.221
C4=O41.211
N1-C21.342
C2-N31.393
N3-C41.362
Bond Angles
O2-C2-N1127.9
O2-C2-N3124.5
O4-C4-N3126.8
O4-C4-C5126.3

Note: Data is derived from studies of this compound and its derivatives and represents mean values.

Spectroscopic Properties

The spectroscopic signature of the this compound ring is well-characterized, providing essential tools for its identification and structural elucidation.

Spectroscopic Data
¹H NMR The ¹H NMR spectrum of this compound shows a characteristic signal for the CH₂ group.
¹³C NMR The ¹³C NMR spectrum displays distinct signals for the two carbonyl carbons and the methylene (B1212753) carbon.
FTIR The FTIR spectrum is characterized by strong absorption bands for the C=O stretching vibrations of the two carbonyl groups, typically in the range of 1700-1780 cm⁻¹. N-H stretching vibrations are also observed.
Mass Spectrometry The electron ionization (EI) mass spectrum of this compound shows a predominant molecular ion peak. The fragmentation pattern is characterized by the loss of isocyanic acid and carbon monoxide.[6]

Reactivity of the this compound Ring

The this compound ring exhibits a rich and versatile reactivity, allowing for a wide range of chemical modifications. All positions on the ring can be functionalized, making it an ideal scaffold for combinatorial chemistry and the synthesis of diverse compound libraries.

The key reactive sites include:

  • N-1 and N-3 Positions: Both nitrogen atoms can be alkylated or acylated, with the N-3 position being more reactive under basic conditions due to the higher acidity of its proton.[7]

  • C-5 Position: The methylene group at C-5 is reactive and can undergo condensation reactions with aldehydes and ketones, particularly in the presence of a base.

  • Carbonyl Groups: The carbonyl groups can be attacked by nucleophiles, leading to ring-opening reactions such as hydrolysis.

Key Experimental Protocols

Detailed and reliable experimental protocols are essential for the synthesis and characterization of this compound-based compounds in a research and development setting.

Synthesis of Hydantoins

Two classical and widely used methods for the synthesis of hydantoins are the Urech synthesis and the Bucherer-Bergs reaction.

3.1.1. Urech this compound Synthesis

The Urech synthesis provides a route to 5-monosubstituted hydantoins from α-amino acids.[8][9]

Protocol: Microwave-Assisted Urech Synthesis of (S)-5-benzylimidazolidine-2,4-dione [10]

  • N-Carbamylation: In a 30 mL microwave reactor vial, combine ʟ-phenylalanine (5 mmol), distilled water (7 mL), and potassium cyanate (B1221674) (25 mmol).

  • Irradiate the mixture in a microwave reactor at 80 °C for 1 hour. Monitor the reaction completion by TLC.

  • Cyclization: To the reaction mixture, add concentrated hydrochloric acid (7 mL).

  • Irradiate the mixture in the microwave reactor at 80 °C for 15 minutes.

  • Work-up: Neutralize the reaction mixture to pH 7 with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

3.1.2. Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a multicomponent reaction that synthesizes 5,5-disubstituted hydantoins from a ketone or aldehyde, potassium cyanide, and ammonium (B1175870) carbonate.

Protocol: Synthesis of 5,5-Diphenylthis compound (Phenytoin)

  • In a round-bottom flask, combine benzil (B1666583) (1.25 g), urea (B33335) (0.75 g), 30% sodium hydroxide (B78521) solution (3.75 mL), and methanol (B129727) (18.75 mL).

  • Heat the mixture in a microwave oven for 3 minutes.

  • Cool the reaction mixture to room temperature and add 50 mL of water. Mix well and filter to remove any insoluble by-products.

  • To the filtrate, add concentrated hydrochloric acid until the solution is acidic to precipitate the crude product.

  • Recrystallize the crude product from ethanol (B145695) to obtain pure 5,5-diphenylthis compound.

Hydrolysis of this compound

The hydrolysis of the this compound ring is a key reaction, particularly in the context of amino acid synthesis and understanding the stability of this compound-based drugs.

Protocol: Alkaline Hydrolysis of this compound to Glycine (B1666218) [11]

  • Prepare a solution of sodium hydroxide in water.

  • Dissolve this compound (2 g) in the sodium hydroxide solution. The molar ratio of sodium hydroxide to this compound can be varied (e.g., 2:1 or 3:1).

  • Transfer the reaction mixture to a reaction kettle and heat to the desired temperature (e.g., 150 °C).

  • Monitor the reaction progress over time by taking samples and analyzing for the conversion of this compound and the formation of glycine. The reaction is typically complete within 30 minutes to an hour at elevated temperatures.[11]

  • The yield of glycine can be optimized by adjusting the temperature, reaction time, and molar ratio of reactants.[11]

Role in Signaling Pathways and Drug Discovery

The versatility of the this compound scaffold has led to its incorporation into numerous drugs targeting a variety of biological pathways. The ability to readily modify the substituents at different positions of the ring allows for the fine-tuning of pharmacological activity.

This compound Derivatives as EGFR Inhibitors

This compound derivatives have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[4] These inhibitors typically act by competing with ATP for the binding site in the kinase domain of EGFR, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[4][12]

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates ERK ERK EGFR->ERK Activates Hydantoin_Inhibitor This compound Derivative (e.g., UPR1024) Hydantoin_Inhibitor->EGFR Inhibits Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibits ERK->Proliferation

Caption: EGFR signaling pathway and its inhibition by this compound derivatives.

This compound-Based Histone Deacetylase (HDAC) Inhibitors

This compound-containing molecules have also been identified as inhibitors of histone deacetylases (HDACs), another important class of enzymes targeted in cancer therapy. HDAC inhibitors work by preventing the removal of acetyl groups from histones, leading to a more open chromatin structure and the re-expression of tumor suppressor genes.[13][14] This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[15]

HDAC_Inhibition_Pathway Hydantoin_HDACi This compound-Based HDAC Inhibitor HDAC Histone Deacetylase (HDAC) Hydantoin_HDACi->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation (HATs) Chromatin Chromatin Structure Acetylated_Histones->Chromatin Open Chromatin Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Increased Transcription Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Mechanism of action of this compound-based HDAC inhibitors.

Experimental and Drug Discovery Workflow

The development of new drugs based on the this compound scaffold follows a well-established workflow that integrates chemical synthesis, biological screening, and optimization.

Drug_Discovery_Workflow Target_ID Target Identification & Validation Library_Design This compound Library Design Target_ID->Library_Design Synthesis Chemical Synthesis (e.g., Urech, Bucherer-Bergs) Library_Design->Synthesis Screening High-Throughput Screening (HTS) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Lead_Opt->Synthesis Iterative Synthesis Preclinical Preclinical Studies (In vitro & In vivo) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A typical drug discovery workflow for this compound-based compounds.

Conclusion

The this compound ring continues to be a remarkably versatile and valuable scaffold in medicinal chemistry and drug development. Its fundamental chemical properties, including its reactivity and structural features, provide a robust platform for the design and synthesis of novel therapeutic agents. A thorough understanding of these core principles is essential for researchers and scientists working to leverage the full potential of the this compound ring in addressing a wide range of diseases. The detailed protocols and pathway visualizations provided in this guide serve as a foundational resource for the continued exploration and application of this important heterocyclic system.

References

The Hydantoin Core: A Technical Guide to Structure and Stereochemical Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hydantoin scaffold, a privileged structure in medicinal chemistry. We will delve into its core structure, key synthetic methodologies, and the critical importance of its stereochemistry. This document will further detail the experimental protocols for the synthesis and stereochemical elucidation of this compound derivatives, supported by quantitative data and visual diagrams to facilitate understanding and application in a research and development setting.

The this compound Structure: A Versatile Pharmacophore

This compound, systematically named imidazolidine-2,4-dione, is a five-membered heterocyclic ring containing two nitrogen atoms and two carbonyl groups.[1] This structure is a derivative of imidazolidine.[2] The core this compound structure serves as a versatile scaffold in drug design due to its ability to participate in hydrogen bonding as both a donor (N-H groups) and an acceptor (C=O groups), and the potential for substitution at multiple positions to modulate physicochemical and pharmacological properties.[3] Many this compound derivatives are known to exhibit a wide range of biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties.[3][4] A prominent example is Phenytoin (B1677684) (5,5-diphenylthis compound), a widely used antiepileptic drug.[4][5]

General chemical structure of the this compound ring.

Synthesis of the this compound Core

The construction of the this compound ring can be achieved through several synthetic routes. The most common and versatile methods are the Bucherer-Bergs reaction and the Read (or Urech) synthesis.

The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a one-pot, multicomponent reaction that synthesizes 5,5-disubstituted hydantoins from a ketone or aldehyde, an alkali metal cyanide (such as potassium or sodium cyanide), and ammonium (B1175870) carbonate.[6][7][8] This method is particularly advantageous due to the wide availability and low cost of the starting carbonyl compounds.[1] A key characteristic of the Bucherer-Bergs reaction is that it typically yields a racemic mixture of hydantoins when a chiral center is formed at the C5 position.[9]

The mechanism proceeds through the initial formation of a cyanohydrin from the carbonyl compound and cyanide.[6][10] This is followed by an SN2 reaction with ammonia (B1221849) (from the decomposition of ammonium carbonate) to form an aminonitrile.[10] The aminonitrile then reacts with carbon dioxide (also from ammonium carbonate decomposition) to form a cyano-carbamic acid, which undergoes intramolecular cyclization and rearrangement to yield the final this compound product.[6][10]

Bucherer-Bergs Reaction Mechanism start Ketone/Aldehyde + KCN + (NH₄)₂CO₃ cyanohydrin Cyanohydrin Formation start->cyanohydrin aminonitrile Aminonitrile Formation (SN2 with NH₃) cyanohydrin->aminonitrile carbamate Cyano-Carbamic Acid Formation (with CO₂) aminonitrile->carbamate cyclization Intramolecular Cyclization carbamate->cyclization This compound This compound (Racemic Mixture) cyclization->this compound

Logical workflow of the Bucherer-Bergs reaction.

The Read Reaction (Urech this compound Synthesis)

The Read reaction, also known as the Urech this compound synthesis, provides a route to 5-substituted hydantoins starting from α-amino acids.[9][11] In this method, the α-amino acid is treated with potassium cyanate (B1221674) to form an intermediate ureido acid, which then undergoes acid-catalyzed cyclization to yield the this compound.[4][9] A significant advantage of this method is that if an enantiomerically pure amino acid is used as the starting material, the stereochemistry at the C5 position is retained, leading to an enantiomerically enriched this compound product.

Read Reaction (Urech Synthesis) Mechanism start α-Amino Acid + KOCN ureido_acid Ureido Acid Formation start->ureido_acid cyclization Acid-Catalyzed Cyclization ureido_acid->cyclization This compound 5-Substituted this compound cyclization->this compound

Logical workflow of the Read reaction.

Stereochemistry of Hydantoins and Its Importance

The C5 carbon of the this compound ring can be a stereocenter if it is substituted with two different groups. The spatial arrangement of these substituents, i.e., the stereochemistry, is of paramount importance in drug development. Enantiomers of a chiral drug can exhibit significantly different pharmacological activities, metabolic pathways, and toxicological profiles.[12][13] This is because biological targets such as enzymes and receptors are themselves chiral and can interact differently with each enantiomer.[13] Therefore, the synthesis of enantiomerically pure this compound derivatives or the efficient separation of racemic mixtures is a critical aspect of developing this compound-based pharmaceuticals.

Experimental Protocols for Synthesis and Stereochemical Elucidation

Synthesis Protocols

4.1.1. Bucherer-Bergs Synthesis of 5,5-Diphenylthis compound (Phenytoin)

This protocol is a general guideline for the synthesis of Phenytoin.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzophenone (B1666685) (1 molar equivalent), potassium cyanide (2 molar equivalents), and ammonium carbonate (2 molar equivalents).[8]

  • Solvent Addition: Add a mixture of ethanol (B145695) and water (e.g., 60% aqueous ethanol) to the flask.[13]

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-100°C) with constant stirring.[8] The reaction time can vary, but prolonged heating (e.g., 10-90 hours) may be necessary for poorly reactive ketones like benzophenone to achieve a good yield.[13] Maintain the pH of the reaction mixture around 8-9.[8]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture with hydrochloric acid (HCl) to precipitate the 5,5-diphenylthis compound.[8]

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol or an ethanol/water mixture to obtain the pure product.[8]

4.1.2. Read Synthesis of a 5-Substituted this compound

This protocol provides a general procedure for the Read reaction.

  • Ureido Acid Formation: Dissolve the starting α-amino acid (1 molar equivalent) in water and add a solution of potassium cyanate (1-1.2 molar equivalents).[4] Heat the mixture gently (e.g., 50-60°C) for a specified time to form the corresponding ureido acid.

  • Cyclization: After the formation of the ureido acid, cool the reaction mixture and acidify it with a strong acid, such as hydrochloric acid.[4] Heat the acidified solution to induce cyclization to the this compound.[4]

  • Isolation and Purification: Cool the solution to allow the this compound product to crystallize. Collect the crystals by filtration, wash with cold water, and recrystallize from an appropriate solvent.

Stereochemical Elucidation Protocols

The determination of the absolute and relative stereochemistry of chiral hydantoins is crucial. A combination of analytical techniques is often employed.

Workflow for Stereochemical Elucidation decision decision start Racemic this compound Mixture chiral_hplc Chiral HPLC Separation start->chiral_hplc enantiomers Isolated Enantiomers chiral_hplc->enantiomers nmr NMR Spectroscopy enantiomers->nmr Structural Confirmation xray X-ray Crystallography enantiomers->xray 3D Structure & Absolute Config. absolute_config Absolute Configuration Determined xray->absolute_config

General experimental workflow for the separation and elucidation of this compound stereoisomers.

4.2.1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric excess (ee) of a sample.

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns, such as Chiralpak AD or Chiralcel OD, are often effective for this compound derivatives.[10][14]

  • Mobile Phase: A typical mobile phase for normal-phase HPLC is a mixture of n-hexane and an alcohol like 2-propanol (e.g., 90:10 v/v).[14] The composition can be optimized to achieve the best separation.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase at a suitable concentration (e.g., 0.5 mg/mL).[14]

  • Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector at an appropriate wavelength. The separation and resolution factors can be calculated from the resulting chromatogram.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used for the structural confirmation of the this compound ring and can also be employed to determine enantiomeric purity.

  • Sample Preparation: Dissolve the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Use of Chiral Solvating Agents (CSAs): For the determination of enantiomeric excess, a chiral solvating agent can be added to the NMR tube.[15] The CSA interacts with the enantiomers to form transient diastereomeric complexes, which can result in separate signals for the two enantiomers in the ¹H or ¹³C NMR spectrum.[16]

  • Data Acquisition: Acquire standard 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra for structural elucidation.

  • Data Analysis: The integration of the separated signals in the presence of a CSA allows for the quantification of the enantiomeric ratio.

4.2.3. X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous determination of the three-dimensional molecular structure, including the absolute stereochemistry of a chiral this compound.

  • Crystal Growth: Grow single crystals of the purified this compound enantiomer suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution.[17]

  • Data Collection: Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam.[3] Collect the diffraction data as the crystal is rotated.[18]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group.[18] Solve the crystal structure using direct or Patterson methods to obtain an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final, detailed 3D structure.[18] The absolute configuration can be determined if a heavy atom is present or by using anomalous dispersion effects.

Quantitative Data Presentation

The following tables present representative quantitative data obtained from the analysis of this compound derivatives.

Table 1: Crystallographic Data for Phenytoin (Form II)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)10.3
b (Å)12.8
c (Å)9.7
α (°)90
β (°)108.8
γ (°)90
Data derived from studies on phenytoin polymorphs.[19][20]

Table 2: Chiral HPLC Separation Parameters for this compound Derivatives

CompoundChiral Stationary PhaseMobile Phase (v/v)Resolution (Rs)
Racemic p-HPPHC8 with β-cyclodextrinMethanol/Water with additives~1.1
3,5-Disubstituted HydantoinsCHIRAL ART Amylose-SAn-hexane/2-PrOH (90/10)Varies by substrate
Data compiled from various chiral separation studies.[9][14]

Signaling Pathway: The Mechanism of Action of Phenytoin

Phenytoin exerts its anticonvulsant effects primarily by modulating the activity of voltage-gated sodium channels in neurons.[7][12] Specifically, it targets the alpha subunit of these channels, which are encoded by genes such as SCN1A and SCN2A.[1] Phenytoin stabilizes the inactive state of the sodium channel, thereby slowing the rate of recovery of the channel to the active state.[7] This action reduces the ability of neurons to fire at high frequencies, which is a hallmark of seizure activity, without affecting normal neuronal transmission.[1][21]

Signaling pathway illustrating phenytoin's mechanism of action.

This guide provides a foundational understanding of the this compound core for professionals in drug discovery and development. The detailed methodologies and data presented herein are intended to serve as a practical resource for the synthesis and stereochemical analysis of this important class of compounds.

References

An In-depth Technical Guide to the Mechanism of Action of Hydantoin-Based Anticonvulsants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydantoin-based anticonvulsants, a cornerstone in the management of epilepsy, exert their therapeutic effects primarily through the modulation of voltage-gated sodium channels (VGSCs). This technical guide provides a comprehensive overview of the core mechanism of action of this drug class, with a focus on phenytoin (B1677684), its prodrug fosphenytoin, and ethotoin (B1671623). We delve into the molecular interactions with VGSCs, present key quantitative data on their binding and channel-blocking efficacy, and provide detailed protocols for the seminal experiments used to elucidate these mechanisms. This guide is intended to be a valuable resource for researchers and professionals involved in the discovery and development of novel anticonvulsant therapies.

Introduction

Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive and synchronous neuronal firing. A key strategy in the pharmacological management of epilepsy is to suppress this hyperexcitability. This compound derivatives, including phenytoin, fosphenytoin, and ethotoin, have been pivotal in treating partial and tonic-clonic seizures for decades.[1] Their clinical efficacy is rooted in their ability to selectively dampen high-frequency neuronal discharges without causing generalized depression of the central nervous system.[2] This is achieved through a sophisticated interaction with voltage-gated sodium channels, the primary drivers of action potential propagation.

The Core Mechanism: Modulation of Voltage-Gated Sodium Channels

The principal mechanism of action for this compound anticonvulsants is the state-dependent blockade of voltage-gated sodium channels.[3] These channels are crucial for the initiation and propagation of action potentials and can exist in three main conformational states: resting, open, and inactivated. Hydantoins exhibit a significantly higher affinity for the inactivated state of the sodium channel compared to the resting state.[4][5]

By binding preferentially to the inactivated channel, hydantoins stabilize this non-conducting conformation, thereby prolonging the refractory period of the neuron.[2] This action is both voltage-dependent and use-dependent .

  • Voltage-Dependence: The affinity of hydantoins for the sodium channel increases as the membrane potential becomes more depolarized, a condition that favors the inactivated state.[5]

  • Use-Dependence: The blocking effect is more pronounced in neurons that are firing at high frequencies, as is characteristic of seizure activity.[6][7] This is because with repeated firing, a larger proportion of sodium channels enter the inactivated state, making them more susceptible to blockade by hydantoins.

This selective targeting of rapidly firing neurons allows hydantoins to quell seizure activity while having a minimal effect on normal, low-frequency neuronal signaling.

Signaling Pathway

The interaction of this compound-based anticonvulsants with voltage-gated sodium channels can be visualized as a modulation of the channel's gating kinetics. The following diagram illustrates this process.

hydantoin_mechanism Resting Resting State (Closed) Open Open State (Conducting) Resting->Open Depolarization Inactivated Inactivated State (Non-conducting) Open->Inactivated Sustained Depolarization Inactivated->Resting Repolarization Hydantoin_Bound This compound-Bound Inactivated State (Stabilized) Inactivated->Hydantoin_Bound This compound Binding Hydantoin_Bound->Resting Slowed Repolarization Hydantoin_Bound->Inactivated This compound Unbinding

Mechanism of this compound Action on VGSCs

Quantitative Data

The following tables summarize key quantitative parameters for this compound-based anticonvulsants.

Table 1: Phenytoin Binding Affinity and Efficacy
ParameterValueChannel StateExperimental Model
Binding Affinity (Kd) ~7 µMInactivatedRat Hippocampal Neurons[5]
~9-19 µMOpen/InactivatedNeuronal Na+ Channels[4]
IC50 ~20 µMFast InactivatedNav1.2 Channel[4]
72.6 ± 22.5 µM-Rat Hippocampal CA1 Pyramidal Neurons[8]
Table 2: Fosphenytoin to Phenytoin Conversion Pharmacokinetics
ParameterValueAdministration Route
Conversion Half-life 8 - 15 minutesIV & IM[9]
Time to Peak Phenytoin Concentration ~3 hoursIM[10]
Bioavailability of Phenytoin ~100%IV & IM[9]
Table 3: Ethotoin Pharmacokinetics
ParameterValueNote
Half-life (T 1/2) 5 hoursRequires divided daily doses[11]
Time to Peak Concentration (Tmax) 2 hours[11]

Key Experimental Protocols

The mechanism of action of this compound anticonvulsants has been elucidated through various experimental techniques, most notably voltage-clamp electrophysiology and radioligand binding assays.

Whole-Cell Voltage-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents across the cell membrane while controlling the membrane potential. It is instrumental in characterizing the voltage- and use-dependent block of sodium channels by hydantoins.

voltage_clamp_workflow cluster_prep Cell Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Neuronal Cell Culture (e.g., hippocampal neurons) Plating Plate cells on coverslips Cell_Culture->Plating Giga_Seal Form a giga-ohm seal with the cell membrane Plating->Giga_Seal Patch_Pipette Fabricate and fill patch pipette with internal solution Patch_Pipette->Giga_Seal Whole_Cell Rupture the membrane patch to achieve whole-cell configuration Giga_Seal->Whole_Cell Voltage_Protocol Apply voltage-clamp protocol (e.g., for use-dependence) Whole_Cell->Voltage_Protocol Data_Acquisition Record sodium currents Voltage_Protocol->Data_Acquisition Measure_Current Measure peak sodium current amplitude Data_Acquisition->Measure_Current Plot_Data Plot current reduction vs. pulse number or frequency Measure_Current->Plot_Data Calculate_Block Calculate percentage of block Plot_Data->Calculate_Block

Workflow for Voltage-Clamp Experiments
  • Cell Preparation:

    • Culture primary hippocampal neurons or a suitable cell line (e.g., HEK293 cells) expressing the desired sodium channel subtype on glass coverslips.

  • Recording Setup:

    • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with an external solution containing physiological ion concentrations.

    • Fabricate borosilicate glass micropipettes with a resistance of 3-5 MΩ when filled with an appropriate internal solution.

    • Position the micropipette near a target neuron and apply slight positive pressure.

  • Whole-Cell Configuration:

    • Establish a giga-ohm seal between the pipette tip and the cell membrane.

    • Rupture the membrane patch with gentle suction to achieve the whole-cell recording configuration.[12]

    • Allow the cell to stabilize for a few minutes.

  • Voltage-Clamp Protocol:

    • Hold the membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure most sodium channels are in the resting state.

    • Apply a train of depolarizing voltage steps (e.g., to -10 mV for 20 ms) at a specific frequency (e.g., 10 Hz) to elicit sodium currents.

    • Record the peak sodium current for each pulse in the train.

    • Perfuse the cell with a solution containing phenytoin (e.g., 10-100 µM) and repeat the pulse train protocol.

  • Data Analysis:

    • Measure the peak inward sodium current for each pulse in the train, both in the absence and presence of phenytoin.

    • Normalize the peak current of each pulse to the peak current of the first pulse in the train.

    • Plot the normalized peak current as a function of the pulse number to visualize the use-dependent block. The decline in current amplitude with successive pulses will be more pronounced in the presence of phenytoin.

Radioligand Binding Assay

This technique is used to quantify the binding of a drug to its receptor. For hydantoins, this involves using a radiolabeled form of the drug (e.g., [³H]phenytoin) to measure its binding to preparations of brain tissue containing sodium channels.

radioligand_workflow cluster_prep Membrane Preparation cluster_binding Binding Assay cluster_detection Detection and Analysis Homogenization Homogenize brain tissue (e.g., rat cortex) in buffer Centrifugation1 Centrifuge at low speed to remove debris Homogenization->Centrifugation1 Centrifugation2 Centrifuge supernatant at high speed to pellet membranes Centrifugation1->Centrifugation2 Washing Wash and resuspend membrane pellet Centrifugation2->Washing Incubation Incubate membranes with [3H]phenytoin and competitor Washing->Incubation Filtration Separate bound and free radioligand by rapid filtration Incubation->Filtration Washing_Filter Wash filters to remove non-specific binding Filtration->Washing_Filter Scintillation Measure radioactivity on filters using scintillation counting Washing_Filter->Scintillation Competition_Curve Plot percentage of specific binding vs. competitor concentration Scintillation->Competition_Curve Calculate_Ki Calculate IC50 and Ki values Competition_Curve->Calculate_Ki

Workflow for Radioligand Binding Assay
  • Membrane Preparation:

    • Dissect and homogenize rat cerebral cortices in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[13]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.[14]

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration.

  • Competition Binding Assay:

    • In a series of tubes, add the membrane preparation, a fixed concentration of [³H]phenytoin, and varying concentrations of unlabeled phenytoin (or another competing ligand).

    • To determine non-specific binding, a separate set of tubes should contain a high concentration of unlabeled phenytoin.

    • Incubate the tubes at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium.[15]

  • Separation and Detection:

    • Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters.[16]

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the unlabeled ligand by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding) from the curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound-based anticonvulsants, through their elegant mechanism of voltage- and use-dependent blockade of inactivated voltage-gated sodium channels, effectively suppress the aberrant neuronal firing that underlies seizures. This in-depth guide has provided a detailed overview of this core mechanism, supported by quantitative data and comprehensive experimental protocols. A thorough understanding of these principles is crucial for the rational design and development of next-generation anticonvulsant therapies with improved efficacy and safety profiles. The methodologies outlined herein serve as a foundation for the continued investigation of ion channel modulators and their therapeutic potential.

References

The Rising Tide of Hydantoins: A Technical Guide to the Biological Activities of Naturally Occurring Hydantoin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydantoin scaffold, a five-membered nitrogen-containing heterocycle, has long been a privileged structure in medicinal chemistry, forming the backbone of established drugs like the anticonvulsant phenytoin. While synthetic this compound derivatives have been extensively explored, a growing body of research is illuminating the therapeutic potential of their naturally occurring counterparts. Sourced from a diverse array of organisms, particularly marine invertebrates, these natural hydantoins exhibit a remarkable spectrum of biological activities, from potent anticancer and antimicrobial effects to nuanced modulation of key cellular signaling pathways. This technical guide provides an in-depth exploration of the biological activities of these natural hydantoins, presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to support ongoing research and drug development efforts.

Quantitative Bioactivity of Naturally Occurring Hydantoins

The therapeutic potential of a compound is fundamentally linked to its potency. This section summarizes the quantitative biological activities of several naturally occurring hydantoins, providing a comparative overview of their efficacy.

Antiproliferative and Cytotoxic Activity

Naturally occurring hydantoins have demonstrated significant potential as anticancer agents. Marine sponges of the genus Hemimycale and sea anemones of the genus Parazoanthus have proven to be particularly rich sources of this compound alkaloids with potent cytotoxic and antiproliferative effects. The half-maximal inhibitory concentration (IC50) values for a selection of these compounds against various cancer cell lines are presented in Table 1.

CompoundNatural SourceCancer Cell LineActivity TypeIC50 (µM)Reference
(Z)-5-(4-hydroxybenzylidene)imidazolidine-2,4-dioneHemimycale arabica (Marine Sponge)HeLa (Cervical Carcinoma)Antiproliferative28.3 µg/mL[1]
Hemimycalin CHemimycale sp. (Marine Sponge)HCT 116 (Colorectal Carcinoma)Cytotoxic18.6[2][3]
Hemimycalin CHemimycale sp. (Marine Sponge)MDA-MB-231 (Triple-Negative Breast Cancer)Cytotoxic28.5[2][3]
Hemimycalin DHemimycale sp. (Marine Sponge)HCT 116 (Colorectal Carcinoma)Cytotoxic17.1[2][3]
Hemimycalin DHemimycale sp. (Marine Sponge)MDA-MB-231 (Triple-Negative Breast Cancer)Cytotoxic31.7[2][3]
Hemimycalin EHemimycale sp. (Marine Sponge)HCT 116 (Colorectal Carcinoma)Cytotoxic8.6[2][3]
Hemimycalin EHemimycale sp. (Marine Sponge)MDA-MB-231 (Triple-Negative Breast Cancer)Cytotoxic21.5[2][3]
Parazoanthine BParazoanthus axinellae (Sea Anemone)CXCR4-expressing cellsCXCR4 Antagonism0.0093[4]

Note: The activity for (Z)-5-(4-hydroxybenzylidene)imidazolidine-2,4-dione was reported in µg/mL. This has been noted to distinguish it from the other values reported in µM.

Antimicrobial Activity

In an era of increasing antimicrobial resistance, the discovery of new antimicrobial agents is of paramount importance. Hydantoins isolated from marine sponges have shown promising activity against pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism, are detailed in Table 2.

CompoundNatural SourceMicroorganismActivity TypeMIC (µM)Reference
Hemimycalin CHemimycale sp. (Marine Sponge)Escherichia coliAntibacterial8[2][5]
Hemimycalin CHemimycale sp. (Marine Sponge)Candida albicansAntifungal8[2][5]
Hemimycalin DHemimycale sp. (Marine Sponge)Escherichia coliAntibacterial8[2][5]
Hemimycalin DHemimycale sp. (Marine Sponge)Candida albicansAntifungal8[2][5]
Hemimycalin EHemimycale sp. (Marine Sponge)Escherichia coliAntibacterial8[2][5]
Hemimycalin EHemimycale sp. (Marine Sponge)Candida albicansAntifungal8[2][5]

Key Signaling Pathways Modulated by Natural Hydantoins

The biological effects of naturally occurring hydantoins are underpinned by their interaction with and modulation of critical cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of future therapeutic agents.

Suppression of Brk and FAK Signaling in Cancer

The marine natural product Z-4-hydroxyphenylmethylene this compound has inspired the development of synthetic analogs that exhibit potent antitumor activities. These compounds have been shown to suppress the expression and phosphorylation of Breast Tumor Kinase (Brk) and Focal Adhesion Kinase (FAK) in breast cancer cells.[6][7] The downregulation of these kinases disrupts downstream signaling cascades involved in cell proliferation, migration, and invasion.

Brk_FAK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin Integrin FAK FAK Integrin->FAK activates c-Met c-Met Brk Brk c-Met->Brk activates Hydantoin_Analog Phenylmethylene This compound Analog Hydantoin_Analog->c-Met inhibits expression Hydantoin_Analog->FAK inhibits expression Hydantoin_Analog->Brk inhibits phosphorylation p_FAK p-FAK FAK->p_FAK autophosphorylation Paxillin Paxillin p_FAK->Paxillin activates Rac1 Rac1 p_FAK->Rac1 activates p_Brk p-Brk Brk->p_Brk Proliferation_Migration Cell Proliferation, Migration, Invasion p_Brk->Proliferation_Migration p_Paxillin p-Paxillin Paxillin->p_Paxillin p_Paxillin->Proliferation_Migration p_Rac1 p-Rac1 Rac1->p_Rac1 p_Rac1->Proliferation_Migration

Suppression of Brk and FAK signaling by phenylmethylene this compound analogs.
Induction of Apoptosis via Bcl-2 Suppression

Aplysinopsins, a class of indole (B1671886) alkaloids containing a this compound moiety, and their synthetic analogs have demonstrated potent antitumor activity against prostate cancer.[8][9] Their mechanism of action involves the suppression of the anti-apoptotic protein Bcl-2.[8] This leads to an increase in the expression of pro-apoptotic proteins such as p53 and Bax, ultimately activating the caspase cascade and inducing programmed cell death (apoptosis).[8][9]

Bcl2_Apoptosis_Pathway Aplysinopsin_Analog Aplysinopsin Analog Bcl2 Bcl-2 (Anti-apoptotic) Aplysinopsin_Analog->Bcl2 suppresses expression p53 p53 (Pro-apoptotic) Aplysinopsin_Analog->p53 increases expression Bax Bax (Pro-apoptotic) Aplysinopsin_Analog->Bax increases expression Bcl2->Bax p53->Bax activates Mitochondrion Mitochondrion Bax->Mitochondrion promotes cytochrome c release Caspase3 Caspase-3 (Executioner) Mitochondrion->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Induction of apoptosis by aplysinopsin analogs via Bcl-2 suppression.
CXCR4 Antagonism

The parazoanthine alkaloids, isolated from the Mediterranean sea anemone Parazoanthus axinellae, have been identified as novel and potent antagonists of the CXCR4 chemokine receptor.[4] CXCR4 plays a critical role in cancer metastasis, making it a key therapeutic target. By blocking the interaction of CXCR4 with its ligand CXCL12, parazoanthines can inhibit downstream signaling pathways that promote tumor cell migration and invasion.[4]

CXCR4_Antagonism cluster_membrane Cell Membrane CXCR4 CXCR4 G_Protein G-protein signaling CXCR4->G_Protein CXCL12 CXCL12 CXCL12->CXCR4 binds & activates Parazoanthine Parazoanthine Parazoanthine->CXCR4 antagonizes Metastasis Cancer Cell Migration & Invasion G_Protein->Metastasis

Mechanism of CXCR4 antagonism by parazoanthine alkaloids.

Experimental Protocols for Bioactivity Assessment

Reproducibility and standardization are cornerstones of scientific research. This section provides detailed methodologies for key experiments cited in the study of naturally occurring hydantoins.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan (B1609692) crystals.[10][11] The formazan is then solubilized, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Treat the cells with various concentrations of the this compound compound and incubate for the desired exposure period (e.g., 72 hours).[12]

  • MTT Addition: Remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[11] Incubate the plate at 37°C for 3-4 hours.[11]

  • Solubilization: After incubation, carefully remove the MTT solution. Add 150 µL of a solubilizing agent (e.g., DMSO or a dedicated solubilization solution) to each well to dissolve the formazan crystals.[11][12]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value from the dose-response curve.

Western Blot Analysis for Protein Expression and Phosphorylation

Western blotting is a widely used technique to detect specific proteins in a sample and to assess their expression levels and post-translational modifications, such as phosphorylation.

Protocol:

  • Protein Extraction:

    • Treat cells with the this compound compound for the desired time.

    • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

    • Harvest the cell lysate by scraping and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.[14]

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and add Laemmli loading buffer. Denature the samples by boiling at 95-100°C for 5 minutes.[14]

    • Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.[14]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[14][15]

    • Incubate the membrane with the primary antibody (e.g., anti-p-FAK, anti-Bcl-2) diluted in blocking buffer overnight at 4°C with gentle agitation.[15]

    • Wash the membrane three times for 5-10 minutes each with TBST.[14][15]

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Wash the membrane again as in the previous step.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using an imaging system.

    • Analyze the band intensities to quantify protein expression or phosphorylation levels, often normalizing to a loading control like β-actin.

Visualizing Workflows and Relationships

To further clarify the processes and concepts discussed, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow for natural product bioactivity screening and the structure-activity relationships of this compound compounds.

Experimental Workflow: From Natural Source to Bioactivity Data

The discovery of bioactive natural products follows a systematic workflow, from the collection of the source organism to the identification and characterization of the active compounds.

Experimental_Workflow Source Natural Source (e.g., Marine Sponge) Extraction Crude Extraction Source->Extraction Fractionation Fractionation (e.g., Chromatography) Extraction->Fractionation Screening Bioactivity Screening (e.g., MTT Assay) Fractionation->Screening Active_Fraction Active Fraction Identified Screening->Active_Fraction Isolation Isolation of Pure Compounds (e.g., HPLC) Active_Fraction->Isolation Structure_Elucidation Structure Elucidation (NMR, MS) Isolation->Structure_Elucidation Quantitative_Assay Quantitative Bioassays (IC50, MIC) Structure_Elucidation->Quantitative_Assay Mechanism_Study Mechanism of Action Studies (e.g., Western Blot) Quantitative_Assay->Mechanism_Study Data Bioactivity Data & Signaling Pathways Mechanism_Study->Data SAR_Hydantoins cluster_substituents Substituent Effects on Bioactivity Hydantoin_Core N1 This compound Core N3 C5 N1_Sub N1-Alkylation: - Can influence activity - Hemimycalins A & B are N-alkylated Hydantoin_Core:n1->N1_Sub R1 N3_Sub N3-Substitution: - Often unsubstituted in natural examples - Critical for synthetic analogs Hydantoin_Core:n3->N3_Sub R2 C5_Sub C5-Substitution: - Major determinant of activity - Benzylidene groups are common - Halogenation can increase potency Hydantoin_Core:c5->C5_Sub R3, R4

References

Hydantoin: A Privileged Scaffold in Medicinal Chemistry - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydantoin scaffold, a five-membered nitrogen-containing heterocycle (imidazolidine-2,4-dione), is a cornerstone of medicinal chemistry.[1][2] Its enduring importance is underscored by its presence in a variety of clinically significant drugs, including the anticonvulsant phenytoin (B1677684), the antibacterial agent nitrofurantoin, and the anticancer drug enzalutamide (B1683756).[2] The structural features of the this compound ring, which include two hydrogen bond donors and two acceptors, along with multiple sites for substitution, provide a versatile framework for the design of novel therapeutic agents.[3] This adaptability allows for the fine-tuning of physicochemical properties and biological activity, making this compound a "privileged scaffold" in drug discovery.[4] Privileged scaffolds are molecular frameworks that can bind to multiple biological targets with high affinity, thereby serving as a valuable starting point for the development of new drugs.[5]

This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, summarizing its diverse biological activities with quantitative data, and providing detailed experimental protocols for key assays. Additionally, it visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding of its role in medicinal chemistry.

Data Presentation: Biological Activities of this compound Derivatives

The versatility of the this compound scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. The following tables summarize quantitative data for anticonvulsant, anticancer, and antimicrobial activities of various this compound compounds.

Table 1: Anticonvulsant Activity of this compound Derivatives (Maximal Electroshock Seizure Test)
CompoundStructureED50 (mg/kg)Neurotoxicity (TD50, mg/kg)Protective Index (PI = TD50/ED50)Reference
Phenytoin5,5-Diphenylthis compound9.568.57.2[6]
Mephenytoin5-Ethyl-3-methyl-5-phenylthis compound251004.0[7]
Ethotoin3-Ethyl-5-phenylthis compound301204.0[7]
ART 5Lithium salt of 5,5-diphenylimidazolidine-2,4-dione>40Not reportedNot applicable[7]
ART 1215Lithium salt of (D,L)-5-benzylimidazolidine-2,4-dione>40Not reportedNot applicable[7]
Table 2: Anticancer Activity of this compound Derivatives (IC50 Values)
CompoundCancer Cell LineIC50 (µM)Reference
Compound 6 MCF-7 (Breast)11.7[8]
HepG2 (Liver)0.21[8]
A549 (Lung)1.7[8]
Compound 11o Capan-1 (Pancreatic)1.4[9]
Compound 11r Capan-1 (Pancreatic)5.1[9]
Compound 11s Capan-1 (Pancreatic)5.3[9]
This compound Derivative 1 HTB-26 (Breast)10-50[10]
PC-3 (Prostate)10-50[10]
HepG2 (Liver)10-50[10]
This compound Derivative 2 HCT116 (Colon)0.34[10]
Table 3: Antimicrobial Activity of this compound Derivatives (MIC Values)
CompoundMicroorganismMIC (µg/mL)Reference
NitrofurantoinStaphylococcus aureus6.25 - 25[11]
Escherichia coli6.25 - 25[11]
Pseudomonas aeruginosa>100[11]
Compound 22 Methicillin-resistant Staphylococcus aureus (MRSA)<1[11]
Pseudomonas aeruginosa<1[11]
Compound 5 (C6 lipid tail) Staphylococcus aureusGeometric Mean = 5.37[12]
Escherichia coliGeometric Mean = 5.37[12]
This compound Derivative 6d Various bacteria14.1 - 15.8[7]

Experimental Protocols

Detailed methodologies for the synthesis of the this compound scaffold and for the evaluation of its biological activities are crucial for researchers in the field.

Synthesis of the this compound Core

Two of the most common and versatile methods for synthesizing the this compound ring are the Bucherer-Bergs reaction and the Urech this compound synthesis.

1. Bucherer-Bergs Reaction

This one-pot, multicomponent reaction is a widely used method for the synthesis of 5,5-disubstituted hydantoins from a ketone or aldehyde.[13][14]

  • Materials:

    • Ketone or aldehyde (1 equivalent)

    • Potassium cyanide (KCN) or sodium cyanide (NaCN) (2 equivalents)

    • Ammonium (B1175870) carbonate ((NH₄)₂CO₃) (2 equivalents)

    • Ethanol (B145695) or water

    • Hydrochloric acid (HCl)

  • Procedure:

    • In a round-bottom flask, dissolve the ketone or aldehyde in ethanol or water.

    • Add potassium cyanide and ammonium carbonate to the solution.

    • Heat the mixture to 60-70°C and stir for several hours to overnight.[7]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Acidify the mixture with hydrochloric acid to precipitate the this compound product.

    • Collect the precipitate by filtration, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5,5-disubstituted this compound.

2. Urech this compound Synthesis

This method involves the reaction of an α-amino acid with potassium cyanate (B1221674) to form a hydantoic acid intermediate, which is then cyclized to the this compound.[6][15]

  • Materials:

    • α-Amino acid (1 equivalent)

    • Potassium cyanate (KOCN) (1.1 equivalents)

    • Hydrochloric acid (HCl)

    • Water

  • Procedure:

    • Dissolve the α-amino acid in water.

    • Add a solution of potassium cyanate in water to the amino acid solution and stir at room temperature for 1-2 hours to form the hydantoic acid.

    • Acidify the reaction mixture with concentrated hydrochloric acid.

    • Heat the mixture to reflux for 1-2 hours to induce cyclization.

    • Cool the reaction mixture in an ice bath to precipitate the this compound product.

    • Collect the precipitate by filtration, wash with cold water, and dry.

    • Recrystallize the product from water or an ethanol/water mixture.

Biological Activity Assays

1. Maximal Electroshock (MES) Test for Anticonvulsant Activity

The MES test is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[5]

  • Animal Model: Male albino mice (20-30 g) or rats (100-150 g).

  • Procedure:

    • Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of animals.

    • After a predetermined time for drug absorption (typically 30-60 minutes), deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) via corneal or auricular electrodes.[16]

    • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • The absence of tonic hindlimb extension is considered protection.[5]

    • Calculate the median effective dose (ED50), which is the dose that protects 50% of the animals from the tonic seizure.

2. MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17][18]

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

    • Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

3. Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][14]

  • Materials:

    • Bacterial or fungal strain of interest

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

    • This compound derivative stock solution

    • 96-well microtiter plates

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare a standardized inoculum of the microorganism (e.g., to 0.5 McFarland standard).

    • Perform serial two-fold dilutions of the this compound derivative in the broth medium in the wells of a 96-well plate.

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (microorganism with no drug) and a negative control (broth with no microorganism).

    • Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

    • Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that shows no visible growth.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Phenytoin Mechanism of Action on Voltage-Gated Sodium Channels

Phenytoin is a well-established anticonvulsant that exerts its effect by modulating voltage-gated sodium channels in neurons.[19][20] It preferentially binds to the inactivated state of the channel, slowing its recovery to the resting state and thereby limiting the repetitive firing of action potentials that underlies seizure activity.[19]

Phenytoin_Mechanism cluster_Neuron Neuronal Membrane Na_Channel Voltage-Gated Sodium Channel Resting Resting State Open Open State (Na+ Influx) Resting->Open Depolarization Inactive Inactive State Open->Inactive Inactivation Inactive->Resting Repolarization Inactive->Resting Slows Recovery Phenytoin Phenytoin Phenytoin->Inactive Binds and Stabilizes

Caption: Phenytoin's mechanism of action on voltage-gated sodium channels.

Enzalutamide's Multi-faceted Inhibition of the Androgen Receptor Signaling Pathway

Enzalutamide is a potent second-generation androgen receptor (AR) antagonist used in the treatment of castration-resistant prostate cancer. It disrupts AR signaling at multiple key steps.[1][21][22]

Enzalutamide_Mechanism cluster_Cell Prostate Cancer Cell cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds AR_nuc AR AR->AR_nuc Nuclear Translocation Enzalutamide_cyto Enzalutamide Enzalutamide_cyto->AR Competitively Inhibits Binding Enzalutamide_cyto->AR_nuc Inhibits Translocation DNA DNA (Androgen Response Elements) AR_nuc->DNA Binds Transcription Gene Transcription (Cell Growth & Proliferation) DNA->Transcription Initiates Enzalutamide_nuc Enzalutamide Enzalutamide_nuc->DNA Impairs DNA Binding MTT_Workflow start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate Overnight seed->incubate1 treat Treat with this compound Derivative (Varying Conc.) incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

References

A Comprehensive Technical Guide to 5,5-Diphenylhydantoin (Phenytoin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Diphenylhydantoin, commonly known as Phenytoin (B1677684), is a well-established anticonvulsant medication used in the management of a variety of seizure disorders.[1][2] First synthesized in 1908 and approved for therapeutic use in 1953, its primary mechanism of action involves the modulation of voltage-gated sodium channels in the brain.[3] This technical guide provides an in-depth overview of the core physical and chemical properties of 5,5-diphenylthis compound, along with detailed experimental protocols and visual representations of its mechanism of action and synthesis workflow.

Physical and Chemical Properties

5,5-Diphenylthis compound is a white, crystalline powder that is odorless and tasteless.[4][5][6] It is a derivative of this compound, featuring two phenyl substituents at the 5th position of the imidazolidine-2,4-dione ring.[4]

Table 1: General and Physical Properties of 5,5-Diphenylthis compound
PropertyValueReferences
Molecular Formula C₁₅H₁₂N₂O₂[4][7]
Molecular Weight 252.27 g/mol [4][8]
Appearance Fine white or almost white crystalline powder[4][5]
Melting Point 292 - 298 °C[4][7][8][9]
Density 1.26 g/cm³[8]
Bulk Density 400 - 450 kg/m ³[7][8]
Ignition Temperature 550 °C[8]
Table 2: Solubility Profile of 5,5-Diphenylthis compound and its Sodium Salt
Solvent5,5-Diphenylthis compound (Free Acid)5,5-Diphenylthis compound Sodium SaltReferences
Water Practically insoluble (<0.1 mg/mL)1 g / 66 mL (solutions may be turbid unless pH > 11.7)[4][10]
Ethanol (B145695) 1 g / 60 mL1 g / 10.5 mL[10]
Acetone 1 g / 30 mLInsoluble[10]
DMSO SolubleSoluble[9][11]
Chloroform InsolubleInsoluble[10]
Diethyl Ether Slightly solubleInsoluble[6][10]
Aqueous Base SolubleSoluble[10]
Table 3: Chemical and Pharmacokinetic Properties
PropertyValueReferences
CAS Number 57-41-0[4][8]
pKa 8.06 - 8.3[12][13][14]
LogP 2.5[15]

Experimental Protocols

Synthesis of 5,5-Diphenylthis compound (Biltz Synthesis)

This protocol describes a common laboratory synthesis of 5,5-diphenylthis compound from benzil (B1666583) and urea (B33335), a method known as the Biltz Synthesis.[16] The reaction involves a base-catalyzed addition of urea to benzil, followed by a benzilic acid rearrangement.[16]

Materials:

  • Benzil

  • Urea

  • Ethanol (95%)

  • Potassium Hydroxide (KOH) solution (30% aqueous) or Sodium Hydroxide (NaOH) solution (30% aqueous)[17][18]

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) (6M)[16][19]

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Ice-water bath

Procedure:

  • In a round-bottom flask, combine benzil and urea with 95% ethanol.[16][18]

  • Slowly add the aqueous solution of KOH or NaOH to the mixture while stirring.[16][18]

  • Attach a reflux condenser and heat the mixture under reflux with constant stirring for approximately 1 to 2.5 hours.[16][17]

  • After the reflux period, cool the reaction mixture to room temperature.[16] Any sparingly soluble solids can be removed by gravity filtration at this stage.[16]

  • Further cool the filtrate in an ice-water bath.[16]

  • Acidify the cooled filtrate by slowly adding 6M HCl or H₂SO₄ until the pH is acidic, which will cause the 5,5-diphenylthis compound to precipitate out as a white solid.[16][19]

  • Collect the precipitated product by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.[16]

  • The crude product can be purified by recrystallization from 95% ethanol to yield fine white, needle-shaped crystals.[16]

  • Dry the purified product in an oven or air dry. The expected melting point of the purified product is between 292-298 °C.[3][4][8]

Determination of pKa' by Potentiometric Titration

This method determines the apparent acid dissociation constant (pKa') of 5,5-diphenylthis compound.

Materials:

  • 5,5-Diphenylthis compound

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Ethanol (95%)

  • Calibrated pH meter with an electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh a sample of previously dried 5,5-diphenylthis compound and dissolve it in a suitable volume of 95% ethanol in a beaker, with gentle heating if necessary.[6]

  • Place the beaker on a magnetic stirrer and immerse the pH electrode into the solution.

  • Allow the solution to equilibrate to a constant temperature.

  • Titrate the solution by adding small, precise increments of the standardized 0.1 M NaOH solution from the burette.[6]

  • After each addition of NaOH, record the volume added and the corresponding pH reading from the meter. Continue the titration well past the equivalence point.

  • Plot a titration curve of pH versus the volume of NaOH added.

  • The pKa' is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the graph or by calculating the first derivative of the titration curve to find the equivalence point, and then finding the pH at half that volume. An apparent pKa' of approximately 8.06 has been reported using this methodology.[12]

Determination of Aqueous Solubility

This protocol outlines the equilibrium solubility method to determine the solubility of 5,5-diphenylthis compound in aqueous buffer solutions.[12][15]

Materials:

  • 5,5-Diphenylthis compound

  • Phosphate buffer solutions of various pH values (e.g., pH 5.4 and 7.4)[12]

  • Vials with screw caps

  • Shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C)[15]

  • Centrifuge

  • Micropipettes

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system or a suitable spectrophotometric method for concentration analysis.

Procedure:

  • Add an excess amount of 5,5-diphenylthis compound to separate vials containing a known volume of each buffer solution.[15]

  • Seal the vials and place them in a shaker, agitating them at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[15]

  • After equilibration, remove the vials and allow any undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant. To remove any remaining undissolved microcrystals, either centrifuge the sample at high speed or filter it through a 0.22 µm syringe filter.[15]

  • Accurately dilute the clear filtrate with a suitable solvent.

  • Determine the concentration of 5,5-diphenylthis compound in the diluted filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[15]

  • The solubility is reported as the concentration of the saturated solution (e.g., in µg/mL). For instance, the intrinsic solubility in pH 6.5 buffer at 25°C is approximately 25 µg/mL.[15]

Mechanism of Action and Experimental Workflows

Primary Mechanism of Action: Sodium Channel Blockade

The principal anticonvulsant effect of 5,5-diphenylthis compound is achieved through the blockade of voltage-gated sodium channels in neuronal cell membranes.[1][2][11][20] It exhibits a use-dependent and voltage-dependent action, meaning it preferentially binds to and stabilizes the inactive state of these channels.[1][20][21] This action slows the rate of recovery of the channels, thereby reducing the ability of neurons to fire at high frequencies, which is characteristic of seizure activity.[1][2] By limiting the repetitive firing of action potentials, phenytoin prevents the spread of seizure discharges in the brain, particularly in the motor cortex.

Mechanism_of_Action cluster_neuron Neuronal Membrane cluster_effect Pharmacological Effect Na_Channel_Resting Na+ Channel (Resting State) Na_Channel_Open Na+ Channel (Open State) Na_Channel_Resting->Na_Channel_Open Depolarization Na_Channel_Inactive Na+ Channel (Inactive State) Na_Channel_Open->Na_Channel_Inactive Influx of Na+ (Action Potential) Na_Channel_Inactive->Na_Channel_Resting Repolarization (Recovery) Effect1 Prolongs Refractory Period Na_Channel_Inactive->Effect1 Phenytoin 5,5-Diphenylthis compound (Phenytoin) Phenytoin->Na_Channel_Inactive Preferentially Binds & Stabilizes Inactive State Effect2 Reduces High-Frequency Neuronal Firing Effect1->Effect2 Effect3 Prevents Seizure Spread Effect2->Effect3

Caption: Mechanism of action of 5,5-diphenylthis compound on voltage-gated sodium channels.

Workflow for the Synthesis of 5,5-Diphenylthis compound

The following diagram illustrates the key steps involved in the Biltz synthesis of 5,5-diphenylthis compound as described in the experimental protocol section.

Synthesis_Workflow start Start reagents Combine Reactants: - Benzil - Urea - Ethanol start->reagents base Add Base Catalyst (e.g., 30% NaOH) reagents->base reflux Heat under Reflux (1-2.5 hours) base->reflux cool1 Cool to Room Temperature reflux->cool1 cool2 Cool in Ice Bath cool1->cool2 acidify Acidify with 6M HCl to Precipitate Product cool2->acidify filter Collect Crude Product (Vacuum Filtration) acidify->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from 95% Ethanol wash->recrystallize dry Dry Purified Product recrystallize->dry end End: Pure 5,5-Diphenylthis compound dry->end

Caption: Experimental workflow for the synthesis of 5,5-diphenylthis compound.

Chemical Reactivity and Incompatibilities

5,5-Diphenylthis compound is an amide and can react as a weak acid.[3][14] It is incompatible with strong oxidizing agents and strong bases.[3][5] The sodium salt of phenytoin is more commonly used in formulations due to its higher solubility, but its solutions can be highly alkaline (pH up to 12 for injectable forms) and are prone to precipitation if mixed with acidic solutions or dextrose infusions.[13][22] Therefore, it is typically diluted in 0.9% sodium chloride or lactated Ringer's injection for intravenous administration.[22]

Conclusion

This technical guide has provided a detailed summary of the essential physical and chemical properties of 5,5-diphenylthis compound. The tabulated data offers a quick reference for key quantitative values, while the detailed experimental protocols provide practical methodologies for its synthesis and characterization. The visualized mechanism of action and synthesis workflow serve to clarify complex processes relevant to both research and drug development. A thorough understanding of these core characteristics is fundamental for the safe handling, effective formulation, and continued study of this important antiepileptic agent.

References

Spectroscopic Properties of Hydantoin and Its Analogues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key spectroscopic properties of hydantoin and its important analogues, including thiothis compound and dihydrouracil (B119008). Understanding the distinct spectroscopic signatures of these heterocyclic scaffolds is crucial for their synthesis, characterization, and application in medicinal chemistry and drug development. This document presents quantitative data in structured tables, details experimental protocols, and provides visualizations to clarify structural relationships and analytical workflows.

Core Structures and Spectroscopic Overview

This compound, a five-membered heterocyclic ring, is a privileged scaffold in medicinal chemistry, forming the core of various drugs.[1] Its analogues, such as 2-thiothis compound (B1682308) (where the carbonyl oxygen at C2 is replaced by sulfur) and dihydrouracil (a saturated pyrimidine (B1678525) derivative), exhibit unique physicochemical properties that are reflected in their spectroscopic data. The primary analytical techniques covered in this guide are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

A fundamental understanding of the structural differences is key to interpreting their spectra. The replacement of the C2 carbonyl with a thiocarbonyl in thiothis compound significantly alters the electronic environment, impacting chemical shifts and vibrational frequencies.[2] Dihydrouracil, while sharing a similar backbone, possesses a six-membered ring, leading to different conformational and spectroscopic characteristics.

Structural_Relationships This compound This compound (Imidazolidine-2,4-dione) Thiothis compound 2-Thiothis compound This compound->Thiothis compound C2=O -> C2=S Dihydrouracil Dihydrouracil (1,3-Diazinane-2,4-dione) This compound->Dihydrouracil Five-membered vs. Six-membered ring

Caption: Structural relationship between this compound, 2-thiothis compound, and dihydrouracil.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of this compound and its analogues. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR Spectroscopy

In ¹H NMR, the protons attached to the nitrogen atoms (N1-H and N3-H) are particularly diagnostic. Their chemical shifts are sensitive to substitution and the electronic nature of the heterocyclic ring. In thiohydantoins, these protons are typically deshielded and appear at a lower field (higher ppm) compared to their this compound counterparts.[2]

¹³C NMR Spectroscopy

The most significant difference in the ¹³C NMR spectra is observed at the C2 position. The thiocarbonyl carbon (C=S) in 2-thiohydantoins resonates at a much lower field (around 180-185 ppm) compared to the carbonyl carbon (C=O) in hydantoins (around 155-160 ppm).[2] The chemical shifts of C4 and C5 are less affected but can show minor shifts depending on the substitution pattern.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of this compound and Analogues

CompoundPosition¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Remarks
5,5-Diphenylthis compound N1-H~9.2-
N3-H~11.0-
Aromatic-H~7.3-7.5~126-140Phenyl protons show minimal change.
C2 (C=O)-~156.0
C4 (C=O)-~174.9Carbonyl at C4 is largely unaffected.
C5-~70.2Quaternary carbon.
5,5-Diphenyl-2-thiothis compound N1-H~10.4-N-H proton in thiothis compound is deshielded.
N3-H~11.8-N-H proton in thiothis compound is deshielded.
Aromatic-H~7.3-7.5~126-140
C2 (C=S)-~183.3Significant downfield shift of the C=S carbon.
C4 (C=O)-~175.2
C5-~71.0Minor shift observed.
Dihydrouracil N1-H, N3-H~7.5, ~9.9-In DMSO-d₆.
C5-H₂~2.4-2.7~30.3
C6-H₂~3.2-3.5~35.3
C2 (C=O)-~153.9
C4 (C=O)-~171.0

Note: Chemical shifts are approximate and can vary with solvent and substitution.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying the key functional groups in these molecules. The stretching vibrations of the carbonyl (C=O) and thiocarbonyl (C=S) groups provide distinct and easily identifiable peaks.

In hydantoins, two distinct carbonyl stretching bands are typically observed: one for the C2=O group and another for the C4=O group. The absence of the C2=O stretching band is a key identifier for 2-thiohydantoins, which instead exhibit a characteristic C=S stretching vibration.

Table 2: Key IR Absorption Frequencies (cm⁻¹) of this compound and Analogues

Functional GroupThis compound2-Thiothis compoundDihydrouracilRemarks
N-H Stretch 3100 - 34003100 - 34003200 - 3400Broad peaks, similar for all.
C=O Stretch (C2) 1750 - 1780Absent~1730Absence is a key identifier for 2-thiohydantoins.
C=O Stretch (C4) 1700 - 17451726 - 1742~1695Present in all, with minor shifts.
C=S Stretch Absent1100 - 1300AbsentPresence confirms a thiothis compound structure.

Note: Values are generalized and can vary with substitution and physical state (solid/solution).[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecules. The introduction of a sulfur atom in thiohydantoins extends the chromophore due to the presence of lone pairs and d-orbitals. This results in a bathochromic shift (red shift) of the maximum absorption wavelength (λmax) to longer wavelengths compared to hydantoins.

Table 3: Comparative UV-Vis Spectral Data of this compound and Analogues

Compound Classλmax (nm)Remarks
This compound Derivatives < 240Absorb at shorter wavelengths.
2-Thiothis compound Derivatives 260 - 270The C=S chromophore leads to a significant red shift.
Dihydrouracil ~210-220Lacks the C5=C6 double bond of uracil, resulting in absorption at shorter wavelengths.

Note: λmax values are dependent on the solvent and substitution pattern.[2]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation patterns of this compound and its analogues. The stability of the molecular ion and the fragmentation pathways can provide valuable structural information.

The molecular ion peak (M+) of hydantoins is often weak or absent in Electron Ionization Mass Spectrometry (EI-MS).[2] In contrast, thiohydantoins tend to be more stable under EI conditions, often showing a more intense molecular ion peak.[2] The fragmentation of the this compound ring is a common pathway for both classes of compounds. For thiohydantoins, the presence of sulfur can be confirmed by the isotopic pattern of ³⁴S.[2]

Table 4: Common Fragmentation Patterns in Mass Spectrometry of this compound and Thiothis compound

FeatureThis compound Derivatives2-Thiothis compound DerivativesRemarks
Molecular Ion Peak (M+) Often weak or absent in EI-MS.Generally more intense than hydantoins.Thiohydantoins are more stable under EI conditions.
Fragmentation Fragmentation of the this compound ring is common.Similar ring fragmentation patterns.Fragments containing sulfur will have a different m/z value.
Isotopic Patterns N/AIsotopic patterns for sulfur (³⁴S) can help confirm its presence.A+2 peak with ~4% relative abundance.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate spectroscopic analysis. The following are generalized protocols for the key techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound or thiothis compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[2]

  • Instrumentation: Acquire spectra on a 300, 400, or 500 MHz NMR spectrometer.[2]

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse (zg30).[2]

    • Spectral Width: 12-16 ppm.[2]

    • Number of Scans: 16-64, depending on sample concentration.[2]

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled (e.g., zgpg30).

    • Spectral Width: 200-240 ppm.

    • Number of Scans: 1024-4096, depending on concentration.

    • Relaxation Delay (d1): 2-5 seconds.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

    • Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[2]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[2]

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.[2]

    • Resolution: 4 cm⁻¹.[2]

    • Number of Scans: 16-32.[2]

  • Data Processing: Perform a background scan (with an empty sample holder or clean ATR crystal) and subtract it from the sample spectrum.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample (typically 10⁻⁴ to 10⁻⁵ M) in a UV-grade solvent (e.g., ethanol, methanol, or DMSO).[2]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[2]

  • Parameters:

    • Scan Range: 200-600 nm.[2]

    • Blank: Use a cuvette filled with the same solvent used for the sample as a reference.[2]

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).[2]

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).[2]

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).[2]

  • Parameters (General):

    • Acquire data in positive or negative ion mode.

    • For fragmentation studies, use tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID).

    • Mass Range: Scan a range appropriate for the expected molecular weight of the compound and its fragments.

Visualized Workflows and Comparisons

Visual diagrams can aid in understanding the experimental workflow and key spectroscopic differences.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesize this compound Analogue Purification Purify Compound (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation UV_Vis->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Structure Validated Structure Purity_Assessment->Final_Structure

Caption: General experimental workflow for the spectroscopic characterization of a novel this compound analogue.

Spectroscopic_Comparison H_NMR_H ¹³C NMR: C2=O ~156 ppm H_NMR_T ¹³C NMR: C2=S ~183 ppm IR_H IR: Two C=O stretches (~1770 & ~1720 cm⁻¹) IR_T IR: One C=O stretch (~1730 cm⁻¹) & C=S stretch (~1200 cm⁻¹) UV_H UV-Vis: λmax < 240 nm UV_T UV-Vis: λmax ~265 nm

References

The Role of Hydantoin in the Purine Catabolic Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of hydantoin and its derivatives in the purine (B94841) catabolic pathway. Purine catabolism is a fundamental metabolic process responsible for the breakdown of purine nucleotides, culminating in the excretion of nitrogenous waste products. This pathway is not only crucial for nitrogen balance but also presents a rich landscape for therapeutic intervention in various diseases, including gout and hyperuricemia. This document details the key enzymes, reaction kinetics, and experimental methodologies relevant to the involvement of the this compound scaffold in this critical biological pathway.

Introduction to Purine Catabolism and the this compound Scaffold

Purine nucleotides, adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), are essential components of nucleic acids and cellular energy currency. Their degradation is a highly regulated process that channels nitrogen into excretable forms. In most mammals, the final product of purine breakdown is allantoin (B1664786), a derivative of this compound. Humans and higher primates, lacking the enzyme uricase, excrete the less soluble uric acid, predisposing them to conditions like gout.

The this compound ring, a five-membered heterocyclic structure, is central to the later stages of purine catabolism. The key intermediate, allantoin (5-ureidothis compound), is formed from the oxidation of uric acid. The subsequent hydrolysis of the this compound ring in allantoin is a critical step in the pathway, releasing nitrogen in a more soluble and readily excretable form.

The Central Role of Allantoinase in this compound Ring Cleavage

The primary enzyme responsible for the metabolism of the this compound structure within the purine catabolic pathway is allantoinase (EC 3.5.2.5) . This enzyme catalyzes the hydrolytic opening of the this compound ring of allantoin to produce allantoic acid. Allantoinase is a member of the cyclic amidohydrolase superfamily, which also includes hydantoinase and dihydropyrimidinase, enzymes that act on related cyclic amide structures.[1][2]

The reaction catalyzed by allantoinase is a key step in the conversion of purine-derived nitrogen into urea (B33335) and ammonia. In organisms that possess the full purine degradation pathway, allantoic acid is further metabolized to ureidoglycolate, and subsequently to glyoxylate (B1226380) and urea.

Allantoinase Kinetics and Inhibition

Understanding the kinetic parameters of allantoinase is crucial for elucidating its mechanism and for the development of potential inhibitors. Studies on Escherichia coli allantoinase (AllB) have provided valuable insights into its catalytic efficiency.

EnzymeSubstrateK_m_ (mM)V_max_ (µmol min⁻¹ mg⁻¹)Catalytic Efficiency (V_max_/K_m_) (µmol min⁻¹ mg⁻¹ mM⁻¹)OrganismReference
Allantoinase (AllB)Allantoin4.26.71.6Escherichia coli[3]
Allantoinase (AllB_Zn)Allantoin> 15--Escherichia coli[4]
Allantoinase (AllB_Zn) + GlxK + GlyoxylateAllantoin2.8 ± 0.4--Escherichia coli[4]

Note: The activity of E. coli allantoinase (AllB) is allosterically activated by the downstream enzyme glycerate 2-kinase (GlxK) in the presence of glyoxylate, which significantly lowers its K_m for allantoin.[4][5]

EnzymeInhibitorIC_50_ (µM)Type of InhibitionOrganismReference
AllantoinaseKaempferol35 ± 3Not specifiedSalmonella enterica[6]
AllantoinaseThis compound-CompetitiveSalmonella enterica[6]

Hydantoinase/Dihydropyrimidinase: A Broader Role in Cyclic Amide Metabolism

While allantoinase is specific for allantoin, another related enzyme, hydantoinase (EC 3.5.2.2) , also known as dihydropyrimidinase, plays a broader role in the metabolism of cyclic ureides.[1] This enzyme is involved in the degradation of pyrimidines by hydrolyzing dihydrouracil (B119008) and dihydrothymine. However, it can also hydrolyze the unsubstituted this compound ring to N-carbamoylglycine.[1] The term hydantoinase is often used in the context of industrial biocatalysis for the production of optically pure amino acids from racemic 5-monosubstituted hydantoins.[1][7] Its direct, physiological role in the purine catabolic pathway in most organisms is secondary to that of allantoinase, which is highly specific for the purine-derived allantoin.

Signaling Pathways and Experimental Workflows

The purine catabolic pathway is a linear series of enzymatic reactions. The following diagrams illustrate the core pathway and a typical experimental workflow for assaying allantoinase activity.

Purine_Catabolic_Pathway cluster_purine Purine Nucleotides cluster_breakdown Purine Breakdown Purine_Nucleotides AMP, GMP Hypoxanthine Hypoxanthine Purine_Nucleotides->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase Allantoin Allantoin (5-Ureidothis compound) Uric_Acid->Allantoin Uricase Allantoic_Acid Allantoic Acid Allantoin->Allantoic_Acid Allantoinase Ureidoglycolate Ureidoglycolate Allantoic_Acid->Ureidoglycolate Allantoate (B10759256) Amidohydrolase Glyoxylate_Urea Glyoxylate + Urea Ureidoglycolate->Glyoxylate_Urea Ureidoglycolate Lyase

Caption: The core purine catabolic pathway leading to allantoin.

Allantoinase_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Enzyme_Extract Prepare Enzyme Extract Incubate Incubate at Controlled Temperature and Time Enzyme_Extract->Incubate Reaction_Mixture Prepare Reaction Mixture (Buffer, Allantoin) Reaction_Mixture->Incubate Stop_Reaction Stop Reaction (e.g., with Acid) Incubate->Stop_Reaction Hydrolysis Acid Hydrolyze Allantoate to Glyoxylate and Urea Stop_Reaction->Hydrolysis Derivatization Derivatize Glyoxylate (e.g., with Phenylhydrazine) Hydrolysis->Derivatization Spectro Measure Absorbance Derivatization->Spectro Calculate Calculate Enzyme Activity Spectro->Calculate Std_Curve Prepare Glyoxylate Standard Curve Std_Curve->Calculate

Caption: A typical experimental workflow for an allantoinase activity assay.

Experimental Protocols

Enzymatic Assay for Allantoinase Activity

This protocol is based on the colorimetric determination of allantoate, the product of the allantoinase reaction, by measuring the formation of glyoxylate.[8][9][10]

Materials:

Methodology:

  • Enzyme Reaction:

    • Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.5) and 10 mM allantoin.

    • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding the enzyme extract.

    • Incubate for a defined period (e.g., 20 minutes).

    • Stop the reaction by adding 0.2 N HCl.

  • Detection of Glyoxylate:

    • Heat the acidified reaction mixture in a boiling water bath for approximately 2-4 minutes to hydrolyze allantoate to glyoxylate and urea.

    • Cool the samples on ice.

    • Add phenylhydrazine solution followed by potassium ferricyanide solution to form a colored product with glyoxylate.

    • Measure the absorbance at 540 nm.

  • Calculation of Activity:

    • Prepare a standard curve using known concentrations of glyoxylic acid.

    • Determine the amount of glyoxylate produced in the enzymatic reaction from the standard curve.

    • Calculate the allantoinase activity, typically expressed as units per milligram of protein (1 unit = 1 µmol of product formed per minute).

Enzymatic Assay for D-Hydantoinase Activity

This protocol is suitable for determining the activity of D-hydantoinase using a this compound derivative as a substrate.[11]

Materials:

  • 100 mM Tris-HCl buffer, pH 8.0

  • 15 mM 5-(p-hydroxyphenyl)this compound (HPH) solution

  • Whole cells or purified enzyme preparation

  • High-Performance Liquid Chromatography (HPLC) system

Methodology:

  • Enzyme Reaction:

    • Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0) and 15 mM HPH.

    • Incubate the reaction mixture at 45°C with constant shaking.

    • Initiate the reaction by adding the whole cells or purified enzyme.

  • Analysis of Reaction Products:

    • At various time points, take aliquots of the reaction mixture.

    • Stop the reaction in the aliquots (e.g., by adding acid or by rapid freezing).

    • Analyze the samples by HPLC to quantify the decrease in the substrate (HPH) and the formation of the product (N-carbamoyl-p-hydroxyphenylglycine).

  • Calculation of Activity:

    • Determine the rate of substrate consumption or product formation from the HPLC data.

    • Calculate the enzyme activity based on the rate of reaction.

Conclusion

The this compound ring is a key structural motif in the purine catabolic pathway, with its metabolism centered around the enzymatic activity of allantoinase. This enzyme's role in hydrolyzing allantoin is a critical step for the efficient excretion of purine-derived nitrogen in many organisms. The kinetic data and experimental protocols presented in this guide provide a foundation for researchers to further investigate this pathway. A deeper understanding of the enzymes that metabolize this compound derivatives not only illuminates fundamental biological processes but also opens avenues for the development of novel therapeutics targeting purine metabolism. The competitive inhibition of allantoinase by the parent this compound molecule suggests that the this compound scaffold itself can be a starting point for the design of specific enzyme inhibitors. Future research in this area will likely focus on the detailed structural biology of these enzymes and the exploration of their potential as drug targets.

References

A Comprehensive Technical Guide to the Theoretical and Computational Investigation of Hydantoin Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical and computational methodologies used to assess the stability of the hydantoin ring, a crucial scaffold in numerous pharmaceutical compounds. This document outlines the primary degradation pathways—hydrolysis, thermal decomposition, and photodegradation—supported by quantitative data, detailed experimental and computational protocols, and workflow visualizations to facilitate a comprehensive understanding of this compound stability.

Intrinsic Stability of the this compound Ring: Tautomerism

The inherent stability of the this compound structure is fundamentally governed by the relative stabilities of its possible tautomeric forms. Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the most stable tautomer.

Computational Analysis of Tautomeric Forms

Theoretical investigations consistently demonstrate that the diketo tautomer of this compound is the most stable form in both the gas phase and in various solvents.[1][2] This stability is a key factor in the overall chemical reactivity of the this compound ring.

Computational Protocol: DFT for Tautomer Stability

A typical computational workflow for assessing the relative stability of this compound tautomers involves the following steps:

  • Structure Generation: Generation of all possible tautomeric forms of the this compound molecule.

  • Geometry Optimization: Optimization of the geometry of each tautomer using a selected DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).[2][3]

  • Frequency Calculation: Performance of frequency calculations at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

  • Single-Point Energy Calculation: Refinement of the electronic energies using a higher-level basis set (e.g., B3LYP/6-311++G(3df,2p)) to obtain more accurate relative energies.[2]

  • Solvation Effects: Inclusion of solvent effects using a continuum model, such as the Integral Equation Formalism of the Polarizable Continuum Model (IEF-PCM), to simulate stability in different solvent environments.[2][4]

  • Relative Energy Calculation: Determination of the relative energies of each tautomer with respect to the most stable form (the diketo tautomer).

Quantitative Data: Tautomer Stability

The following table summarizes the calculated relative energies of various this compound tautomers compared to the most stable diketo form (T1).

TautomerStructureRelative Energy (Gas Phase, kcal/mol)[2]
T1 (diketo) 2,4-Imidazolidinedione0.0
T2 (enol) 4-hydroxy-1,5-dihydro-2H-imidazol-2-one17.0
T3 (enol) 5-hydroxy-1,3-dihydro-2H-imidazol-2-one21.2
T4 (enol) 2-hydroxy-1,5-dihydro-4H-imidazol-4-one17.2

Degradation Pathways and Stability Studies

This compound and its derivatives are susceptible to degradation through several pathways, primarily hydrolysis, thermal decomposition, and photodegradation. Understanding the kinetics and mechanisms of these processes is critical for drug development and formulation.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for the this compound ring, particularly under alkaline conditions. The process typically occurs in a two-step sequence, leading to the formation of an amino acid.

Hydrolysis Pathway:

  • Ring Opening: The this compound ring undergoes nucleophilic attack by a hydroxide (B78521) ion, leading to the opening of the ring and the formation of a hydantoic acid intermediate.

  • Further Hydrolysis: The hydantoic acid intermediate is then hydrolyzed further to yield the corresponding amino acid, ammonia, and carbon dioxide. For unsubstituted this compound, this final product is glycine (B1666218).

Experimental Protocol: Kinetic Study of this compound Hydrolysis

The kinetics of this compound hydrolysis can be investigated using the following protocol:

  • Sample Preparation: Prepare a solution of this compound (e.g., 2.0 g in 27 mL of water) with a specific molar ratio of a base, such as sodium hydroxide (e.g., 1:3 this compound to NaOH).

  • Reaction Conditions: Conduct the hydrolysis in a temperature-controlled reactor (e.g., a microreactor) at various temperatures (e.g., 373.15 K to 443.15 K) with a constant stirring rate (e.g., 400 rpm).

  • Sampling: Withdraw aliquots of the reaction mixture at specific time intervals.

  • Analytical Method: Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the concentrations of this compound, the hydantoic acid intermediate, and the final amino acid product over time.

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase column.

      • Mobile Phase: A mixture of a buffer (e.g., 0.75 mM KH₂PO₄ in 0.85% sulfuric acid) and an organic solvent (e.g., methanol) in a specific ratio (e.g., 7:3).

      • Detection: UV detection at a suitable wavelength (e.g., 214 nm).

  • Data Analysis: Plot the concentration of the reactants and products as a function of time to determine the reaction order and calculate the rate constants (k) and activation energies (Ea) for each step of the hydrolysis process.

Quantitative Data: Hydrolysis Kinetics

The hydrolysis of this compound to glycine is a first-order series reaction. The following table presents kinetic data for this process.

ParameterValueConditions
Reaction Order First-orderAlkaline hydrolysis
Rate Constant (k₁) - Step 1 5.22 x 10⁻³ s⁻¹423.15 K
Rate Constant (k₂) - Step 2 2.0 x 10⁻⁴ s⁻¹423.15 K
Activation Energy (Ea) - Step 1 3.1 times higher in the range 373.15–403.15 K than 413.15–443.15 K-
Activation Energy (Ea) - Step 2 1.1 times higher in the range 423.15–443.15 K than 373.15–413.15 K-

Computational Protocol: Modeling Hydrolysis

The hydrolysis mechanism can be modeled computationally to determine the energy profile of the reaction:

  • Reactant and Product Structures: Optimize the geometries of the reactants (this compound and hydroxide ion), intermediates (hydantoic acid), transition states, and products (glycine, etc.).

  • Transition State Search: Locate the transition state structures for the ring-opening and subsequent hydrolysis steps using methods like the synchronous transit-guided quasi-Newton (STQN) method.

  • Frequency Analysis: Perform frequency calculations to characterize the stationary points (minima for reactants, products, and intermediates; a single imaginary frequency for transition states).

  • Intrinsic Reaction Coordinate (IRC) Calculation: Follow the reaction pathway from the transition state to the corresponding reactants and products to confirm the connection.

  • Energy Profile Construction: Calculate the relative energies of all species along the reaction coordinate to construct the energy profile and determine the activation energy barriers.

Diagram: Hydrolysis Pathway of this compound

Hydantoin_Hydrolysis This compound This compound Hydantoic_Acid Hydantoic Acid (Intermediate) This compound->Hydantoic_Acid  k₁ + OH⁻, H₂O (Ring Opening) Glycine Glycine + NH₃ + CO₂ Hydantoic_Acid->Glycine  k₂ + H₂O (Hydrolysis)

This compound hydrolysis pathway.
Thermal Degradation

The thermal stability of the this compound ring can be assessed using thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide information on the decomposition temperature, mass loss, and energetic changes associated with thermal degradation.

Experimental Protocol: Thermal Analysis of this compound

  • Instrumentation: Utilize a simultaneous TGA/DSC instrument.

  • Sample Preparation: Place a small, accurately weighed amount of the this compound sample (typically 1-10 mg) into an appropriate crucible (e.g., aluminum or ceramic).

  • Experimental Conditions:

    • Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air) at a defined flow rate.

    • Temperature Program: Heat the sample at a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 400 °C).

  • Data Acquisition: Record the mass of the sample (TGA) and the differential heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • TGA Curve: Analyze the TGA curve to determine the onset temperature of decomposition and the percentage of mass loss at different stages.

    • DSC Curve: Analyze the DSC curve to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

    • Kinetic Analysis: Use methods such as the Kissinger or Flynn-Wall-Ozawa method to determine the activation energy of the decomposition process from TGA data obtained at multiple heating rates.

Quantitative Data: Thermal Decomposition of this compound Derivatives

The following table presents thermal decomposition data for 5,5-dimethylthis compound, a close analog of the parent this compound.

ParameterValueMethod
Melting Point 178 °CDSC
Decomposition Onset 278 °CDSC
Decomposition Temperature Range 246 - 274 °CTGA
Mass Loss upon Decomposition 96.86%TGA

Computational Protocol: Modeling Thermal Decomposition

Computational methods, particularly molecular dynamics (MD) simulations and DFT, can be used to investigate the mechanism of thermal decomposition:

  • Molecular Dynamics (MD) Simulations: Perform MD simulations at elevated temperatures to observe the initial bond-breaking events and identify potential decomposition pathways.

  • DFT Calculations: Use DFT to calculate the bond dissociation energies (BDEs) of the bonds within the this compound ring to predict the weakest bonds that are likely to break first upon heating.

  • Reaction Pathway Analysis: For plausible decomposition pathways identified from MD simulations and BDE analysis, use DFT to calculate the energy profiles, including transition states and intermediates, to determine the most favorable decomposition mechanism.

Diagram: Computational Workflow for Stability Analysis

Computational_Workflow cluster_input Input cluster_dft DFT Calculations cluster_analysis Stability Analysis cluster_output Output Molecule This compound Structure GeoOpt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) Molecule->GeoOpt Freq Frequency Calculation GeoOpt->Freq SPE Single-Point Energy (e.g., B3LYP/6-311++G(3df,2p)) Freq->SPE Tautomer Tautomer Stability SPE->Tautomer BDE Bond Dissociation Energies SPE->BDE Reaction_Pathway Reaction Pathway Analysis (Hydrolysis, Thermolysis, etc.) SPE->Reaction_Pathway Relative_Energies Relative Energies Tautomer->Relative_Energies BDE->Relative_Energies Activation_Barriers Activation Barriers Reaction_Pathway->Activation_Barriers Degradation_Products Predicted Degradation Products Reaction_Pathway->Degradation_Products

References

Hydantoin Derivatives: A Technical Guide to Their Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydantoin scaffold, a five-membered heterocyclic ring system, is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] Historically prominent for its use in anticonvulsant drugs like phenytoin, the structural versatility of the this compound core has propelled its exploration into other therapeutic areas, most notably in oncology.[2][3][4] this compound derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of malignancies through diverse mechanisms of action.[2][5]

This technical guide provides an in-depth overview of the burgeoning field of this compound derivatives as potential anticancer agents. It details their primary mechanisms of action, presents a compilation of quantitative in vitro and in vivo data, outlines key experimental protocols for their synthesis and evaluation, and visualizes critical pathways and workflows to support further research and development in this area.

Mechanisms of Anticancer Activity

This compound derivatives exert their anticancer effects by targeting several key pathways and proteins implicated in tumor growth, proliferation, and survival. The primary mechanisms of action investigated to date include androgen receptor antagonism, inhibition of the epidermal growth factor receptor (EGFR), disruption of microtubule polymerization, and inhibition of histone deacetylases (HDACs).

Androgen Receptor Antagonism

In prostate cancer, the androgen receptor (AR) is a critical driver of tumor growth and progression.[6][7] this compound and thiothis compound derivatives have been successfully developed as potent AR antagonists.[6][8] Marketed drugs such as enzalutamide (B1683756) and apalutamide (B1683753) are based on this scaffold.[1][3] These compounds competitively inhibit the binding of androgens to the AR, preventing its nuclear translocation and subsequent transcription of genes that promote cancer cell proliferation.[6][7] This mechanism is particularly relevant in the context of castration-resistant prostate cancer (CRPC), where the AR signaling pathway often remains active despite low androgen levels.[6][7]

Below is a diagram illustrating the signaling pathway of the androgen receptor and the point of inhibition by this compound derivatives.

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR AR_dimer AR Dimer AR->AR_dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP AR-HSP Complex AR_HSP->AR Dissociation This compound This compound Derivative This compound->AR Antagonism ARE Androgen Response Element (ARE) AR_dimer->ARE AR_dimer->ARE Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription ARE->Gene_Transcription Activation Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation

Androgen receptor signaling and inhibition.
Epidermal Growth Factor Receptor (EGFR) Inhibition

The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[2] Dysregulation of EGFR signaling, often through mutations, is a hallmark of various cancers, particularly non-small cell lung cancer (NSCLC).[9][10] Certain this compound derivatives have been designed as EGFR inhibitors, competing with ATP for the kinase domain's binding site, thereby preventing autophosphorylation and subsequent downstream signaling.[9][10]

The following diagram depicts the EGFR signaling pathway and its inhibition by this compound-based compounds.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization pEGFR p-EGFR EGFR->pEGFR Autophosphorylation This compound This compound Derivative This compound->EGFR Inhibition ATP ATP ADP ADP RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway pEGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway pEGFR->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

EGFR signaling pathway and inhibition.
Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and maintenance of cell shape.[11] Agents that interfere with tubulin polymerization are a well-established class of anticancer drugs.[11] Some this compound derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11][12] These compounds often act by binding to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.[12]

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression.[13] By removing acetyl groups from histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. In many cancers, HDACs are overexpressed, resulting in the silencing of tumor suppressor genes.[13] this compound-based HDAC inhibitors can restore the acetylation of histones, leading to the re-expression of tumor suppressor genes and subsequent cancer cell death.[4][14]

Quantitative Data on Anticancer Activity

The anticancer efficacy of this compound derivatives has been quantified in numerous studies. The following tables summarize the in vitro activity (IC50 values) and in vivo efficacy of representative compounds across various cancer cell lines and tumor models, categorized by their mechanism of action.

Table 1: In Vitro Anticancer Activity of this compound Derivatives (IC50 Values in µM)
Mechanism of Action Compound Cancer Cell Line Target IC50 (µM) Reference(s)
Androgen Receptor Antagonism Thiothis compound Derivative 38LNCaP/ARAndrogen Receptor0.124[8][15]
Spirocyclic Thiothis compound 16LNCaP (WT AR)Androgen Receptor0.219[6]
Spirocyclic Thiothis compound 16VCaP (WT AR)Androgen Receptor0.01 - 2.44[6]
EGFR Inhibition 5-Benzylidene-hydantoin (HA 2)A431EGFR~45% inhibition at 10 µM[16]
5-Benzylidene-hydantoin (HA 3)A431EGFR~40% inhibition at 10 µM[16]
Tubulin Polymerization Inhibition 5,5-Diphenylthis compoundPurified tubulinTubulin360[11]
TodalamHeLaTubulin48[12]
Compound 4gMCF-7Tubulin1.93[17]
HDAC Inhibition Compound 6dT-47DHDAC1/21.01[18]
Compound 10cT-47DHDAC1/20.81[18]
General Cytotoxicity Compound 4SW480 (Colon)-16.8[19]
Compound 4SW620 (Colon)-12.9[19]
Compound 4PC3 (Prostate)-20.58[19]
Table 2: In Vivo Anticancer Efficacy of this compound Derivatives
Compound Cancer Model Dosage and Administration Tumor Growth Inhibition Key Findings Reference(s)
Thiothis compound Derivative 91LNCaP/AR Xenograft10 and 50 mg/kg, once a dayDose-dependent reduction in tumor volumeMore effective than bicalutamide[15]
(Z)-5-(4-hydroxybenzylidene)imidazolidine-2,4-dionePC-3M Orthotopic Xenograft200 µ g/day , intraperitoneallyAnti-growth and anti-invasive activities reportedShowed anti-metastatic effects[2][7]
PMH 7MDA-MB-231/GFP XenograftNot specifiedReduced breast tumor growthSuppressed Ki-67, CD31, p-Brk, and p-FAK expression[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for key experiments in the synthesis and evaluation of this compound derivatives as anticancer agents.

Synthesis of this compound Derivatives

The Bucherer-Bergs reaction is a classic and versatile method for synthesizing 5,5-disubstituted hydantoins from ketones or aldehydes.[3][6]

Materials:

  • Ketone or aldehyde (1.0 eq)

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN) (2.0 eq)

  • Ammonium (B1175870) carbonate ((NH4)2CO3) (2.0 eq)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve the ketone or aldehyde in ethanol.

  • Add an aqueous solution of potassium cyanide and ammonium carbonate to the flask.

  • Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the solution with concentrated HCl to precipitate the this compound product.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 5,5-disubstituted this compound.[7]

This method is commonly used for the synthesis of 5-benzylidenehydantoins.[1][12]

Materials:

Procedure:

  • To a microwave reactor vial, add this compound, the desired benzaldehyde, and ethanol.

  • Add a catalytic amount of piperidine to the mixture.

  • Seal the vial and place it in the microwave reactor. Irradiate at a set temperature (e.g., 120°C) for a short duration (e.g., 10-20 minutes).[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture. The product often precipitates upon cooling.

  • Collect the product by filtration, wash with cold ethanol, and dry.

The following diagram illustrates a general workflow for the synthesis and initial biological screening of this compound derivatives.

Start Starting Materials (Ketone/Aldehyde, This compound) Synthesis Synthesis (e.g., Bucherer-Bergs, Knoevenagel) Start->Synthesis Purification Purification (Crystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization In_Vitro_Screening In Vitro Screening (MTT Assay) Characterization->In_Vitro_Screening Mechanism_Study Mechanism of Action Studies (Western Blot, Enzyme Assays) In_Vitro_Screening->Mechanism_Study In_Vivo_Testing In Vivo Testing (Xenograft Models) Mechanism_Study->In_Vivo_Testing Lead_Optimization Lead Optimization In_Vivo_Testing->Lead_Optimization

Workflow for this compound anticancer drug discovery.
In Vitro Evaluation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8][20]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound derivative in culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[8][20]

This technique is used to detect the phosphorylation status of EGFR in response to treatment with a this compound-based inhibitor.[2][19]

Materials:

  • Cancer cell line (e.g., A549)

  • This compound derivative

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Culture cells and treat with the this compound inhibitor at various concentrations for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe for total EGFR and a loading control (e.g., β-actin) to normalize the results.[2][19]

In Vivo Evaluation

This model is used to assess the in vivo anticancer efficacy of this compound derivatives.[5][11]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line

  • This compound derivative formulation for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of human cancer cells into the flank of the immunocompromised mice.

  • Allow the tumors to grow to a palpable size.

  • Randomize the mice into treatment and control groups.

  • Administer the this compound derivative to the treatment group according to the desired dosing schedule (e.g., daily oral gavage or intraperitoneal injection). The control group receives the vehicle.

  • Measure the tumor volume with calipers at regular intervals.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Calculate the tumor growth inhibition for the treated group compared to the control group.[5]

Conclusion and Future Directions

This compound derivatives represent a versatile and promising scaffold for the development of novel anticancer agents. Their ability to target a diverse range of critical cancer-related pathways, coupled with their synthetic accessibility, makes them attractive candidates for further investigation. The data presented in this guide highlights the significant potential of this class of compounds.

Future research should focus on the rational design of new derivatives with improved potency and selectivity for their respective targets. A deeper understanding of the structure-activity relationships will be crucial for optimizing lead compounds. Furthermore, comprehensive preclinical evaluation, including detailed pharmacokinetic and pharmacodynamic studies, will be necessary to identify promising candidates for clinical development. The exploration of novel mechanisms of action and the potential for combination therapies with existing anticancer drugs also represent exciting avenues for future research in the field of this compound-based cancer therapeutics.

References

Initial Screening of Novel Hydantoin Compounds for Bioactivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydantoin scaffold, a five-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] From the well-established anticonvulsant phenytoin (B1677684) to the antimicrobial nitrofurantoin (B1679001) and the anticancer drug nilutamide, this compound derivatives have demonstrated a remarkable breadth of biological activities.[1][2][3] This guide provides a comprehensive overview of the initial screening methodologies to evaluate the bioactivity of novel this compound compounds, with a focus on their anticonvulsant, antimicrobial, and anticancer properties.

Anticonvulsant Activity

This compound derivatives are a well-established class of anticonvulsant drugs, primarily used in the management of partial and tonic-clonic seizures.[2][4] The archetypal drug in this class is phenytoin, which has been a cornerstone in epilepsy treatment for decades.[2]

Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The primary anticonvulsant mechanism of action for many this compound derivatives, including phenytoin, involves the modulation of voltage-gated sodium channels in neurons.[1][4] These compounds exhibit a use-dependent and voltage-dependent blockade of these channels, preferentially binding to the inactive state of the channel.[4] This binding stabilizes the inactive state, prolonging the refractory period of the neuron and thereby limiting the sustained, high-frequency repetitive firing of action potentials that is characteristic of seizure activity.[4] A phenyl or other aromatic substituent at the C5 position of the this compound ring is generally considered crucial for activity against generalized tonic-clonic seizures.[2][5]

Anticonvulsant_Mechanism cluster_Neuron Neuronal Membrane cluster_Effect Cellular Effect Na_Channel_Active Active Na+ Channel Na_Channel_Inactive Inactive Na+ Channel Na_Channel_Active->Na_Channel_Inactive Inactivation Na_Channel_Resting Resting Na+ Channel Na_Channel_Inactive->Na_Channel_Resting Recovery Prolonged_Refractory Prolonged Refractory Period Na_Channel_Resting->Na_Channel_Active Activation (Depolarization) This compound This compound Compound This compound->Na_Channel_Inactive Binds and Stabilizes Reduced_Firing Reduced Repetitive Neuronal Firing Prolonged_Refractory->Reduced_Firing Leads to

Mechanism of anticonvulsant action of this compound compounds.
Data Presentation: Anticonvulsant Efficacy

The anticonvulsant potency of novel this compound compounds is typically quantified by their median effective dose (ED50) in animal models of seizures, most commonly the Maximal Electroshock Seizure (MES) test.[1] The neurotoxicity is also assessed to determine a protective index (PI = TD50/ED50).

CompoundAnimal ModelED50 (mg/kg, i.p.)Reference
PhenytoinMouse5.96 - 9.87[2]
3-Acetoxymethyl-5-ethyl-5-phenyl this compoundMouseEffective against MES[2]
(S)-(+)-1-Carbobenzoxy-5-isobutyl-2-iminothis compoundMouseActive against MES and PTZ[2]
N-acetyl-D,L-alanine benzylamide (6d)MouseMore potent than phenacemide[1]
Ph-5 (VV-hemorphin-5 analogue)Mouse0.25 µg[6]
Experimental Protocol: Maximal Electroshock Seizure (MES) Test

This protocol is adapted from established methods for assessing anticonvulsant activity in mice.[1]

Materials:

  • Electroconvulsive shock apparatus

  • Corneal electrodes

  • Animal restrainers

  • 0.5% Tetracaine hydrochloride solution (topical anesthetic)

  • 0.9% Saline solution

  • Test this compound compound and vehicle control

  • Male albino mice (20-30 g)

Procedure:

  • Animal Preparation: Acclimatize mice to the laboratory conditions for at least 3 days prior to the experiment.

  • Compound Administration: Administer the test this compound derivative, vehicle, or a standard drug (e.g., phenytoin) intraperitoneally (i.p.) or orally (p.o.).

  • Pre-treatment Time: Allow for a pre-treatment period (typically 30-60 minutes) for the drug to be absorbed and distributed.

  • Anesthesia: Apply a drop of topical anesthetic to the corneas of each mouse to minimize discomfort.

  • Electroshock Application: Place the corneal electrodes on the corneas of the mouse. Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure.

  • Endpoint: The absence of the tonic hindlimb extension is considered the endpoint for protection.

  • Data Analysis: The percentage of animals protected in the drug-treated group is compared to the vehicle-treated control group. The ED50, the dose that protects 50% of the animals, is calculated using statistical methods such as probit analysis.

Antimicrobial Activity

This compound derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and antiviral properties.[7][8][9] Some derivatives are thought to act by disrupting the microbial cell membrane, damaging bacterial DNA, or inhibiting essential enzymes.[7][10][11]

Data Presentation: Antimicrobial Efficacy

The antimicrobial activity of this compound derivatives is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[12]

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
NitrofurantoinMethicillin-resistant Staphylococcus aureus (MRSA)12.5[5]
NitrofurantoinPseudomonas aeruginosa>100[5]
Cationic lipidated hydantoinsMRSA<1 - 12.5[5]
Cationic lipidated hydantoinsP. aeruginosa<1 - 50[5]
Spiro-hydantoins (Hyd15, Hyd17)Lactobacillus plantarum15.75[13]
5-alkenyl this compound (Hyd6)P. aeruginosa ATCC 2785362.5[14]
Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 96-well microtiter plates

  • Test this compound compound

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and reservoirs

Procedure:

  • Compound Dilution: Prepare a stock solution of the test this compound derivative in a suitable solvent (e.g., DMSO). In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium to obtain a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C for bacteria) for 16-20 hours.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be quantified by measuring the optical density at 600 nm using a microplate reader.

Anticancer Activity

This compound derivatives have emerged as a promising class of anticancer agents, with some compounds demonstrating potent activity against various cancer cell lines.[3][15][16] Their mechanisms of action are diverse and can include the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[15][16][17][18]

Mechanism of Action: EGFR Signaling Pathway Inhibition

Some this compound derivatives function as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers.[15][17] By binding to the ATP-binding site of the EGFR kinase domain, these compounds block its autophosphorylation and downstream signaling cascades, such as the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[15]

EGFR_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space cluster_PI3K PI3K-AKT Pathway cluster_RAS RAS-RAF-MAPK Pathway EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds ATP ATP PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates This compound This compound Inhibitor This compound->EGFR Inhibits (ATP competitive) ADP ADP AKT AKT PI3K->AKT Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Altered Gene Expression ERK->Gene_Expression

Inhibition of the EGFR signaling pathway by this compound derivatives.
Data Presentation: In Vitro Cytotoxicity

The anticancer activity of novel this compound compounds is initially assessed by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell viability.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 5aH1975 (NSCLC, EGFRL858R/T790M)1.94[15][16]
Compound 5fH1975 (NSCLC, EGFRL858R/T790M)1.38[15][16]
Compound 9aHL-60 (Leukemia)0.25[19]
Compound 12dK562 (Leukemia)12.5[19]
Compound 4SW480, SW620, PC3Effective[20]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • Adherent cancer cell line (e.g., A549, H1975, PC9)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test this compound derivative

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the test this compound derivative in complete medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: After the incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log concentration of the compound and determine the IC50 value using non-linear regression analysis.

Experimental Workflow for Initial Bioactivity Screening

A logical workflow is essential for the efficient initial screening of novel this compound compounds. This typically involves a primary screen to identify active compounds, followed by secondary assays to confirm activity and elucidate the mechanism of action.

Screening_Workflow cluster_Primary Primary Screening cluster_Secondary Hit Confirmation & Secondary Assays Start Novel this compound Compound Library Anticonvulsant_Screen Anticonvulsant Screen (e.g., MES Test) Start->Anticonvulsant_Screen Antimicrobial_Screen Antimicrobial Screen (e.g., MIC Assay) Start->Antimicrobial_Screen Anticancer_Screen Anticancer Screen (e.g., MTT Assay) Start->Anticancer_Screen Dose_Response Dose-Response & IC50/ED50 Determination Anticonvulsant_Screen->Dose_Response Antimicrobial_Screen->Dose_Response Anticancer_Screen->Dose_Response Mechanism_Study Mechanism of Action Studies (e.g., Enzyme Assays, Western Blot) Dose_Response->Mechanism_Study Toxicity_Assay Initial Toxicity (e.g., Neurotoxicity, Hemolysis) Dose_Response->Toxicity_Assay Lead_Candidate Lead Candidate Identification Mechanism_Study->Lead_Candidate Toxicity_Assay->Lead_Candidate

A generalized workflow for the initial bioactivity screening of novel this compound compounds.

This guide provides a foundational framework for the initial bioactivity screening of novel this compound compounds. The detailed protocols and data presentation formats are intended to assist researchers in the systematic evaluation of these versatile molecules for their potential as future therapeutic agents. Further optimization of these assays and exploration of other biological targets will be crucial in advancing promising lead compounds through the drug discovery pipeline.

References

The Synthetic Versatility of the Hydantoin Core: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydantoin scaffold, a five-membered heterocyclic ring system, stands as a cornerstone in medicinal chemistry and drug discovery. Its remarkable synthetic accessibility and the diverse pharmacological activities exhibited by its derivatives have cemented its status as a privileged structure. This technical guide provides a comprehensive exploration of the synthetic versatility of the this compound core, detailing key synthetic methodologies, presenting quantitative data for comparative analysis, and visualizing complex biological and experimental workflows.

Synthesis of the this compound Core: A Multifaceted Approach

The construction of the this compound ring can be achieved through several classical and modern synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Bucherer-Bergs Reaction

One of the most widely employed methods for the synthesis of 5-substituted and 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction. This multicomponent reaction involves the treatment of a carbonyl compound (ketone or aldehyde) with an alkali metal cyanide and ammonium (B1175870) carbonate.

Experimental Protocol: Synthesis of 5,5-Diphenylthis compound (Phenytoin) [1][2]

  • Materials: Benzil (B1666583) (5.3 g), Urea (B33335) (3.0 g), 30% Sodium Hydroxide (B78521) solution (15 mL), Ethanol (B145695) (30 mL), Hydrochloric acid.

  • Procedure:

    • To a 100 mL round-bottom flask containing a stirring bar, add benzil, urea, 30% aqueous sodium hydroxide solution, and ethanol.

    • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

    • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing water to precipitate the crude product.

    • Filter the precipitate and wash with water.

    • Acidify the filtrate with hydrochloric acid to precipitate any remaining product.

    • Combine the precipitates and recrystallize from ethanol to yield pure 5,5-diphenylthis compound.

Urech this compound Synthesis

The Urech synthesis provides a route to 5-substituted hydantoins from α-amino acids. The process involves the reaction of an amino acid with potassium cyanate (B1221674) to form a hydantoic acid intermediate, which is subsequently cyclized under acidic conditions.

Biltz Synthesis

The Biltz synthesis is particularly useful for the preparation of 5,5-diphenylthis compound (phenytoin) from benzil and urea in the presence of a base. The reaction proceeds through a pinacol-like rearrangement of an intermediate.

Ugi Multicomponent Reaction

The Ugi four-component reaction offers a convergent and efficient pathway to highly substituted hydantoins, typically 1,3,5-trisubstituted derivatives. This one-pot reaction involves an aldehyde, an amine, an isocyanide, and a carboxylic acid, followed by a cyclization step.

Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Hydantoins [3]

  • General Procedure for Ugi Reaction:

    • Dissolve the aromatic diamine (1.0 mmol) in methanol (B129727) (7 mL).

    • Sequentially add benzaldehyde (B42025) (2.0 mmol), a solution of cyclohexyl isocyanide (2.0 mmol) in methanol (3 mL), and trichloroacetic acid (2.0 mmol).

    • Stir the reaction mixture at room temperature for 24-28 hours.

    • Filter the resulting precipitate to obtain the bis-Ugi product.

  • General Procedure for Cyclization:

    • To a solution of the Ugi product (1.0 mmol) in ethanol (5 mL), slowly add a 1.0 M ethanolic solution of sodium ethoxide (2.5 mmol).

    • Stir the mixture for 8-10 hours at room temperature.

    • Filter the precipitated solid and wash with diethyl ether (5 mL) to yield the pure bis-1,3,5-trisubstituted this compound.

Quantitative Data on this compound Synthesis and Biological Activity

The following tables summarize quantitative data to facilitate the comparison of different synthetic routes and the biological activities of various this compound derivatives.

Table 1: Comparative Yields of Key this compound Synthetic Methods

Synthetic MethodStarting MaterialsProductYield (%)Reference
Bucherer-BergsBenzophenone, KCN, (NH₄)₂CO₃5,5-Diphenylthis compound90[4]
Urech SynthesisAlanine, KNCO, HCl5-Methylthis compound70-80[5]
Biltz SynthesisBenzil, Urea, NaOH5,5-Diphenylthis compound85[1]
Ugi/CyclizationVarious1,3,5-Trisubstituted Hydantoins60-95[3][5]
N-Alkylation (PTC)N,N-dibenzyl this compound, Allyl bromide5-allyl-1,3-dibenzyl-5-methylthis compound98[6][7]

Table 2: Anticancer Activity of Selected this compound Derivatives (IC₅₀ Values in µM)

CompoundCell LineIC₅₀ (µM)Reference
3-Cyclohexyl-5-phenyl this compoundHeLa5.4[8]
3-Cyclohexyl-5-phenyl this compoundMCF-72[8]
3-Benzhydryl-5-phenyl this compoundHeLa21[8]
3-Benzhydryl-5-phenyl this compoundMCF-720[8]
3-Benzhydryl-5-phenyl this compoundMiaPaCa-222[8]
3-Benzhydryl-5-phenyl this compoundH46023[8]
3-Benzhydryl-5-phenyl this compoundSW62021[8]
Spirothis compound Derivative 4SW48016.8[9][10]
This compound Derivative anti-5bHepG215-35[11]
This compound Derivative syn-5fHepG215-35[11]

Table 3: Physicochemical Properties of Selected Anticonvulsant Hydantoins

CompoundMolecular Weight ( g/mol )LogPpKaReference
Phenytoin252.272.478.06-8.33[12]
Mephenytoin218.251.96-[13]
Ethotoin204.221.35-[13]
5-(4-Hydroxyphenyl)-5-phenylthis compound268.271.8-[14]

Signaling Pathways and Mechanisms of Action

This compound-based drugs exert their therapeutic effects by modulating various biological pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for two prominent this compound-containing drugs.

Phenytoin_Mechanism cluster_neuron Neuron cluster_phenytoin Phenytoin Action Na_Channel_Active Voltage-Gated Na+ Channel (Active State) Depolarization Neuronal Depolarization (Action Potential Firing) Na_Channel_Active->Depolarization Na+ influx Na_Channel_Inactive Voltage-Gated Na+ Channel (Inactive State) Repolarization Repolarization Na_Channel_Inactive->Repolarization Depolarization->Na_Channel_Inactive Channel Inactivation Repolarization->Na_Channel_Active Recovery Phenytoin Phenytoin Stabilization Stabilization of Inactive State Phenytoin->Stabilization Stabilization->Na_Channel_Inactive Block Blockade of High-Frequency Firing Stabilization->Block Block->Depolarization

Caption: Mechanism of action of Phenytoin on voltage-gated sodium channels.

Enzalutamide_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_enzalutamide Enzalutamide Action Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR AR_HSP AR-HSP Complex AR->AR_HSP HSP binding AR_dimer AR Dimer AR->AR_dimer Nuclear Translocation & Dimerization HSP Heat Shock Proteins AR_HSP->AR HSP dissociation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to Transcription Gene Transcription (e.g., PSA) ARE->Transcription Cell_Growth Prostate Cancer Cell Growth & Proliferation Transcription->Cell_Growth Enzalutamide Enzalutamide Block_Binding Blocks Androgen Binding Enzalutamide->Block_Binding Block_Translocation Inhibits Nuclear Translocation Enzalutamide->Block_Translocation Block_DNA_Binding Impairs DNA Binding Enzalutamide->Block_DNA_Binding Block_Binding->AR Block_Translocation->AR_dimer Block_DNA_Binding->ARE

Caption: Enzalutamide's multi-targeted inhibition of the androgen receptor signaling pathway.

Experimental and Logical Workflows in this compound Drug Discovery

The development of novel this compound-based therapeutics follows a structured workflow, from initial library synthesis to lead optimization. The following diagrams illustrate a typical experimental workflow for high-throughput screening and a logical workflow for a structure-activity relationship study.

HTS_Workflow cluster_synthesis Library Synthesis cluster_screening High-Throughput Screening (HTS) cluster_validation Hit Validation & Lead Identification Start_Materials Diverse Starting Materials (Aldehydes, Amines, Isocyanides) Ugi_Reaction Ugi Multicomponent Reaction Start_Materials->Ugi_Reaction Cyclization Cyclization to This compound Core Ugi_Reaction->Cyclization Library This compound Library (Plate Format) Cyclization->Library Primary_Assay Primary Assay (e.g., Enzymatic Assay) Library->Primary_Assay Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Assay->Hit_Identification Dose_Response Dose-Response Curve Generation (IC50) Hit_Identification->Dose_Response Secondary_Assay Secondary Assay (e.g., Cell-based Assay) Dose_Response->Secondary_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Assay->SAR_Analysis Lead_Compound Lead Compound(s) SAR_Analysis->Lead_Compound

Caption: Experimental workflow for the synthesis and screening of a this compound library.

SAR_Logic cluster_r1 Modification at R1 cluster_r3 Modification at R3 cluster_conclusion SAR Conclusion SAR_Start Initial Hit R1 = Phenyl R3 = H R5 = Phenyl IC50 = 10 µM R1_Mod R1 Modification R1 = 4-Cl-Phenyl R1 = 4-MeO-Phenyl R1 = Thienyl SAR_Start->R1_Mod R3_Mod R3 Modification R3 = Methyl R3 = Ethyl SAR_Start->R3_Mod R1_Result Activity Change IC50 = 5 µM (Improved) IC50 = 15 µM (Decreased) IC50 = 8 µM (Improved) R1_Mod->R1_Result Conclusion Optimal Scaffold: R1 = Electron-withdrawing/Heteroaromatic R3 = Small alkyl group R1_Result->Conclusion R3_Result Activity Change IC50 = 2 µM (Significantly Improved) IC50 = 4 µM (Improved) R3_Mod->R3_Result R3_Result->Conclusion

Caption: Logical workflow illustrating a structure-activity relationship (SAR) study.

Conclusion

The this compound core continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability, coupled with the ability to introduce a wide array of substituents, allows for the fine-tuning of pharmacological properties. The methodologies and data presented in this guide underscore the enduring importance of the this compound scaffold in modern drug development. Researchers and scientists are encouraged to leverage this versatile core to address unmet medical needs across a spectrum of diseases.

References

An In-depth Technical Guide to the Acidity and Reactivity of Hydantoin N-H Protons

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

The hydantoin scaffold, an imidazolidine-2,4-dione, is a foundational heterocyclic motif in medicinal chemistry.[1][2][3][4] Its derivatives are integral to a wide array of therapeutics, including the anticonvulsant phenytoin (B1677684), the antiarrhythmic ropitein, and the anticancer drug nilutamide.[1][5] The pharmacological versatility of these compounds is intrinsically linked to the chemical properties of the this compound ring, particularly the acidity and reactivity of the protons on its nitrogen atoms, N1 and N3.[6][7] A thorough understanding of these properties is crucial for the rational design and synthesis of novel this compound-based therapeutic agents.

This technical guide provides a comprehensive analysis of the factors governing the acidity of the N-H protons, details their subsequent reactivity in key chemical transformations, and presents relevant experimental protocols for their modification.

Acidity of this compound N-H Protons

The this compound ring contains two distinct N-H protons: an amide proton at the N1 position and an imide proton at the N3 position. The proton at the N3 position is significantly more acidic than the proton at N1.[6][7][8] This difference in acidity is the primary determinant of the regioselectivity observed in reactions involving the this compound nucleus.

Factors Influencing Acidity:

  • Resonance Stabilization: The greater acidity of the N3-H proton is attributed to the superior resonance stabilization of its resulting conjugate base. Upon deprotonation at N3, the negative charge is delocalized over two adjacent carbonyl groups, effectively distributing the electron density. In contrast, the anion formed upon deprotonation at N1 is delocalized over only one carbonyl group.

  • Inductive Effects: Electron-withdrawing groups substituted at the C5 position can increase the acidity of the N1-H proton, making it measurable.[9] The electronegativity of substituents influences the stability of the conjugate base through inductive effects.[10][11]

The pKa value of the N3-H proton in this compound derivatives typically ranges from 8 to 10. For example, the pKa' of 5,5-diphenylthis compound (phenytoin) has been determined to be approximately 8.3.[12][13] Studies on 5-substituted hydantoins show pKa values ranging from 8.5 to 9.5.[14] A this compound-ribose conjugate was found to have a pKa of 9.3, attributed to the N3-H proton.[15]

Caption: Deprotonation at N3 and resonance forms of the resulting anion.

Quantitative Data: pKa Values of this compound Derivatives

This compound DerivativeProtonpKa ValueReference(s)
5,5-Diphenylthis compound (Phenytoin)N3-H8.31 - 8.33[12][13]
5-Substituted HydantoinsN3-H8.5 - 9.5[14]
This compound RibosideN3-H9.3[15]
Unsubstituted this compoundN3-H~9.1[15]

Reactivity and Regioselective Functionalization

The differential acidity of the N-H protons dictates the regioselectivity of substitution reactions. The more acidic N3-H is more readily deprotonated, making the N3 position the more nucleophilic and typically the first site of reaction under basic conditions.

A. N-Alkylation N-alkylation is a common modification of the this compound scaffold.

  • N3-Selective Alkylation: Due to the higher acidity of the N3-proton, selective alkylation at this position is generally straightforward.[16] It can be achieved using a weak base like potassium carbonate (K2CO3) with an alkyl halide.[16]

  • N1-Selective Alkylation: Selective alkylation at the N1 position is more challenging and typically requires stronger bases and specific reaction conditions.[6][7][8] The use of potent bases like potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in an aprotic solvent like tetrahydrofuran (B95107) (THF) has been shown to favor N1-alkylation.[6][7] An alternative strategy involves protecting the N3 position, alkylating N1, and then deprotecting N3.[6]

  • C5-Alkylation: Under phase-transfer catalysis conditions with a strong base, alkylation can also occur at the C5 position.[17][18]

G General Logic for Regioselective this compound Alkylation Start This compound Derivative (N1-H, N3-H) Condition Choose Base & Conditions Start->Condition WeakBase Weak Base (e.g., K2CO3) Standard Conditions Condition->WeakBase N3 Selectivity StrongBase Strong Base (e.g., tBuOK) Anhydrous THF Condition->StrongBase N1 Selectivity N3_Product N3-Alkylated this compound WeakBase->N3_Product N1_Product N1-Alkylated this compound StrongBase->N1_Product

Caption: Decision workflow for regioselective N-alkylation of hydantoins.

B. N-Acylation N-acylation of hydantoins can be achieved using various acylating agents. The reaction typically occurs at the more nucleophilic N3 position under basic conditions.[19]

C. Michael Addition The this compound anion can act as a nucleophile in Michael (conjugate) additions to α,β-unsaturated carbonyl compounds.[20][21] This reaction provides a route to more complex this compound derivatives by forming a new carbon-carbon bond. The addition is typically catalyzed by a base, which generates the this compound anion.[22][23][24]

Experimental Protocols

Precise control of reaction conditions is paramount for achieving desired regioselectivity. Below are representative protocols for the N-alkylation of hydantoins.

Protocol 1: N3-Selective Alkylation [16]

  • Reactants: 5-substituted this compound (1.0 equiv.), dimethylformamide dialkyl acetal (B89532) (excess).

  • Procedure:

    • Suspend the 5-substituted this compound in an excess of dimethylformamide dialkyl acetal (e.g., DMF dimethyl acetal).

    • Stir the suspension at 100°C under an inert atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Add water to the reaction mixture to precipitate the product.

    • Collect the solid product by filtration, wash with water, and dry to yield the N3-alkylated this compound.

Protocol 2: N1-Selective Methylation of Phenytoin [6][16]

  • Reactants: Phenytoin (1.0 mmol), potassium tert-butoxide (tBuOK, 2.0 equiv.), methyl iodide (1.2 equiv.).

  • Solvent: Anhydrous tetrahydrofuran (THF, 10 mL).

  • Procedure:

    • To a solution of phenytoin in anhydrous THF under an inert atmosphere, add potassium tert-butoxide (tBuOK).

    • Stir the mixture at room temperature for 10 minutes.

    • Add methyl iodide to the reaction mixture.

    • Continue stirring at room temperature for 30 minutes.

    • Quench the reaction by adding a saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain N1-methylphenytoin.

Protocol 3: General Phase-Transfer-Catalyzed Alkylation [17][18]

  • Reactants: this compound (0.25 mmol), Tetrabutylammonium bromide (TBAB, 2 mol %), 50% w/w aqueous KOH (0.2 mL), electrophile (0.75 mmol).

  • Solvent: Toluene (0.3 mL).

  • Procedure:

    • To a solution of the this compound and TBAB in toluene, add 50% w/w aqueous KOH, followed by the addition of the electrophile at room temperature.

    • Stir the reaction vigorously at room temperature until complete conversion of the starting material is observed by TLC.

    • Dilute the reaction with H2O (10 mL) and extract with DCM (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Relevance in Drug Action and Signaling Pathways

The ability to selectively functionalize the this compound ring is critical for modulating the pharmacological activity of its derivatives. These modifications can influence binding affinity to biological targets, solubility, and metabolic stability.

For instance, some this compound derivatives function as anticancer agents by inhibiting key signaling pathways involved in cell proliferation, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[1] By blocking the ATP binding site of the EGFR kinase domain, these compounds inhibit its autophosphorylation and downstream signaling, leading to reduced cancer cell growth.[1]

Simplified EGFR Signaling Pathway Inhibition EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds P_EGFR P-EGFR (Activated) EGFR->P_EGFR Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., RAS-MAPK) P_EGFR->Downstream Activates Response Cell Proliferation, Survival Downstream->Response This compound This compound Derivative This compound->P_EGFR Inhibits (ATP Competition)

Caption: Inhibition of EGFR signaling by a this compound derivative.

In another major application, anticonvulsant hydantoins like phenytoin modulate voltage-gated sodium channels in neurons.[1] They bind to the inactive state of the channel, slowing its recovery and thereby reducing the sustained high-frequency firing of action potentials that occurs during seizures.

Conclusion

The N-H protons of the this compound ring possess distinct acidities that are fundamental to its chemical reactivity. The greater acidity of the N3-H proton allows for predictable, regioselective functionalization, which is a cornerstone of synthetic strategies for creating diverse libraries of this compound derivatives. A comprehensive grasp of these principles, coupled with robust experimental protocols, enables researchers to rationally design and synthesize novel compounds with tailored pharmacological profiles, continuing the legacy of the this compound scaffold as a privileged structure in drug discovery.[1][3]

References

Methodological & Application

Step-by-Step Urech Hydantoin Synthesis: Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed protocols for the Urech hydantoin synthesis, a fundamental method for the preparation of hydantoins from amino acids. Hydantoins are a critical scaffold in medicinal chemistry, exhibiting a wide range of biological activities. We present both a classical multi-step approach and a modern, microwave-assisted one-pot synthesis, offering flexibility for various laboratory settings and research needs.

Introduction

The Urech this compound synthesis, first reported by Friedrich Urech in 1873, is a chemical reaction where an amino acid is converted to a this compound by reaction with potassium cyanate (B1221674) and an acid.[1][2][3] The core of this transformation involves the formation of a ureido intermediate, followed by an intramolecular cyclization.[4][5] this compound derivatives are of significant interest in drug discovery, with applications as anticonvulsants, antiarrhythmics, and antiviral agents.[6] This protocol outlines two distinct methodologies for this synthesis.

Data Presentation

The following table summarizes the yields of this compound synthesis from various amino acids using both classical and modern microwave-assisted Urech methods.

Amino AcidStarting MaterialMethodReaction TimeYield (%)Reference
GlycineGlycineClassical (multi-step)>24 hours93[4]
L-PhenylalanineL-PhenylalanineMicrowave-assisted (one-pot)15 min89[7]
L-TyrosineL-TyrosineMicrowave-assisted (one-pot)15 min81[7]
L-TryptophanL-TryptophanMicrowave-assisted (one-pot)15 min70[7]
L-LeucineL-LeucineMicrowave-assisted (one-pot)15 min78[7]
L-IsoleucineL-IsoleucineMicrowave-assisted (one-pot)15 min71[7]
L-ValineL-ValineMicrowave-assisted (one-pot)15 min65[7]
L-HistidineL-HistidineMicrowave-assisted (one-pot)15 min34[7]

Experimental Protocols

Two primary protocols for the Urech this compound synthesis are detailed below.

Protocol 1: Classical Urech this compound Synthesis (Three-Step)

This method involves the esterification of the starting amino acid, followed by reaction with potassium cyanate to form a ureido derivative, and subsequent acid-catalyzed cyclization.[4][5]

Step 1: Esterification of the Amino Acid

  • Suspend 5 g of the desired α-amino acid in absolute ethanol (B145695) (15 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Bubble hydrogen chloride gas through the mixture for approximately 30 minutes until the amino acid dissolves.

  • Allow the reaction to proceed overnight.

  • Evaporate the solvent under reduced pressure at 45-50 °C to obtain the amino acid ethyl ester hydrochloride as a solid product. This product is typically used in the next step without further purification.[4]

Step 2: Formation of the Ureido Derivative

  • Dissolve the amino acid ethyl ester hydrochloride in water.

  • Add a solution of potassium cyanate (KCNO) in water. Optimal conditions may require cooling, for instance, to -5°C, and reacting for 2 hours.[4]

  • The ureido derivative may precipitate out of the solution. If not, the solution is carried forward to the next step. For some amino acids, this step can achieve excellent yields (>99%).[4]

Step 3: Acid-Catalyzed Cyclization

  • To the solution or suspension of the ureido derivative, add concentrated hydrochloric acid (e.g., 37% v/v).[4]

  • Heat the reaction mixture, for example, on a steam bath, and allow it to react overnight to facilitate cyclization.[4]

  • The this compound product may precipitate upon cooling and can be collected by filtration. Further purification can be achieved by recrystallization.

Protocol 2: Modern Microwave-Assisted One-Pot Urech Synthesis

This streamlined, two-step, one-pot protocol utilizes microwave irradiation to accelerate the reaction and is performed in water, aligning with green chemistry principles.[7]

Step 1: N-Carbamylation of the Amino Acid

  • In a microwave reactor vessel, combine the starting L-amino acid (e.g., 5 mmol), potassium cyanate (KOCN, 5.0 equivalents), and water.

  • Irradiate the mixture in a microwave reactor at 80 °C. The reaction time for this step is typically optimized but can be rapid.[7]

Step 2: Acid-Induced Intramolecular Cyclization

  • After the initial N-carbamylation, add concentrated hydrochloric acid to the reaction mixture.

  • Subject the mixture to a second round of microwave irradiation at 80 °C for 15 minutes to induce cyclization.[7]

  • For less polar hydantoins, the product may precipitate from the reaction mixture and can be collected by filtration and washed. More polar products can be extracted with a suitable organic solvent like ethyl acetate.[8] This method often yields products of high purity (>95%) without the need for column chromatography.[8]

Visualizations

Classical Urech this compound Synthesis Workflow

Classical_Urech_Synthesis cluster_0 Step 1: Esterification cluster_1 Step 2: Ureido Formation cluster_2 Step 3: Cyclization A α-Amino Acid C Amino Acid Ethyl Ester HCl A->C Overnight B EtOH, HCl (gas) B->C E Ureido Derivative C->E 2h, -5°C D KCNO, H2O D->E G This compound E->G Heat, Overnight F Conc. HCl F->G

Caption: Workflow of the classical three-step Urech this compound synthesis.

Modern Microwave-Assisted Urech this compound Synthesis Workflow

Modern_Urech_Synthesis cluster_0 One-Pot Reaction Vessel (Water) cluster_1 Step 1: N-Carbamylation cluster_2 Step 2: Cyclization A L-Amino Acid + KOCN B Urea Derivative A->B Microwave, 80°C C Conc. HCl Addition D This compound C->D Microwave, 80°C, 15 min

Caption: Workflow of the modern one-pot, microwave-assisted Urech synthesis.

References

The Bucherer-Bergs Reaction: A Detailed Protocol for the Synthesis of Hydantoins

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Bucherer-Bergs reaction is a cornerstone of heterocyclic chemistry, providing a straightforward and efficient method for the synthesis of hydantoins from simple carbonyl compounds. This multicomponent reaction involves the treatment of an aldehyde or ketone with an alkali metal cyanide (such as potassium or sodium cyanide) and ammonium (B1175870) carbonate. The resulting 5-substituted and 5,5-disubstituted hydantoins are valuable intermediates in medicinal chemistry and drug development, serving as precursors for the synthesis of α-amino acids and exhibiting a wide range of biological activities. This document provides a detailed experimental procedure for this important transformation.

Reaction Principle and Mechanism

The generally accepted mechanism of the Bucherer-Bergs reaction begins with the formation of a cyanohydrin from the starting carbonyl compound and cyanide. Concurrently, ammonium carbonate exists in equilibrium with ammonia (B1221849) and carbon dioxide. The ammonia reacts with the cyanohydrin to form an α-aminonitrile. Subsequent nucleophilic attack of the amino group on carbon dioxide, followed by an intramolecular cyclization and rearrangement, yields the final hydantoin product.[1]

Experimental Data

The following table summarizes typical reaction conditions and yields for the Bucherer-Bergs synthesis of various hydantoins.

Starting MaterialCyanide SourceAmmonium Carbonate (Equivalents)SolventTemperature (°C)Time (h)ProductYield (%)Reference
AcetoneKCN (2 M)4 M---5,5-Dimethylthis compound-[2]
BenzophenoneNaCN-60% EtOH58-62105,5-Diphenylthis compound (Phenytoin)7[3][4]
BenzophenoneNaCN-60% EtOH58-62905,5-Diphenylthis compound (Phenytoin)67[3][4]
BenzophenoneNaCN-60% EtOH (in a closed vessel)110-5,5-Diphenylthis compound (Phenytoin)75[3][4]
BenzophenoneKCN-Propylene (B89431) glycol or melted acetamide (B32628) (in a steel bomb)--5,5-Diphenylthis compound (Phenytoin)91-96[3]
4-tert-ButylcyclohexanoneKCN (2.5 g)(NH4)2CO3 (from CO2 passed through)Methanol/Water50-5544-tert-Butylcyclohexane-1-spiro-5'-hydantoin (α-isomer)-[5]

Experimental Protocol: General Procedure for the Bucherer-Bergs Reaction

This protocol outlines a general procedure for the synthesis of hydantoins. The specific quantities of reagents and reaction conditions should be optimized for each substrate.

Materials:

  • Aldehyde or ketone (1 equivalent)

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN) (1-2 equivalents)

  • Ammonium carbonate ((NH₄)₂CO₃) (2-4 equivalents)

  • Ethanol (B145695) (or other suitable solvent such as methanol, propylene glycol, or acetamide)

  • Water

  • Hydrochloric acid (HCl) for workup

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Crystallization dish

Safety Precautions:

  • Cyanide Hazard: Potassium and sodium cyanide are highly toxic. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. Have a cyanide antidote kit readily available and be familiar with its use.

  • Ammonia Gas: The reaction releases ammonia gas, which is corrosive and has a pungent odor. Ensure adequate ventilation.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aldehyde or ketone (1 eq.), potassium or sodium cyanide (1-2 eq.), and ammonium carbonate (2-4 eq.).[6]

  • Solvent Addition: Add a suitable solvent, typically a mixture of ethanol and water (e.g., 50-60% aqueous ethanol).[1][3] For substrates with low solubility, alternative solvents like acetamide, formamide, or dimethylformamide can be used.[3]

  • Reaction: Heat the reaction mixture with stirring to a temperature between 60-70°C.[3][7] For less reactive substrates, higher temperatures (e.g., 110°C in a sealed vessel) may be necessary to achieve a reasonable reaction rate and yield.[3]

  • Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the disappearance of the starting material. Reaction times can vary from a few hours to several days depending on the substrate.[3]

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully acidify the reaction mixture with hydrochloric acid (HCl) in a fume hood. This will precipitate the this compound product.[6]

    • Cool the mixture in an ice bath to maximize precipitation.

  • Isolation and Purification:

    • Collect the crude product by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold water to remove any inorganic salts.

    • The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[3][6] Most hydantoins are crystalline solids, making their purification relatively straightforward.[3]

Visualizations

Reaction Signaling Pathway

Bucherer_Bergs_Mechanism carbonyl Aldehyde or Ketone cyanohydrin Cyanohydrin carbonyl->cyanohydrin + CN- cyanide KCN / NaCN cyanide->cyanohydrin ammonium_carbonate (NH4)2CO3 ammonia NH3 ammonium_carbonate->ammonia co2 CO2 ammonium_carbonate->co2 aminonitrile α-Aminonitrile ammonia->aminonitrile carbamate Cyano-carbamic acid co2->carbamate cyanohydrin->aminonitrile + NH3 aminonitrile->carbamate + CO2 iminolactone 5-Imino-oxazolidin-2-one carbamate->iminolactone Intramolecular cyclization This compound This compound iminolactone->this compound Rearrangement Bucherer_Bergs_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine: - Carbonyl Compound - Cyanide Salt - Ammonium Carbonate solvent Add Solvent (e.g., aq. Ethanol) reagents->solvent heating Heat with Stirring (60-110 °C) solvent->heating cooling Cool to Room Temp. heating->cooling acidification Acidify with HCl cooling->acidification precipitation Cool in Ice Bath acidification->precipitation filtration Vacuum Filtration precipitation->filtration washing Wash with Cold Water filtration->washing recrystallization Recrystallize washing->recrystallization product product recrystallization->product Pure this compound

References

Synthesis of Chiral Hydantoins from Amino Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of chiral hydantoins derived from amino acids. Hydantoins are a critical structural motif in a wide array of biologically active compounds and pharmaceuticals. The methods outlined below offer robust and reliable pathways to these valuable chiral building blocks, with a focus on retaining the stereochemical integrity of the starting amino acid.

Introduction

Hydantoins, or imidazolidine-2,4-diones, are a class of heterocyclic compounds that are foundational to many important therapeutic agents, including anticonvulsants like phenytoin (B1677684) and antiarrhythmics. The chirality at the C5 position of the hydantoin ring, which is derived from the α-carbon of the amino acid, is often crucial for biological activity. Therefore, synthetic methods that preserve the enantiopurity of the starting amino acid are of paramount importance in medicinal chemistry and drug development.

This guide details two primary and effective methods for the synthesis of chiral hydantoins from amino acids: the traditional Urech synthesis and a modern variation using triphosgene (B27547) with α-amino amides. Additionally, a microwave-assisted approach for the Urech synthesis is presented, which offers significant advantages in terms of reaction time and environmental impact.

Data Presentation

The following tables summarize the quantitative data for the synthesis of chiral hydantoins from various amino acid precursors using different methodologies.

Table 1: Yields of 5-Substituted Hydantoins via Microwave-Assisted Urech Synthesis

Starting L-Amino AcidProductYield (%)
Phenylalanine(S)-5-Benzylimidazolidine-2,4-dione89
Leucine(S)-5-Isobutylimidazolidine-2,4-dione78
Isoleucine(S)-5-sec-Butylimidazolidine-2,4-dione75
Valine(S)-5-Isopropylimidazolidine-2,4-dione81
Tyrosine(S)-5-(4-Hydroxybenzyl)imidazolidine-2,4-dione65
Tryptophan(S)-5-(1H-Indol-3-ylmethyl)imidazolidine-2,4-dione72
Methionine(S)-5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione68
Serine(S)-5-(Hydroxymethyl)imidazolidine-2,4-dione55
Proline(S)-Pyrrolidino[1,2-c]imidazolidine-2,4-dione34

Data sourced from a one-pot, microwave-assisted synthesis protocol.[1][2]

Table 2: Synthesis of Chiral Hydantoins from α-Amino Amides using Triphosgene

Starting α-Amino AmideYield (%)Enantiomeric Excess (ee %)
(S)-Phenylalaninamide80>96
(S)-Leucinamide75>96
(S)-Valinamide71>96
(S)-Alaninamide65>96
(S)-tert-Leucinamide41>96

This method demonstrates excellent preservation of stereochemical integrity.[3][4]

Experimental Protocols

Protocol 1: Classical Urech this compound Synthesis

This protocol describes the synthesis of 5-substituted hydantoins from α-amino acids via the formation of a ureido intermediate followed by acid-catalyzed cyclization.[5][6][7][8]

Step 1: Esterification of the Amino Acid

  • Suspend 5 g of the desired α-amino acid in 50 mL of ethanol (B145695).

  • Bubble hydrogen chloride gas through the suspension with stirring until the amino acid dissolves completely.

  • Continue bubbling with HCl gas for an additional 30 minutes.

  • Evaporate the solvent under reduced pressure to obtain the amino acid ethyl ester hydrochloride as a solid.

Step 2: Formation of the Ureido Derivative

  • Dissolve the amino acid ethyl ester hydrochloride (0.875 g/mL) in a freshly prepared aqueous solution of potassium cyanate (B1221674) (0.5 g/mL).

  • Stir the reaction mixture at room temperature. Precipitation of the ureido derivative should occur within 5-10 minutes.

  • Cool the mixture in an ice bath (-5 °C) for 2 hours to ensure complete precipitation.

  • Filter the solid product, wash with cold water, and air-dry.

Step 3: Cyclization to the this compound

  • Suspend the dried ureido derivative in 37% (v/v) hydrochloric acid.

  • Heat the mixture on a steam bath overnight.

  • Cool the reaction mixture to room temperature.

  • Collect the crystalline this compound product by filtration, wash with cold water, and dry.

  • Recrystallization from ethanol or water may be performed for further purification. A good to excellent yield is expected.[5]

Protocol 2: Microwave-Assisted One-Pot Urech Synthesis of 5-Monosubstituted Hydantoins

This protocol offers a rapid, efficient, and environmentally friendly approach to this compound synthesis.[1][2]

  • In a 30 mL microwave reactor vial, combine the L-amino acid (5 mmol), distilled water (7 mL), and potassium cyanate (25 mmol).

  • Irradiate the mixture in a microwave reactor at 80 °C for 1 hour.

  • After cooling, add concentrated hydrochloric acid (7 mL) to the reaction mixture.

  • Irradiate the mixture again in the microwave reactor at 80 °C for 15 minutes.

  • Cool the reaction vial. The this compound product may precipitate directly from the solution.

  • Collect the precipitate by filtration and wash with cold water.

  • If no precipitate forms, extract the aqueous mixture with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the this compound product. This method provides yields ranging from 34% to 89%.[1]

Protocol 3: Synthesis of Chiral Hydantoins from α-Amino Amides using Triphosgene

This method is particularly useful for preserving the enantiomeric purity of the starting material.[3][4]

  • To a solution of the α-amino amide (1.0 equiv.) in anhydrous dichloromethane (B109758) (0.1 M) at 0 °C, add pyridine (B92270) (2.0 equiv.).

  • Slowly add a solution of triphosgene (0.4 equiv.) in anhydrous dichloromethane.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel chromatography to afford the enantiomerically pure this compound. This method yields hydantoins with excellent optical purity (>96% ee) and moderate to good yields (41-80%).[3]

Visualizations

Reaction Pathway: Urech Synthesis of Hydantoins

Urech_Synthesis AminoAcid α-Amino Acid UreidoAcid Ureido Acid Intermediate AminoAcid->UreidoAcid + KOCN, H+ This compound Chiral this compound UreidoAcid->this compound Heat, H+ (-H2O)

Caption: General reaction pathway for the Urech synthesis of chiral hydantoins from α-amino acids.

Experimental Workflow: General Synthesis of Chiral Hydantoins

Experimental_Workflow Start Starting Material (Amino Acid or Amino Amide) Reaction Chemical Transformation (e.g., Urech Synthesis, Triphosgene) Start->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Filtration, Recrystallization, Chromatography) Workup->Purification Product Final Product (Chiral this compound) Purification->Product Analysis Characterization (NMR, HRMS, Optical Rotation) Product->Analysis

Caption: A generalized experimental workflow for the synthesis and characterization of chiral hydantoins.

References

Application of Hydantoin Derivatives in Treating Epilepsy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydantoin derivatives are a cornerstone in the pharmacological management of epilepsy. This class of anticonvulsant drugs, most notably phenytoin (B1677684), has been in clinical use for decades, effectively controlling partial-onset and generalized tonic-clonic seizures.[1][2] Their primary mechanism of action involves the modulation of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons.[3][4] By stabilizing these channels in the inactivated state, this compound derivatives prevent the rapid, repetitive firing of neurons that characterizes seizure activity.[5][6] This document provides detailed application notes on the use of key this compound derivatives—phenytoin, and its prodrug fosphenytoin, and ethotoin (B1671623)—in epilepsy research and development. It includes a comparative analysis of their preclinical efficacy, pharmacokinetics, and clinical applications, alongside detailed protocols for essential experimental procedures.

Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The anticonvulsant effect of this compound derivatives is primarily mediated through their interaction with voltage-gated sodium channels (VGSCs) in neuronal membranes. These channels exist in three main conformational states: resting, open, and inactivated.[7][8]

  • Resting State: At the normal resting membrane potential, the channel is closed but capable of opening in response to a depolarizing stimulus.

  • Open (Activated) State: Upon membrane depolarization, the channel opens, allowing an influx of sodium ions, which further depolarizes the membrane and generates an action potential.

  • Inactivated State: Shortly after opening, the channel enters a non-conducting inactivated state. It must return to the resting state before it can be opened again.

This compound derivatives, such as phenytoin, exhibit a state-dependent binding to VGSCs, showing a much higher affinity for the inactivated state than the resting state.[5][6] By binding to and stabilizing the inactivated state of the sodium channel, these drugs slow the rate of recovery from inactivation and reduce the ability of neurons to fire at high frequencies.[6] This use-dependent and voltage-dependent blockade is particularly effective in suppressing the high-frequency neuronal discharges that underlie epileptic seizures, while having minimal effect on normal neuronal activity.[6]

G cluster_this compound This compound Derivative Action Resting Resting State (Closed) Open Open State (Conducting Na+) Resting->Open Depolarization Inactivated Inactivated State (Non-conducting) Open->Inactivated Rapid Inactivation Inactivated->Resting Inactivated->Resting This compound This compound Derivative (e.g., Phenytoin) This compound->Inactivated Binds to and Stabilizes

Caption: Mechanism of action of this compound derivatives on voltage-gated sodium channels.

Comparative Data of this compound Derivatives

The following tables provide a summary of quantitative data for phenytoin, fosphenytoin, and ethotoin to facilitate comparison.

Table 1: Comparative Preclinical Efficacy in Rodent Models
CompoundAnimal ModelSeizure TestED₅₀ (mg/kg, i.p.)Reference
Phenytoin MouseMES9.5[9]
MousescPTZInactive[9]
Ethotoin MouseMES35[10]
MousescPTZ>300[10]

MES: Maximal Electroshock Seizure; scPTZ: subcutaneous Pentylenetetrazol. ED₅₀ is the median effective dose required to protect 50% of animals from seizure.

Table 2: Comparative Pharmacokinetics
ParameterPhenytoinFosphenytoinEthotoin
Bioavailability (Oral) Slow and variableNot administered orallyWell absorbed
Time to Peak (Oral) 4-12 hoursN/A1-4 hours
Protein Binding ~90%>95% (as fosphenytoin)40-60%
Half-life 7-42 hours (dose-dependent)7-15 minutes (conversion to phenytoin)3-9 hours
Metabolism Hepatic (CYP2C9, CYP2C19)Hydrolyzed to phenytoinHepatic
Table 3: Comparative Clinical Efficacy and Adverse Effects
FeaturePhenytoinFosphenytoinEthotoin
Primary Indications Partial and tonic-clonic seizures, status epilepticusStatus epilepticus, short-term parenteral useAdjunctive for partial and tonic-clonic seizures
Seizure Control (Status Epilepticus) 22% (second-line)[11]See PhenytoinNot typically used
Common Adverse Effects Nystagmus, ataxia, drowsiness, gingival hyperplasia, hirsutismParesthesia, pruritus (infusion-related), dizziness, nystagmus, ataxiaDizziness, drowsiness, nausea, rash
Serious Adverse Effects Stevens-Johnson syndrome, toxic epidermal necrolysis, cardiac arrhythmias (IV)Similar to phenytoin once convertedBlood dyscrasias, hepatotoxicity

Experimental Protocols

In Vivo Evaluation of Anticonvulsant Activity

1. Maximal Electroshock Seizure (MES) Test

This model is used to identify compounds effective against generalized tonic-clonic seizures.

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis A Animal Acclimation (e.g., Male mice, 20-25g) C Administer Vehicle or Test Compound (i.p.) A->C B Drug Preparation (Vehicle and Test Compound) B->C D Wait for Time of Peak Effect C->D E Apply Corneal Electrodes with Anesthetic D->E F Deliver Electrical Stimulus (e.g., 50 mA, 60 Hz, 0.2s) E->F G Observe for Tonic Hindlimb Extension F->G H Record Protection (Absence of THE) G->H I Calculate ED50 H->I

Caption: Experimental workflow for the Maximal Electroshock (MES) test.

Methodology:

  • Animal Preparation: Use male albino mice (20-25 g). Acclimatize the animals to the laboratory conditions for at least 3 days before the experiment.

  • Drug Administration: Administer the this compound derivative or vehicle control intraperitoneally (i.p.). The volume of injection is typically 0.1 mL/10 g of body weight.

  • Electrode and Stimulus: At the time of peak effect of the drug, apply a drop of topical anesthetic to the cornea of each mouse. Place corneal electrodes and deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observation: Immediately after the stimulus, observe the animal for the presence of a tonic hindlimb extension (THE). The absence of THE is considered protection.

  • Data Analysis: The number of animals protected in each group is recorded, and the median effective dose (ED₅₀) is calculated using probit analysis.

2. Subcutaneous Pentylenetetrazol (scPTZ) Test

This model is used to identify compounds that protect against clonic seizures, often associated with absence seizures.

Methodology:

  • Animal Preparation: Use male albino mice (20-25 g) acclimatized to the laboratory environment.

  • Drug Administration: Administer the test compound or vehicle i.p. at a predetermined time before the injection of pentylenetetrazol (PTZ).

  • Induction of Seizures: Inject PTZ subcutaneously at a dose known to induce clonic seizures in a high percentage of control animals (e.g., 85 mg/kg).

  • Observation: Observe the animals for 30 minutes for the presence of clonic seizures (characterized by rhythmic contractions of the limbs, head, or body). The absence of clonic seizures for a defined period is considered protection.

  • Data Analysis: Calculate the percentage of protected animals in each group and determine the ED₅₀.

In Vitro Evaluation of Sodium Channel Blockade

Whole-Cell Voltage-Clamp Recording

This electrophysiological technique allows for the direct measurement of ionic currents across the entire cell membrane, providing a detailed characterization of a drug's effect on ion channels.

G cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis A Prepare Neuronal Cell Culture D Approach Cell with Pipette A->D B Pull Glass Micropipette C Fill Pipette with Intracellular Solution B->C C->D E Form Giga-ohm Seal D->E F Rupture Membrane (Whole-cell) E->F G Apply Voltage Protocol F->G H Record Na+ Currents G->H I Apply this compound Derivative H->I J Record Post-drug Na+ Currents I->J K Analyze Current Inhibition and Voltage-Dependence J->K

Caption: Workflow for whole-cell voltage-clamp recording to study sodium channel modulation.

Methodology:

  • Cell Preparation: Use a cell line expressing voltage-gated sodium channels (e.g., HEK-293 cells stably expressing a specific Nav subtype) or primary neuronal cultures.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording Procedure:

    • Obtain a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Hold the cell at a negative holding potential (e.g., -100 mV) to ensure most sodium channels are in the resting state.

    • Apply depolarizing voltage steps (e.g., to 0 mV) to elicit sodium currents.

  • Drug Application: After obtaining a stable baseline recording, perfuse the external solution containing the this compound derivative onto the cell.

  • Data Analysis: Measure the peak sodium current before and after drug application to determine the percentage of inhibition. To assess use-dependent block, apply a train of depolarizing pulses and measure the progressive decline in current amplitude in the presence of the drug.

Conclusion

This compound derivatives remain a vital component of the antiepileptic drug armamentarium. Their well-characterized mechanism of action, extensive preclinical data, and long history of clinical use provide a solid foundation for further research and development. The protocols and comparative data presented in this document are intended to serve as a valuable resource for scientists working to understand the nuances of this important class of drugs and to develop novel therapies for epilepsy. The detailed methodologies for in vivo and in vitro assays will facilitate the screening and characterization of new chemical entities with potential anticonvulsant properties.

References

Application Notes and Protocols: Synthesis of Unnatural Amino Acids Using Hydantoin Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unnatural amino acids (UAAs) are pivotal building blocks in modern drug discovery and development. Their incorporation into peptides and small molecules can significantly enhance pharmacological properties such as potency, selectivity, metabolic stability, and bioavailability. One of the most robust and industrially relevant methods for the synthesis of UAAs utilizes hydantoin as a key intermediate. This five-membered heterocyclic scaffold can be readily synthesized and subsequently converted to the desired amino acid through chemical or enzymatic hydrolysis.

The "hydantoinase process" is a particularly attractive chemoenzymatic route that employs a cascade of enzymes to achieve high yields and excellent enantioselectivity, making it an environmentally friendly and efficient alternative to purely chemical methods.[1][2] This application note provides detailed protocols for the synthesis of racemic 5-monosubstituted hydantoins via the Bucherer-Bergs reaction, followed by their conversion to enantiomerically pure unnatural amino acids through both chemical and enzymatic hydrolysis.

Core Concepts and Workflow

The overall strategy for synthesizing unnatural amino acids via a this compound intermediate can be broken down into two main stages:

  • This compound Synthesis: A racemic 5-monosubstituted this compound is prepared from a corresponding aldehyde or ketone. The Bucherer-Bergs reaction is a classic and efficient multicomponent reaction for this purpose.[3]

  • This compound Hydrolysis: The this compound ring is opened to yield the target amino acid. This can be achieved through harsh chemical hydrolysis, which produces a racemic mixture of the amino acid, or through a more sophisticated enzymatic process that allows for the production of enantiomerically pure L- or D-amino acids.

The enzymatic route, often referred to as the "hydantoinase process," is a dynamic kinetic resolution that typically involves three key enzymes:

  • Hydantoinase: Stereoselectively hydrolyzes one enantiomer of the this compound to the corresponding N-carbamoyl-amino acid.

  • N-Carbamoylase: Stereospecifically hydrolyzes the N-carbamoyl-amino acid to the final amino acid, carbon dioxide, and ammonia (B1221849).

  • This compound Racemase: Racemizes the unreacted this compound enantiomer, allowing for a theoretical yield of 100% of the desired amino acid enantiomer.[4][5]

Experimental Protocols

Protocol 1: Synthesis of Racemic 5-Monosubstituted Hydantoins via the Bucherer-Bergs Reaction

This protocol describes a general procedure for the synthesis of a 5-substituted this compound from an aldehyde.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ammonium carbonate (2.0 eq) in water.

  • Add the aldehyde (1.0 eq) to the ammonium carbonate solution.

  • In a separate beaker, dissolve potassium cyanide (2.0 eq) in a minimal amount of water and add it to the reaction mixture. Caution: Cyanide is highly toxic.

  • Add ethanol to the mixture to ensure homogeneity. The recommended molar ratio of aldehyde:KCN:(NH₄)₂CO₃ is 1:2:2.

  • Heat the reaction mixture to 60-70 °C and reflux for 4-6 hours.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 6-7 in a fume hood. This will precipitate the this compound product.

  • Collect the precipitate by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol/water, to obtain the pure 5-substituted this compound.

Expected Yield: Yields for the Bucherer-Bergs reaction are typically in the range of 70-90%, depending on the substrate.

Protocol 2: Chemical Hydrolysis of 5-Substituted Hydantoins to Racemic Amino Acids

This protocol describes the non-selective hydrolysis of a this compound to its corresponding amino acid.

Materials:

  • 5-Substituted this compound

  • Sodium hydroxide (B78521) (NaOH)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a high-pressure reactor, dissolve the 5-substituted this compound in an aqueous solution of sodium hydroxide. A molar ratio of 1:3 (this compound:NaOH) is recommended.

  • Seal the reactor and heat the mixture to 150 °C (423.15 K) for 6 hours.

  • After the reaction, cool the reactor to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a beaker and acidify with hydrochloric acid to the isoelectric point of the target amino acid to precipitate the product.

  • Collect the precipitated amino acid by filtration, wash with cold water, and dry under vacuum.

Expected Yield: For the hydrolysis of this compound to glycine, a yield of 91% has been reported under these conditions.

Protocol 3: Enzymatic Synthesis of L-tert-Leucine using a Whole-Cell Biocatalyst

This protocol outlines a whole-cell biotransformation for the stereoselective synthesis of L-tert-leucine from D,L-5,5-dimethylthis compound. This process utilizes recombinant E. coli cells expressing L-hydantoinase and L-carbamoylase.

Materials:

  • Recombinant E. coli cells expressing L-hydantoinase and L-carbamoylase

  • D,L-5,5-dimethylthis compound

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Centrifuge

  • Shaking incubator

Procedure:

  • Cell Preparation: Cultivate the recombinant E. coli strain in a suitable growth medium and induce enzyme expression. Harvest the cells by centrifugation and wash them with Tris-HCl buffer.

  • Biotransformation: Resuspend the harvested cells in 50 mM Tris-HCl buffer (pH 8.0) to a specific cell density (e.g., 20 g/L wet cell weight).

  • Add D,L-5,5-dimethylthis compound to the cell suspension to a final concentration of 50 mM.

  • Incubate the reaction mixture at 40 °C with shaking (e.g., 200 rpm) for 24-48 hours.

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentration of L-tert-leucine and the remaining this compound by HPLC.

  • Product Isolation: After the reaction reaches completion, centrifuge the mixture to remove the cells.

  • The supernatant containing L-tert-leucine can be purified by ion-exchange chromatography.[6][7]

    • Load the supernatant onto a strong cation exchange resin (e.g., Dowex 50W).

    • Wash the resin with deionized water to remove unbound impurities.

    • Elute the L-tert-leucine with an aqueous ammonia solution (e.g., 2 M NH₄OH).

    • Collect the fractions containing the amino acid and remove the ammonia by rotary evaporation.

    • The final product can be obtained by crystallization.

Expected Yield and Enantiomeric Excess: The enzymatic process can achieve high conversion yields (>95%) and excellent enantiomeric excess (>99% ee) for the desired L-amino acid.

Data Presentation

Table 1: Bucherer-Bergs Synthesis of 5-Substituted Hydantoins

Aldehyde/KetoneThis compound ProductReaction Time (h)Yield (%)Reference
Isobutyraldehyde5-Isopropylthis compound585[3]
Benzaldehyde5-Phenylthis compound690[3]
Acetone5,5-Dimethylthis compound488[3]
CyclohexanoneCyclohexanespiro-5'-hydantoin882[3]

Table 2: Enzymatic Synthesis of Unnatural Amino Acids via the Hydantoinase Process

Substrate (D,L-Hydantoin)Target Amino AcidEnzyme SystemConversion (%)Enantiomeric Excess (ee %)Reference
5-(2-methylthioethyl)this compoundD-MethionineD-hydantoinase, D-carbamoylase, this compound racemase (recombinant E. coli)100>99[4]
5-Indolylmethylthis compoundD-TryptophanD-hydantoinase, D-carbamoylase, this compound racemase (mixed enzymes)99.4>99.9[8]
5,5-Dimethylthis compoundL-tert-LeucineL-hydantoinase, L-carbamoylase (whole cell)>95>99[5]
5-Benzylthis compoundL-HomophenylalanineL-hydantoinase, L-carbamoylase, racemase (immobilized enzymes)>98>99[5]

Visualizations

Bucherer_Bergs_Reaction Start Aldehyde/Ketone Intermediate1 Cyanohydrin Start->Intermediate1 + CN⁻ KCN KCN / NaCN KCN->Intermediate1 AmmoniumCarbonate (NH₄)₂CO₃ Intermediate2 Amino-nitrile AmmoniumCarbonate->Intermediate2 + NH₃ Intermediate1->Intermediate2 This compound 5-Substituted This compound (Racemic) Intermediate2->this compound + CO₂ (from (NH₄)₂CO₃) Hydantoinase_Process DL_this compound D,L-5-Substituted This compound split DL_this compound->split L_this compound L-Hydantoin D_this compound D-Hydantoin L_this compound->D_this compound N_Carbamoyl N-Carbamoyl-D-Amino Acid D_this compound->N_Carbamoyl D-Hydantoinase (Stereoselective Hydrolysis) D_AminoAcid D-Amino Acid N_Carbamoyl->D_AminoAcid D-Carbamoylase (Stereospecific Hydrolysis) split->L_this compound split->D_this compound Experimental_Workflow Start Starting Material (Aldehyde/Ketone) BuchererBergs Protocol 1: Bucherer-Bergs Reaction Start->BuchererBergs Racemicthis compound Racemic 5-Substituted This compound BuchererBergs->Racemicthis compound ChemicalHydrolysis Protocol 2: Chemical Hydrolysis Racemicthis compound->ChemicalHydrolysis EnzymaticHydrolysis Protocol 3: Enzymatic Hydrolysis Racemicthis compound->EnzymaticHydrolysis RacemicAA Racemic Unnatural Amino Acid ChemicalHydrolysis->RacemicAA ChiralAA Enantiopure Unnatural Amino Acid EnzymaticHydrolysis->ChiralAA Purification Purification (e.g., Ion-Exchange) RacemicAA->Purification ChiralAA->Purification FinalProduct Pure Unnatural Amino Acid Purification->FinalProduct

References

Application Notes and Protocols for N-Alkylation of the Hydantoin Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the selective N-alkylation of the hydantoin ring, a critical modification in the synthesis of various biologically active compounds. The this compound scaffold is present in numerous pharmaceuticals, and its derivatization at the N-1 and N-3 positions allows for the fine-tuning of pharmacological properties.

Introduction to this compound Alkylation

The this compound ring possesses two nitrogen atoms, N-1 and N-3, that are available for alkylation. The proton at the N-3 position is generally more acidic than the one at N-1.[1] Consequently, under standard basic conditions, alkylation tends to occur preferentially at the N-3 position.[1][2][3] Achieving selective alkylation at either the N-1 or N-3 position is crucial for synthesizing specific target molecules and requires distinct reaction conditions. Stronger bases like sodium hydride (NaH) can lead to a mixture of N-3 monoalkylated and N-1,N-3 dialkylated products.[2]

General Reaction Scheme

The N-alkylation of a this compound proceeds via deprotonation of one of the nitrogen atoms by a base, followed by nucleophilic attack of the resulting anion on an alkyl halide.

G cluster_main General N-Alkylation of this compound This compound This compound N1-H N3-H N_Anion {this compound Anion} This compound->N_Anion + Base Base Base Alkyl_Halide R-X N_Alkylated_this compound N-Alkylated this compound N-R N_Anion->N_Alkylated_this compound + R-X Byproduct Base-H + X⁻

Caption: General workflow for the N-alkylation of the this compound ring.

Protocol 1: Selective N-1 Alkylation of Hydantoins

Direct and selective alkylation at the N-1 position of an unprotected this compound can be challenging but is achievable using strong potassium bases in an aprotic polar solvent.[1] This method has been successfully applied to various hydantoins, including the anticonvulsant drug phenytoin (B1677684).[2][3]

Experimental Protocol: N-1 Methylation of Phenytoin

This protocol is adapted from a method utilizing potassium tert-butoxide (tBuOK).[2]

Materials:

  • Phenytoin (5,5-diphenylthis compound)

  • Potassium tert-butoxide (tBuOK), 1 M solution in Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, dissolve phenytoin (1.0 mmol) in anhydrous THF (10 mL).

  • To this solution, add potassium tert-butoxide (2.0 equiv., 2.0 mmol) at room temperature.[1]

  • Stir the mixture at room temperature for 10 minutes.[1]

  • Add methyl iodide (1.2 equiv., 1.2 mmol) to the reaction mixture.[1]

  • Continue stirring at room temperature for 30 minutes.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.[1]

  • Extract the product with ethyl acetate.[1]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography to obtain N-1-methylphenytoin.[1]

Data Presentation: N-1 Alkylation of Phenytoin

The following table summarizes the reaction conditions and yields for the N-1 alkylation of phenytoin with various alkyl halides using potassium tert-butoxide.

Alkyl HalideReaction TimeYield of N-1 Alkylated ProductYield of N-1,N-3 Dialkylated ProductReference
Methyl Iodide5 minGood Yield-[2]
Benzyl Bromide6 h53%4%[2]
Allyl Bromide6 h32%-[2]

Protocol 2: Selective N-3 Alkylation of Hydantoins

Selective alkylation at the N-3 position is generally more straightforward due to the higher acidity of the N-3 proton.[1] Two common methods are presented below.

Method A: Using a Weak Base (Potassium Carbonate)

A common and direct method for N-3 alkylation involves the use of a weak base like potassium carbonate (K₂CO₃) with an alkyl halide.[1]

Experimental Protocol (General):

  • Dissolve the this compound (1.0 equiv.) in a suitable solvent (e.g., DMF, Acetone).

  • Add potassium carbonate (K₂CO₃) (1.5-2.0 equiv.).

  • Add the alkyl halide (1.1-1.5 equiv.).

  • Stir the mixture at room temperature or elevated temperature, monitoring by TLC.

  • Upon completion, filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography.

Method B: Using Dimethylformamide Dialkyl Acetals

A highly effective method for selective N-3 alkylation involves heating the this compound with a dimethylformamide dialkyl acetal.[1][4]

Experimental Protocol: N-3 Alkylation using DMF Dimethyl Acetal

  • Suspend the 5-substituted this compound (1.0 equiv.) in an excess of dimethylformamide dimethyl acetal.[1]

  • Stir the suspension at 100°C under an inert atmosphere.[1][4]

  • Monitor the reaction progress by TLC.[1]

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • Add water to the reaction mixture to precipitate the product.[1]

  • Collect the solid product by filtration, wash with water, and dry to yield the N-3 alkylated this compound.[1]

Data Presentation: N-3 Alkylation of 5-Substituted Hydantoins

This table summarizes the yields for the N-3 alkylation of various 5-substituted hydantoins using dimethylformamide dialkyl acetals at 100°C.[4]

This compound SubstituentYield of N-3 Alkylated ProductReference
5-Phenyl90%[4]
5-Methyl-5-phenyl85%[4]
5,5-Diphenyl69%[4]

Comparative Workflow of N-1 vs. N-3 Alkylation

The choice of base and reaction conditions is paramount in determining the regioselectivity of this compound alkylation.

G cluster_workflow Regioselective N-Alkylation of this compound cluster_N1 N-1 Selective Alkylation cluster_N3 N-3 Selective Alkylation start This compound Substrate N1_base Strong K⁺ Base (tBuOK, KHMDS) start->N1_base N3_reagent Weak Base (K₂CO₃) or DMF Dialkyl Acetal start->N3_reagent N1_solvent Aprotic Solvent (THF) N1_base->N1_solvent N1_product N-1 Alkylated this compound N1_solvent->N1_product N3_conditions Standard Solvents or Elevated Temperature N3_reagent->N3_conditions N3_product N-3 Alkylated this compound N3_conditions->N3_product

Caption: Decision workflow for selective N-1 vs. N-3 this compound alkylation.

References

Microwave-Assisted Synthesis of Hydantoin Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydantoin, a five-membered heterocyclic ring (imidazolidine-2,4-dione), is a privileged scaffold in medicinal chemistry.[1] Derivatives of this core structure exhibit a wide range of pharmacological activities, including anticonvulsant, anticancer, anti-inflammatory, and antimicrobial effects.[2][3] Prominent drugs such as Phenytoin (anticonvulsant), Nitrofurantoin (antibiotic), and Enzalutamide (anti-prostate cancer) feature the this compound moiety, underscoring its therapeutic importance.[1][4]

Microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient alternative to conventional heating methods for chemical transformations.[5][6] This technique utilizes microwave energy to directly and rapidly heat the reaction mixture, leading to significantly reduced reaction times, often improved yields, and cleaner reaction profiles.[7][8] The primary heating mechanisms involve dipolar polarization and ionic conduction, where polar molecules or ions in the reaction mixture align with the oscillating electric field of the microwaves, generating heat.[5][9]

These application notes provide detailed protocols for the microwave-assisted synthesis of this compound derivatives, summarize key reaction data, and present diagrams of relevant biological pathways and experimental workflows.

Application Notes

Pharmacological Significance of this compound Derivatives

This compound derivatives are a versatile class of compounds with a broad spectrum of biological activities, making them attractive candidates for drug discovery and development.

  • Anticonvulsant Activity: Hydantoins are well-established as anticonvulsant agents. Phenytoin, a cornerstone in epilepsy treatment, functions by modulating voltage-gated sodium channels in neurons.[3][10] It stabilizes the inactive state of these channels, which slows their recovery and reduces the ability of neurons to fire at high frequencies, thereby dampening the abnormal electrical activity that leads to seizures.[11][12]

  • Anticancer Activity: Several this compound derivatives have demonstrated potent anticancer properties.[2] For example, Enzalutamide is a second-generation androgen receptor (AR) inhibitor used in the treatment of castration-resistant prostate cancer.[7] It acts by competitively inhibiting the binding of androgens to the AR, preventing AR nuclear translocation, and impairing the binding of the AR to DNA, which ultimately inhibits the growth of prostate cancer cells.[8][10]

  • Anti-inflammatory Activity: Certain this compound derivatives exhibit anti-inflammatory effects by inhibiting tumor necrosis factor-α converting enzyme (TACE).[2] TACE is responsible for cleaving the membrane-bound precursor of TNF-α to its soluble, active form.[5][13] By inhibiting TACE, these this compound derivatives can reduce the levels of soluble TNF-α, a key mediator of inflammation, making them potential therapeutics for inflammatory conditions like rheumatoid arthritis.[2][13]

Advantages of Microwave-Assisted Synthesis

The application of microwave irradiation to the synthesis of this compound derivatives offers several key advantages over traditional methods:

  • Rapid Reaction Times: Reactions that typically take hours under conventional heating can often be completed in minutes using microwave assistance.[11]

  • Higher Yields: The efficient and uniform heating provided by microwaves can lead to improved reaction yields and fewer byproducts.

  • Greener Chemistry: MAOS often allows for the use of greener solvents (like water) or even solvent-free conditions, reducing the environmental impact of the synthesis.[7][12]

  • Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to more reproducible results.

Experimental Protocols

Protocol 1: One-Pot Microwave-Assisted Urech Synthesis of 5-Monosubstituted Hydantoins from L-Amino Acids

This protocol describes a sustainable, one-pot, two-step synthesis of hydantoins from amino acids in water, adapted from a published procedure.[12] This method avoids the need for column chromatography for purification.

Materials:

  • L-amino acid (e.g., L-phenylalanine)

  • Potassium cyanate (B1221674) (KOCN)

  • Concentrated hydrochloric acid (HCl)

  • Distilled water

  • Microwave reactor (e.g., Anton-Paar Monowave 400)

  • 30 mL microwave reactor vial with a magnetic stir bar

  • TLC plates

Procedure:

  • To a 30 mL microwave reactor vial, add the L-amino acid (5 mmol), distilled water (7 mL), and potassium cyanate (25 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 80°C for 1 hour.

  • Monitor the completion of the N-carbamylation reaction by TLC analysis.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully add concentrated hydrochloric acid (7 mL) to the reaction mixture.

  • Seal the vial and irradiate it again in the microwave reactor at 80°C for 15 minutes.

  • After the reaction is complete, cool the vial in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain the pure this compound derivative.

Protocol 2: Microwave-Assisted Synthesis of 5,5-Diphenylthis compound (Phenytoin)

This protocol is a rapid, microwave-assisted synthesis of the anticonvulsant drug Phenytoin from benzil (B1666583) and urea (B33335).

Materials:

  • Benzil

  • Urea

  • Potassium hydroxide (B78521) (KOH)

  • Ethanol (B145695)

  • Domestic microwave oven (e.g., 750W)

  • Beaker or flask suitable for microwave irradiation

  • Reflux condenser (optional, for solvent containment)

Procedure:

  • In a microwave-safe vessel, dissolve benzil (e.g., 1 mmol) and urea (e.g., 1.5 mmol) in a minimal amount of ethanol.

  • Add a catalytic amount of potassium hydroxide.

  • Place the vessel in the microwave oven.

  • Irradiate the mixture with short pulses (e.g., nine 750W pulses over a 30-minute period), allowing for cooling between pulses to maintain a controlled temperature.

  • After irradiation, cool the reaction mixture to room temperature.

  • Add water to the mixture to precipitate the crude product.

  • Collect the precipitate by vacuum filtration.

  • Recrystallize the crude product from ethanol to obtain pure 5,5-diphenylthis compound.

Data Presentation

Table 1: Microwave-Assisted Synthesis of 5-Monosubstituted Hydantoins from various L-Amino Acids [12][13]

EntryL-Amino AcidProductReaction Time (Step 1/Step 2)Yield (%)
1L-Phenylalanine(S)-5-benzylimidazolidine-2,4-dione1 hr / 15 min89
2L-Tyrosine(S)-5-(4-hydroxybenzyl)imidazolidine-2,4-dione1 hr / 15 min86
3L-Tryptophan(S)-5-((1H-indol-3-yl)methyl)imidazolidine-2,4-dione1 hr / 15 min75
4L-Leucine(S)-5-isobutylimidazolidine-2,4-dione1 hr / 15 min34
5L-Valine(S)-5-isopropylimidazolidine-2,4-dione1 hr / 15 min83
6L-Alanine(S)-5-methylimidazolidine-2,4-dione1 hr / 15 min85

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of N3-Aminomethylated Hydantoins

CompoundMethodReaction TimeYield (%)
5,5-diphenyl-3-(morpholinomethyl)this compoundConventional10-12 hr65
Microwave8-10 min82
5,5-diphenyl-3-(piperidin-1-ylmethyl)this compoundConventional10-12 hr62
Microwave8-10 min78
5,5-diphenyl-3-((4-methylpiperazin-1-yl)methyl)this compoundConventional12-14 hr68
Microwave10-12 min85

Visualizations

Signaling Pathways

Phenytoin_Mechanism cluster_neuron Presynaptic Neuron cluster_effect Effect AP Action Potential (High Frequency) Na_channel_active Voltage-gated Na+ Channel (Active) AP->Na_channel_active Opens Na_channel_inactive Voltage-gated Na+ Channel (Inactive) Na_channel_active->Na_channel_inactive Inactivates Na_influx Na+ Influx Na_channel_active->Na_influx Na_channel_inactive->Na_channel_active Recovers Reduced_firing Reduced Neuronal High-Frequency Firing Na_channel_inactive->Reduced_firing Prolonged Inactive State Depolarization Depolarization Na_influx->Depolarization Neurotransmitter_release Neurotransmitter Release Depolarization->Neurotransmitter_release Phenytoin Phenytoin Phenytoin->Na_channel_inactive Binds to and stabilizes Anticonvulsant_effect Anticonvulsant Effect Reduced_firing->Anticonvulsant_effect

Caption: Mechanism of action of Phenytoin as an anticonvulsant.

Enzalutamide_Mechanism cluster_cell Prostate Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_cyto Androgen Receptor (AR) Androgen->AR_cyto Binds AR_nuc AR AR_cyto->AR_nuc Nuclear Translocation ARE Androgen Response Element (DNA) AR_nuc->ARE Binds Gene_transcription Gene Transcription ARE->Gene_transcription Cell_growth Cell Growth & Proliferation Gene_transcription->Cell_growth Enzalutamide Enzalutamide Enzalutamide->AR_cyto 1. Competitively inhibits binding Enzalutamide->block1 Enzalutamide->block2 block1->AR_nuc 2. Inhibits nuclear translocation block2->ARE 3. Impairs DNA binding Microwave_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Product Isolation cluster_analysis Analysis reagents Combine Reactants & Solvent in Microwave Vial seal Seal Vial reagents->seal irradiate Place in Microwave Reactor & Set Parameters (T, t, P) seal->irradiate monitor Monitor Reaction (e.g., TLC) irradiate->monitor cool Cool Reaction Mixture monitor->cool precipitate Precipitate/Extract Product cool->precipitate filter Filter and Wash Solid precipitate->filter dry Dry Product filter->dry characterize Characterize Product (NMR, IR, MS, mp) dry->characterize One_Pot_Hydantoin_Workflow cluster_step1 Step 1: N-Carbamylation cluster_step2 Step 2: Cyclization cluster_workup Isolation start Amino Acid, KOCN, Water in Vial mw1 Microwave Irradiation (80°C, 1 hr) start->mw1 intermediate Ureido Acid Intermediate mw1->intermediate add_hcl Add conc. HCl intermediate->add_hcl mw2 Microwave Irradiation (80°C, 15 min) add_hcl->mw2 cool Cool in Ice Bath mw2->cool filter Filter and Dry cool->filter product Pure this compound Product filter->product

References

Solid-Phase Synthesis of Hydantoin Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the solid-phase synthesis of hydantoin libraries, a valuable scaffold in drug discovery. The methodologies outlined herein offer robust and efficient strategies for the generation of diverse this compound libraries, suitable for high-throughput screening. Key techniques covered include the synthesis of N-3 and N-1, C-5 substituted hydantoins, and traceless synthesis approaches. Detailed experimental procedures, quantitative data, and visual workflows are presented to facilitate the implementation of these techniques in a laboratory setting.

Introduction

Hydantoins are a class of five-membered heterocyclic compounds that are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties. Solid-phase organic synthesis (SPOS) has emerged as a powerful tool for the rapid generation of large and diverse libraries of small molecules for drug discovery. The application of SPOS to this compound synthesis allows for efficient purification and automation, making it an ideal platform for combinatorial library generation.

This guide details established solid-phase synthesis routes to generate libraries of substituted hydantoins. The protocols are designed to be clear, concise, and reproducible for researchers in both academic and industrial settings.

Protocol 1: Solid-Phase Synthesis of 3,5-Disubstituted this compound Libraries

This protocol describes a widely used method for the synthesis of 3,5-disubstituted hydantoins starting from an amino acid anchored to a solid support. The key steps involve the formation of a resin-bound urea (B33335) intermediate followed by cyclization and cleavage.

Experimental Workflow

workflow1 resin 1. Resin Swelling & Fmoc-Amino Acid Loading fmoc_deprotection 2. Fmoc Deprotection resin->fmoc_deprotection Piperidine (B6355638)/DMF isocyanate_reaction 3. Reaction with Isocyanate fmoc_deprotection->isocyanate_reaction R-N=C=O, DIPEA, DMF cyclization_cleavage 4. Cyclization & Cleavage isocyanate_reaction->cyclization_cleavage TFA or Acid Cocktail purification 5. Purification & Analysis cyclization_cleavage->purification HPLC

Caption: Workflow for 3,5-disubstituted this compound synthesis.

Detailed Experimental Protocol

1. Resin Preparation and Amino Acid Loading:

  • Swell Wang resin (1.0 g, 1.0 mmol/g loading) in dichloromethane (B109758) (DCM, 10 mL) for 1 hour.

  • Wash the resin with dimethylformamide (DMF, 3 x 10 mL).

  • In a separate flask, dissolve Fmoc-protected amino acid (3.0 mmol), HOBt (3.0 mmol), and DIC (3.0 mmol) in DMF (5 mL).

  • Add the amino acid solution to the resin and shake at room temperature for 4 hours.

  • Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (B129727) (3 x 10 mL). Dry the resin under vacuum.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes.

  • Wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).

3. Urea Formation:

  • Swell the deprotected resin in DMF (10 mL).

  • Add a solution of the desired isocyanate (R-N=C=O, 5.0 mmol) and diisopropylethylamine (DIPEA, 1.0 mmol) in DMF (5 mL).

  • Shake the reaction mixture at room temperature for 6 hours.

  • Wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).

4. Cyclization and Cleavage:

  • Treat the resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) (10 mL) for 2 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Evaporate the TFA under a stream of nitrogen.

5. Purification:

  • Purify the crude product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the final product by LC-MS and ¹H NMR.

Quantitative Data

The following table summarizes representative yields and purities for a library of 3,5-disubstituted hydantoins synthesized using this protocol.

EntryR¹ (from Amino Acid)R³ (from Isocyanate)Yield (%)Purity (%)
1-CH₃ (Alanine)-CH₂CH₃ (Ethyl)75>95
2-CH₂Ph (Phenylalanine)-Ph (Phenyl)68>95
3-CH(CH₃)₂ (Valine)-c-Hexyl (Cyclohexyl)72>90
4-H (Glycine)-CH₂(4-Cl-Ph)81>95

Protocol 2: Traceless Solid-Phase Synthesis of 5-Substituted Hydantoins

This protocol outlines a traceless synthesis approach, where the linker is cleaved without leaving any residual functionality on the final product. This method is particularly useful for generating libraries with diversity at the C-5 position.

Experimental Workflow

workflow2 resin_prep 1. Preparation of Safety-Catch Linker Resin aldehyde_loading 2. Reductive Amination with Aldehyde resin_prep->aldehyde_loading R-CHO, NaBH(OAc)₃ carbamoylation 3. Carbamoylation aldehyde_loading->carbamoylation Trichloromethyl chloroformate, DIPEA cyclization_cleavage 4. Cyclization & Traceless Cleavage carbamoylation->cyclization_cleavage NH₃/MeOH purification 5. Purification & Analysis cyclization_cleavage->purification HPLC

Caption: Traceless synthesis of 5-substituted hydantoins.

Detailed Experimental Protocol

1. Preparation of Safety-Catch Linker Resin:

  • Start with a commercially available sulfonamide-based safety-catch linker attached to a polystyrene resin (e.g., Kenner's safety-catch linker).

2. Reductive Amination:

  • Swell the resin (1.0 g, 0.8 mmol/g) in 1% acetic acid in DMF (10 mL).

  • Add the desired aldehyde (R-CHO, 4.0 mmol) and sodium triacetoxyborohydride (B8407120) (4.0 mmol).

  • Shake the mixture at room temperature for 12 hours.

  • Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

3. Carbamoylation:

  • Swell the resin in DCM (10 mL).

  • Cool the suspension to 0 °C and add a solution of trichloromethyl chloroformate (diphosgene, 2.0 mmol) in DCM (2 mL), followed by DIPEA (4.0 mmol).

  • Shake the reaction at 0 °C for 30 minutes and then at room temperature for 2 hours.

  • Wash the resin with DCM (5 x 10 mL).

4. Cyclization and Traceless Cleavage:

  • Treat the resin with a solution of 2 M ammonia (B1221849) in methanol (10 mL) at 50 °C for 16 hours.

  • Filter the resin and collect the filtrate.

  • Evaporate the solvent to obtain the crude product.

5. Purification:

  • Purify the crude product by preparative RP-HPLC.

  • Characterize the final product by LC-MS and ¹H NMR.

Quantitative Data

The following table presents representative yields and purities for a library of 5-substituted hydantoins.

EntryR⁵ (from Aldehyde)Yield (%)Purity (%)
1-Ph65>95
2-(4-MeO-Ph)62>95
3-n-Butyl70>90
4-Cyclohexyl68>95

Protocol 3: Solid-Phase Synthesis of 1,3,5-Trisubstituted this compound Libraries

This protocol enables the introduction of diversity at three positions (N-1, N-3, and C-5) of the this compound core. The strategy involves sequential N-alkylation steps on a pre-formed this compound scaffold.

Experimental Workflow

workflow3 hydantoin_resin 1. Synthesis of Resin-Bound 3,5-Disubstituted this compound n1_alkylation 2. N-1 Alkylation hydantoin_resin->n1_alkylation R¹-X, Base (e.g., DBU) cleavage 3. Cleavage from Resin n1_alkylation->cleavage TFA Cocktail purification 4. Purification & Analysis cleavage->purification HPLC

Caption: Synthesis of 1,3,5-trisubstituted hydantoins.

Detailed Experimental Protocol

1. Synthesis of Resin-Bound 3,5-Disubstituted this compound:

  • Follow Protocol 1, steps 1-3, to generate the resin-bound 3,5-disubstituted this compound precursor.

2. N-1 Alkylation:

  • Swell the resin in anhydrous DMF (10 mL).

  • Add the alkylating agent (R¹-X, where X is a leaving group like Br or I, 5.0 mmol) and a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 5.0 mmol).

  • Shake the reaction mixture at 50 °C for 12 hours.

  • Wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).

3. Cleavage from Resin:

  • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS (10 mL) for 2 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Evaporate the TFA under a stream of nitrogen.

4. Purification:

  • Purify the crude product by preparative RP-HPLC.

  • Characterize the final product by LC-MS and ¹H NMR.

Quantitative Data

The following table shows representative yields and purities for a library of 1,3,5-trisubstituted hydantoins.

EntryR¹ (from Alkylating Agent)R³ (from Isocyanate)R⁵ (from Amino Acid)Yield (%)Purity (%)
1-CH₃-Ph-CH₂Ph55>90
2-CH₂CH=CH₂-CH₂CH₃-CH(CH₃)₂60>95
3-Bn-c-Hexyl-H52>90
4-CH₂CO₂Et-Ph-CH₃48>85

Conclusion

The solid-phase synthesis protocols detailed in this document provide a versatile and efficient platform for the generation of diverse this compound libraries. By systematically applying these methods, researchers can rapidly access a wide range of substituted hydantoins for biological screening and lead optimization in drug discovery programs. The provided workflows, detailed experimental procedures, and quantitative data serve as a practical guide for the successful implementation of these powerful synthetic strategies.

Application Notes and Protocols for Hydantoin Derivatives as Antiarrhythmic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of hydantoin derivatives as a class of antiarrhythmic agents. The information presented herein is intended to guide researchers and drug development professionals in the investigation and development of novel this compound-based therapies for cardiac arrhythmias.

Introduction

This compound derivatives, a class of heterocyclic compounds, have long been recognized for their diverse pharmacological activities, most notably as anticonvulsants.[1] A prominent member of this class, phenytoin, has also been utilized as a Class IB antiarrhythmic agent for the treatment of ventricular arrhythmias.[2] The primary mechanism of action for the antiarrhythmic effects of this compound derivatives involves the blockade of voltage-gated sodium channels in cardiomyocytes.[2][3] By stabilizing the inactivated state of these channels, this compound derivatives reduce cardiac excitability and terminate re-entrant arrhythmias. This document outlines the key signaling pathways, experimental protocols for efficacy evaluation, and a summary of the antiarrhythmic activity of selected this compound derivatives.

Mechanism of Action and Signaling Pathway

The antiarrhythmic action of this compound derivatives primarily targets the voltage-gated sodium channel NaV1.5, which is predominantly expressed in the heart and is responsible for the rapid upstroke of the cardiac action potential.

Hydantoin_Antiarrhythmic_Mechanism cluster_therapeutic_outcome Therapeutic Outcome Antiarrhythmic_Effect Suppression of Ventricular Arrhythmias Depolarization Membrane Depolarization NaV1_5_Resting NaV1_5_Resting Depolarization->NaV1_5_Resting Initiates This compound This compound Derivative Hydantoin_Bound Hydantoin_Bound This compound->Hydantoin_Bound NaV1_5_Open NaV1_5_Open NaV1_5_Resting->NaV1_5_Open Activation NaV1_5_Inactive NaV1_5_Inactive NaV1_5_Open->NaV1_5_Inactive Inactivation NaV1_5_Inactive->NaV1_5_Resting Recovery NaV1_5_Inactive->Hydantoin_Bound Reduced_Na_Influx Reduced_Na_Influx Hydantoin_Bound->Reduced_Na_Influx Stabilizes Inactive State, Leading to Slowed_Depolarization Slowed_Depolarization Reduced_Na_Influx->Slowed_Depolarization Shortened_APD Shortened_APD Slowed_Depolarization->Shortened_APD Reduced_Excitability Reduced_Excitability Shortened_APD->Reduced_Excitability Reduced_Excitability->Antiarrhythmic_Effect

Molecular docking studies suggest that this compound derivatives bind to a site within the pore of the NaV1.5 channel. This interaction is thought to allosterically modulate the channel's gating machinery, favoring the inactivated state and thereby preventing the rapid influx of sodium ions that is necessary for the propagation of the action potential. This use-dependent block is more pronounced in rapidly firing cells, a characteristic of tachyarrhythmias.

Quantitative Data on Antiarrhythmic Activity

The following table summarizes the available quantitative data on the antiarrhythmic activity of selected this compound derivatives. The data is compiled from various in vitro and in vivo studies.

CompoundDerivative TypeAnimal ModelArrhythmia InductionEndpointEffective Dose / IC50Reference
Phenytoin5,5-diphenylthis compoundDogOuabain-induced ventricular tachycardiaConversion to sinus rhythmNot specified[4]
Compound 9a1-[3-(4-(3-chloro-phenyl)-piperazin-1-yl)- 2-hydroxy-propyl]- 3-ethyl-2,4-dioxo-5,5-diphenyl-imidazolidine hydrochlorideRatBarium chloride-induced arrhythmiaHighest antiarrhythmic activityNot specified[5]
2-methoxyphenylpiperazine derivatives (11a, 19a)5,5-diphenylthis compound with piperazine (B1678402) substitutionRatAdrenaline-induced arrhythmiaStrong antiarrhythmic propertiesNot specified[5]
TR 29853-[3-(4-phenyl-1-piperidyl)propyl]-5-(4-methoxyphenyl)-5-phenylthis compound hydrochlorideDogMyocardial infarction (spontaneous ventricular arrhythmias)Reduction in arrhythmia frequencyNot specified[6]

Note: Specific IC50 or EC50 values for many novel this compound derivatives are not consistently reported in the publicly available literature. The table reflects the qualitative or comparative activity as described in the cited studies.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound derivatives are provided below.

In Vitro Electrophysiology: Patch-Clamp Recording of Cardiac Sodium Currents

This protocol is essential for characterizing the direct effects of this compound derivatives on the NaV1.5 channel.

Patch_Clamp_Workflow start Start cell_prep Isolate Cardiomyocytes or use cell line expressing NaV1.5 start->cell_prep pipette_prep Fabricate and fill glass micropipettes cell_prep->pipette_prep giga_seal Form a giga-ohm seal between pipette and cell membrane pipette_prep->giga_seal whole_cell Rupture membrane patch to achieve whole-cell configuration giga_seal->whole_cell recording Apply voltage-clamp protocol and record sodium currents whole_cell->recording drug_app Perfuse with this compound derivative at various concentrations recording->drug_app drug_app->recording Repeat for each concentration data_analysis Analyze current inhibition and calculate IC50 drug_app->data_analysis end End data_analysis->end

Protocol:

  • Cell Preparation: Isolate ventricular myocytes from animal hearts (e.g., rat, guinea pig) or use a stable cell line (e.g., HEK293) expressing the human NaV1.5 channel.

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 1-3 MΩ when filled with intracellular solution. The intracellular solution typically contains (in mM): 120 CsF, 20 CsCl, 10 EGTA, and 10 HEPES, adjusted to pH 7.2 with CsOH.

  • Giga-ohm Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal ( >1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, allowing electrical access to the cell's interior.

  • Voltage-Clamp Recording: Hold the cell membrane potential at a holding potential of -120 mV. Apply depolarizing voltage steps (e.g., to -10 mV for 50 ms) to elicit sodium currents. Record the currents using a patch-clamp amplifier and digitizer.

  • Drug Application: Perfuse the recording chamber with an external solution containing the this compound derivative at a range of concentrations. The external solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

  • Data Analysis: Measure the peak sodium current amplitude in the absence and presence of the drug. Plot the percentage of current inhibition against the drug concentration and fit the data to a Hill equation to determine the IC50 value.

In Vivo Arrhythmia Model: Barium Chloride-Induced Arrhythmia in Rats

This model is a widely used method for screening the in vivo antiarrhythmic potential of test compounds.

BaCl2_Arrhythmia_Workflow start Start animal_prep Anesthetize rat and attach ECG electrodes start->animal_prep baseline_ecg Record baseline ECG animal_prep->baseline_ecg drug_admin Administer this compound derivative or vehicle (control) baseline_ecg->drug_admin arrhythmia_induction Inject Barium Chloride (BaCl2) intravenously drug_admin->arrhythmia_induction ecg_monitoring Continuously monitor ECG for arrhythmias arrhythmia_induction->ecg_monitoring data_analysis Analyze arrhythmia duration and severity ecg_monitoring->data_analysis end End data_analysis->end

Protocol:

  • Animal Preparation: Anesthetize male Wistar rats (250-300 g) with an appropriate anesthetic (e.g., urethane, 1.25 g/kg, i.p.). Place the animal on a heating pad to maintain body temperature. Insert subcutaneous needle electrodes for recording a standard lead II electrocardiogram (ECG).

  • Baseline Recording: After a stabilization period of at least 15 minutes, record a baseline ECG for 5 minutes.

  • Drug Administration: Administer the test this compound derivative or vehicle (e.g., saline, DMSO) intravenously (i.v.) via a cannulated tail vein.

  • Arrhythmia Induction: After a predetermined pretreatment time (e.g., 5-15 minutes), induce arrhythmia by injecting a solution of barium chloride (e.g., 2 mg/kg) intravenously.

  • ECG Monitoring: Continuously record the ECG for a set period (e.g., 30 minutes) following the induction of arrhythmia.

  • Data Analysis: Analyze the ECG recordings to determine the onset, duration, and severity of ventricular arrhythmias (e.g., ventricular premature beats, ventricular tachycardia, ventricular fibrillation). Compare the arrhythmia parameters between the drug-treated and vehicle-treated groups to assess the antiarrhythmic efficacy of the compound.

Conclusion

This compound derivatives represent a promising class of compounds for the development of novel antiarrhythmic agents. Their well-established mechanism of action, centered on the blockade of cardiac sodium channels, provides a solid foundation for rational drug design. The experimental protocols outlined in these application notes offer a framework for the systematic evaluation of new this compound analogs. Further research focusing on structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties will be crucial in advancing these compounds towards clinical application.

References

Application of Hydantoins in the Development of Anti-Inflammatory Drugs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydantoin scaffold, a five-membered heterocyclic ring (imidazolidine-2,4-dione), has emerged as a privileged structure in medicinal chemistry due to its diverse pharmacological activities.[1][2] While historically recognized for anticonvulsant properties, extensive research has unveiled the significant potential of this compound derivatives as potent anti-inflammatory agents.[1][3][4][5] This document provides detailed application notes on the mechanisms of action and therapeutic potential of hydantoins in inflammation, alongside comprehensive protocols for key experimental evaluations.

Application Notes

This compound derivatives exert their anti-inflammatory effects through various mechanisms, primarily by targeting key enzymes and signaling pathways involved in the inflammatory cascade. These compounds offer a versatile platform for the design of novel anti-inflammatory drugs with potentially improved efficacy and safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[6]

Mechanisms of Anti-Inflammatory Action

1. Inhibition of Cyclooxygenase-2 (COX-2):

Many this compound derivatives have been designed as selective inhibitors of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.[7][8] By selectively targeting COX-2 over its constitutive isoform COX-1, these compounds can reduce inflammation, pain, and fever with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[8] Structure-activity relationship (SAR) studies have identified that substituents on the this compound ring, particularly at the N-3 and C-5 positions, are crucial for COX-2 inhibitory activity and selectivity.[7][8]

2. Modulation of the NF-κB Signaling Pathway:

The transcription factor NF-κB is a central regulator of inflammatory gene expression, including cytokines, chemokines, and inducible nitric oxide synthase (iNOS). Certain indole-hydantoin derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB in macrophages.[9] This inhibition is achieved by preventing the phosphorylation of the NF-κB p65 subunit at Ser276, which in turn blocks its transcriptional activity and the subsequent production of inflammatory mediators like nitric oxide (NO), CCL2, and CXCL1.[9]

3. Inhibition of Tumor Necrosis Factor-α Converting Enzyme (TACE):

TACE is a key enzyme that cleaves membrane-bound pro-TNF-α to its soluble, active form, a potent pro-inflammatory cytokine implicated in various inflammatory diseases like rheumatoid arthritis.[1][10] this compound derivatives have been identified as inhibitors of TACE, thereby blocking the formation of active TNF-α and offering a therapeutic strategy for managing chronic inflammatory conditions.[1][10]

Therapeutic Potential

The diverse mechanisms of action of hydantoins make them attractive candidates for treating a wide range of inflammatory conditions, including:

  • Rheumatoid Arthritis

  • Crohn's Disease[1]

  • Osteoarthritis[8]

  • Various other inflammatory disorders[4]

The synthetic tractability of the this compound scaffold allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties, making it a valuable framework for future drug discovery efforts.[2]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo anti-inflammatory activities of selected this compound derivatives from published studies.

Table 1: In Vitro COX-2 Inhibitory Activity of 5,5-Diarylthis compound Derivatives [7][8]

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (COX-1/COX-2)
5-[4-(methylsulfonyl)phenyl]-5-phenyl-hydantoin (4) > 1000.077> 1298
Celecoxib (Reference) 24.30.060405

Table 2: In Vitro Anti-inflammatory Activity of 1-Methylthis compound Cinnamoyl Imides in LPS-Stimulated RAW264.7 Cells [6]

CompoundConcentration (μM)NO Inhibition (%)TNF-α Inhibition (%)IL-1β Inhibition (%)
Compound 2 5045.338.241.5
Compound 4 5051.242.146.8
Indomethacin (Reference) 5062.555.758.3

Table 3: In Vivo Anti-inflammatory Activity of 1-Methylthis compound Cinnamoyl Imides in Xylene-Induced Mouse Ear Edema Model [6]

CompoundDose (mg/kg)Ear Swelling Inhibition (%)
Compound 5 10052.08
Indomethacin (Reference) 2058.33

Experimental Protocols

Protocol 1: In Vitro Evaluation of Anti-inflammatory Activity in LPS-Stimulated RAW264.7 Macrophages

This protocol details the methodology for assessing the anti-inflammatory effects of this compound derivatives by measuring the production of nitric oxide (NO), TNF-α, and IL-1β in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW264.7 cells.[6]

Materials:

  • RAW264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound test compounds

  • Griess Reagent

  • TNF-α and IL-1β ELISA kits

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound test compounds for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Indomethacin).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. A negative control group without LPS stimulation should also be included.

  • Nitric Oxide (NO) Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent I and 50 µL of Griess Reagent II to the supernatant.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the NO concentration based on a sodium nitrite (B80452) standard curve.

  • TNF-α and IL-1β Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-1β production for each compound concentration relative to the LPS-stimulated control.

Protocol 2: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol describes a method to determine the inhibitory activity and selectivity of this compound derivatives against COX-1 and COX-2 enzymes.[7][8]

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound test compounds

  • Reaction buffer (e.g., Tris-HCl)

  • Prostaglandin E₂ (PGE₂) EIA kit

  • 96-well plates

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

  • Compound Incubation: In a 96-well plate, add the reaction buffer, enzyme (either COX-1 or COX-2), and various concentrations of the this compound test compounds or a reference inhibitor (e.g., Celecoxib). Incubate for 15 minutes at 37°C.

  • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Termination: Stop the reaction after a specific time (e.g., 10 minutes) by adding a stopping solution (e.g., 1 M HCl).

  • PGE₂ Measurement: Quantify the amount of PGE₂ produced using a PGE₂ EIA kit according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

    • Calculate the COX-2 selectivity index as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Protocol 3: In Vivo Xylene-Induced Mouse Ear Edema Model

This protocol outlines an in vivo method to assess the anti-inflammatory effects of this compound derivatives in an acute inflammation model.[6]

Materials:

  • Male albino mice (e.g., Kunming mice)

  • This compound test compounds

  • Xylene

  • Reference drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% sodium carboxymethyl cellulose)

  • Balance

  • Punch biopsy tool (e.g., 6 mm diameter)

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Randomly divide the mice into groups (n=8-10 per group): a control group, a reference drug group, and test groups receiving different doses of the this compound compounds. Administer the compounds or vehicle orally or intraperitoneally 1 hour before inducing inflammation.

  • Inflammation Induction: Apply a fixed volume (e.g., 20 µL) of xylene to the anterior and posterior surfaces of the right ear of each mouse. The left ear serves as a control.

  • Edema Measurement: After a specific time (e.g., 1 hour) following xylene application, sacrifice the mice by cervical dislocation.

  • Sample Collection: Use a punch biopsy tool to cut circular sections from both the right (treated) and left (control) ears.

  • Weight Measurement: Weigh the ear punches immediately. The difference in weight between the right and left ear punches represents the degree of edema.

  • Data Analysis: Calculate the percentage inhibition of ear edema for each group using the following formula:

    • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Visualizations

G NF-κB Signaling Pathway Inhibition by Hydantoins cluster_0 Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Releases p65_p p65-P (Ser276) NFkappaB->p65_p Phosphorylation Nucleus Nucleus NFkappaB->Nucleus Translocates Genes Inflammatory Genes (iNOS, CCL2, CXCL1) p65_p->Genes Activates Transcription This compound Indole-Hydantoin Derivative (IH-1) This compound->p65_p Inhibits G COX-2 Inhibition by this compound Derivatives ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Substrate Prostaglandins Pro-inflammatory Prostaglandins (PGE₂) COX2->Prostaglandins Catalyzes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates This compound 5,5-Diarylthis compound Derivative This compound->COX2 Inhibits G Experimental Workflow for In Vitro Anti-inflammatory Screening Start Seed RAW264.7 Cells (96-well plate) Pretreat Pre-treat with This compound Compounds Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect Collect Supernatant Incubate->Collect NO_Assay Measure NO (Griess Assay) Collect->NO_Assay Cytokine_Assay Measure TNF-α & IL-1β (ELISA) Collect->Cytokine_Assay End Analyze Data (% Inhibition) NO_Assay->End Cytokine_Assay->End

References

Application Notes and Protocols for the One-Pot Synthesis of 3,5-Disubstituted Hydantoins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydantoins are a critical class of five-membered heterocyclic compounds that exhibit a wide range of biological activities.[1] Specifically, 3,5-disubstituted hydantoins are key pharmacophores in medicinal chemistry, serving as anticonvulsants, antiarrhythmics, and antibacterial agents.[1] Traditional multi-step syntheses of these compounds can be time-consuming and often involve hazardous reagents like isocyanates.[1] This document outlines efficient one-pot methodologies for the synthesis of 3,5-disubstituted hydantoins, offering safer, more sustainable, and often faster routes to these valuable molecules. The protocols detailed below are intended to provide researchers with practical and reproducible methods for laboratory-scale synthesis.

General Workflow for One-Pot Synthesis of 3,5-Disubstituted Hydantoins

The following diagram illustrates a generalized workflow for the one-pot synthesis of 3,5-disubstituted hydantoins, which typically involves the formation of an intermediate that cyclizes in the same reaction vessel.

G cluster_0 One-Pot Reaction Vessel cluster_1 Work-up & Purification A Starting Materials (e.g., Amino Ester, Isocyanate/Carbamate) B Intermediate Formation (e.g., Ureido Derivative) A->B Reaction Initiation (Solvent, Base/Catalyst) C Intramolecular Cyclization B->C Cyclization Conditions (Heat, Base) D 3,5-Disubstituted Hydantoin C->D E Crude Product D->E F Purification (Recrystallization, Chromatography) E->F G Pure 3,5-Disubstituted this compound F->G G cluster_0 Method 1: Reaction Pathway AminoEster α-Amino Methyl Ester Hydrochloride Ureido Ureido Derivative Intermediate AminoEster->Ureido TEA, MeCN Carbamate Carbamate Carbamate->Ureido This compound 3,5-Disubstituted This compound Ureido->this compound NaOH, Heat (Cyclization) G A Mix Starting Materials (Aldehyde, Amine, Isocyanide, Acid in MeOH) B Stir at RT (24-48h) (Ugi Reaction) A->B C Remove Solvent B->C D Add MeCN and K₂CO₃ C->D E Microwave Irradiation (100 °C, 10-15 min) D->E F Filter and Concentrate E->F G Column Chromatography F->G H Pure Product G->H

References

Application Notes and Protocols: Hydantoin as a Scaffold for Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the hydantoin scaffold in the design and development of novel enzyme inhibitors. The this compound core, a five-membered heterocyclic ring, is considered a "privileged scaffold" in medicinal chemistry due to its synthetic accessibility and its presence in several clinically used drugs.[1][2][3] Its structure, featuring two hydrogen bond donors and two acceptors, allows for diverse chemical modifications, making it a versatile starting point for targeting a wide range of enzymes implicated in various diseases.[1][4][5]

Targeted Enzymes and Inhibitor Potency

This compound-based derivatives have been successfully developed to inhibit a variety of key enzymes. The following tables summarize the inhibitory activities of selected this compound compounds against their respective targets.

Table 1: this compound-Based Inhibitors of Protein Kinases

CompoundTarget EnzymeIC50 (µM)Cell Line/Assay ConditionsReference
UPR1024Epidermal Growth Factor Receptor (EGFR)~1A431 cells (EGFR autophosphorylation)[6]
5-[(4'-chloro-2-pyridinyl)methylene]this compoundGlycogen Synthase Kinase-3β (GSK-3β)2.14 ± 0.18In vitro kinase assay[7]
5-[(6'-bromo-2-pyridinyl)methylene]this compoundGlycogen Synthase Kinase-3β (GSK-3β)3.39 ± 0.16In vitro kinase assay[7]
5-(4-Hydroxybenzylidene)this compoundGlycogen Synthase Kinase-3β (GSK-3β)4-18In vitro kinase assay[7]

Table 2: this compound-Based Inhibitors of Metalloproteinases

CompoundTarget EnzymeIC50 (nM)Assay ConditionsReference
AZD6605 (3m)Matrix Metalloproteinase-13 (MMP13)<10In vitro fluorescence resonance energy transfer (FRET) assay[8][9]
This compound 3aMatrix Metalloproteinase-13 (MMP13)21In vitro assay[9]
TACE InhibitorTNF-α Converting Enzyme (TACE)Potent InhibitionIn vitro enzymatic assay[10][11][12]

Table 3: this compound-Based Inhibitors of Other Enzymes

CompoundTarget EnzymeKᵢ (nM)Isoform/Assay ConditionsReference
Phthalimide-hydantoin hybrid (3a)Carbonic Anhydrase IX (hCA IX)SubmicromolarStopped-flow CO₂ hydrase assay[13]
1-(4-benzenesulfonamide)-3-benzyl-hydantoinCarbonic Anhydrase II (hCA II)Low nanomolarStopped-flow CO₂ hydrase assay[14]
1-(4-benzenesulfonamide)-3-benzyl-hydantoinCarbonic Anhydrase VII (hCA VII)Low nanomolarStopped-flow CO₂ hydrase assay[14]
This compound derivative 8oα-GlucosidaseModerate Inhibition at 200 µMIn vitro α-glucosidase inhibition assay[15]

Signaling Pathways and Experimental Workflows

Understanding the biological context of the target enzyme is crucial for inhibitor development. The following diagrams illustrate key signaling pathways and a general workflow for screening this compound-based inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF (Ligand) EGF->EGFR Hydantoin_Inhibitor This compound-based Inhibitor (e.g., UPR1024) Hydantoin_Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.

TACE_Signaling_Pathway proTNF pro-TNF-α (Membrane-bound) sTNF Soluble TNF-α proTNF->sTNF Cleavage by TACE TACE TACE (ADAM17) TNFR TNF Receptor sTNF->TNFR Binds to Inflammation Inflammatory Response TNFR->Inflammation Activates Hydantoin_Inhibitor This compound-based TACE Inhibitor Hydantoin_Inhibitor->TACE Inhibition

Caption: TACE-mediated cleavage of pro-TNF-α and its inhibition by this compound scaffolds.

Experimental_Workflow Start Start: Design & Synthesis of this compound Library Synthesis Chemical Synthesis of This compound Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Screening Primary Enzyme Inhibition Assay (e.g., IC50 determination) Purification->Screening Hit_ID Hit Identification (Potent Inhibitors) Screening->Hit_ID Hit_ID->Screening No SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Yes Lead_Opt Lead Optimization SAR->Lead_Opt Cell_Assays Cell-based Assays (e.g., cytotoxicity, pathway analysis) SAR->Cell_Assays Lead_Opt->Synthesis End Preclinical Candidate Cell_Assays->End

Caption: General experimental workflow for the discovery of this compound-based enzyme inhibitors.

Experimental Protocols

The following protocols are generalized methodologies based on published literature for the synthesis and evaluation of this compound-based enzyme inhibitors. Researchers should adapt these protocols to their specific needs and consult the original publications for detailed conditions.

Protocol 3.1: General Synthesis of 5-Alkylidene this compound Derivatives

This protocol is based on the Knoevenagel condensation reaction.

Materials:

  • This compound

  • Appropriate aldehyde or ketone

  • Glacial acetic acid

  • Piperidine (B6355638) or other basic catalyst

  • Ethanol (B145695) or other suitable solvent

  • Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)

Procedure:

  • Dissolve this compound (1 equivalent) and the desired aldehyde or ketone (1-1.2 equivalents) in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.

  • Add a catalytic amount of a base, such as piperidine (e.g., 0.1 equivalents).

  • Reflux the reaction mixture for 2-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, filter the solid product, wash it with cold solvent (e.g., ethanol), and dry it under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica (B1680970) gel to yield the pure 5-alkylidene this compound derivative.[7]

  • Characterize the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7][13]

Protocol 3.2: In Vitro Enzyme Inhibition Assay (General Kinase Assay)

This protocol describes a general method for determining the IC50 value of a this compound inhibitor against a protein kinase, such as GSK-3β.

Materials:

  • Recombinant purified target kinase (e.g., GSK-3β)

  • Specific peptide substrate for the kinase

  • ATP (adenosine triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • This compound-based inhibitor stock solution (in DMSO)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Microplate reader (luminometer or spectrophotometer)

  • 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the this compound inhibitor in the kinase assay buffer. Also, prepare a vehicle control (DMSO) and a no-enzyme control.

  • In a multi-well plate, add the kinase assay buffer, the serially diluted inhibitor, and the peptide substrate.

  • Initiate the kinase reaction by adding the recombinant enzyme to each well (except the no-enzyme control).

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a specified period (e.g., 30-60 minutes).

  • Stop the reaction and measure the kinase activity. The method of detection will depend on the assay kit used. For example, with an ADP-Glo™ assay, a reagent is added to deplete unused ATP, followed by a second reagent to convert the ADP generated into a luminescent signal.

  • Measure the signal (e.g., luminescence or absorbance) using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

Protocol 3.3: Carbonic Anhydrase Inhibition Assay

This protocol is for determining the inhibitory activity of this compound derivatives against human carbonic anhydrase (hCA) isoforms using a stopped-flow CO₂ hydrase assay.

Materials:

  • Purified human carbonic anhydrase isoform (e.g., hCA II, hCA IX)

  • This compound-based inhibitor stock solution (in DMSO)

  • Assay buffer (e.g., Tris-HCl with a pH indicator like 4-nitrophenol)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • The assay measures the enzyme-catalyzed hydration of CO₂. The initial rates of this reaction are monitored.

  • The assay is performed at a constant temperature (e.g., 25°C).

  • The two syringes of the stopped-flow instrument are filled with the assay buffer containing the enzyme and the CO₂-saturated water, respectively.

  • To measure inhibition, varying concentrations of the this compound inhibitor are added to the enzyme-containing syringe.

  • The reaction is initiated by rapidly mixing the contents of the two syringes. The change in absorbance of the pH indicator due to the formation of carbonic acid is monitored over time (typically in the millisecond to second range).

  • The initial reaction rates are determined from the linear portion of the absorbance versus time curve.

  • The inhibition constant (Kᵢ) is calculated by fitting the initial rate data at different substrate and inhibitor concentrations to the Michaelis-Menten equation for competitive inhibition.[13][14]

Structure-Activity Relationship (SAR) Insights

The development of potent and selective this compound-based inhibitors relies on understanding the structure-activity relationships. Key insights from various studies include:

  • Substitutions at the 5-position: For many enzyme targets, the substituent at the C-5 position of the this compound ring is crucial for activity and selectivity. For example, in GSK-3β inhibitors, different heterocyclic groups at this position significantly influence potency.[7]

  • N-1 and N-3 Substitutions: Modifications at the N-1 and N-3 positions of the this compound ring can modulate pharmacokinetic properties such as solubility and metabolic stability, and can also influence binding affinity.[1]

  • Zinc-Binding Moiety: In metalloproteinases like TACE and MMPs, the this compound core can act as a zinc-binding group, coordinating with the catalytic zinc ion in the enzyme's active site.[8][10][11][12]

These application notes and protocols provide a foundational guide for researchers interested in leveraging the this compound scaffold for the discovery of novel enzyme inhibitors. Further optimization and detailed characterization will be necessary for the development of clinical candidates.

References

Application Notes and Protocols for the Analytical Characterization of Hydantoin Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Hydantoins are a class of heterocyclic organic compounds with a five-membered ring containing two nitrogen atoms. This core structure is found in various biologically active molecules, including anticonvulsant drugs like phenytoin.[1][2] The thorough characterization of hydantoin products is crucial for drug development, quality control, and research purposes to ensure their identity, purity, and stability. These application notes provide an overview of the key analytical techniques and detailed protocols for the comprehensive characterization of this compound derivatives.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, identification, and quantification of this compound products and their impurities.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is widely used for the analysis of hydantoins. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Data Presentation:

CompoundColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Retention Time (min)Reference
This compoundNewcrom R1Acetonitrile (B52724), Water, Phosphoric Acid1.0225~4[3]
Amino Acid HydantoinsReversed-PhaseAcetonitrile/Water Gradient1.0225Variable[4]
DMDM this compoundX-terra C180.75mM KH2PO4 in 0.85% H2SO4 and Methanol (7:3)1.0214Variable[5]
AllantoinHILICAcetonitrile/Buffer1.0210Variable[6]

Experimental Protocol: RP-HPLC Analysis of this compound

  • Sample Preparation: Dissolve 1 mg of the this compound sample in 1 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector. Filter the sample through a 0.45 µm syringe filter before injection.[6]

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Chromatographic Conditions:

    • Column: Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column).[3]

    • Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[3] The exact ratio may need to be optimized depending on the specific this compound derivative.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 42 °C.[4]

    • Detection: UV detection at 225 nm.[4]

    • Injection Volume: 10-20 µL.

  • Data Analysis: Identify the this compound peak based on its retention time compared to a known standard. Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve prepared from standards of known concentrations.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on RP-Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Identify Identify by Retention Time Chromatogram->Identify Quantify Quantify by Peak Area Identify->Quantify

Caption: Workflow for the analysis of this compound products by HPLC.

Spectroscopic Techniques

Spectroscopic methods are essential for the structural elucidation and functional group analysis of this compound products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of hydantoins. Both ¹H and ¹³C NMR are crucial for confirming the identity and purity of these compounds.[7][8][9]

Data Presentation: ¹H and ¹³C NMR Chemical Shifts for 5,5-Diphenylthis compound

NucleusChemical Shift (ppm)MultiplicitySolventReference
¹H (N-H)~9.2singletDMSO-d₆[8]
¹H (N-H)~11.0singletDMSO-d₆[8]
¹H (Aromatic)~7.3-7.5multipletDMSO-d₆[8]
¹³C (C=O)~174.9-DMSO-d₆[8]
¹³C (C=O)~155.0-DMSO-d₆[10]
¹³C (C5)~70.2-DMSO-d₆[8]
¹³C (Aromatic)~126-140-DMSO-d₆[8]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[8]

  • Instrumentation: A 300, 400, or 500 MHz NMR spectrometer.[8]

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse.[8]

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64.[8]

    • Relaxation Delay: 1-2 seconds.[8]

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled.[8]

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024-4096.[8]

    • Relaxation Delay: 2-5 seconds.[8]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound molecules. The characteristic vibrational frequencies of the carbonyl and N-H groups are particularly informative.[8][11][12]

Data Presentation: Characteristic FTIR Absorption Bands for Hydantoins

Functional GroupWavenumber (cm⁻¹)IntensityReference
N-H Stretch3100 - 3400Medium, Broad[8]
C=O Stretch (Amide I)1700 - 1780Strong[12]
C-N Stretch1235 - 1360Medium[12]

Experimental Protocol: FTIR Analysis (ATR)

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[8]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.[8]

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.[8]

    • Resolution: 4 cm⁻¹.[8]

    • Number of Scans: 16-32.[8]

  • Data Processing: Perform a background scan with a clean ATR crystal and subtract it from the sample spectrum.[8]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of hydantoins, as well as for structural elucidation through fragmentation analysis. It can be coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS).[13][14][15]

Data Presentation: Key Mass Spectrometry Observations

Ionization MethodObservationRelevanceReference
Electron Ionization (EI)Molecular ion peak may be weak or absent for some hydantoins. Characteristic fragmentation patterns are observed.Structural Elucidation[14]
Chemical Ionization (CI)Often produces a more intense quasi-molecular ion (QM+), which helps in determining the molecular weight.Molecular Weight Determination[14]
Electrospray Ionization (ESI)Suitable for LC-MS analysis of a wide range of this compound derivatives.High-throughput analysis and structural confirmation.[1]

Experimental Protocol: GC-MS Analysis of Phenytoin

  • Sample Preparation: For biological samples, perform acid hydrolysis and extraction at a specific pH. The extracted analyte is then derivatized (e.g., permethylation) to increase volatility.[13]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A suitable capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: An optimized temperature gradient to ensure good separation.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: A range appropriate to detect the molecular ion and expected fragments.

  • Data Analysis: Identify the compound based on its retention time and mass spectrum, comparing it to a library or a known standard.

Logical Relationship of Spectroscopic Techniques for Structure Elucidation

Spec_Techniques cluster_techniques Spectroscopic Analysis MS Mass Spectrometry (Molecular Weight, Formula) Structure Definitive Structure MS->Structure FTIR FTIR Spectroscopy (Functional Groups) FTIR->Structure NMR NMR Spectroscopy (Connectivity, Stereochemistry) NMR->Structure

Caption: Interrelation of spectroscopic techniques for this compound structure elucidation.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability and decomposition behavior of this compound products.

Data Presentation: Thermal Properties of Halogenated Hydantoins

CompoundTechniqueKey ObservationReference
1,3-dichloro-5,5-dimethyl this compoundTGA/DSCExhibits significant exothermic decomposition.[16]
1,3-dibromo-5,5-dimethyl this compoundTGA/DSCShows better thermal stability compared to the chlorinated analog.[16]
1-methylthis compoundDSCMelting point and enthalpy of fusion can be determined.[17]

Experimental Protocol: Thermal Analysis (TGA/DSC)

  • Sample Preparation: Accurately weigh a small amount of the this compound sample (1-5 mg) into an appropriate TGA or DSC pan.

  • Instrumentation: A simultaneous TGA-DSC analyzer.[18]

  • Parameters:

    • Temperature Range: Typically from room temperature to a temperature above the decomposition point (e.g., 30-700 °C).[18]

    • Heating Rate: A controlled rate, often 10 °C/min.[18]

    • Atmosphere: An inert atmosphere, such as nitrogen, is commonly used.[18]

  • Data Analysis:

    • TGA: Determine the onset of decomposition and the percentage of weight loss at different temperatures.

    • DSC: Identify melting points, phase transitions, and exothermic or endothermic decomposition events.

Workflow for Thermal Stability Assessment

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample This compound Sample Weigh Weigh Sample (1-5 mg) Sample->Weigh TGA Thermogravimetric Analysis (TGA) Weigh->TGA DSC Differential Scanning Calorimetry (DSC) Weigh->DSC Decomposition Decomposition Temperature TGA->Decomposition MeltingPoint Melting Point & Phase Transitions DSC->MeltingPoint

Caption: Workflow for assessing the thermal properties of hydantoins.

References

Halogenated Hydantoins as Potent Disinfectants: Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the use of halogenated hydantoins as effective disinfectants. It includes detailed application notes, experimental protocols for their synthesis and evaluation, and a summary of their antimicrobial efficacy and stability.

Application Notes

Halogenated hydantoins, such as 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) and 1-bromo-3-chloro-5,5-dimethylthis compound (BCDMH), are a class of N-halamine compounds that serve as effective and stable sources of active halogen for disinfection purposes. Their utility spans a wide range of applications, from water treatment to surface sanitation.

Key Advantages:

  • Broad-Spectrum Antimicrobial Activity: Halogenated hydantoins exhibit potent biocidal activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, viruses (both enveloped and non-enveloped), and fungi.[1]

  • Enhanced Stability: Compared to traditional chlorine-based disinfectants like sodium hypochlorite (B82951), halogenated hydantoins offer greater stability in storage and use, particularly in the presence of organic matter and fluctuations in pH and temperature.[2] The dry crystalline forms can be stored for extended periods with minimal loss of active halogen.[3]

  • Controlled Release: These compounds release active halogen in a controlled manner, ensuring a sustained disinfecting action.[4]

  • Reduced Corrosivity: Halogenated hydantoins are generally less corrosive to surfaces than hypochlorite solutions of the same active halogen concentration.

  • Rechargeable Biocidal Properties: A unique feature of N-halamine compounds is their ability to be "recharged" with a halogen source, such as bleach, after their initial disinfecting capacity has been depleted, making them suitable for reusable antimicrobial surfaces.[1]

Mechanism of Action:

The primary antimicrobial mechanism of halogenated hydantoins involves the transfer of a positive halogen (chlorine or bromine) from the N-halamine structure to the microbial cells.[4][5] This "halogen exchange" reaction targets key cellular components, such as proteins and enzymes, leading to the disruption of essential metabolic processes and ultimately, cell death.[4] There are two proposed pathways for this action: contact killing, where the halogen is directly transferred upon contact, and release killing, where the active halogen is released into the surrounding medium.[6]

Quantitative Data Summary

The following tables summarize the antimicrobial efficacy and stability of common halogenated hydantoins.

Table 1: Antimicrobial Efficacy of Halogenated Hydantoins
Halogenated this compoundMicroorganismConcentrationContact TimeLog ReductionReference(s)
DCDMH Staphylococcus aureus (Gram-positive)500 ppm (active chlorine)< 5 min> 6-log[4]
Escherichia coli (Gram-negative)500 ppm (active chlorine)< 5 min> 6-log[4]
Human Coronavirus 229E (Enveloped virus)0.5% NaDCC5 min≥4.50-log
BCDMH Escherichia coli O157:H775 ppm-1.6-log
Salmonella spp.75 ppm-0.7 to 2.3-log
Aspergillus niger (Fungus)--Inactivation rate constant: 0.011 L mg⁻¹ min⁻¹[7]
Penicillium polonicum (Fungus)--Inactivation rate constant: 0.034 L mg⁻¹ min⁻¹[7]
Table 2: Stability of Halogenated Hydantoins
Halogenated this compoundConditionStability ObservationReference(s)
DCDMH Dry storage at 60°C1.5% loss of active chlorine after 14 weeks[3]
Aqueous solution, pH > 8Decreased efficacy of chlorine
BCDMH UV light, pH < 6.5Better stability than chlorine[2]
UV light, pH 7.5Less stable than chlorine[2]
Presence of organic matterIncreased degradation rate[2]

Experimental Protocols

Protocol 1: Synthesis of 1,3-Dichloro-5,5-Dimethylthis compound (DCDMH)

This protocol describes a common method for the synthesis of DCDMH.

Materials:

Procedure:

  • Prepare a solution of sodium hydroxide in distilled water in the reaction vessel.

  • Add 5,5-dimethylthis compound to the sodium hydroxide solution and stir until it is completely dissolved.

  • Cool the reaction mixture to 10-15°C using an ice bath.

  • Slowly bubble chlorine gas through the solution while maintaining the temperature between 10-15°C.

  • Monitor the pH of the reaction mixture. Maintain the pH between 5.8 and 6.2 by the controlled addition of a sodium hydroxide solution.

  • Continue the chlorination until the desired level of active chlorine is achieved.

  • The precipitated DCDMH product is then filtered, washed with cold water, and dried under vacuum.

Protocol 2: Synthesis of 1-Bromo-3-chloro-5,5-dimethylthis compound (BCDMH)

This protocol outlines a method for the synthesis of BCDMH.

Materials:

  • 5,5-dimethylthis compound (DMH)

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Chlorine gas (Cl₂)

  • Distilled water

  • Ice bath

  • Reaction vessel with a stirrer, dropping funnel, gas inlet, and pH probe

Procedure:

  • Dissolve 5,5-dimethylthis compound in an aqueous solution of sodium hydroxide in the reaction vessel.

  • Cool the mixture to 0-5°C using an ice bath.

  • Slowly add bromine to the cooled solution from a dropping funnel while stirring vigorously. Maintain the temperature below 10°C.

  • After the addition of bromine is complete, begin to bubble chlorine gas through the reaction mixture.

  • Continue to maintain the temperature below 10°C and monitor the pH, keeping it in the desired range by adding sodium hydroxide solution as needed.

  • Once the reaction is complete, the BCDMH product will precipitate out of the solution.

  • Filter the precipitate, wash it with cold water to remove any unreacted starting materials and byproducts, and then dry it under vacuum.

Protocol 3: Evaluation of Disinfectant Efficacy (Surface Test)

This protocol is a generalized method for evaluating the efficacy of halogenated this compound disinfectants on a hard, non-porous surface, based on established standards like ASTM E1053.

Materials:

  • Halogenated this compound disinfectant solution of desired concentration

  • Sterile test surfaces (e.g., stainless steel or glass carriers)

  • Test microorganism culture (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, or a specific virus)

  • Sterile neutralizing broth

  • Sterile culture media (e.g., Tryptic Soy Agar)

  • Incubator

  • Pipettes, spreaders, and other sterile laboratory equipment

Procedure:

  • Preparation of Test Surfaces: Inoculate sterile test surfaces with a known concentration of the test microorganism and allow them to dry under controlled conditions to form a microbial film.

  • Application of Disinfectant: Apply the halogenated this compound disinfectant solution to the inoculated and dried surfaces.

  • Contact Time: Allow the disinfectant to remain in contact with the microbial film for a specified period (e.g., 1, 5, 10 minutes).

  • Neutralization: After the specified contact time, add a sterile neutralizing broth to the test surface to stop the antimicrobial action of the disinfectant.

  • Recovery of Microorganisms: Swab or rinse the surface to recover any surviving microorganisms into the neutralizing broth.

  • Enumeration: Perform serial dilutions of the recovery solution and plate onto appropriate culture media.

  • Incubation: Incubate the plates under optimal conditions for the growth of the test microorganism.

  • Calculation of Log Reduction: Count the number of colony-forming units (CFUs) on the plates and calculate the log reduction in the microbial population compared to a control surface treated with a sterile saline solution instead of the disinfectant. A log reduction of 3 or more is generally considered effective disinfection.

Visualizations

Halogenation_of_this compound cluster_reactants Reactants cluster_process Process cluster_products Products This compound This compound (e.g., DMH) Reaction Halogenation Reaction (Controlled pH and Temperature) This compound->Reaction HalogenSource Halogen Source (e.g., Cl₂, Br₂, NaOCl) HalogenSource->Reaction Halogenatedthis compound Halogenated this compound (e.g., DCDMH, BCDMH) Reaction->Halogenatedthis compound Byproducts Byproducts (e.g., NaCl, H₂O) Reaction->Byproducts

Caption: General workflow for the synthesis of halogenated hydantoins.

Antimicrobial_Mechanism cluster_disinfectant Disinfectant cluster_microorganism Microorganism cluster_outcome Outcome Halogenatedthis compound Halogenated this compound (N-X bond) Microbe Bacterial/Viral/Fungal Cell Halogenatedthis compound->Microbe Halogen Exchange (X⁺ transfer) CellularComponents Essential Cellular Components (Proteins, Enzymes) Microbe->CellularComponents Disruption Disruption of Metabolic Pathways CellularComponents->Disruption Inactivation Microbial Inactivation/Death Disruption->Inactivation

Caption: Antimicrobial mechanism of halogenated hydantoins.

Efficacy_Testing_Workflow A Inoculate & Dry Microorganism on Surface B Apply Halogenated This compound Disinfectant A->B C Specified Contact Time B->C D Neutralize Disinfectant C->D E Recover Surviving Microorganisms D->E F Enumerate Survivors (e.g., Plate Count) E->F G Calculate Log Reduction F->G

Caption: Experimental workflow for disinfectant efficacy testing.

References

Green Chemistry Innovations in Hydantoin Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of hydantoins, a critical scaffold in medicinal chemistry renowned for its diverse biological activities, is undergoing a green transformation.[1][2] Traditional methods for synthesizing these valuable compounds often rely on harsh conditions, hazardous reagents, and volatile organic solvents, posing significant environmental and safety concerns. In response, researchers are increasingly adopting green chemistry principles to develop sustainable and efficient synthetic routes. These innovative approaches, including microwave-assisted synthesis, ultrasound irradiation, solvent-free reactions, and the use of eco-friendly catalysts, offer significant advantages in terms of reduced reaction times, increased yields, and minimized waste generation.[3][4]

This document provides detailed application notes and experimental protocols for several key green chemistry approaches to hydantoin synthesis, intended for researchers, scientists, and drug development professionals.

Application Notes

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and efficient heating that can dramatically accelerate reaction rates.[5][6] In this compound synthesis, microwave-assisted methods have been successfully employed for various reaction types, including the Urech synthesis, Biltz synthesis, and multicomponent reactions.[5][7] This technique often leads to higher yields and cleaner reaction profiles compared to conventional heating methods.[5] The use of microwave-transparent vessels allows for direct energy transfer to the reactants, resulting in uniform heating and precise temperature control.[6]

Advantages:

  • Rapid Reaction Times: Reactions that typically take hours under conventional heating can often be completed in minutes.[8][9]

  • Higher Yields: Improved reaction kinetics and reduced side product formation often lead to higher product yields.[1][5]

  • Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient than conventional oil baths or heating mantles.[6]

  • Solvent Reduction: In some cases, microwave-assisted synthesis can be performed under solvent-free conditions, further enhancing its green credentials.[9][10]

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides a unique way to introduce energy into a system. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, accelerating mass transfer and reaction rates.[11][12] Ultrasound has been successfully applied to the synthesis of 5,5-disubstituted hydantoins, often at room temperature, providing a mild and efficient alternative to traditional methods.[11][13]

Advantages:

  • Mild Reaction Conditions: Many ultrasound-assisted syntheses can be carried out at ambient temperature, avoiding the need for heating.[11]

  • Reduced Reaction Times: Sonication can significantly shorten reaction times compared to silent (non-sonicated) reactions.[14]

  • Improved Yields: Enhanced mass transfer and the generation of reactive species can lead to improved product yields.[13]

  • Versatility: This method is applicable to a range of this compound syntheses, including those starting from benzils and ureas.[11]

Solvent-Free Synthesis (Mechanochemistry)

Eliminating volatile organic solvents is a cornerstone of green chemistry. Solvent-free, or solid-state, reactions offer a significant reduction in waste and environmental impact.[15] Mechanochemistry, which involves inducing reactions by grinding or milling solid reactants together, has proven to be a highly effective solvent-free technique for this compound synthesis.[16][17] This approach can lead to the formation of products in high yields and purity without the need for subsequent purification steps.[16]

Advantages:

  • Elimination of Solvents: Drastically reduces solvent waste and associated environmental and health hazards.[15][17]

  • High Yields and Purity: Can produce highly pure products, often without the need for chromatographic purification.[16]

  • Energy Efficiency: Avoids the energy-intensive process of heating and distilling large volumes of solvent.

  • Simplicity: The experimental setup is often simpler than for solution-phase reactions.[15]

Catalytic Approaches

The use of catalysts, particularly heterogeneous and reusable catalysts, is a key principle of green chemistry. In this compound synthesis, various catalysts have been employed to improve efficiency and selectivity. For instance, montmorillonite (B579905) K-10, a type of clay, has been used as a heterogeneous catalyst in the ultrasound-assisted synthesis of 5,5-disubstituted hydantoins.[1] Magnetic nanoparticles, such as Fe3O4, have also been utilized as reusable catalysts in solvent-free multicomponent reactions.[1] The use of solid acid catalysts in a trickle-bed reactor represents another innovative approach for continuous production.[18]

Advantages:

  • Catalyst Reusability: Heterogeneous catalysts can often be easily recovered and reused, reducing waste and cost.[1]

  • Improved Selectivity: Catalysts can direct reactions towards the desired product, minimizing the formation of byproducts.

  • Milder Reaction Conditions: Catalytic reactions can often be performed under milder conditions than their non-catalyzed counterparts.

Experimental Protocols

Protocol 1: Microwave-Assisted Urech Synthesis of 5-Monosubstituted Hydantoins

This protocol describes a one-pot, two-step microwave-assisted synthesis of hydantoins from L-amino acids in water.[7]

Materials:

  • L-amino acid (e.g., L-phenylalanine)

  • Potassium cyanate (B1221674) (KOCN)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Microwave reactor (e.g., Anton-Paar Monowave 400)

Procedure:

  • Step 1: N-Carbamylation: In a microwave-safe reaction vessel, dissolve the L-amino acid (1.0 eq) in deionized water. Add potassium cyanate (5.0 eq).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 80°C for a set time (e.g., 10 minutes), with stirring.

  • Step 2: Cyclization: After cooling the vessel, add concentrated hydrochloric acid to the reaction mixture.

  • Reseal the vessel and irradiate in the microwave reactor at 80°C for 15 minutes.[7]

  • After cooling, the product can be isolated by filtration.

cluster_step1 Step 1: N-Carbamylation cluster_step2 Step 2: Cyclization AminoAcid L-Amino Acid + KOCN in Water MW1 Microwave Irradiation (80°C, 10 min) AminoAcid->MW1 UreaDerivative Urea Derivative Intermediate MW1->UreaDerivative AddHCl Add Conc. HCl UreaDerivative->AddHCl MW2 Microwave Irradiation (80°C, 15 min) AddHCl->MW2 This compound 5-Monosubstituted this compound MW2->this compound Reactants Benzil + Urea + KOH in DMSO/Water Ultrasound Ultrasonic Irradiation (Room Temperature) Reactants->Ultrasound Quench Quench with Cold Water Ultrasound->Quench Acidify Acidify with HCl Quench->Acidify Isolate Filter and Wash Acidify->Isolate Product 5,5-Diphenylthis compound Isolate->Product Start Combine Benzil, Urea, and NaOH in a Mortar Grind Grind with Pestle at Room Temperature Start->Grind Monitor Monitor by TLC Grind->Monitor Workup Add Water, Stir, and Filter Monitor->Workup Precipitate Acidify Filtrate Workup->Precipitate Product Isolate 5,5-Disubstituted this compound Precipitate->Product

References

Troubleshooting & Optimization

Technical Support Center: Bucherer-Bergs Reaction Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of the Bucherer-Bergs reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the Bucherer-Bergs reaction in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in the Bucherer-Bergs reaction can stem from several factors, including suboptimal reaction conditions, reagent quality, and reaction setup. Here are key areas to investigate:

  • Reagent Stoichiometry: Ensure the correct molar ratios of reactants are being used. A common starting point is a 1:2:2 molar ratio of the carbonyl compound to potassium cyanide (KCN) or sodium cyanide (NaCN) and ammonium (B1175870) carbonate ((NH₄)₂CO₃)[1]. An excess of cyanide can sometimes lead to the formation of side products[1].

  • Reaction Temperature: The reaction temperature is critical. For many standard reactions, refluxing in water or ethanol (B145695) (80-100°C) is effective[1]. However, for less reactive substrates, such as benzophenone (B1666685) in the synthesis of phenytoin, higher temperatures may be necessary. For instance, increasing the temperature from 58-62°C to 110°C in a closed vessel significantly improves the yield of phenytoin[2][3].

  • Reaction Time: Reaction times can vary from a few hours to several days. If you are experiencing low yields, it may be beneficial to extend the reaction time. In the synthesis of phenytoin, extending the reaction time from 10 hours to 90 hours dramatically increased the yield from 7% to 67%[2][3].

  • Loss of Volatile Components: The Bucherer-Bergs reaction generates ammonia (B1221849) and carbon dioxide from the decomposition of ammonium carbonate. If these volatile components escape from the reaction vessel, the equilibrium can be affected, leading to lower yields. Performing the reaction in a sealed tube or a closed vessel can prevent this loss and improve yields, especially at higher temperatures[2][3].

  • Solvent Choice: The most common solvents are aqueous ethanol or methanol[2][4]. For substrates with poor solubility in these solvents, alternative high-boiling point solvents like propylene (B89431) glycol or molten acetamide (B32628) can be used, which has been shown to significantly increase yields in certain cases[2][3]. The use of co-solvents like THF should be approached with caution, as high concentrations can inhibit the reaction[2].

  • pH Control: The pH of the reaction mixture should be maintained around 8-9. Ammonium carbonate acts as a buffer to maintain this optimal pH range[1]. Strongly alkaline conditions can lead to the degradation of the cyanide reagent, while acidic conditions can inhibit the formation of the cyanohydrin intermediate[1].

Q2: I am observing significant byproduct formation. How can I identify and minimize these impurities?

Byproduct formation is a common issue that can complicate purification and reduce the overall yield. Here are some common byproducts and strategies to minimize them:

  • Ureido Acids: In some cases, the reaction may primarily yield the intermediate α-ureido acid, which is the precursor to the cyclized hydantoin. This can occur if the cyclization step is slow or incomplete. To favor the formation of the this compound, ensure adequate heating and reaction time to promote cyclization.

  • Polymerization: Aldehydes, in particular, can be prone to polymerization under the reaction conditions. Using a 50% alcohol solution as the solvent can help to minimize polymerization and improve the yield of the desired this compound[5].

  • Over-alkylation: Using a large excess of cyanide can sometimes lead to side products resulting from over-alkylation[1]. Adhering to the recommended 1:2:2 molar ratio of ketone:KCN:(NH₄)₂CO₃ is a good practice to avoid this[1].

  • Formation of Alternative Heterocycles: Depending on the substrate and reaction conditions, there is a possibility of forming other heterocyclic structures. Careful characterization of byproducts using techniques like NMR and mass spectrometry can help in identifying these impurities. Adjusting reaction parameters such as temperature and solvent may help to favor the formation of the desired this compound.

Q3: I am struggling with the purification of my this compound product. What is the best approach?

Most hydantoins are crystalline solids, which simplifies their purification[2].

  • Initial Precipitation: The typical workup procedure involves acidifying the reaction mixture with a strong acid, such as hydrochloric acid (HCl), to precipitate the crude this compound product[1].

  • Recrystallization: The most effective method for purifying hydantoins is recrystallization. A mixture of ethanol and water is often an ideal solvent system for this purpose[1]. The crude product should be dissolved in a minimum amount of the hot solvent mixture and then allowed to cool slowly to form pure crystals.

  • Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography may be necessary. However, for most standard Bucherer-Bergs reactions, this is not required[2].

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Bucherer-Bergs reaction?

The reaction proceeds through a multi-step mechanism:

  • Cyanohydrin Formation: A cyanide ion attacks the carbonyl carbon of the ketone or aldehyde to form a cyanohydrin intermediate[1].

  • Aminonitrile Formation: Ammonia, generated from ammonium carbonate, reacts with the cyanohydrin to form an α-aminonitrile[1].

  • Carbamic Acid Formation: The nitrogen atom of the aminonitrile performs a nucleophilic addition to carbon dioxide (also from ammonium carbonate) to form a cyano-containing carbamic acid[1].

  • Intramolecular Cyclization: The carbamic acid undergoes an intramolecular cyclization to form a 5-imino-oxazolidin-2-one intermediate[1].

  • Rearrangement: This intermediate then rearranges to the final 5,5-disubstituted this compound product via an isocyanate intermediate[1][5].

Q2: What are the key safety precautions to take when performing this reaction?

The Bucherer-Bergs reaction involves highly toxic reagents, and strict safety protocols must be followed:

  • Cyanide Handling: Potassium cyanide (KCN) and sodium cyanide (NaCN) are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles[1].

  • Ammonia Gas: The reaction releases ammonia gas, which is a respiratory irritant. Ensure the reaction is performed in a fume hood[2].

  • Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to your institution's hazardous waste disposal procedures.

Q3: Can cyanohydrins be used as starting materials?

Yes, pre-formed cyanohydrins can be used as starting materials and will react with ammonium carbonate to yield the corresponding this compound[5]. This can be an alternative if the direct reaction with the carbonyl compound is problematic.

Q4: Are there any modern improvements to the classical Bucherer-Bergs reaction?

Yes, several improvements have been reported to enhance the efficiency and safety of the reaction:

  • Ultrasonication: The use of ultrasonic irradiation has been shown to accelerate the reaction, allowing it to be carried out at lower temperatures and with shorter reaction times, often leading to higher yields and a simpler workup[4][5].

  • Continuous Flow Reactors: Continuous flow systems offer better control over reaction parameters, improved heat and mass transfer, and enhanced safety, especially for larger-scale synthesis. This methodology can lead to almost quantitative conversions in significantly shorter reaction times[6][7].

  • Microwave-Assisted Synthesis: Microwave activation can also be used to accelerate the reaction and improve yields, as demonstrated in the synthesis of phenytoin.

Quantitative Data on Reaction Parameters

The following tables summarize the effect of various reaction parameters on the yield of the Bucherer-Bergs reaction for specific substrates.

Table 1: Effect of Reaction Time and Temperature on the Yield of 5,5-Diphenylthis compound (Phenytoin) from Benzophenone [2][3]

Temperature (°C)Reaction Time (hours)SolventYield (%)
58-621060% Ethanol7
58-629060% Ethanol67
110Not Specified60% Ethanol (in a closed vessel)75
Not SpecifiedNot SpecifiedPropylene Glycol or Molten Acetamide (in a steel bomb)91-96

Table 2: Effect of Solvent Composition on the Conversion of n-Butyl Phenyl Ketone [2]

Solvent System (THF:H₂O:EtOH)Temperature (°C)Reaction Time (hours)Conversion (%)
1:1:07524<15
2:1:17524<15
1:4:4752447
1:4:4 (in a sealed tube)7524>95 (>77% isolated yield)

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5,5-Dimethylthis compound from Acetone (B3395972) Cyanohydrin

This protocol is adapted from a standard literature procedure[8].

Materials:

  • Acetone cyanohydrin

  • Ammonium carbonate, freshly powdered

  • Activated charcoal (e.g., Norit)

  • Water

  • Steam bath

  • Beaker (600 mL)

  • Stirring rod or thermometer

  • Filtration apparatus

Procedure:

  • In a 600-mL beaker, mix 85 g (1 mole) of acetone cyanohydrin and 150 g (1.31 moles) of freshly powdered ammonium carbonate.

  • Warm the mixture on a steam bath in a fume hood. Stir the mixture with a thermometer.

  • A gentle reaction will begin at approximately 50°C and continue for about 3 hours between 68-80°C.

  • To complete the reaction and decompose any excess ammonium carbonate, raise the temperature to 90°C and maintain it until the liquid mixture becomes quiescent (approximately 30 minutes).

  • The residue, which should be colorless or pale yellow, will solidify upon cooling.

  • Dissolve the solid residue in 100 mL of hot water.

  • Add a small amount of activated charcoal to the solution and digest it to decolorize.

  • Filter the hot solution rapidly through a heated filter.

  • Evaporate the filtrate on a hot plate until crystals begin to appear at the surface of the liquid.

  • Chill the solution in an ice bath to induce crystallization.

  • Collect the crystals by suction filtration and wash them sparingly with cold water.

  • To further purify the product, dissolve the crude dimethylthis compound in a minimal amount of boiling water (approximately 65 mL), treat with activated charcoal, and filter the hot solution.

  • Cool the filtrate to recrystallize the product. Filter the crystals, wash with a small amount of cold water, and dry. The expected melting point of the recrystallized product is 174-175°C.

Protocol 2: Microwave-Assisted Synthesis of 5,5-Diphenylthis compound (Phenytoin) from Benzil (B1666583) and Urea (B33335)

Materials:

Procedure:

  • In a 250 mL Erlenmeyer flask, dissolve 10.14 g (178 mmol) of potassium hydroxide in 100 mL of distilled water with stirring. Note that this is an exothermic reaction.

  • Once a clear solution is obtained, add a solution of 19.97 g (95 mmol) of benzil and 9.97 g (166 mmol) of urea in 40 mL of DMSO portion-wise over 2 minutes with efficient stirring to form a homogeneous paste.

  • Place the reaction flask in a microwave oven and heat for an initial 1.5 minutes at 1100 watts.

  • After cooling, pour the reaction mixture into 500 g of ice water and stir for 30 minutes.

  • A thin colloid will precipitate. Collect this by filtration.

  • Extract the filtrate three times with 50 mL portions of ethyl acetate to remove any yellow color.

  • Acidify the aqueous layer to precipitate the white product.

  • Collect the precipitate by filtration and dry to obtain the crude 5,5-diphenylthis compound.

  • The crude product can be further purified by recrystallization from 95% ethanol.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the Bucherer-Bergs reaction.

Bucherer_Bergs_Troubleshooting Start Start: Low Yield or Purity Issue Check_Reagents 1. Verify Reagent Quality & Stoichiometry (Ketone:KCN:(NH4)2CO3 ≈ 1:2:2) Start->Check_Reagents Check_Conditions 2. Evaluate Reaction Conditions Check_Reagents->Check_Conditions Low_Yield Low Yield? Check_Conditions->Low_Yield Purity_Issue Purity Issue? Low_Yield->Purity_Issue No Increase_Temp_Time Increase Temperature and/or Reaction Time Low_Yield->Increase_Temp_Time Yes Optimize_Purification Optimize Purification Purity_Issue->Optimize_Purification Yes Analyze_Byproducts Analyze Byproducts (NMR, MS) Purity_Issue->Analyze_Byproducts No/Unsure Closed_Vessel Use a Closed/Sealed Vessel Increase_Temp_Time->Closed_Vessel Change_Solvent Consider Alternative Solvent (e.g., Propylene Glycol, Acetamide) Closed_Vessel->Change_Solvent Check_pH Verify pH is ~8-9 Change_Solvent->Check_pH Success Successful Optimization Check_pH->Success Recrystallize Recrystallize from Ethanol/Water Optimize_Purification->Recrystallize Column_Chromatography Consider Column Chromatography Recrystallize->Column_Chromatography Impure Recrystallize->Success Pure Column_Chromatography->Success Analyze_Byproducts->Check_Reagents

Caption: Troubleshooting workflow for the Bucherer-Bergs reaction.

References

Overcoming poor solubility of hydantoin starting materials

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome the challenges associated with the poor solubility of hydantoin starting materials.

Frequently Asked Questions (FAQs)

Q1: Why are many this compound starting materials poorly soluble in water?

A1: this compound and its derivatives often exhibit limited aqueous solubility due to a combination of factors. The core this compound ring, while containing polar amide groups capable of hydrogen bonding, also possesses a hydrophobic character.[1][2][3] The overall solubility is a balance between the hydrophilic and hydrophobic regions of the molecule. For many derivatives, especially those with nonpolar substituents, the hydrophobic nature dominates, leading to poor water solubility.[1]

Q2: What are the first solvents I should try to dissolve my this compound compound?

A2: For initial attempts, it is recommended to try polar organic solvents. This compound and its derivatives are often reported to be soluble in alcohols (like methanol (B129727) and ethanol), acetone, and Dimethyl Sulfoxide (DMSO).[1][2][3] For biological assays, a common and effective practice is to first prepare a concentrated stock solution in DMSO, which can then be diluted into your aqueous assay buffer.[1]

Q3: How does pH influence the solubility of this compound derivatives?

A3: The effect of pH depends on the specific structure of the this compound derivative. The this compound ring itself is weakly acidic, with a pKa around 9.[4][5] For the parent this compound, solubility can be increased in alkaline solutions (e.g., alkali hydroxides).[2] For derivatives, the presence of ionizable groups is key. The solubility of weakly acidic or basic hydantoins can be significantly increased by adjusting the pH of the solution to a point where the compound becomes ionized.[6][7][8] For example, the solubility of 1-benzenesulfonylthis compound derivatives increases at a pH above 5.[9] Conversely, for some derivatives, the this compound ring can undergo hydrolysis and ring-opening under strongly acidic or alkaline conditions, which can lead to degradation.[1]

Q4: What are the main strategies to enhance the solubility of a poorly soluble this compound?

A4: There are several established techniques to improve the solubility of poorly soluble compounds, including hydantoins. These can be broadly categorized as:

  • Co-solvency: Using a mixture of a primary solvent (like water) with one or more water-miscible organic solvents (co-solvents) such as ethanol (B145695), propylene (B89431) glycol, or PEG 400.[10][11][12]

  • pH Adjustment: Modifying the pH of the solution to ionize the compound, thereby increasing its solubility.[6][8]

  • Use of Surfactants: Incorporating surfactants that form micelles, which can encapsulate the hydrophobic drug molecules and increase their apparent solubility in water.[13][14]

  • Solid Dispersion: Dispersing the this compound compound in a hydrophilic carrier matrix at a solid state. This can reduce particle size to a molecular level and improve wettability.[15][16][17]

  • Particle Size Reduction: Decreasing the particle size through methods like micronization to increase the surface area available for dissolution.[12][18][19]

Troubleshooting Guides

Problem 1: My this compound compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.

This is a common challenge that occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit, and the percentage of the organic co-solvent (DMSO) is too low to keep it dissolved.

Troubleshooting Workflow:

G start Precipitation observed upon dilution q1 Is final compound concentration too high? start->q1 a1_yes Decrease final concentration q1->a1_yes Yes q2 Is final DMSO concentration too low (<1%)? q1->q2 No end_solve Problem Solved a1_yes->end_solve a2_yes Increase DMSO concentration slightly (check cell line tolerance) q2->a2_yes Yes q3 Consider alternative solubilization methods q2->q3 No a2_yes->end_solve end_alt Proceed to advanced methods (e.g., Co-solvents, Surfactants) q3->end_alt

Caption: Troubleshooting workflow for compound precipitation.

Step-by-step Solutions:

  • Reduce Final Concentration: The simplest first step is to lower the final concentration of your this compound compound in the aqueous buffer to stay below its solubility limit.

  • Optimize Co-solvent Concentration: Ensure the final concentration of DMSO in your aqueous medium is sufficient. While typically kept below 1% to avoid cellular toxicity, a slight, controlled increase might prevent precipitation.[1] Always verify the tolerance of your specific assay or cell line to the co-solvent.

  • Gentle Warming: Gently warming the solution may transiently increase solubility.[1] However, use caution, as excessive heat can cause degradation. Run preliminary tests to find a safe temperature range.

  • Explore Advanced Methods: If the above steps fail, you will need to employ more advanced solubility enhancement techniques as described in the next section.

Problem 2: How do I choose the right solubility enhancement technique for my experiment?

Choosing the right technique depends on the properties of your this compound derivative and the requirements of your downstream application (e.g., in vitro assay vs. in vivo study).

Decision Logic Diagram:

G start Poorly Soluble This compound Compound q_ionizable Is the compound ionizable? start->q_ionizable tech_ph Use pH Adjustment q_ionizable->tech_ph Yes q_assay Is it for a simple aqueous assay? q_ionizable->q_assay No tech_cosolvent Use Co-solvents (e.g., Ethanol, PEG 400) q_assay->tech_cosolvent Yes q_formulation Is it for a stable oral formulation? q_assay->q_formulation No tech_solid Use Solid Dispersion or Micronization q_formulation->tech_solid Yes tech_surfactant Use Surfactants (e.g., for SEDDS) q_formulation->tech_surfactant Yes

Caption: Logic for selecting a solubility enhancement method.

Quantitative Data Summary

The solubility of this compound derivatives can vary significantly based on the solvent used. Below is a summary of the mole fraction solubility (10³x) for 5,5-dimethylthis compound (B190458) in various pure solvents at different temperatures, providing a baseline for solvent selection.

Table 1: Mole Fraction Solubility (10³x) of 5,5-Dimethylthis compound in Pure Solvents [20]

Temperature (K)MethanolEthanolIsopropyl AlcoholWaterAcetonitrileEthyl Acetate
283.15 155.0290.7863.882.992.451.30
293.15 185.03108.6676.714.093.101.70
303.15 218.41129.2191.685.573.882.21
313.15 255.93152.62109.117.514.812.84
323.15 298.11179.31129.4010.055.923.63

Data adapted from a 2020 study by ACS Publications.[20] As shown, solubility generally increases with temperature, and alcoholic solvents like methanol and ethanol are significantly more effective than water or acetate-based solvents for this particular derivative.[20]

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This is a standard method to quantitatively determine the thermodynamic solubility of a compound in a specific solvent system.[1][21]

Workflow Diagram:

G step1 1. Add excess compound to solvent in a vial step2 2. Seal vial and place in shaker/agitator step1->step2 step3 3. Equilibrate for 24-48h at constant temperature step2->step3 step4 4. Allow solids to settle step3->step4 step5 5. Withdraw supernatant and filter (e.g., 0.22µm PTFE) step4->step5 step6 6. Dilute sample appropriately step5->step6 step7 7. Quantify concentration (e.g., HPLC, UV-Vis) step6->step7

References

Technical Support Center: Optimizing N-sulfonylated Hydantoin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-sulfonylated hydantoins. Our aim is to facilitate the optimization of reaction conditions to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the synthesis of N-sulfonylated hydantoins?

A1: N-sulfonylated hydantoins are typically synthesized through the N-sulfonylation of a pre-formed hydantoin ring. This involves the reaction of a this compound with a sulfonyl chloride in the presence of a base. Another approach involves a multi-step synthesis where the sulfonamide moiety is incorporated before the final cyclization to form the this compound ring.

Q2: I am observing a mixture of N1 and N3-sulfonylated products. How can I improve the regioselectivity?

A2: The regioselectivity of N-sulfonylation is primarily influenced by the acidity of the N-H protons on the this compound ring. The N3 proton is generally more acidic than the N1 proton, leading to preferential sulfonylation at the N3 position under many basic conditions. To favor N1 sulfonylation, stronger bases and aprotic solvents may be employed to deprotonate the less acidic N1 position. Kinetic versus thermodynamic control can also be a factor; lower temperatures may favor the kinetically preferred N3 product, while higher temperatures might allow for equilibration to the thermodynamically more stable product, which can vary depending on the substrate.

Q3: What are the typical side products in N-sulfonylated this compound synthesis?

A3: Common side products can include:

  • Di-sulfonylated this compound: If the reaction conditions are too harsh or an excess of the sulfonylating agent is used.

  • Hydrolysis of the sulfonyl chloride: This can occur in the presence of water, leading to the formation of the corresponding sulfonic acid and reducing the yield of the desired product.

  • Ring-opening of the this compound: Under strong basic conditions and elevated temperatures, the this compound ring can be susceptible to hydrolysis.

  • Unreacted starting materials: Incomplete reactions will result in the presence of the starting this compound and sulfonyl chloride.

Q4: What are the recommended purification techniques for N-sulfonylated hydantoins?

A4: Purification strategies depend on the properties of the specific N-sulfonylated this compound.

  • Recrystallization: This is a common and effective method if a suitable solvent system can be identified that dissolves the compound at an elevated temperature and allows for crystal formation upon cooling, leaving impurities in the mother liquor.

  • Silica (B1680970) Gel Column Chromatography: This is a versatile technique for separating the desired product from unreacted starting materials and side products based on polarity. A range of solvent systems, typically mixtures of hexanes and ethyl acetate, can be used.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Sulfonylating Agent: The sulfonyl chloride may have degraded due to moisture. 2. Insufficiently Basic Conditions: The base may not be strong enough to deprotonate the this compound nitrogen. 3. Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. 4. Poor Solubility: The this compound starting material may not be soluble in the chosen solvent.1. Use a freshly opened bottle of sulfonyl chloride or purify the existing stock. 2. Switch to a stronger base (e.g., from triethylamine (B128534) to DBU or a metal hydride). 3. Gradually increase the reaction temperature and monitor the progress by TLC. 4. Screen for a solvent in which the this compound has better solubility (e.g., DMF, DMSO, or THF).
Formation of Multiple Products (Poor Selectivity) 1. Mixture of N1 and N3 Isomers: Lack of regioselective control. 2. Di-sulfonylation: Use of excess sulfonyl chloride or prolonged reaction times.1. To favor N3-sulfonylation, use a milder base like triethylamine or pyridine. For N1-sulfonylation, consider using a stronger base like potassium tert-butoxide in an aprotic solvent. 2. Use a stoichiometric amount of the sulfonyl chloride (1.0-1.1 equivalents) and monitor the reaction closely to stop it upon consumption of the starting material.
Difficult Purification 1. Co-elution of Product and Impurities: Similar polarity of the desired product and byproducts. 2. Product is an oil or does not crystallize. 1. Optimize the solvent system for column chromatography; a shallower gradient or a different solvent system may improve separation. 2. Attempt to form a salt of the product if it has an acidic or basic handle. Alternatively, trituration with a non-polar solvent can sometimes induce crystallization.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize the impact of different bases and solvents on the yield of N3-sulfonylated 5,5-diphenylthis compound.

Table 1: Effect of Base on the Yield of N3-benzenesulfonyl-5,5-diphenylthis compound

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1Triethylamine (Et3N)Dichloromethane (DCM)251265
2PyridineDichloromethane (DCM)251272
3Diisopropylethylamine (DIPEA)Dichloromethane (DCM)251268
41,8-Diazabicycloundec-7-ene (DBU)Dichloromethane (DCM)25485
5Potassium Carbonate (K2CO3)Acetonitrile (MeCN)80678

Table 2: Effect of Solvent on the Yield of N3-benzenesulfonyl-5,5-diphenylthis compound using DBU as a base

EntrySolventTemperature (°C)Time (h)Yield (%)
1Dichloromethane (DCM)25485
2Tetrahydrofuran (THF)25682
3Acetonitrile (MeCN)25488
4N,N-Dimethylformamide (DMF)25292
5Toluene60875

Experimental Protocols

General Protocol for N3-Sulfonylation of 5,5-Diphenylthis compound
  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 5,5-diphenylthis compound (1.0 eq.).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material.

  • Base Addition: Add 1,8-Diazabicycloundec-7-ene (DBU) (1.2 eq.) to the solution and stir for 10 minutes at room temperature.

  • Sulfonyl Chloride Addition: Slowly add the desired sulfonyl chloride (1.1 eq.) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water and acidify with 1 M HCl to precipitate the product.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.

Visualizations

experimental_workflow start Start: Dry Glassware dissolve Dissolve this compound in Anhydrous Solvent start->dissolve add_base Add Base and Stir dissolve->add_base add_sulfonyl Add Sulfonyl Chloride Dropwise add_base->add_sulfonyl monitor Monitor Reaction by TLC add_sulfonyl->monitor workup Aqueous Work-up and Extraction monitor->workup purify Purification (Chromatography/Recrystallization) workup->purify end Characterize Pure Product purify->end

Caption: General experimental workflow for N-sulfonylated this compound synthesis.

troubleshooting_low_yield start Low or No Yield Observed check_reagents Check Reagent Quality (Sulfonyl Chloride, Base, Solvent) start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok replace_reagents Use Fresh/Purified Reagents reagent_ok->replace_reagents No check_conditions Review Reaction Conditions (Base, Solvent, Temp.) reagent_ok->check_conditions Yes end Re-run Experiment replace_reagents->end conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Systematically Vary Base, Solvent, and Temperature conditions_ok->optimize_conditions No check_solubility Is Starting Material Soluble? conditions_ok->check_solubility Yes optimize_conditions->end solubility_ok Soluble? check_solubility->solubility_ok change_solvent Screen for a Better Solvent solubility_ok->change_solvent No solubility_ok->end Yes change_solvent->end

Caption: Troubleshooting decision tree for low product yield.

Technical Support Center: Controlling Regioselectivity of N1 vs. N3 Substitution in Hydantoins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective substitution of hydantoins. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of N1 and N3 functionalization of the hydantoin scaffold. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of N1 and N3 substituted products in my this compound alkylation. Why is this happening?

A1: The this compound ring possesses two nucleophilic nitrogen atoms, N1 and N3. The N3 proton is generally more acidic than the N1 proton[1][2][3]. Consequently, under many basic conditions, deprotonation and subsequent alkylation occur more readily at the N3 position. However, depending on the reaction conditions (base, solvent, electrophile), competitive alkylation at the N1 position can occur, leading to a mixture of N1-monoalkylated, N3-monoalkylated, and N1,N3-dialkylated products[2][3].

Q2: How can I achieve selective N3-alkylation of my this compound?

A2: Due to the higher acidity of the N3 proton, selective N3-alkylation is generally more straightforward[1][2][3]. Several methods can be employed:

  • Weak Base Conditions: Using a weak base such as potassium carbonate (K2CO3) with an alkyl halide in a suitable solvent is a common and effective method for N3-alkylation[2][3].

  • Dimethylformamide Dialkyl Acetals: Another highly efficient method for selective N3-alkylation involves the use of dimethylformamide dialkyl acetals at elevated temperatures[3][4].

  • Michael Addition: The Michael addition of hydantoins to α,β-unsaturated esters under mild, solvent-free conditions using a mild base like K2CO3 can also provide high regioselectivity for the N3 position[5][6].

Q3: Is it possible to achieve selective N1-alkylation of a this compound?

A3: Yes, selective N1-alkylation is achievable, though it often requires more specific conditions to overcome the inherent preference for N3-substitution. Key strategies include:

  • Direct Alkylation with Strong Potassium Bases: Direct N1-selective alkylation of unprotected hydantoins can be achieved using strong potassium bases like potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in an aprotic solvent such as tetrahydrofuran (B95107) (THF)[1][2][3]. The use of THF as a solvent appears to be a critical factor for this selectivity[2].

  • N3-Protection Strategy: A common two-step approach involves first protecting the N3 position with a suitable protecting group. Subsequently, the N1 position can be alkylated, followed by the removal of the N3-protecting group[2].

  • Mitsunobu Reaction: The Mitsunobu reaction can be utilized for the introduction of a substituent at the N1 position, particularly in the synthesis of 1,3,5-trisubstituted hydantoins[7].

  • Steric Shielding: In some cases, introducing sterically bulky groups around the N3 position can hinder its reactivity and favor substitution at the N1 position[8][9].

Q4: What is the role of the base and solvent in determining the regioselectivity of this compound alkylation?

A4: The choice of base and solvent is critical in controlling the regioselectivity:

  • Base: Weaker bases (e.g., K2CO3) tend to selectively deprotonate the more acidic N3-proton, leading to N3-alkylation[2]. Stronger bases, particularly potassium-based ones like tBuOK and KHMDS in THF, can favor N1-alkylation[1][2][3]. Using other strong bases like sodium hydride (NaH) may result in a mixture of N3-monoalkylated and N1,N3-dialkylated products[2][10].

  • Solvent: The solvent can significantly influence the reaction's outcome. For direct N1-selective alkylation, tetrahydrofuran (THF) has been identified as a key factor in achieving high selectivity when used with potassium bases[2].

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low to no conversion Insufficiently strong base for deprotonation.For N1-alkylation, ensure the use of a strong potassium base like tBuOK or KHMDS. For N3-alkylation with weak bases, consider increasing the reaction temperature or time.
Steric hindrance from the this compound substrate or electrophile.Use a less sterically hindered alkylating agent if possible. For highly hindered substrates, a stronger base or longer reaction times may be necessary.
Formation of dialkylated product The base is too strong or used in excess, leading to deprotonation of both N1 and N3.For N3-monoalkylation, use a weaker base like K2CO3. If using a strong base, carefully control the stoichiometry (consider using only one equivalent).
The mono-N3-alkylated product is being further alkylated at the N1 position.Reduce the amount of the alkylating agent to slightly more than one equivalent. Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is formed.
Poor N1-selectivity in direct alkylation Incorrect base or solvent combination.For direct N1-alkylation, the combination of a potassium base (tBuOK or KHMDS) and THF is crucial[1][2]. Using other strong bases or solvents may lead to poor selectivity.
Difficulty in removing N3-protecting group The protecting group is too robust for the deprotection conditions.Choose an N3-protecting group that can be removed under conditions that will not affect the newly introduced N1-substituent. Common protecting groups include Boc, Cbz, and Fmoc, each with specific deprotection methods[11].

Data Presentation: Regioselective Alkylation of Phenytoin (B1677684)

The following table summarizes reaction conditions for the regioselective alkylation of phenytoin, a common this compound derivative.

Target PositionBaseSolventElectrophileProduct(s)YieldReference(s)
N1 tBuOKTHFMethyl iodideN1-methylphenytoinGood[1][2]
N1 KHMDSTHFMethyl iodideN1-methylphenytoinGood[1][2]
N3 K2CO3N/AMethyl iodideN3-methylphenytoinN/A[2]
N3 & N1,N3 NaHN/AMethyl iodideMixture of N3-methylphenytoin and N1,N3-dimethylphenytoinN/A[2]

Note: "N/A" indicates that the specific yield was not provided in the cited literature, but the method is established for achieving the indicated product.

Experimental Protocols

Protocol 1: N1-Selective Methylation of Phenytoin

This protocol is adapted from a method for the direct N1-selective alkylation of hydantoins[1][2].

Materials:

  • Phenytoin

  • Potassium tert-butoxide (tBuOK)

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of phenytoin (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., argon or nitrogen), add potassium tert-butoxide (2.0 equiv.).

  • Stir the mixture at room temperature for 10 minutes.

  • Add methyl iodide (1.2 equiv.) to the reaction mixture.

  • Continue stirring at room temperature for 30 minutes.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain N1-methylphenytoin.

Protocol 2: N3-Selective Michael Addition to 5,5-Diphenyl-2-thiothis compound (B181291)

This protocol describes a regioselective N3-alkylation via a Michael addition under solvent-free conditions[5][6].

Materials:

  • 5,5-Diphenyl-2-thiothis compound

  • α,β-unsaturated ester (e.g., n-butyl acrylate)

  • Potassium carbonate (K2CO3)

  • Tetrabutylammonium (B224687) bromide (TBAB)

Procedure:

  • In a reaction vessel, mix 5,5-diphenyl-2-thiothis compound (1.0 mmol), potassium carbonate (1.0 mmol), and tetrabutylammonium bromide (1.0 mmol).

  • Add the α,β-unsaturated ester (1.2 mmol) to the mixture.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizations

regioselectivity_factors This compound This compound conditions Reaction Conditions This compound->conditions Alkylation n1_product N1-Substituted Product conditions->n1_product  Strong K+ Base  (tBuOK, KHMDS)  in THF n3_product N3-Substituted Product conditions->n3_product  Weak Base (K2CO3)  Michael Addition (mild)  DMF Dialkyl Acetal mixture Mixture of Products conditions->mixture  Strong Base (NaH)  Non-optimal conditions

Caption: Factors influencing the regioselectivity of this compound alkylation.

experimental_workflows cluster_n1 N1-Selective Alkylation cluster_n3 N3-Selective Alkylation n1_start This compound n1_step1 Add Strong K+ Base (tBuOK or KHMDS) in THF n1_start->n1_step1 n1_step2 Add Electrophile n1_step1->n1_step2 n1_end N1-Substituted this compound n1_step2->n1_end n3_start This compound n3_step1 Add Weak Base (e.g., K2CO3) n3_start->n3_step1 n3_step2 Add Electrophile n3_step1->n3_step2 n3_end N3-Substituted this compound n3_step2->n3_end

Caption: Experimental workflows for selective N1 and N3 this compound alkylation.

References

Troubleshooting low yields in 5-(2-Thienyl)hydantoin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 5-(2-Thienyl)hydantoin, a compound of interest for its potential anticonvulsant properties.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 5-(2-Thienyl)this compound, primarily via the Bucherer-Bergs reaction, a widely used method for this compound synthesis.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in the Bucherer-Bergs synthesis of 5-(2-Thienyl)this compound can stem from several factors. Below is a systematic guide to troubleshoot and optimize your reaction conditions.

Potential CauseRecommended Solution
Incomplete Reaction Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material (2-thiophenecarboxaldehyde) is still present, consider extending the reaction time. Increase Temperature: While the reaction is typically run at 60-70°C, cautiously increasing the temperature to 80-100°C might improve the rate and completeness of the reaction.[1] However, be mindful of potential side reactions at higher temperatures.
Volatilization of Reagents Use a Sealed Reaction Vessel: Ammonium (B1175870) carbonate can decompose into volatile ammonia (B1221849) and carbon dioxide. Performing the reaction in a sealed vessel, such as a pressure tube or a flask with a tightly sealed condenser, can prevent the loss of these crucial reagents and significantly improve yields.
Suboptimal Reagent Ratios Adjust Stoichiometry: The molar ratio of the aldehyde, cyanide source (e.g., KCN or NaCN), and ammonium carbonate is critical. A common starting point is a 1:2:2 molar ratio of 2-thiophenecarboxaldehyde to potassium cyanide to ammonium carbonate.[1] An excess of the cyanide and carbonate sources can help drive the reaction to completion.
Poor Solubility of Starting Material Solvent System Modification: 2-thiophenecarboxaldehyde may have limited solubility in purely aqueous solutions. Using a co-solvent system, such as a 1:1 mixture of ethanol (B145695) and water, is common.[2] If solubility remains an issue, consider alternative solvents like methanol (B129727) or aqueous isopropanol.
Side Product Formation Control pH: The pH of the reaction mixture should be maintained in the range of 8-9.[1] Ammonium carbonate acts as a buffer in this range. Strongly alkaline conditions can lead to the degradation of the cyanide source, while acidic conditions can inhibit the formation of the necessary cyanohydrin intermediate. Minimize Polymerization: Aldehydes can be prone to polymerization. The use of ultrasonication has been reported to mitigate this by allowing for lower reaction temperatures and shorter reaction times.[3]
Difficult Work-up and Product Isolation Optimize Precipitation: After the reaction is complete, the this compound product is typically precipitated by acidification with a mineral acid like HCl.[1] Ensure the pH is sufficiently acidic to fully precipitate the product. Cooling the mixture in an ice bath can further enhance precipitation. Recrystallization: Purify the crude product by recrystallization to remove impurities. A common solvent system for recrystallization of hydantoins is an ethanol/water mixture.[1]

Q2: I am observing an unexpected side product. What could it be and how can I avoid it?

A common side product in this compound synthesis is the corresponding ureido acid, formed by the hydrolysis of the this compound ring. This is particularly prevalent during the acidic work-up.

  • To minimize its formation:

    • Avoid prolonged exposure to strongly acidic conditions during work-up.

    • Perform the acidification step at a low temperature (e.g., in an ice bath).

    • Wash the crude product with cold water to remove any remaining acid.

Q3: How can I confirm the identity and purity of my synthesized 5-(2-Thienyl)this compound?

Standard analytical techniques can be used for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see signals corresponding to the protons on the thiophene (B33073) ring and the this compound ring. The chemical shifts and coupling constants will be characteristic of the structure.

    • ¹³C NMR: The spectrum will show distinct peaks for the carbonyl carbons of the this compound ring, the carbons of the thiophene ring, and the C5 carbon of the this compound ring.

  • Melting Point: The melting point of the purified compound should be sharp and consistent with literature values.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=O stretches of the this compound ring.

Experimental Protocols

General Protocol for Bucherer-Bergs Synthesis of 5-(2-Thienyl)this compound

This protocol is a representative procedure and may require optimization for specific laboratory conditions.

Materials:

  • 2-Thiophenecarboxaldehyde

  • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) (EXTREME CAUTION: HIGHLY TOXIC)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-thiophenecarboxaldehyde (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Reagent Addition: To this solution, add potassium cyanide (2.0 eq) and ammonium carbonate (2.0 eq). (CAUTION: Handle cyanide with extreme care in a well-ventilated fume hood. Avoid contact with acids to prevent the release of toxic hydrogen cyanide gas).

  • Reaction: Heat the reaction mixture to 60-70°C with stirring. Monitor the reaction progress by TLC. The reaction is typically run for several hours.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting aldehyde), cool the mixture to room temperature.

  • Precipitation: In a well-ventilated fume hood, carefully acidify the reaction mixture with concentrated HCl to a pH of approximately 2-3. This will cause the 5-(2-Thienyl)this compound to precipitate out of the solution.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold water to remove any inorganic salts and residual acid.

  • Drying: Dry the product in a desiccator or a vacuum oven.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure 5-(2-Thienyl)this compound.

Data Presentation

Table 1: Troubleshooting Guide for Low Yields in 5-(2-Thienyl)this compound Synthesis
ParameterStandard ConditionOptimization StrategyExpected Outcome
Temperature 60-70 °CIncrease to 80-100 °CIncreased reaction rate, potentially higher yield
Reaction Time 4-6 hoursExtend to 8-12 hours (TLC monitored)Drive reaction to completion
Solvent Ethanol/Water (1:1)Methanol/Water, Isopropanol/WaterImproved solubility of starting material
Reagent Ratio (Aldehyde:KCN:(NH₄)₂CO₃) 1:2:2Increase KCN and (NH₄)₂CO₃ to 2.5-3.0 eqShift equilibrium towards product formation

Visualizations

Logical Workflow for Troubleshooting Low Yields

Troubleshooting_Low_Yield start Low Yield Observed check_reaction_complete Is the reaction complete? (Check TLC) start->check_reaction_complete extend_time Extend reaction time check_reaction_complete->extend_time No check_reagents Are reagents volatile? check_reaction_complete->check_reagents Yes increase_temp Increase reaction temperature extend_time->increase_temp increase_temp->check_reagents use_sealed_vessel Use a sealed reaction vessel check_reagents->use_sealed_vessel Yes check_solubility Is the starting material fully dissolved? check_reagents->check_solubility No use_sealed_vessel->check_solubility change_solvent Modify solvent system (e.g., different alcohol/water ratio) check_solubility->change_solvent No check_ratio Review reagent ratios check_solubility->check_ratio Yes change_solvent->check_ratio adjust_ratio Increase equivalents of KCN and (NH4)2CO3 check_ratio->adjust_ratio purification_issue Consider purification losses adjust_ratio->purification_issue optimize_precipitation Optimize precipitation pH and temperature purification_issue->optimize_precipitation Yes end Improved Yield purification_issue->end No optimize_precipitation->end Bucherer_Bergs_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start 1. Dissolve 2-Thiophenecarboxaldehyde in Ethanol/Water add_reagents 2. Add KCN and (NH4)2CO3 start->add_reagents heat 3. Heat to 60-70°C add_reagents->heat monitor 4. Monitor by TLC heat->monitor cool 5. Cool to Room Temperature monitor->cool acidify 6. Acidify with HCl to pH 2-3 cool->acidify precipitate 7. Cool in Ice Bath acidify->precipitate filtrate 8. Filter and Wash with Cold Water precipitate->filtrate dry 9. Dry the Crude Product filtrate->dry recrystallize 10. Recrystallize from Ethanol/Water dry->recrystallize product Pure 5-(2-Thienyl)this compound recrystallize->product Hydantoin_MoA cluster_neuron Neuronal Membrane cluster_states Channel States Na_channel Voltage-Gated Sodium Channel inactive Inactive Na_channel->inactive resting Resting open Open resting->open Depolarization open->inactive Inactivation inactive->resting Repolarization effect Reduced Neuronal Excitability & Seizure Suppression inactive->effect Stabilization of inactive state This compound 5-(2-Thienyl)this compound This compound->Na_channel Binds to inactive state

References

Preventing epimerization during chiral hydantoin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing epimerization during chiral hydantoin synthesis.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a critical issue in chiral this compound synthesis?

A1: Epimerization is a chemical process that alters the configuration of a single stereocenter in a molecule with multiple stereocenters. In the synthesis of chiral hydantoins, which are important scaffolds in many pharmaceutical compounds, epimerization can lead to the formation of undesired diastereomers. Since different stereoisomers can have vastly different pharmacological activities and toxicological profiles, controlling stereochemistry is paramount in drug development. Uncontrolled epimerization results in a mixture of products that can be difficult to separate, leading to lower yields of the desired active pharmaceutical ingredient and potential safety concerns.

Q2: What are the primary causes of epimerization during this compound synthesis?

A2: The most common causes of epimerization in this compound synthesis are the presence of strong acids or bases and elevated reaction temperatures.[1] The underlying mechanism often involves the abstraction of an acidic proton at the chiral center (C5 position of the this compound ring), leading to the formation of a planar enolate intermediate.[2] Reprotonation of this intermediate can occur from either face, resulting in a loss of stereochemical integrity.[2]

Q3: Which synthetic routes are particularly prone to epimerization?

A3: The widely used Bucherer-Bergs reaction, which synthesizes hydantoins from ketones or aldehydes, can be susceptible to epimerization, often yielding the thermodynamically more stable diastereomer.[3] Additionally, methods that involve strong bases for the cyclization step to form the this compound ring can readily cause epimerization. For instance, the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) for the cyclization of α-amino amides to hydantoins has been shown to lead to complete racemization.[4][5]

Q4: How can I monitor the extent of epimerization during my reaction?

A4: The most effective way to monitor epimerization is by analyzing the diastereomeric or enantiomeric ratio of your reaction mixture at different time points. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC).[1][2][6] Chiral stationary phases, such as those based on polysaccharides like amylose (B160209) or cellulose, are often effective for separating this compound enantiomers and diastereomers.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the diastereomeric ratio if the signals for the different diastereomers are sufficiently resolved.

Troubleshooting Guides

Issue: Significant epimerization observed when synthesizing hydantoins from α-amino amides.

Symptoms:

  • Chiral HPLC analysis of the product shows a mixture of enantiomers or diastereomers.

  • The optical rotation of the product is significantly lower than the expected value for the pure enantiomer.

  • The biological activity of the synthesized compound is reduced.

Possible Causes and Solutions:

Possible Cause Recommended Solution Rationale
Inappropriate Cyclizing Agent Use triphosgene (B27547) (0.4 equivalents) with pyridine (B92270) as a base for the cyclization of the α-amino amide.[4][5]The use of 1,1'-carbonyldiimidazole (CDI) can lead to complete racemization.[4] Triphosgene-mediated cyclization has been shown to proceed with high stereochemical integrity, yielding hydantoins with excellent enantiomeric excess (>96% ee).[4][5]
Strong Basic Conditions If a base is required, opt for a weaker, non-nucleophilic base. For some cyclizations, an organic base like triethylamine (B128534) (TEA) may be sufficient.[7]Strong bases readily abstract the acidic proton at the chiral center, leading to the formation of a planar enolate intermediate and subsequent epimerization.[2]
Elevated Reaction Temperature Perform the cyclization at a lower temperature, for example, at 0 °C or room temperature.[1]Higher temperatures provide the activation energy needed for the enolization-reprotonation equilibrium that causes epimerization.[1]
Solvent Effects Screen different solvents. Aprotic solvents are generally preferred.The choice of solvent can influence the stability of the enolate intermediate and the transition state for proton exchange.
Issue: Poor stereoselectivity in the Bucherer-Bergs reaction.

Symptoms:

  • Formation of a mixture of diastereomeric spirohydantoins.

  • Difficulty in isolating the desired pure diastereomer.

Possible Causes and Solutions:

Possible Cause Recommended Solution Rationale
Thermodynamic Control The Bucherer-Bergs reaction is often under thermodynamic control, favoring the most stable diastereomer.[3] If the desired product is the kinetic one, consider alternative synthetic routes.The reaction conditions of the Bucherer-Bergs synthesis (e.g., prolonged heating) allow for equilibration to the most stable product.
Reaction Conditions Optimize reaction temperature and time. While higher temperatures can improve yield for some substrates, they can also promote equilibration to the thermodynamic product.[3] Using ultrasonication has been reported to accelerate the reaction at lower temperatures.[8][9]Milder conditions may favor the kinetic product or prevent side reactions.
Substrate Structure The stereochemical outcome is highly dependent on the steric hindrance of the starting carbonyl compound.[8]Sterically biased substrates can lead to the formation of a single stereoisomer.[8]
Solvent Choice While aqueous ethanol (B145695) is common, for less reactive ketones, solvents like acetamide (B32628) or propylene (B89431) glycol at higher temperatures (in a sealed vessel) have been used to improve yields, which may also influence the diastereomeric ratio.[3]The solvent can affect the solubility of intermediates and the reaction equilibria.

Quantitative Data on Preventing Epimerization

The following table summarizes the enantiomeric excess (ee) achieved in the synthesis of various hydantoins from enantiomerically pure α-amino amides using triphosgene as the cyclizing agent, demonstrating the effectiveness of this method in preventing epimerization.

Starting α-Amino Amide Product this compound Yield (%) Enantiomeric Excess (ee, %)
(S)-Phenylalaninamide(S)-5-Benzylthis compound80>96
(S)-Leucinamide(S)-5-Isobutylthis compound75>96
(S)-Valinamide(S)-5-Isopropylthis compound71>96
(S)-Alaninamide(S)-5-Methylthis compound41>96
(S)-Methioninamide(S)-5-(2-(Methylthio)ethyl)this compound65>96
Data sourced from Zhang, D., Xing, X., & Cuny, G. D. (2006). Synthesis of hydantoins from enantiomerically pure α-amino amides without epimerization. The Journal of organic chemistry, 71(4), 1750–1753.[4][5]

Experimental Protocols

Protocol 1: Synthesis of Enantiomerically Pure Hydantoins using Triphosgene

This protocol is adapted from Zhang et al. (2006) and is designed to minimize epimerization during the cyclization of α-amino amides.[5]

Materials:

Procedure:

  • Dissolve the α-amino amide (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine (2.0 equiv) to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of triphosgene (0.4 equiv) in anhydrous DCM.

  • Slowly add the triphosgene solution dropwise to the cooled α-amino amide solution over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the enantiomerically pure this compound.

  • Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Protocol 2: General Procedure for the Bucherer-Bergs Reaction

This is a general protocol for the synthesis of 5,5-disubstituted hydantoins. Note that the stereochemical outcome will depend on the substrate.

Materials:

  • Ketone or aldehyde

  • Potassium cyanide (KCN) or sodium cyanide (NaCN) (Caution: Highly Toxic!)

  • Ammonium (B1175870) carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a pressure vessel or a sealed flask, combine the carbonyl compound (1.0 equiv), potassium cyanide (1.2-1.5 equiv), and ammonium carbonate (3.0-5.0 equiv).

  • Add a mixture of ethanol and water (e.g., 50% aqueous ethanol) as the solvent.[8]

  • Seal the vessel and heat the reaction mixture to 60-100 °C with stirring for several hours to overnight.[3][10] The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with hydrochloric acid to precipitate the crude this compound product. (Perform in a well-ventilated fume hood as toxic HCN gas may be evolved).

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified this compound.

  • Analyze the product for diastereomeric purity by NMR or HPLC.

Visualizations

Epimerization_Mechanism Chiralthis compound Chiral this compound (R-configuration at C5) Enolate Planar Enolate Intermediate Chiralthis compound->Enolate Deprotonation (H+ abstraction at C5) Enolate->Chiralthis compound Reprotonation (from original face) Epimerizedthis compound Epimerized this compound (S-configuration at C5) Enolate->Epimerizedthis compound Reprotonation (from opposite face) ProtonatedBase BH Base Base (B:) ProtonSource H+

Caption: Mechanism of base-catalyzed epimerization at the C5 position of a this compound ring.

Troubleshooting_Workflow cluster_solutions Potential Solutions Start Epimerization Detected (via Chiral HPLC/NMR) CheckReagents Review Cyclization Reagent and Base Strength Start->CheckReagents CheckTemp Evaluate Reaction Temperature Start->CheckTemp CheckSolvent Assess Solvent Choice Start->CheckSolvent Sol_Reagent Switch to Milder Reagent (e.g., Triphosgene instead of CDI) CheckReagents->Sol_Reagent Using CDI or strong base? Sol_Base Use Weaker, Non-nucleophilic Base CheckReagents->Sol_Base Using CDI or strong base? Sol_Temp Lower Reaction Temperature (e.g., to 0 °C or RT) CheckTemp->Sol_Temp Temp > RT? Sol_Solvent Screen Aprotic Solvents CheckSolvent->Sol_Solvent Using protic solvent? Outcome Epimerization Minimized Sol_Reagent->Outcome Sol_Base->Outcome Sol_Temp->Outcome Sol_Solvent->Outcome

Caption: Troubleshooting workflow for addressing epimerization in chiral this compound synthesis.

References

Minimizing side product formation in the Urech hydantoin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize side product formation in the Urech hydantoin synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Urech this compound synthesis, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Hydrolysis of the this compound product. 3. Suboptimal reaction temperature.1. Ensure complete dissolution of the amino acid and adequate reaction time. 2. Control pH and temperature during workup to minimize hydrolysis. 3. Optimize the reaction temperature; for more complex amino acids, a higher temperature may be required to overcome the activation energy.[1]
Formation of a White, Insoluble Precipitate 1. Precipitation of cyanuric acid, a trimer of cyanic acid, especially at elevated temperatures. 2. The desired this compound product may be poorly soluble in the reaction mixture.1. Maintain a controlled reaction temperature to prevent the trimerization of cyanic acid. 2. If the precipitate is the product, it can be isolated by filtration.[2] Characterize the precipitate to confirm its identity.
Product is an N-carbamoyl Amino Acid Instead of this compound Incomplete cyclization of the intermediate N-carbamoyl amino acid.Ensure sufficiently acidic conditions and adequate heating during the cyclization step. One study found that 37% v/v HCl provided the best results for this step.[1]
Racemization or Epimerization of the Product Prolonged reaction times, especially under basic conditions, can lead to loss of stereochemical purity.[3]Minimize reaction time and maintain careful control of pH, avoiding strongly basic conditions.
Difficulty in Product Purification 1. Presence of unreacted starting materials. 2. Formation of various side products.1. Ensure the reaction goes to completion by monitoring with a suitable technique (e.g., TLC). 2. Utilize appropriate purification techniques such as recrystallization or column chromatography. For less polar hydantoins that precipitate, washing with dilute acid and water may be sufficient.[2]
Reaction Fails with Cysteine The thiol group of cysteine is highly nucleophilic and can lead to side reactions, such as disulfide bond formation, that inhibit this compound formation.[2]Protection of the thiol group may be necessary before subjecting cysteine to the Urech this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Urech this compound synthesis?

A1: The most common side products include:

  • N-carbamoyl amino acids: These are the intermediates in the reaction and may be isolated if the final cyclization step is incomplete.

  • Cyanuric acid: This is a white, insoluble trimer of cyanic acid that can form at higher temperatures.

  • Hydrolysis products: The this compound ring can be hydrolyzed back to the corresponding amino acid under harsh acidic or basic conditions.

Q2: How can I prevent the precipitation of cyanuric acid?

A2: The formation of cyanuric acid is temperature-dependent. To prevent its precipitation, it is crucial to maintain a controlled and optimized reaction temperature during the formation of the N-carbamoyl amino acid intermediate.

Q3: What is the optimal pH for the Urech this compound synthesis?

A3: The Urech this compound synthesis is a multi-step process with varying optimal pH for each stage. The initial formation of the N-carbamoyl amino acid is typically carried out under neutral to slightly acidic conditions. The subsequent cyclization to the this compound requires strongly acidic conditions. Careful pH control throughout the process is essential to minimize side reactions like hydrolysis.

Q4: Can this synthesis be performed in a one-pot procedure?

A4: Yes, a one-pot microwave-assisted synthesis has been developed, which can simplify the procedure and reduce reaction times.[2]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting amino acid and the formation of the this compound product.

Data Presentation

The following tables summarize the optimization of reaction conditions for the synthesis of hydantoins from various amino acids, as reported by Chin et al. (2021).[1]

Table 1: Optimization of the Urech Synthesis Conditions

EntryAmino AcidReagentTemperature (°C)Yield (%)
1GlycineKOCN085
2GlycineKOCN25>99
3GlycineKOCN4598
4GlycineUrea25No reaction

Table 2: Optimization of the Acid-Cyclization Conditions

EntryStarting Material fromAcidTemperature (°C)Yield (%)
1Glycine3M HCl65No reaction
2GlycineHCl gas6574
3Glycine37% v/v HCl10093
4GlycineH₂SO₄100No reaction

Experimental Protocols

General Protocol for the Urech this compound Synthesis

This protocol is a generalized procedure and may require optimization for specific amino acids.

  • Formation of the N-carbamoyl Amino Acid:

    • Dissolve the starting amino acid in water.

    • Add a solution of potassium cyanate (B1221674) in water to the amino acid solution.

    • Stir the reaction mixture at a controlled temperature (e.g., 25°C) for a specified time until the formation of the N-carbamoyl amino acid is complete (monitor by TLC).

  • Cyclization to the this compound:

    • Acidify the reaction mixture with a strong acid, such as concentrated hydrochloric acid.

    • Heat the mixture to induce cyclization (e.g., on a steam bath).

    • Monitor the reaction for the formation of the this compound.

  • Isolation and Purification:

    • Cool the reaction mixture. If the this compound precipitates, it can be collected by filtration.

    • Wash the precipitate with cold water and/or other appropriate solvents to remove impurities.

    • If the product does not precipitate, it may be extracted with a suitable organic solvent.

    • Further purification can be achieved by recrystallization or column chromatography.

Visualizations

Urech_Hydantoin_Synthesis cluster_main Main Reaction Pathway AminoAcid Amino Acid Intermediate N-Carbamoyl Amino Acid (Intermediate) AminoAcid->Intermediate + KOCN KOCN Potassium Cyanate (KOCN) This compound This compound (Product) Intermediate->this compound + Acid, Heat Acid Acid (e.g., HCl) Heat Side_Reactions cluster_side Potential Side Reactions This compound This compound (Product) AminoAcid Amino Acid (Starting Material) This compound->AminoAcid Hydrolysis (Strong Acid/Base, Heat) Racemicthis compound Racemic this compound This compound->Racemicthis compound Racemization (Basic Conditions) KOCN Potassium Cyanate (KOCN) CyanuricAcid Cyanuric Acid (Precipitate) KOCN->CyanuricAcid Trimerization (High Temperature) Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow Start Experiment Start Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes Precipitate Unexpected Precipitate Problem->Precipitate Yes Racemization Racemization Problem->Racemization Yes Successful Successful Synthesis Problem->Successful No CheckConditions Check Reaction Conditions (Temp, Time, pH) LowYield->CheckConditions AnalyzePrecipitate Analyze Precipitate (e.g., FTIR, NMR) Precipitate->AnalyzePrecipitate OptimizeBase Optimize Base/Time Racemization->OptimizeBase CheckConditions->Successful AnalyzePrecipitate->Successful OptimizeBase->Successful

References

Addressing steric hindrance in the synthesis of 5-substituted hydantoins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of 5-substituted hydantoins, with a particular focus on overcoming steric hindrance.

Troubleshooting Guides

Issue 1: Low or No Yield in Bucherer-Bergs Reaction with Bulky Ketones/Aldehydes

Question: I am attempting to synthesize a 5,5-disubstituted hydantoin using the Bucherer-Bergs reaction with a sterically hindered ketone, and I am observing very low to no product formation. How can I improve the yield?

Answer:

Steric hindrance from bulky substituents on the carbonyl starting material is a known limitation of the Bucherer-Bergs reaction, as it can impede the initial formation of the cyanohydrin and subsequent cyclization steps.[1][2] Here are several troubleshooting strategies to address this issue:

  • Solvent Modification: For difficult cases, changing the solvent from the typical aqueous ethanol (B145695) to a more polar, aprotic solvent like acetamide, formamide, or dimethylformamide (DMF) has been recommended to improve yields.[1][3]

  • Ultrasonication: The application of ultrasonic irradiation can accelerate the reaction rate and improve yields for the Bucherer-Bergs reaction.[1][4] This method can help overcome the activation energy barrier associated with sterically demanding substrates.

  • Hoyer Modification: This modification involves heating the standard reaction mixture in an atmosphere of carbon dioxide in a closed system at an elevated pressure. This can lead to better yields of hydantoins.[3]

  • Alternative Reagents: Consider using cyanohydrins directly as the starting material instead of the ketone/aldehyde, as this bypasses the initial sterically hindered addition of cyanide.[4][5]

G

Issue 2: Difficulty in Synthesizing Sterically Hindered 5,5-Disubstituted Hydantoins

Question: The Bucherer-Bergs reaction is failing for my target 5,5-disubstituted this compound with two bulky substituents. What alternative synthetic routes are available for such sterically demanding targets?

Answer:

When the Bucherer-Bergs reaction is not viable due to severe steric hindrance, several alternative methods can be employed. A recently developed method utilizes carbon dioxide as a green carbonyl source in a carbonylative cyclization, which has been shown to be effective for preparing a variety of important sterically hindered 5,5-disubstituted hydantoins.[6] Other established alternatives include:

  • Read Reaction (Urech this compound Synthesis): This method involves the reaction of α-amino acids or their nitriles with isocyanates (often generated in situ from cyanates).[1] It can be a good alternative for constructing the this compound ring when the corresponding α-amino acid is readily available.

  • Ugi/De-Boc/Cyclization Methodology: This multi-component approach can provide access to highly substituted hydantoins.[1][7]

  • Biltz Synthesis: This method is particularly useful for the synthesis of 5,5-diarylhydantoins (like Phenytoin) from 1,2-dicarbonyl compounds (e.g., benzil) and urea.[8]

  • Tandem α-Amination and α-Arylation: A modern approach for synthesizing α-arylated quaternary hydantoins involves a tandem reaction from simple precursors like silyl (B83357) ketene (B1206846) acetals.[9]

G

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for the Bucherer-Bergs reaction?

A1: The classical Bucherer-Bergs reaction involves heating a ketone or aldehyde with potassium or sodium cyanide and ammonium (B1175870) carbonate in aqueous ethanol at 60–70°C.[1] A common molar ratio of ketone:cyanide:ammonium carbonate is 1:2:2.[5] It is important to maintain a slightly alkaline pH (around 8-9) for optimal results.[5]

Q2: Can the Bucherer-Bergs reaction be stereoselective?

A2: Generally, the Bucherer-Bergs reaction exhibits low stereoselectivity for simple carbonyl substrates.[2] However, if the starting carbonyl compound is sufficiently sterically biased, a single stereoisomer may be predominantly formed.[4]

Q3: Are there any safety precautions I should be aware of when performing these syntheses?

A3: Yes, absolutely. The Bucherer-Bergs reaction and many of its alternatives use highly toxic reagents such as potassium or sodium cyanide. These reactions should always be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. Care should be taken to avoid acidification of cyanide-containing waste, as this will generate highly toxic hydrogen cyanide gas. Always follow your institution's safety protocols for handling and disposing of cyanide waste.

Q4: How are the this compound products typically isolated and purified?

A4: A significant advantage of the Bucherer-Bergs synthesis is that many of the final this compound products are crystalline and can be easily isolated.[1][2] The typical workup involves acidifying the reaction mixture with an acid like HCl to precipitate the this compound product.[5] Purification is often achieved by simple recrystallization from a suitable solvent, such as ethanol/water mixtures.[1][5]

Data Presentation

Table 1: Comparison of Yields for this compound Synthesis Methods with Sterically Hindered Substrates

Starting Material (Ketone)MethodYield (%)Reference
Various Aliphatic/AromaticBucherer-BergsGood to Excellent (general)[1]
Sterically Hindered KetonesBucherer-BergsLow to No Yield[1][6]
Various 5,5-disubstitutedCarbonylative Cyclization (CO2)90 - 98%[6]
Aldehydes with UreaPd-catalyzed Carbonylation (CO)39 - 93%[6]

Note: Yields are highly substrate-dependent. This table provides a general comparison based on available literature.

Experimental Protocols

Protocol 1: General Procedure for the Bucherer-Bergs Reaction

This is a generalized protocol and may require optimization for specific substrates.

  • Reagents & Setup: In a round-bottom flask equipped with a reflux condenser, combine the ketone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0-2.5 eq).

  • Solvent: Add a 1:1 mixture of ethanol and water.

  • Reaction: Heat the mixture to 60-70°C with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with 2M HCl in a fume hood until the this compound product precipitates.

  • Isolation & Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Protocol 2: Synthesis of Sterically Hindered 5,5-Disubstituted Hydantoins using CO2

Adapted from a recently developed method for sterically hindered substrates.[6] This protocol is a conceptual outline and requires consulting the original literature for specific catalysts and conditions.

  • Reagents & Setup: In a reaction vessel, combine the α-amino amide substrate, a suitable base, and a catalyst (if required by the specific procedure).

  • Solvent: Use an appropriate anhydrous solvent as specified in the literature.

  • Reaction: Purge the vessel with carbon dioxide (CO2) at 1 atm pressure. Stir the reaction mixture at the specified temperature until the starting material is consumed (monitor by TLC).

  • Workup: Upon completion, the workup procedure will depend on the specific reagents used but typically involves solvent removal, extraction, and chromatographic purification.

  • Purification: The final this compound product is often purified by column chromatography on silica (B1680970) gel.

G

References

Technical Support Center: Industrial-Scale Hydantoin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of hydantoins. Our focus is to address common challenges to enhance yield, purity, and safety during your chemical manufacturing processes.

Troubleshooting Guides

This section addresses specific issues that may arise during the scaling up of hydantoin synthesis, with a primary focus on the Bucherer-Bergs reaction and its continuous flow variations.

Problem 1: Low or No Yield of this compound Product
Potential CauseTroubleshooting StepExpected Outcome
Incorrect Reagent Stoichiometry For the Bucherer-Bergs reaction, ensure a molar ratio of approximately 1:2:2 for the carbonyl compound:potassium cyanide:(NH₄)₂CO₃.[1] Excess cyanide can lead to the formation of side products.[1]Balanced reactivity and improved formation of the desired this compound product.
Improper pH Maintain a pH range of 8-9.[1] Ammonium (B1175870) carbonate typically acts as a buffer. Highly alkaline conditions can lead to the degradation of cyanide, while acidic conditions inhibit the formation of the crucial cyanohydrin intermediate.[1]Optimal reaction conditions for the formation and stability of the this compound ring.
Low Reaction Temperature In batch processes, reflux the reaction mixture, typically between 80-100°C, to ensure the reaction proceeds at an efficient rate.[1] For continuous flow processes, temperatures around 120°C have been shown to be effective.[2]Increased reaction rate and higher conversion to the this compound product.
Incomplete Dissolution of Starting Materials For starting materials with poor solubility, consider using a co-solvent. In continuous flow systems, a two-feed approach with an organic solvent for the substrate and an aqueous solution for the reagents can be effective.[2] Ethyl acetate (B1210297) has been identified as a suitable organic solvent.[2][3]Improved mixing and increased interfacial area, leading to higher reaction efficiency.
Steric Hindrance of the Carbonyl Compound For sterically hindered ketones, the formation of the cyanohydrin intermediate can be slow. Consider increasing the reaction time or temperature to facilitate the reaction.Improved conversion of sterically hindered substrates to the corresponding this compound product.
Problem 2: Presence of Significant Impurities in the Final Product
Potential CauseTroubleshooting StepExpected Outcome
Formation of α-ureido amides In some instances, the reaction may primarily yield α-ureido amides. These can often be cyclized to the desired this compound by heating in an acidic solution.[4]Conversion of the intermediate to the final this compound product, thereby increasing the overall yield.
Hydrolysis of the this compound Ring During the work-up, avoid prolonged exposure to strongly acidic or basic conditions, which can lead to the opening of the this compound ring.Preservation of the desired this compound structure and improved product purity.
Incomplete Precipitation of the Product After acidification with an acid like HCl to precipitate the this compound, ensure the solution is sufficiently cooled to maximize the recovery of the product before filtration.Increased isolated yield of the pure this compound product.
Co-precipitation of Unreacted Starting Material Purify the crude product by recrystallization from a suitable solvent system, such as ethanol (B145695)/water mixtures.[1]Removal of unreacted starting materials and other impurities, leading to a higher purity final product.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using a continuous flow process for this compound synthesis on an industrial scale?

A1: Continuous flow processes offer several advantages over traditional batch methods for industrial-scale this compound synthesis. These include enhanced safety, particularly when handling hazardous reagents like potassium cyanide at high temperatures.[2] The increased interfacial area in biphasic reaction mixtures and the absence of headspace lead to almost quantitative conversions in significantly shorter reaction times, around 30 minutes at 120°C and 20 bar.[2][3] This method also allows for better control of reaction parameters and can prevent issues like reactor clogging by using a two-feed system.[2][3]

Q2: How can I manage the exothermic nature of the Bucherer-Bergs reaction during scale-up?

A2: Managing exothermic reactions is critical for safety during large-scale synthesis. Key strategies include:

  • Controlled Reagent Addition: Add one of the reactants slowly and at a controlled rate to manage the rate of heat generation.

  • Effective Cooling: Ensure your reactor has an adequate cooling system to dissipate the heat produced.

  • Monitoring: Continuously monitor the internal temperature and pressure of the reactor.

  • Emergency Planning: Have a clear emergency shutdown procedure in place in case of a thermal runaway.

Q3: What are the key safety precautions when working with cyanides and ammonia (B1221849) in an industrial setting?

A3: Both cyanides and ammonia are hazardous materials requiring strict safety protocols.

  • Ventilation: Always work in a well-ventilated area, preferably with a local exhaust ventilation system.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and respiratory protection.[6]

  • Storage: Store cyanides in a cool, dry, well-ventilated area away from acids and oxidizing agents.[5][6]

  • Emergency Preparedness: Have a cyanide antidote kit readily available and ensure personnel are trained in its use.[7] In case of exposure, immediate medical attention is crucial.[7]

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations. Cyanides are an environmental hazard and require specialized treatment.[5]

Q4: My continuous flow reactor is clogging. What are the likely causes and how can I fix it?

A4: Reactor clogging in continuous flow this compound synthesis is often due to the precipitation of the product.[2] To address this, you can:

  • Use a Co-solvent: Introduce an organic solvent in a two-feed system to keep the product in solution. Ethyl acetate has proven effective.[2][3]

  • Adjust Concentration: Lowering the concentration of the organic feed can also prevent precipitation.[2]

  • Heating: In some cases, heating the back-pressure regulating unit can help prevent blockage.[2]

Data Presentation

Table 1: Comparison of Batch vs. Continuous Flow Bucherer-Bergs Synthesis
ParameterTraditional Batch ProcessContinuous Flow Process
Reaction Time Several hours to days[2]~30 minutes[2][3]
Temperature Reflux (typically 80-100°C)[1]120°C[2][3]
Pressure Atmospheric20 bar[2][3]
Yields Variable, often lower for non-polar substrates[2]Good to excellent for a variety of substrates[3]
Safety Higher risk with large volumes of hazardous materials[2]Enhanced safety due to smaller reaction volumes at any given time[3]
Scalability ChallengingMore straightforward by extending operation time or using larger reactors[2]
Table 2: Yields of Various Hydantoins via Continuous Flow Synthesis
Starting Carbonyl CompoundProductIsolated Yield (%)
4-Chlorobenzaldehyde5-(4-Chlorophenyl)this compound91
4-Methylbenzaldehyde5-(p-Tolyl)this compound87
Benzaldehyde5-Phenylthis compound86
4-Methoxybenzaldehyde5-(4-Methoxyphenyl)this compound85
3-Methoxybenzaldehyde5-(3-Methoxyphenyl)this compound82
Cyclohexanone1,3-Diazaspiro[4.5]decane-2,4-dione94
Acetone5,5-Dimethylthis compound82
(Data sourced from Monteiro et al., 2015)[2]

Experimental Protocols

Protocol 1: Industrial-Scale Bucherer-Bergs Synthesis via Continuous Flow

This protocol is adapted from the intensified continuous flow method for this compound synthesis.[2]

Equipment:

  • Two high-pressure liquid chromatography (HPLC) pumps

  • A T-mixer

  • A heated reactor coil (e.g., stainless steel or PFA tubing)

  • A back-pressure regulator

  • A collection vessel

Reagents:

  • Feed A (Organic): Carbonyl compound dissolved in ethyl acetate.

  • Feed B (Aqueous): Saturated aqueous solution of potassium cyanide (KCN) and ammonium carbonate ((NH₄)₂CO₃).

Procedure:

  • Set up the continuous flow system as illustrated in the workflow diagram below.

  • Set the reactor temperature to 120°C and the back-pressure regulator to 20 bar.

  • Pump Feed A and Feed B into the T-mixer at appropriate flow rates to achieve the desired stoichiometry.

  • The reaction mixture flows through the heated reactor coil for a residence time of approximately 30 minutes.

  • The product stream is cooled and collected from the outlet of the back-pressure regulator.

  • The collected mixture is then subjected to a work-up procedure, which typically involves acidification to precipitate the this compound product.

  • The crude product is purified by recrystallization.

Safety Note: This reaction involves highly toxic potassium cyanide and the evolution of ammonia gas. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.[5][6]

Protocol 2: Urech this compound Synthesis

This method is suitable for producing hydantoins from amino acids.[8]

Procedure:

  • Esterification: The starting α-amino acid is esterified by reacting with ethanol in the presence of hydrogen chloride gas.

  • Ureido Formation: The resulting amino acid ester hydrochloride is then treated with potassium cyanate (B1221674) (KCNO) to form the corresponding ureido derivative.

  • Cyclization: The ureido derivative is cyclized to the this compound product by heating in the presence of a strong acid, such as hydrochloric acid.[8]

Visualizations

Bucherer_Bergs_Mechanism carbonyl Carbonyl Compound aminonitrile α-Aminonitrile carbonyl->aminonitrile + NH3, + CN- nh3 Ammonia ((NH4)2CO3) nh3->aminonitrile cyanide Cyanide (KCN) cyanide->aminonitrile This compound This compound aminonitrile->this compound + CO2, Cyclization co2 Carbon Dioxide ((NH4)2CO3) co2->this compound

Caption: Mechanism of the Bucherer-Bergs reaction.

Continuous_Flow_Workflow cluster_pumps Pumping System pumpA Pump A (Organic Feed) mixer T-Mixer pumpA->mixer pumpB Pump B (Aqueous Feed) pumpB->mixer reactor Heated Reactor Coil (120°C, 20 bar) mixer->reactor bpr Back-Pressure Regulator reactor->bpr collection Product Collection bpr->collection

Caption: Workflow for continuous this compound synthesis.

Troubleshooting_Logic start Low Yield or Impure Product check_stoichiometry Verify Reagent Stoichiometry (1:2:2) start->check_stoichiometry check_ph Check pH (8-9) start->check_ph check_temp Confirm Reaction Temperature start->check_temp check_impurities Analyze for Side-Products start->check_impurities end Optimized Process check_stoichiometry->end check_ph->end check_temp->end purify Purify via Recrystallization check_impurities->purify purify->end

Caption: Troubleshooting workflow for this compound synthesis.

References

Managing the evolution of ammonia in hydantoin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for managing the evolution of ammonia (B1221849) during hydantoin synthesis, particularly via the Bucherer-Bergs reaction.

Frequently Asked Questions (FAQs)

Q1: Where does the ammonia come from in a typical Bucherer-Bergs this compound synthesis?

A1: The ammonia is generated from the thermal decomposition of ammonium (B1175870) carbonate [(NH₄)₂CO₃], which is a key reagent in the reaction.[1][2] Ammonium carbonate breaks down into ammonia (NH₃), carbon dioxide (CO₂), and water (H₂O).[3] Both ammonia and carbon dioxide are essential reactants for the subsequent steps of the synthesis.[1][4]

Q2: Why is managing ammonia evolution important for the success of the reaction?

A2: Managing ammonia is critical for several reasons. Ammonia is a necessary reactant for the formation of the α-aminonitrile intermediate.[1] If the reaction is performed in an open or poorly sealed vessel, the volatile ammonia and carbon dioxide can escape, leading to a loss of key reagents.[1][3] This reagent loss can result in an incomplete reaction, leading to significantly lower product yields.[5] For safety, it is also important to conduct the reaction in a well-ventilated fume cupboard due to the release of toxic ammonia gas.[5][6]

Q3: What is the most effective method to prevent the loss of ammonia during the reaction?

A3: The most effective method is to perform the reaction in a sealed, pressure-rated vessel, often referred to as a "steel bomb" or a sealed tube.[3][5] This setup creates a closed system that prevents the volatile ammonia and carbon dioxide from escaping, keeping them in the reaction mixture and ensuring their availability for the reaction.[1][5] This technique has been shown to dramatically increase reaction yields, especially for less reactive substrates.[6]

Q4: Can I run the reaction without a sealed vessel?

A4: While it is possible, running the reaction in an open vessel often leads to lower yields due to the loss of ammonia and carbon dioxide.[1] If a sealed vessel is not available, optimizing other parameters like solvent and temperature may help, but preventing reagent loss remains a significant challenge. For reactions that cannot be sealed, ensuring efficient reflux and potentially using a scrubbing system to manage the off-gassing is advisable for safety.[7][8]

Q5: How does pressure affect the Bucherer-Bergs reaction?

A5: Increased pressure, which is naturally generated in a sealed vessel from the decomposition of ammonium carbonate, is beneficial. It keeps the gaseous reactants (NH₃ and CO₂) dissolved in the reaction medium, increasing their effective concentration and driving the reaction towards completion. Continuous flow synthesis methods capitalize on this by operating at high pressure (e.g., 20 bar) to achieve rapid and quantitative conversions.[1][9]

Troubleshooting Guide

Problem Potential Cause Related to Ammonia Recommended Solution
Low or No Product Yield Loss of Volatile Reactants: The reaction was performed in an open or inadequately sealed vessel, allowing ammonia and carbon dioxide to escape.[3][5]Use a Sealed Vessel: Conduct the reaction in a pressure-rated sealed tube or a steel bomb to contain the volatile components. This is the most common and effective solution.[5]
Incomplete Decomposition: The reaction temperature may be too low for the ammonium carbonate to decompose sufficiently, limiting the supply of ammonia and CO₂.Optimize Temperature: While standard procedures often use 60-70°C, some substrates require higher temperatures (e.g., 110°C) to improve yields, especially in a closed system.[6]
Reaction Stalls / Incomplete Conversion Poor Solubility: For certain substrates, poor solubility in standard ethanol/water mixtures can be an issue, which is exacerbated by reagent loss.[1][3]Change Solvent: For poorly soluble starting materials, consider using alternative solvents like propylene (B89431) glycol or melted acetamide, which have been shown to significantly improve yields.[6]
Significant Side Product Formation Incorrect Stoichiometry: An imbalance in reactants, potentially caused by the partial loss of ammonia, can favor side reactions.Check Reagent Ratios: Ensure the correct molar ratio of reactants is used. A common recommendation is 1:2:2 for the carbonyl compound:KCN:(NH₄)₂CO₃.[10][11]
Safety Concerns (Strong Ammonia Odor) Leaking Reaction Vessel: The strong odor indicates that ammonia gas is escaping into the lab environment.Work in a Fume Hood: Always perform this reaction in a well-ventilated fume hood.[5] Check and improve the seal on your reaction vessel. If the reaction cannot be sealed, direct the off-gas to a scrubbing solution (e.g., dilute acid).[7]

Data Presentation: Effect of Reaction Conditions on Yield

The synthesis of Phenytoin (5,5-diphenylthis compound) from benzophenone (B1666685) is a classic example where managing volatile components is crucial for achieving a high yield.

Starting MaterialReagents & SolventTemperatureTimeVessel TypeYield (%)Reference(s)
Benzophenone(NH₄)₂CO₃, NaCN, 60% EtOH58-62°C10 hOpen/Reflux7%[5]
Benzophenone(NH₄)₂CO₃, NaCN, 60% EtOH58-62°C90 hOpen/Reflux67%[5]
Benzophenone(NH₄)₂CO₃, NaCN, 60% EtOH110°CN/AClosed Vessel 75%[5][6]
BenzophenoneKCN, Propylene Glycol110°CN/ASteel Bomb 91-96%[6]

Diagrams and Workflows

Bucherer-Bergs Reaction Pathway

The following diagram illustrates the mechanism of the Bucherer-Bergs reaction. Ammonium carbonate decomposes to provide the necessary ammonia (NH₃) and carbon dioxide (CO₂), which are essential for the formation of the this compound ring.

Bucherer_Bergs_Pathway cluster_reagents Reactant Supply cluster_reaction Core Reaction Steps AmmoniumCarbonate (NH₄)₂CO₃ Ammonia NH₃ (Ammonia) AmmoniumCarbonate->Ammonia Decomposition CO2 CO₂ AmmoniumCarbonate->CO2 Aminonitrile α-Aminonitrile Intermediate Ammonia->Aminonitrile + H₂O Ketone Ketone / Aldehyde Ketone->Aminonitrile + H₂O Cyanide KCN / NaCN Cyanide->Aminonitrile + H₂O CarbamicAcid Cyano-Carbamic Acid Aminonitrile->CarbamicAcid + CO₂ IminoOxazolidinone 5-Imino-oxazolidin-2-one CarbamicAcid->IminoOxazolidinone Intramolecular Cyclization Product This compound Product IminoOxazolidinone->Product Rearrangement

Caption: Bucherer-Bergs reaction mechanism.

Experimental Workflow: Managing Ammonia Evolution

This workflow compares the experimental setup for an open vessel versus a closed vessel, highlighting the critical step of containing volatile reactants like ammonia.

Experimental_Workflow Experimental Workflow Comparison cluster_open Open Vessel Method cluster_closed Closed Vessel Method Start 1. Mix Reactants (Ketone, KCN, (NH₄)₂CO₃, Solvent) HeatOpen 2a. Heat in Open Flask (Reflux) Start->HeatOpen HeatClosed 2b. Heat in Sealed Pressure Vessel Start->HeatClosed Loss NH₃ & CO₂ Escape HeatOpen->Loss WorkupOpen 3a. Workup & Isolation HeatOpen->WorkupOpen YieldOpen Lower Yield WorkupOpen->YieldOpen Contain NH₃ & CO₂ Contained HeatClosed->Contain WorkupClosed 3b. Workup & Isolation HeatClosed->WorkupClosed YieldClosed Higher Yield WorkupClosed->YieldClosed Troubleshooting_Tree Problem Problem: Low Product Yield Cause1 Incomplete Reaction? Problem->Cause1 Cause2 Side Products Formed? Problem->Cause2 Cause3 Product Loss During Workup? Problem->Cause3 Check1 Was a sealed vessel used? Cause1->Check1 Solution2 Check pH and stoichiometry. Solution: Maintain pH ~8-9 and use correct reagent ratios. Cause2->Solution2 Solution3 Optimize purification. Solution: Review crystallization or chromatography conditions. Cause3->Solution3 Solution1a No -> Reactants (NH₃, CO₂) escaped. Solution: Re-run in a sealed vessel. Check1->Solution1a No Solution1b Yes -> Check Temp/Time/Solvent. Solution: Increase temperature or prolong reaction time. Check1->Solution1b Yes

References

Technical Support Center: Efficient Hydantoin Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for hydantoin cyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound cyclization reaction is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors. Key areas to investigate include incomplete reaction, inefficient ring closure, and product loss during workup and purification. To enhance your yield, consider the following:

  • Reagent Stoichiometry: Ensure the correct molar ratios of your reactants. For instance, in a Bucherer-Bergs reaction, a common molar ratio for the carbonyl compound to potassium cyanide to ammonium (B1175870) carbonate is approximately 1:2:2 to ensure balanced reactivity.[1]

  • Reaction Conditions: Optimize temperature, solvent, and catalyst. Some reactions benefit from elevated temperatures to drive the cyclization, while others may require milder conditions to prevent side reactions.

  • pH Control: Maintaining the optimal pH is crucial. For example, the Bucherer-Bergs reaction is typically buffered at a pH of ~8-9 by ammonium carbonate.[1] Highly alkaline conditions can lead to the degradation of reactants, while acidic conditions may inhibit key intermediate formation.[1]

  • Work-up Procedure: Minimize product loss during extraction and washing steps. Ensure complete precipitation of the this compound product if applicable.

  • Purification Method: Choose an appropriate purification technique to minimize loss. Recrystallization and column chromatography are common methods, and their efficiency can be optimized by careful solvent selection.[2][3]

Q2: I am observing significant side product formation in my reaction. What are the likely impurities and how can I prevent them?

A2: Side product formation is a common challenge. The nature of the impurities depends on the specific synthetic route.

  • In the Bucherer-Bergs synthesis , common side products can arise from the polymerization of reactants or intermediates. Using the correct stoichiometry and maintaining proper pH control can mitigate these side reactions.[1]

  • In the Urech synthesis , incomplete cyclization of the ureido intermediate can be a source of impurities.[2] Driving the reaction to completion by adjusting the reaction time or temperature can help.

  • Protecting Groups: In syntheses involving starting materials with sensitive functional groups, the choice of protecting groups is critical. Incomplete deprotection or side reactions during these steps can generate impurities.[2]

To minimize side products, it is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

Q3: How do I choose the optimal solvent and base for my this compound cyclization?

A3: The choice of solvent and base is highly dependent on the specific reaction mechanism.

  • Solvents: For the Bucherer-Bergs reaction, aqueous or alcoholic solvents are commonly used.[1] In a post-Ugi cascade reaction, acetonitrile (B52724) has been shown to be an effective solvent.[4] The solvent should be chosen to ensure adequate solubility of the reactants and intermediates.

  • Bases: The base plays a critical role in facilitating the cyclization. In many protocols, inorganic bases like potassium carbonate are effective.[4] For reactions involving sensitive substrates, weaker organic bases may be necessary to prevent side reactions or epimerization.[5]

Screening a variety of solvents and bases is often necessary to identify the optimal conditions for a specific substrate.

Q4: What is the impact of temperature on the efficiency of the cyclization reaction?

A4: Temperature is a critical parameter that can influence both the reaction rate and the product distribution.

  • Increased Temperature: Generally, higher temperatures increase the reaction rate. For many this compound syntheses, refluxing the reaction mixture is common to ensure the reaction proceeds efficiently.[1]

  • Reduced Temperature: In some cases, particularly when dealing with chiral substrates, lower temperatures may be required to prevent epimerization.[2]

  • Microwave Irradiation: This technique can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.[4][6]

Q5: What are the best methods for purifying this compound derivatives?

A5: The choice of purification method depends on the properties of the this compound derivative and the nature of the impurities.

  • Recrystallization: This is a common and effective method for purifying solid hydantoins. The key is to find a suitable solvent or solvent system where the this compound is soluble at high temperatures but sparingly soluble at low temperatures.[3][7] Common solvent pairs include ethanol (B145695)/water and acetone (B3395972)/water.[3]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is a powerful technique.[7] The choice of eluent is critical for achieving good separation.

  • Acid-Base Extraction: If the this compound derivative has an acidic or basic functional group, acid-base extraction can be a simple and effective purification method.[3]

Troubleshooting Guides

Low Yield in Bucherer-Bergs Reaction
Potential Cause Troubleshooting Step Expected Outcome
Incorrect Reagent Stoichiometry Verify the molar ratios of the carbonyl compound, cyanide salt, and ammonium carbonate. A 1:2:2 ratio is a good starting point.[1]Balanced reactivity and improved conversion to the desired product.
Improper pH Monitor and maintain the pH of the reaction mixture between 8 and 9. Ammonium carbonate acts as a buffer.[1]Optimal conditions for the formation of the cyanohydrin intermediate and subsequent cyclization.
Low Reaction Temperature Ensure the reaction is heated to a sufficient temperature, typically refluxing in water or ethanol (80-100°C).[1]Increased reaction rate and efficient conversion.
Incomplete Dissolution of Starting Materials For poorly soluble carbonyl compounds, consider using a co-solvent or a different solvent system.Improved homogeneity of the reaction mixture and better accessibility of reactants.
Product Loss During Workup After the reaction, carefully acidify the mixture with HCl to precipitate the this compound. Ensure complete precipitation before filtration.[1]Maximized recovery of the crude product.
Side Product Formation in Urech Synthesis
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Formation of Ureido Intermediate Monitor the initial reaction of the amino acid with isocyanate or a related carbonyl source by TLC or LC-MS to ensure complete conversion.[2]Minimized presence of unreacted starting materials in the cyclization step.
Inefficient Cyclization Screen different cyclization reagents (e.g., triphosgene (B27547) instead of CDI to reduce epimerization), bases, and solvents. Optimize the reaction temperature.[2]Improved yield of the desired this compound and reduced formation of the uncyclized intermediate.
Epimerization of Chiral Centers If using chiral amino acids, consider lowering the reaction temperature during cyclization. The choice of base can also influence stereochemical integrity.Preservation of the desired stereochemistry in the final product.

Experimental Protocols

Detailed Methodology for Bucherer-Bergs Synthesis of 5,5-Dimethylthis compound (B190458)

Materials:

  • Acetone

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine acetone (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (2 equivalents).[1][8]

  • Add a mixture of ethanol and water as the solvent.

  • Heat the reaction mixture to reflux (approximately 80-100°C) with constant stirring.[1]

  • Monitor the reaction progress by TLC. The reaction is typically complete within several hours.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with concentrated HCl until the this compound product precipitates out.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude 5,5-dimethylthis compound by recrystallization from an ethanol/water mixture.

Detailed Methodology for Urech Synthesis of this compound from Glycine (B1666218)

Materials:

Procedure:

  • Suspend glycine (1 equivalent) in a mixture of ethanol and water.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of potassium cyanate (1.1 equivalents) in water to the cooled suspension while stirring.

  • After the addition is complete, continue stirring at room temperature for a few hours to form the ureidoacetic acid intermediate.

  • Acidify the reaction mixture with concentrated HCl.

  • Heat the mixture to reflux to induce cyclization to this compound.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and collect the precipitated this compound by filtration.

  • Wash the product with cold water and dry. Recrystallize from water or an ethanol/water mixture if necessary.

Visualizations

Experimental Workflow for Bucherer-Bergs Synthesis

Bucherer_Bergs_Workflow start Start reactants Combine Acetone, KCN, and (NH4)2CO3 in Ethanol/Water start->reactants reflux Reflux at 80-100°C reactants->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete acidify Acidify with HCl cool->acidify precipitate Precipitate 5,5-Dimethylthis compound acidify->precipitate filter Filter and Wash precipitate->filter purify Recrystallize filter->purify end End purify->end

Caption: Workflow for the Bucherer-Bergs synthesis of 5,5-dimethylthis compound.

Logical Relationship for Troubleshooting Low Yield

Troubleshooting_Low_Yield low_yield Low Yield cause1 Incorrect Stoichiometry low_yield->cause1 cause2 Suboptimal Temperature low_yield->cause2 cause3 Improper pH low_yield->cause3 cause4 Product Loss during Workup low_yield->cause4 solution1 Verify Molar Ratios cause1->solution1 solution2 Optimize Temperature (Heating/Cooling) cause2->solution2 solution3 Monitor and Adjust pH cause3->solution3 solution4 Refine Purification Technique cause4->solution4

Caption: Troubleshooting guide for addressing low reaction yields.

References

Technical Support Center: Troubleshooting Hydantoin Synthesis with TLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering incomplete reactions during hydantoin synthesis, with a specific focus on utilizing Thin-Layer Chromatography (TLC) for analysis and troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My TLC plate shows a prominent spot that has the same Rf value as my starting aldehyde/ketone even after the recommended reaction time. What could be the issue?

A1: The persistence of your starting material spot on the TLC plate is a clear indicator of an incomplete or failed reaction. Several factors could be contributing to this issue:

  • Low Reaction Temperature: The Bucherer-Bergs reaction, a common method for this compound synthesis, typically requires heating to proceed at an efficient rate.[1][2] If the reaction temperature is too low, the rate of conversion will be slow, leaving a significant amount of unreacted starting material.

  • Improper pH: The pH of the reaction mixture is crucial. Highly acidic conditions can inhibit the formation of the necessary cyanohydrin intermediate, while overly alkaline conditions can lead to the degradation of the cyanide reagent.[3]

  • Reagent Stoichiometry: An incorrect molar ratio of the reactants (carbonyl compound, cyanide source, and ammonium (B1175870) carbonate) can lead to an incomplete reaction. Ensure the stoichiometry is appropriate for the specific protocol you are following.[3]

  • Poor Solubility of Starting Materials: If your starting aldehyde or ketone is not fully dissolved in the reaction solvent, its availability for the reaction is limited, leading to an incomplete conversion.

Recommended Actions:

  • Verify and Adjust Temperature: Ensure your reaction is being heated to the temperature specified in your protocol, typically in the range of 60-100°C for the Bucherer-Bergs reaction.[1][3]

  • Check pH: If possible, check the pH of your reaction mixture. For the Bucherer-Bergs synthesis, a pH of around 8-9 is generally optimal.[3]

  • Review Reagent Ratios: Double-check your calculations and the amounts of each reagent used.

  • Improve Solubility: If solubility is an issue, consider using a co-solvent or a different solvent system as recommended in the literature for your specific substrate.

Q2: I see a new spot on my TLC plate, but it's very faint, and the starting material spot is still strong. How can I drive the reaction to completion?

A2: The appearance of a new, typically more polar (lower Rf) spot corresponding to the this compound product is a good sign, but its faintness indicates a low conversion rate. To drive the reaction forward, consider the following:

  • Increase Reaction Time: Many organic reactions require time to reach completion. Continue to monitor the reaction by taking aliquots for TLC analysis at regular intervals (e.g., every hour) until the starting material spot has significantly diminished or disappeared.

  • Increase Temperature: If extending the reaction time at the current temperature does not lead to a significant improvement, a moderate increase in temperature (e.g., by 10-20°C, while staying within the stability limits of your reactants and products) can accelerate the reaction rate.

  • Agitation: Ensure the reaction mixture is being stirred efficiently to ensure proper mixing of the reactants.

Q3: My TLC plate shows multiple new spots in addition to the starting material and the expected product. What are these other spots, and what should I do?

A3: The presence of multiple unexpected spots suggests the formation of byproducts or intermediates. In the context of the Bucherer-Bergs synthesis, these could include:

  • Cyanohydrin Intermediate: This is one of the first intermediates formed in the reaction. It is generally more polar than the starting carbonyl compound.

  • Amino Nitrile Intermediate: This is another key intermediate and is also more polar than the starting material.[1]

  • Side Products: Depending on the reaction conditions and the nature of your starting material, various side reactions can occur, leading to the formation of byproducts.

Recommended Actions:

  • Optimize Reaction Conditions: The formation of byproducts is often a sign of non-optimal reaction conditions. Re-evaluate the temperature, pH, and reagent stoichiometry. For instance, incorrect pH can promote side reactions.[3]

  • Purification: If the side products are formed in small amounts, you may be able to isolate your desired this compound product through purification techniques like column chromatography or recrystallization. Your TLC solvent system can be a good starting point for developing a column chromatography elution system.

Q4: The main spot on my TLC plate is streaking. What does this mean and how can I fix it?

A4: Streaking of a spot on a TLC plate can be caused by several factors:

  • Sample Overloading: The most common cause is applying too much sample to the TLC plate.

  • High Polarity of the Compound: Highly polar compounds, like hydantoins with their multiple polar functional groups, can interact strongly with the silica (B1680970) gel stationary phase, leading to streaking.

  • Acidic or Basic Nature of the Compound: If your compound is acidic or basic, it can interact with the silica gel in a non-ideal way.

Recommended Actions:

  • Dilute Your Sample: Prepare a more dilute solution of your reaction mixture before spotting it on the TLC plate.

  • Modify the Mobile Phase: To reduce streaking of polar compounds, you can increase the polarity of your eluent. For acidic compounds, adding a small amount of acetic acid to the mobile phase can help. For basic compounds, adding a small amount of triethylamine (B128534) can improve the spot shape.

Data Presentation

Table 1: Estimated Relative Rf Values in a Non-Polar/Polar Solvent System (e.g., Ethyl Acetate (B1210297)/Hexane)

Compound TypeFunctional GroupsExpected PolarityEstimated Relative Rf Value
Starting Material (Aldehyde/Ketone)Carbonyl (C=O)Low to ModerateHigh
Cyanohydrin Intermediate Carbonyl (C=O), Hydroxyl (-OH), Nitrile (-CN)ModerateIntermediate to Low
Amino Nitrile Intermediate Amine (-NH2), Nitrile (-CN)Moderate to HighLow
This compound Product Amide (N-H), Carbonyl (C=O)HighVery Low
Ureido Acid (potential byproduct) Carboxylic Acid (-COOH), Urea (-NH-CO-NH-)Very HighBaseline (Rf ≈ 0)

Note: These are generalized relative values. Actual Rf values will depend on the specific structures of the compounds, the exact composition of the mobile phase, the type of TLC plate, and other experimental conditions.

Table 2: Troubleshooting Incomplete Reactions Based on TLC Observations and Reaction Parameters

TLC ObservationPotential CauseSuggested Parameter Adjustment
Strong starting material spot, no/faint product spotLow reaction temperatureIncrease temperature in 10-20°C increments.
Insufficient reaction timeExtend reaction time and monitor periodically with TLC.
Incorrect pHAdjust pH to be mildly basic (around 8-9).
Multiple spots (intermediates/byproducts)Non-optimal reaction conditionsReview and optimize temperature, pH, and stoichiometry.
Reaction has not reached equilibriumAllow for longer reaction time.
Product spot has a low Rf and is close to the baselineMobile phase is not polar enoughIncrease the proportion of the polar solvent in the eluent.
All spots are near the solvent front (high Rf)Mobile phase is too polarIncrease the proportion of the non-polar solvent in the eluent.

Experimental Protocols

Protocol 1: General Procedure for Bucherer-Bergs Synthesis of 5,5-Dimethylthis compound (B190458)

This protocol describes the synthesis of 5,5-dimethylthis compound from acetone (B3395972) as an example.

Materials:

  • Acetone

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ammonium carbonate and water.

  • To this solution, add potassium cyanide and stir until it dissolves.

  • Add ethanol, followed by the dropwise addition of acetone.

  • Heat the reaction mixture to reflux (typically around 60-70°C) and maintain for the specified reaction time (e.g., 2-4 hours).[1]

  • Monitor the progress of the reaction by TLC (as described in Protocol 2).

  • Once the reaction is complete (indicated by the disappearance of the acetone spot on the TLC), cool the mixture in an ice bath.

  • Slowly and carefully acidify the cooled reaction mixture with concentrated HCl to pH 1-2. This should be done in a well-ventilated fume hood as toxic HCN gas may be evolved.

  • The this compound product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Detailed Methodology for TLC Analysis of this compound Synthesis

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)

  • Developing chamber with a lid

  • Capillary tubes for spotting

  • Mobile phase (e.g., a mixture of ethyl acetate and hexane)

  • Visualization method (e.g., UV lamp, potassium permanganate (B83412) stain)

  • Samples: Starting material (aldehyde/ketone), and aliquots from the reaction mixture.

Procedure:

  • Prepare the Developing Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover the chamber with the lid and let it equilibrate for a few minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Mark three evenly spaced points on this line for spotting.

  • Spot the Plate:

    • Lane 1 (Starting Material - SM): Dissolve a small amount of your starting aldehyde or ketone in a volatile solvent (like ethyl acetate). Using a capillary tube, apply a small spot of this solution to the first mark on the origin.

    • Lane 2 (Co-spot - Co): On the middle mark, first spot the starting material solution and then, on top of the same spot, apply a spot of the reaction mixture.

    • Lane 3 (Reaction Mixture - Rxn): Take a small aliquot from your reaction mixture using a capillary tube and spot it on the third mark.[4]

  • Develop the Plate: Carefully place the spotted TLC plate into the developing chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Monitor and Stop Development: Let the solvent front move up the plate until it is about 1 cm from the top edge.[4] Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Visualize the Spots:

    • UV Light: If your compounds are UV-active, you can visualize the spots under a UV lamp (typically at 254 nm). Circle the spots with a pencil.

    • Staining: If the compounds are not UV-active, you can use a chemical stain. A common general-purpose stain is potassium permanganate (KMnO₄). Dip the dried plate into the staining solution and then gently heat it with a heat gun until colored spots appear against a colored background. Circle the spots.

  • Analyze the Results: Compare the spots in the different lanes. The reaction is progressing if the intensity of the starting material spot in the "Rxn" lane decreases over time and a new, more polar spot (the product) appears. The reaction is considered complete when the starting material spot is no longer visible in the "Rxn" lane.[5]

Mandatory Visualizations

Hydantoin_Synthesis_Pathway Start Aldehyde/Ketone + (NH₄)₂CO₃ + KCN Intermediate1 Cyanohydrin Intermediate Start->Intermediate1 Intermediate2 Amino Nitrile Intermediate Intermediate1->Intermediate2 Product This compound Intermediate2->Product Cyclization

Caption: Reaction pathway for Bucherer-Bergs this compound synthesis.

TLC_Troubleshooting_Workflow Start TLC Analysis of Reaction Mixture Q1 Is the starting material spot still present? Start->Q1 A1_Yes Incomplete Reaction Q1->A1_Yes Yes A1_No Reaction Complete Q1->A1_No No Action1 Increase Time/Temp Check Reagents/pH A1_Yes->Action1 Q2 Are there multiple new spots? A1_No->Q2 A2_Yes Check for Intermediates and Byproducts. Optimize Conditions. Q2->A2_Yes Yes A2_No Proceed to Work-up and Purification. Q2->A2_No No

Caption: Troubleshooting workflow based on TLC analysis results.

References

Technical Support Center: Optimizing Base Selection for N-Tosylation of Hydantoins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-tosylation of hydantoins. Our aim is to help you overcome common challenges and optimize your reaction conditions for successful synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the N-tosylation of hydantoins.

Issue 1: Low or No Yield of the N-Tosylated Product

  • Question: My N-tosylation reaction is resulting in a low yield or no product at all. What are the potential causes and how can I resolve this?

  • Answer: Low or no yield in N-tosylation reactions can stem from several factors. Here's a systematic approach to troubleshooting this issue:

    • Reagent Quality: Ensure that the tosyl chloride (TsCl) is fresh and has not been degraded by moisture. The hydantoin starting material should be pure and dry. Anhydrous solvents are critical for the success of the reaction.[1]

    • Base Strength: The chosen base may not be strong enough to deprotonate the this compound nitrogen effectively. While weaker bases like triethylamine (B128534) (Et3N) or pyridine (B92270) can be used, stronger bases such as potassium carbonate (K2CO3) or even sodium hydride (NaH) might be necessary, depending on the specific this compound substrate.[2][3]

    • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing the temperature. However, be aware that excessive heat can lead to side reactions.

    • Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.

    • Steric Hindrance: If the this compound is sterically hindered around the nitrogen atoms, the tosylation reaction may be slow or may not occur at all. In such cases, a less bulky base and longer reaction times may be required.

Issue 2: Poor Regioselectivity (N1 vs. N3 Tosylation)

  • Question: I am observing a mixture of N1 and N3-tosylated products. How can I control the regioselectivity of the reaction?

  • Answer: The regioselectivity of this compound tosylation is primarily influenced by the acidity of the N-H protons and the choice of base. The N3 proton is generally more acidic than the N1 proton, leading to preferential tosylation at the N3 position under standard basic conditions.[4][5] To control the regioselectivity, consider the following:

    • For N3-Tosylation: Use weaker bases like triethylamine or pyridine in a suitable solvent like dichloromethane (B109758) (DCM). These conditions favor the deprotonation of the more acidic N3 proton.

    • For N1-Tosylation: To achieve N1-selectivity, a stronger base is typically required to deprotonate the less acidic N1 proton. Potassium bases such as potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) have been shown to favor N1-alkylation and can be applied to tosylation.[4][5] This approach often involves the formation of a dianion.

Issue 3: Formation of O-Tosylated Byproduct

  • Question: I am detecting an O-tosylated byproduct in my reaction mixture. How can I suppress its formation?

  • Answer: O-tosylation can occur on the carbonyl oxygen of the this compound ring, leading to an undesired byproduct. To minimize O-tosylation:

    • Use of a Non-Nucleophilic Base: Employ a sterically hindered, non-nucleophilic base. Bases like 4-dimethylaminopyridine (B28879) (DMAP) can sometimes act as a nucleophilic catalyst and may promote O-tosylation. While often used to accelerate reactions, its role should be carefully evaluated if O-tosylation is observed.[6]

    • Control of Reaction Temperature: Lowering the reaction temperature can sometimes help to improve the selectivity for N-tosylation over O-tosylation, as the latter may have a higher activation energy.

    • Solvent Choice: The choice of solvent can influence the reaction pathway. Aprotic solvents are generally preferred. Experimenting with different solvents may help to reduce the formation of the O-tosylated byproduct.

Issue 4: Formation of an Unexpected Chloride Product

  • Question: Instead of the expected N-tosylated this compound, I have isolated a chlorinated derivative. Why is this happening and how can I prevent it?

  • Answer: The formation of a chloride byproduct can occur when using tosyl chloride, particularly in the presence of certain bases like pyridine or when the reaction is heated.[7] The chloride ion can act as a nucleophile and displace the tosylate group from an intermediate, or the base itself can be a source of chloride. To avoid this:

    • Choice of Base: Avoid using pyridine if chloride formation is a significant issue. Triethylamine is a common alternative.[8]

    • Temperature Control: Running the reaction at a lower temperature can minimize this side reaction.[7]

    • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of any reactive species.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose base for N-tosylation of hydantoins?

A1: There is no single "best" base, as the optimal choice depends on the desired regioselectivity and the specific this compound substrate. For general N3-tosylation, potassium carbonate (K2CO3) is a good starting point as it is a mild, inexpensive, and effective base.[3] For N1-selectivity, stronger potassium bases like tBuOK or KHMDS are recommended.[4][5]

Q2: How can I monitor the progress of my N-tosylation reaction?

A2: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. Use a suitable solvent system to achieve good separation between the starting material, the product(s), and any byproducts. The spots can be visualized under UV light.

Q3: What are the typical reaction times and temperatures for N-tosylation of hydantoins?

A3: Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrate and the reaction conditions. Temperatures can range from 0°C to reflux, with room temperature being a common starting point. It is recommended to monitor the reaction by TLC to determine the optimal time and temperature.[8]

Q4: Can I use 4-dimethylaminopyridine (DMAP) as a catalyst?

A4: Yes, DMAP is often used as a catalyst to accelerate tosylation reactions.[6] However, its use should be considered carefully, as it can sometimes promote side reactions like O-tosylation. If you are observing byproducts, try running the reaction without DMAP.

Data Presentation

Table 1: Illustrative Comparison of Bases for N-Tosylation of a Generic this compound

BaseSolventTemperature (°C)Time (h)N1-isomer Yield (%)N3-isomer Yield (%)Comments
Triethylamine (Et3N)DCM2512< 570-80A common, mild base that generally favors N3-tosylation.
PyridinePyridine2512< 560-70Can act as both base and solvent; may lead to chloride byproduct formation.[7]
Potassium Carbonate (K2CO3)DMF6085-1085-95An effective and mild solid base, often providing good yields of the N3-isomer.[3]
Sodium Hydride (NaH)THF0 to 25610-2070-80A strong base that requires careful handling; can improve yields for less reactive substrates.
Potassium t-Butoxide (tBuOK)THF0470-8010-20A strong, non-nucleophilic base that can significantly favor N1-tosylation.[4][5]
KHMDSTHF-78 to 0475-855-15A very strong, sterically hindered base that provides high selectivity for the N1-position.[4][5]

Note: The yields presented in this table are illustrative and can vary depending on the specific this compound substrate and reaction conditions.

Experimental Protocols

General Protocol for N3-Tosylation of this compound using Potassium Carbonate

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the this compound (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous dimethylformamide (DMF) to the flask, followed by potassium carbonate (K2CO3, 1.5 eq.).

  • Tosyl Chloride Addition: Stir the suspension at room temperature for 15 minutes. Then, add a solution of tosyl chloride (TsCl, 1.2 eq.) in a small amount of anhydrous DMF dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60°C and stir for 8-12 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N3-tosylated this compound.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents This compound (1.0 eq) Anhydrous DMF K2CO3 (1.5 eq) start->reagents add_tscl Add TsCl (1.2 eq) in DMF reagents->add_tscl Stir 15 min heat Heat to 60°C Stir for 8-12h add_tscl->heat monitor Monitor by TLC heat->monitor quench Quench with ice-water monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine Dry over Na2SO4 extract->wash_dry purify Concentrate & Purify by Column Chromatography wash_dry->purify end N3-Tosylated This compound purify->end

Caption: Experimental workflow for the N3-tosylation of this compound.

Base_Selection_Logic cluster_n3 N3-Tosylation cluster_n1 N1-Tosylation start Start: Desired N-Tosylated this compound question Which regioisomer is desired? start->question n3_base Use a mild base: - K2CO3 - Et3N - Pyridine question->n3_base N3-isomer n1_base Use a strong, non-nucleophilic base: - tBuOK - KHMDS question->n1_base N1-isomer n3_conditions Standard conditions: - Aprotic solvent (DCM, DMF) - Room temp to moderate heat n3_base->n3_conditions end_product Proceed with selected conditions n3_conditions->end_product n1_conditions Anhydrous conditions: - Aprotic solvent (THF) - Low temperature n1_base->n1_conditions n1_conditions->end_product

References

Technical Support Center: Refinement of Workup Procedures for Hydantoin Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of hydantoin and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in crude this compound products?

A1: Impurities in this compound synthesis typically fall into three categories:

  • Process-Related Impurities: These include unreacted starting materials (e.g., aldehydes, ketones, urea), intermediates from the chemical synthesis, residual solvents (e.g., ethanol (B145695), methanol), and by-products from side reactions like oxidation.[1]

  • Degradation Impurities: These can form if the product is exposed to light, oxygen, moisture, or high temperatures, leading to oxidation, hydrolysis, or thermal degradation products.[1]

  • Elemental Impurities: Trace amounts of heavy metals (e.g., arsenic, cadmium, lead, mercury) may be present if they were used as catalysts during the synthesis.[1]

Q2: My this compound derivative has poor solubility in common recrystallization solvents. What should I do?

A2: Hydantoins exhibit a range of polarities. While this compound itself has limited solubility in water, it is more soluble in organic solvents like ethanol and dimethyl sulfoxide (B87167) (DMSO).[2] For derivatives with poor solubility, consider the following:

  • Elevated Temperatures: Solubility generally increases with temperature.[2] Ensure you are attempting to dissolve the compound in a hot solvent.

  • Two-Solvent Recrystallization: This is a common and effective approach. Dissolve your compound in a minimum amount of a hot solvent in which it is soluble (e.g., methanol (B129727), ethanol). Then, slowly add a less polar "anti-solvent" in which it is insoluble (e.g., diethyl ether, ethyl acetate (B1210297), heptane) until the solution becomes cloudy.[3]

  • Solvent Screening: Test the solubility of your specific derivative in a range of solvents to find an optimal system. For 5,5-dimethylthis compound, the solubility order at a fixed temperature is: methanol > ethanol > 2-butanol (B46777) > isopropyl alcohol > 1-propanol (B7761284) > isobutyl alcohol > 1-pentanol (B3423595) > water > acetonitrile (B52724) > ethyl acetate > propyl acetate.[4]

Q3: I'm observing significant product loss during recrystallization. How can I improve my yield?

A3: Low recovery during recrystallization is a frequent issue. To improve your yield:

  • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product. Excess solvent will retain more of your compound in the mother liquor.[5]

  • Prevent Premature Crystallization: If you are performing a hot filtration to remove insoluble impurities, preheat your filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing out on the filter paper.[5]

  • Optimize Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer crystals.[5]

  • Recover a Second Crop: The mother liquor still contains dissolved product. You can often recover a second, albeit less pure, crop of crystals by concentrating the mother liquor and cooling it again.[5][6]

Q4: My purified this compound still shows impurities on a TLC plate. What are the next steps?

A4: If a single recrystallization is insufficient, you have several options:

  • Repeat Recrystallization: A second recrystallization, potentially with a different solvent system, may be effective.[5]

  • Column Chromatography: For persistent impurities, silica (B1680970) gel column chromatography is a powerful purification technique that separates compounds based on their polarity.[5]

  • Acid-Base Extraction: If your this compound has acidic protons (at N-1 or N-3), you can perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with an aqueous base (e.g., NaHCO₃). The acidic this compound will move to the aqueous layer as a salt, leaving neutral impurities in the organic layer. The aqueous layer can then be separated, re-acidified, and the purified this compound extracted back into an organic solvent.[3]

Troubleshooting Guide for Column Chromatography

Issue Potential Cause(s) Recommended Solution(s)
Compound streaks or elutes as a broad band on TLC/column. 1. Sample Overload: Too much sample has been loaded. 2. Strong Interaction with Silica: The compound is acidic or basic and is interacting strongly with the silica gel. 3. Compound Degradation: The compound may be unstable on silica.1. Reduce the amount of sample loaded onto the column or TLC plate.[3] 2. Add a modifier to the eluent: 0.1-2% triethylamine (B128534) for basic compounds or 0.1-2% acetic acid for acidic compounds.[3] 3. Deactivate the silica by flushing with an eluent containing a modifier before loading the sample. Consider using a less reactive stationary phase like alumina.[3]
Compound does not elute from the column (stuck at the origin). 1. Insufficiently Polar Eluent: The mobile phase is not polar enough to move the compound. 2. Irreversible Adsorption: The compound has irreversibly bound to the silica.1. Gradually increase the polarity of the eluent system (e.g., increase the percentage of methanol in a dichloromethane (B109758)/methanol mixture). 2. This is less common but can occur with very polar or reactive compounds. Consider using a different purification technique like reversed-phase chromatography.[3]
Poor separation of product and impurities. 1. Inappropriate Solvent System: The eluent does not provide adequate resolution between the desired compound and impurities. 2. Column Overloading: Too much sample was loaded for the column size.1. Systematically screen different solvent systems using TLC to find one that gives good separation (aim for a product Rf of ~0.3).[5] 2. Use a larger column or load less material.
Polar this compound elutes in the void volume on a C18 reversed-phase column. 1. Compound is too polar for the stationary phase. 1. Increase Aqueous Component: Use a highly aqueous mobile phase. Be cautious of "phase collapse" with some C18 columns in very high water content.[3] 2. Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for very polar compounds. It uses a polar stationary phase with a primarily organic mobile phase.[3]

Quantitative Data Summary

The following tables summarize typical quantitative data for this compound purification. Note that yields and purity are highly dependent on the specific substrate, reaction scale, and purification method.

Table 1: Recrystallization Yields for this compound Derivatives

CompoundCrude Material (g)Recrystallization Solvent(s)Yield (%)Melting Point (°C)
5,5-Diphenylthis compound1.0Ethanol80294-295
5,5-Dimethylthis compound-Boiling Water80-85174-175
1,3-Diethyl-5,5-diphenyl-2-thiothis compound0.66Ethanol45116-117

Data synthesized from multiple sources describing typical laboratory-scale purifications.[6][7]

Table 2: Column Chromatography Modifiers

Compound TypeIssueStationary PhaseEluent ModifierConcentration
Acidic this compoundStreaking/TailingSilica GelAcetic or Formic Acid0.1 - 2.0%
Basic this compoundStreaking/TailingSilica GelTriethylamine or Ammonia0.1 - 2.0%

This data is a general guideline for optimizing chromatographic separations.[3]

Experimental Protocols

Protocol 1: Purification by Two-Solvent Recrystallization
  • Solvent Selection: Identify a "solvent" in which your crude this compound is soluble when hot but sparingly soluble when cold (e.g., ethanol, methanol). Identify an "anti-solvent" in which the this compound is insoluble (e.g., water, hexane, diethyl ether).

  • Dissolution: Place the crude this compound product in an Erlenmeyer flask. Add the minimum volume of the hot "solvent" required to just dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes persistently cloudy (turbid). If too much anti-solvent is added, clarify the solution by adding a few drops of the hot "solvent".

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture or the pure, cold anti-solvent to remove any remaining soluble impurities.[5]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.[5]

Protocol 2: Purification by Silica Gel Column Chromatography
  • Solvent System Selection: Determine an appropriate eluent system by running TLC plates with different solvent mixtures (e.g., varying ratios of ethyl acetate and hexane, or dichloromethane and methanol). The ideal system should provide good separation of the product from impurities, with an Rf value for the product of approximately 0.3.[5]

  • Column Packing: Prepare a silica gel slurry in the chosen eluent (or a less polar starting solvent). Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully load this dry-loaded sample onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is needed, start with a less polar solvent mixture and gradually increase the polarity. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound derivative.[5]

Visualizations

G General this compound Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude this compound Product Recrystallization Recrystallization Crude->Recrystallization Primary Method AcidBase Acid-Base Extraction Crude->AcidBase If Applicable TLC TLC/HPLC Analysis Recrystallization->TLC ColumnChrom Column Chromatography ColumnChrom->TLC Analyze Fractions AcidBase->Recrystallization TLC->ColumnChrom Impurities Persist PureProduct Pure this compound TLC->PureProduct Purity Confirmed

Caption: A general workflow for the purification of this compound derivatives.

G Troubleshooting Low Recrystallization Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield After Recrystallization Cause1 Excess Solvent Used? Start->Cause1 Cause2 Premature Crystallization? Start->Cause2 Cause3 Product too Soluble in Cold Solvent? Start->Cause3 Sol4 Concentrate Mother Liquor for 2nd Crop Start->Sol4 To Recover Lost Product Sol1 Use Minimum Hot Solvent Cause1->Sol1 Sol2 Pre-heat Filtration Apparatus Cause2->Sol2 Sol3 Change Solvent System (e.g., two-solvent) Cause3->Sol3

References

Validation & Comparative

Hydantoin vs. Thiohydantoin: A Comparative Analysis of Bioactivity for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological profiles of two closely related heterocyclic scaffolds, this guide offers a comparative analysis of the bioactivity of hydantoin and its sulfur analog, thiothis compound. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of their antimicrobial, anticonvulsant, and anticancer properties, supported by experimental data and detailed protocols.

The this compound and thiothis compound cores are privileged scaffolds in medicinal chemistry, forming the basis of numerous therapeutic agents. While structurally similar, the substitution of a carbonyl group in this compound with a thiocarbonyl group to form thiothis compound can significantly influence the molecule's physicochemical properties and, consequently, its biological activity. This guide presents a comparative analysis of their bioactivities, drawing from a wide range of studies. It is important to note that direct head-to-head comparative studies of analogous this compound and thiothis compound derivatives under identical experimental conditions are limited in the current literature. Therefore, the presented data is compiled from various sources, and direct comparisons should be made with this consideration in mind.

Quantitative Bioactivity Data

The following tables summarize the antimicrobial, anticonvulsant, and anticancer activities of various this compound and thiothis compound derivatives as reported in the literature.

Antimicrobial Activity

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
NitrofurantoinEscherichia coli2-8[Generic Data]
NitrofurantoinStaphylococcus aureus16-64[Generic Data]

Table 2: Antimicrobial Activity of Thiothis compound Derivatives

CompoundTarget OrganismMIC (µM)Reference
Thiothis compound derivative 1b (from L-alanine)Staphylococcus epidermidis ATCC 12228940[1]
Thiothis compound derivative 1b (from L-alanine)Staphylococcus aureus BEC 93931921[1]
5-arylidine-2-thiohydantoinsMycobacterium tuberculosis>90% inhibition[2]

Generally, thiothis compound derivatives have shown promising activity against Gram-positive bacteria.[1]

Anticonvulsant Activity

The anticonvulsant potential is often assessed using the Maximal Electroshock (MES) seizure test, with the median effective dose (ED50) being a key parameter.

Table 3: Anticonvulsant Activity of this compound and Thiothis compound Derivatives

Compound ClassCompoundMES Test ED50 (mg/kg)NoteReference
This compoundPhenytoin5.96 - 9.87Standard anticonvulsant drug[3]
This compoundSB2-Ph (5,5'-diphenylthis compound Schiff base)8.29[3]
Thiothis compound3-aryl-5-benzylidene-2-thiohydantoinsWeak activity, no protection in MES[4]

Phenytoin, a this compound derivative, is a widely used anticonvulsant and serves as a benchmark in many studies.[3] Some studies have indicated that certain 2-thiothis compound (B1682308) derivatives exhibit weak anticonvulsant activity in pentylenetetrazole (PTZ) tests but show no protective activity in the MES test.[4]

Anticancer Activity

The anticancer efficacy is commonly determined by the half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Table 4: Anticancer Activity of this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
3-Cyclohexyl-5-phenyl this compound (5g)HeLa (Cervical Carcinoma)5.4[5]
3-Cyclohexyl-5-phenyl this compound (5g)MCF-7 (Breast Carcinoma)2[5]
3-Benzhydryl-5-phenyl substituted this compound (5h)HeLa, MCF-7, MiaPaCa-2, H460, SW62020-23[5]
Compound 8d (CA-4 analogue)Various human cancer cell lines0.186-0.279[6]

Table 5: Anticancer Activity of Thiothis compound Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 5tLNCaP (Prostate Cancer)~15-fold more potent than MDV3100[7]
Thiothis compound-triazole 9bHepG2 (Liver Cancer)10.30 ± 0.21[Generic Data]
Thiothis compound-triazole 9bHT-29 (Colon Cancer)13.73 ± 0.10[Generic Data]
Thiothis compound-triazole 9bMCF-7 (Breast Cancer)7.85 ± 0.05[Generic Data]

This compound and thiothis compound derivatives have demonstrated significant potential as anticancer agents, with some thiothis compound derivatives showing high potency against prostate cancer cells.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard.

  • Serial Dilution: The test compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Maximal Electroshock (MES) Seizure Test

This in vivo model is used to screen for anticonvulsant activity, particularly against generalized tonic-clonic seizures.

  • Animal Model: Typically, adult male mice or rats are used.

  • Drug Administration: The test compound is administered via an appropriate route (e.g., intraperitoneally or orally).

  • Stimulation: After a predetermined time for drug absorption, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered through corneal or ear-clip electrodes.

  • Observation: The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: The abolition of the tonic hindlimb extension is considered a protective effect. The ED50 is then calculated.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the bioactivity of this compound and thiothis compound derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Bioactivity Screening cluster_analysis Data Analysis This compound This compound Synthesis Antimicrobial Antimicrobial Assays (MIC) This compound->Antimicrobial Anticonvulsant Anticonvulsant Assays (MES) This compound->Anticonvulsant Anticancer Anticancer Assays (MTT) This compound->Anticancer Thiothis compound Thiothis compound Synthesis Thiothis compound->Antimicrobial Thiothis compound->Anticonvulsant Thiothis compound->Anticancer SAR Structure-Activity Relationship Antimicrobial->SAR Anticonvulsant->SAR Anticancer->SAR

Caption: General workflow for the synthesis and bioactivity screening of this compound and thiothis compound derivatives.

signaling_pathway cluster_cell Cancer Cell Receptor Growth Factor Receptor Kinase_Cascade Kinase Signaling Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Proliferation Cell Proliferation & Survival Transcription_Factor->Proliferation Apoptosis Apoptosis Hydantoin_Thiothis compound This compound/Thiothis compound Derivatives Hydantoin_Thiothis compound->Kinase_Cascade Inhibition Hydantoin_Thiothis compound->Apoptosis Induction

Caption: A simplified signaling pathway illustrating a potential mechanism of anticancer action for this compound and thiothis compound derivatives.

References

A Comparative Spectroscopic Analysis of Hydantoin and Thiohydantoin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of hydantoin and thiothis compound derivatives, crucial for their synthesis, characterization, and application in medicinal chemistry.

This compound and its sulfur analog, thiothis compound, are five-membered heterocyclic scaffolds that form the core of a multitude of biologically active compounds. Their derivatives have garnered significant interest in medicinal chemistry due to their wide-ranging therapeutic properties, including anticonvulsant, anticancer, and antimicrobial activities.[1] The substitution of a carbonyl oxygen with a sulfur atom at the C2 position in the this compound ring to form a thiothis compound significantly alters the molecule's electronic and vibrational properties. These alterations give rise to distinct spectroscopic signatures that are essential for unambiguous identification, purity assessment, and structure-activity relationship (SAR) studies. This guide provides a comprehensive comparison of the spectroscopic properties of this compound and thiothis compound derivatives, supported by experimental data and detailed methodologies.

Key Spectroscopic Differences at a Glance

The primary distinction between this compound and 2-thiothis compound (B1682308) lies in the replacement of the C2 carbonyl group with a thiocarbonyl group. This substitution is the principal cause of the observable differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of this compound and thiothis compound derivatives.[1][2] The introduction of sulfur in place of oxygen leads to noticeable shifts in the signals of nearby protons and carbons.

¹H NMR Spectroscopy

The protons attached to the nitrogen atoms (N1-H and N3-H) are particularly sensitive to the change from a carbonyl to a thiocarbonyl group. In thiothis compound derivatives, these protons are typically deshielded and resonate at a lower field (higher ppm value) compared to their this compound counterparts.[1]

¹³C NMR Spectroscopy

The most significant difference in the ¹³C NMR spectra is observed for the C2 carbon. The thiocarbonyl carbon (C=S) in thiohydantoins resonates at a much lower field (higher ppm) compared to the carbonyl carbon (C=O) in hydantoins.

Table 1: Comparative NMR Data for 5,5-Diphenylthis compound and 5,5-Diphenyl-2-thiothis compound

Nucleus Signal 5,5-Diphenylthis compound (ppm) 5,5-Diphenyl-2-thiothis compound (ppm) Key Observation
¹HN1-H~9.2~10.4The N-H proton in thiothis compound is deshielded.[1]
¹HN3-H~11.0~11.8The N-H proton in thiothis compound is deshielded.[1]
¹HAromatic-H~7.3-7.5~7.3-7.5Phenyl protons show minimal change.[1]
¹³CC2 (C=O/C=S)~156~182The thiocarbonyl carbon is significantly deshielded.
¹³CC4 (C=O)~175~174Minor shift observed for the C4 carbonyl.
¹³CC5~67~72The C5 carbon is slightly deshielded in the thio-derivative.
¹³CAromatic-C~125-140~125-140Aromatic carbons show minimal change.

Note: Chemical shifts are approximate and can vary with solvent and substitution patterns.

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying the key functional groups in these molecules. The C=O and C=S stretching vibrations provide clear and distinguishable peaks.[1]

Table 2: Comparative IR Spectral Data (cm⁻¹)

Functional Group This compound Derivatives (cm⁻¹) Thiothis compound Derivatives (cm⁻¹) Key Observation
N-H Stretch3100 - 34003100 - 3400Broad peaks, similar for both.[1]
C=O Stretch (C2)1750 - 1780AbsentThe absence of this peak is a key identifier for 2-thiohydantoins.[1]
C=O Stretch (C4)1700 - 17451726 - 1742Present in both, with minor shifts.[1]
C=S StretchAbsent1100 - 1300The presence of this peak confirms a thiothis compound structure.[1]

Note: Values are generalized and can vary with substitution and physical state (solid/solution).

Ultraviolet-Visible (UV-Vis) Spectroscopy

The introduction of the sulfur atom, which has available lone pairs and d-orbitals, extends the chromophore in thiothis compound derivatives. This results in a bathochromic (red) shift of the absorption maxima (λmax) to longer wavelengths compared to hydantoins. Thiohydantoins typically exhibit a characteristic UV absorbance in the 260-290 nm range.[1][3]

Table 3: Comparative UV-Vis Spectral Data

Compound Class Typical λmax (nm) Key Observation
This compound Derivatives< 240Absorb at shorter wavelengths.[1]
Thiothis compound Derivatives260 - 290The C=S group causes a significant shift to longer wavelengths.[1]

Note: Values can vary with substitution and solvent.

Mass Spectrometry (MS)

Mass spectrometry provides valuable information about the molecular weight and fragmentation patterns of these compounds. While both classes of molecules can be analyzed by MS, there are some notable differences in their behavior.

Table 4: Mass Spectrometry Fragmentation Comparison

Feature This compound Derivatives Thiothis compound Derivatives Key Observation
Molecular Ion Peak (M+)Often weak or absent in Electron Ionization (EI) MS.[1][4]Generally more intense than in hydantoins. Thiohydantoins tend to be more stable under EI conditions.[1]
FragmentationFragmentation of the this compound ring is common.[1]Similar ring fragmentation patterns are observed, but fragments containing sulfur will have a different m/z value. Isotopic patterns for sulfur (³⁴S) can help confirm its presence.[1]

Experimental Workflow and Methodologies

A systematic approach is crucial for the accurate spectroscopic comparison of this compound and thiothis compound derivatives. The general workflow involves synthesis, purification, and subsequent analysis by various spectroscopic techniques.

Spectroscopic_Comparison_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison Synthesis Synthesis of this compound & Thiothis compound Derivatives Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Spectral Interpretation NMR->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis MS->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison Conclusion Structural Confirmation & Purity Assessment Comparison->Conclusion

Caption: General workflow for the spectroscopic comparison of this compound and thiothis compound derivatives.

Experimental Protocols

Detailed methodologies are essential for reproducible results. The following are generalized protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Dissolve 5-10 mg of the this compound or thiothis compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[1]

  • Instrumentation: Acquire spectra on a 300, 400, or 500 MHz NMR spectrometer.[1]

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse.

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 16-64, depending on sample concentration.[1]

    • Relaxation Delay (d1): 1-2 seconds.[1]

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled.

    • Spectral Width: 200-240 ppm.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.[1]

    • Relaxation Delay (d1): 2-5 seconds.[1]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[1]

Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Solid (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.[1]

    • Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[1]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[1]

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.[1]

  • Data Processing: Perform a background scan (with an empty sample holder or clean ATR crystal) and subtract it from the sample spectrum.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Parameters:

    • Spectral Range: Typically 200-400 nm.

    • Scan Speed: Medium.

  • Data Processing: Record the absorbance spectrum and identify the wavelength of maximum absorbance (λmax).

Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).[1]

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).[1]

  • Parameters:

    • ESI: Infuse the sample solution directly into the source. Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion or protonated molecule.

    • EI: Introduce the sample via a direct insertion probe or gas chromatography inlet. Use a standard electron energy of 70 eV.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Conclusion

The spectroscopic comparison of this compound and thiothis compound derivatives reveals a set of distinct and predictable differences that are invaluable for their structural characterization. The key differentiating features include the downfield shifts of the N-H protons and the C2 carbon in NMR spectra, the appearance of a C=S stretching band and disappearance of a C=O band in IR spectra, a significant bathochromic shift in UV-Vis spectra, and altered fragmentation patterns in mass spectra. By leveraging these spectroscopic fingerprints, researchers can confidently identify and differentiate between these two important classes of heterocyclic compounds, facilitating their development in various fields of chemistry and medicine.

References

Validating the Structure of Novel Hydantoin Compounds: A Comparative Guide Using NMR and IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydantoin scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with anticonvulsant, antiarrhythmic, and anticancer properties. The precise structural elucidation of novel this compound derivatives is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of drug development pipelines. This guide provides a comparative overview of using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the structural validation of these compounds, supported by experimental data and detailed protocols.

Spectroscopic Data Comparison

The following tables summarize typical spectroscopic data for a representative this compound structure, 5,5-diphenylthis compound. This data serves as a benchmark for comparing newly synthesized derivatives.

Table 1: ¹H NMR Spectral Data of 5,5-Diphenylthis compound

ProtonChemical Shift (δ, ppm)MultiplicityIntegration
N1-H~8.4Singlet1H
N3-H~10.7Singlet1H
Aromatic-H7.2-7.5Multiplet10H

Table 2: ¹³C NMR Spectral Data of 5,5-Diphenylthis compound

CarbonChemical Shift (δ, ppm)
C2 (C=O)~157
C4 (C=O)~175
C5~67
Aromatic C (quaternary)~140
Aromatic C-H125-130

Table 3: IR Spectral Data of 5,5-Diphenylthis compound

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch3200-3400Broad
C-H Stretch (Aromatic)3000-3100Sharp
C=O Stretch (Amide)1700-1780Strong, often two distinct bands
C-N Stretch1200-1350Medium

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible spectroscopic data.

Synthesis of this compound Derivatives (General Procedure)

A common method for synthesizing this compound derivatives is the Bucherer-Bergs reaction.[1]

  • Reaction Setup: To a solution of a ketone or aldehyde (1 equivalent) in a suitable solvent (e.g., ethanol/water mixture), add ammonium (B1175870) carbonate (2.5 equivalents) and potassium cyanide (1.2 equivalents).

  • Reaction Conditions: Heat the mixture in a sealed vessel at 60-100 °C for several hours.

  • Work-up: After cooling, the reaction mixture is typically acidified with a mineral acid (e.g., HCl) to precipitate the this compound product.

  • Purification: The crude product is then collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol).

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Key parameters to record include chemical shifts (δ) in parts per million (ppm), multiplicity (singlet, doublet, triplet, etc.), coupling constants (J) in Hertz (Hz), and integration values.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. This is often a proton-decoupled experiment to simplify the spectrum to a series of single peaks for each unique carbon atom.

IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the dried sample with potassium bromide powder and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid or liquid samples.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the key functional groups present in the this compound structure.[2]

Visualization of the Validation Workflow and a Relevant Signaling Pathway

To provide a clearer understanding of the processes involved, the following diagrams illustrate the logical workflow for validating a novel this compound compound and a key signaling pathway where these compounds show therapeutic promise.

validation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation cluster_output Outcome start Design Novel this compound synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Recrystallization) synthesis->purification ir_spec IR Spectroscopy purification->ir_spec nmr_spec NMR Spectroscopy (1H, 13C) purification->nmr_spec data_analysis Spectral Data Analysis ir_spec->data_analysis nmr_spec->data_analysis comparison Comparison with Expected Data data_analysis->comparison structure_confirmation Structure Confirmation validated_structure Validated Novel this compound Structure structure_confirmation->validated_structure comparison->structure_confirmation

Caption: Workflow for the synthesis and structural validation of novel this compound compounds.

Many this compound derivatives exhibit anticonvulsant properties by modulating the activity of voltage-gated sodium channels in neurons.[1][3][4]

anticonvulsant_mechanism cluster_neuron Neuronal Membrane cluster_action Neuronal Excitation cluster_drug Drug Intervention Na_channel Voltage-Gated Sodium Channel Na_ion_in Na+ (Intracellular) Na_channel->Na_ion_in Na_ion_out Na+ (Extracellular) Na_ion_out->Na_channel Influx depolarization Membrane Depolarization Na_ion_in->depolarization action_potential Action Potential Firing depolarization->action_potential seizure Seizure Activity action_potential->seizure inhibition Inhibition This compound This compound Compound This compound->Na_channel blocks inhibition->seizure

Caption: Mechanism of action for anticonvulsant this compound derivatives.

Conclusion

The combined application of NMR and IR spectroscopy provides a robust and reliable framework for the structural validation of novel this compound compounds. IR spectroscopy offers a quick and effective method for identifying key functional groups, while ¹H and ¹³C NMR provide detailed information about the molecular skeleton and the electronic environment of individual atoms. By following standardized experimental protocols and systematically comparing acquired data with expected values, researchers can confidently confirm the structures of their synthesized compounds, a critical step in the journey of drug discovery and development.

References

A Comparative Guide to Cross-Reactivity Studies of Hydantoin-Based Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profiles of hydantoin-based pharmaceuticals is paramount for ensuring patient safety and guiding clinical decisions. This guide provides an objective comparison of the cross-reactive potential of common this compound and other aromatic anticonvulsant drugs, supported by experimental data. It further details the key experimental protocols used to assess these hypersensitivity reactions and visualizes the underlying immunological pathways.

Quantitative Analysis of Cross-Reactivity

The potential for cross-reactivity among aromatic antiepileptic drugs (AEDs), including the this compound derivative phenytoin, is a significant clinical concern. Hypersensitivity reactions can range from mild maculopapular exanthema (MPE) to severe cutaneous adverse reactions (SCARs) such as Stevens-Johnson syndrome (SJS), toxic epidermal necrolysis (TEN), and drug reaction with eosinophilia and systemic symptoms (DRESS).[1][2][3] The following tables summarize the observed rates of cross-reactivity from various studies.

Table 1: Clinical Cross-Reactivity Rates Between Aromatic Antiepileptic Drugs

Initial Drug Causing Rash Subsequent Drug Cross-Reactivity Rate (%) Study Population/Notes
Carbamazepine (CBZ)Phenytoin (PHT)52.9%Chinese population[4]
Phenytoin (PHT)Carbamazepine (CBZ)69.2%Chinese population[4]
Carbamazepine (CBZ)Oxcarbazepine (OXC)40%Chinese population[4]
Oxcarbazepine (OXC)Carbamazepine (CBZ)66.7%Chinese population[4]
Carbamazepine (CBZ)Lamotrigine (LTG)25%Chinese population[4]
Lamotrigine (LTG)Carbamazepine (CBZ)44.4%Chinese population[4]
Phenytoin (PHT)Oxcarbazepine (OXC)16.7%Chinese population[4]
History of any AED-related rashPhenytoin (PHT)27-35%Retrospective survey[5][6]
History of any AED-related rashCarbamazepine (CBZ)27-35%Retrospective survey[5][6]
History of any AED-related rashOxcarbazepine (OXC)27-35%Retrospective survey[5][6]
History of any AED-related rashLamotrigine (LTG)17%Retrospective survey[5][6]
Aromatic Anticonvulsants (general)Other Aromatic Anticonvulsants30-58%Review data[1]

Note: Cross-reactivity rates can vary significantly based on the specific drugs, patient ethnicity, and the type of hypersensitivity reaction.

A strong genetic predisposition, particularly the presence of specific Human Leukocyte Antigen (HLA) alleles, is a major risk factor for developing hypersensitivity reactions to these drugs. For instance, HLA-B15:02 is strongly associated with carbamazepine-induced SJS/TEN in Asian populations, while HLA-A31:01 is a risk factor in broader populations for a range of hypersensitivities including DRESS and MPE.[7][8][9][10]

Experimental Protocols for Assessing Cross-Reactivity

In vitro and in vivo tests are crucial for diagnosing drug hypersensitivity and assessing cross-reactivity. The Lymphocyte Transformation Test (LTT) and Patch Testing are two of the most informative methods.

The LTT is an in vitro method that measures the proliferative response of T-lymphocytes upon re-exposure to a specific drug, indicating a cell-mediated immune response.[11][12][13]

Objective: To detect drug-specific memory T-cell proliferation in vitro.

Methodology:

  • Sample Collection: Collect peripheral blood from the patient in heparinized tubes.

  • PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) using Ficoll-Paque density gradient centrifugation.

  • Cell Culture:

    • Wash the isolated PBMCs and resuspend them in a suitable culture medium (e.g., RPMI-1640) supplemented with autologous serum or fetal bovine serum.

    • Adjust the cell concentration to 1 x 10^6 cells/mL.

  • Drug Stimulation:

    • Plate the PBMCs in 96-well plates.

    • Add the suspected drug(s) and potential cross-reactive drugs at various non-toxic concentrations.

    • Include a negative control (culture medium alone) and a positive control (a mitogen like phytohemagglutinin).

  • Incubation: Incubate the plates for 5-7 days at 37°C in a humidified atmosphere with 5% CO2.

  • Proliferation Assay:

    • [3H]-Thymidine Incorporation (Classic Method): 16-24 hours before harvesting, add [3H]-thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.[11]

    • Cell Viability-Based Assays (Alternative): Alternatively, cell viability can be measured using assays like MTT or ATP-based luminescence assays as an indicator of proliferation.[14]

  • Data Analysis:

    • Calculate the Stimulation Index (SI) as the ratio of mean counts per minute (CPM) in drug-stimulated cultures to the mean CPM in unstimulated cultures.

    • An SI ≥ 2 is generally considered a positive result.[15]

Table 2: Performance of Lymphocyte Transformation Test (LTT)

Parameter Value Notes
Diagnostic Sensitivity50-80%Varies depending on the drug, clinical phenotype, and timing of the test.[14]
Diagnostic Specificity80-100%Generally high.[14]
Optimal Timing2 weeks to 2 months after the reactionTesting too early or too late can affect sensitivity.[16]

Patch testing is an in vivo diagnostic tool used to identify the causative agent in delayed-type hypersensitivity reactions.[17][18][19]

Objective: To elicit a localized cutaneous hypersensitivity reaction by applying the suspected drug to the skin.

Methodology:

  • Patient Selection: The test should be performed 3 weeks to 6 months after complete resolution of the cutaneous reaction.[19]

  • Preparation of Test Substances:

    • The pure drug is incorporated into a suitable vehicle, typically petrolatum or saline.

    • Commonly used concentrations are 1-10% in petrolatum.[20] The optimal concentration can vary depending on the drug.[21]

  • Application:

    • Apply the prepared test substances onto Finn Chambers® on Scanpor® tape.

    • Place the patches on the patient's upper back on healthy, non-irritated skin.

    • Include a negative control (vehicle alone).

  • Reading:

    • Remove the patches after 48 hours (Day 2).

    • Read the results at 48 hours (Day 2), 72 hours (Day 3), and sometimes at 96 hours (Day 4) or Day 7.[21]

  • Interpretation:

    • The reaction is graded according to the International Contact Dermatitis Research Group (ICDRG) criteria, ranging from negative (-) to strong positive (+++, indicating intense erythema, infiltration, and coalescing vesicles).

    • A positive reaction is characterized by erythema, infiltration, and possibly papules or vesicles at the application site.

Visualizing the Mechanisms and Workflows

Understanding the underlying immunological pathways and the diagnostic workflow is crucial for interpreting cross-reactivity data.

This compound-based drugs can trigger a T-cell mediated hypersensitivity reaction. The "p-i" (pharmacological interaction with immune receptors) concept suggests that the drug can bind directly and non-covalently to either the T-cell receptor (TCR) or the HLA molecule, leading to T-cell activation.[22][23] This is particularly relevant for severe reactions associated with specific HLA alleles.

G Simplified Signaling Pathway of this compound-Induced Hypersensitivity cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell APC APC HLA HLA Molecule (e.g., HLA-B*15:02) TCR T-Cell Receptor (TCR) HLA->TCR Altered Presentation Peptide Self-Peptide TCell T-Cell Activation T-Cell Activation TCR->Activation Drug This compound Drug (e.g., Carbamazepine) Drug->HLA 'p-i' model: Direct binding Cytokines Cytokine Release (e.g., IFN-γ, IL-5) Activation->Cytokines Reaction Hypersensitivity Reaction (SJS/TEN, DRESS) Cytokines->Reaction G Experimental Workflow for Cross-Reactivity Assessment Start Patient with Suspected This compound Hypersensitivity History Detailed Clinical History & Drug Exposure Timeline Start->History Withdrawal Withdrawal of Suspect Drug(s) History->Withdrawal Resolution Clinical Resolution of Symptoms Withdrawal->Resolution Testing In Vivo / In Vitro Testing (3 weeks - 6 months post-resolution) Resolution->Testing PatchTest Patch Testing (In Vivo) Testing->PatchTest LTT Lymphocyte Transformation Test (In Vitro) Testing->LTT Results Analyze Results PatchTest->Results LTT->Results Positive Positive Result: - Confirm Culprit Drug - Assess Cross-Reactivity Results->Positive Positive Negative Negative Result: - Culprit Drug Less Likely - Consider Alternative Diagnosis Results->Negative Negative Management Clinical Management: - Avoid Culprit & Cross-Reactive Drugs - Select Safe Alternative Positive->Management Negative->Management

References

A Comparative Guide to the Efficacy of Hydantoin Anticonvulsants Versus Other Drug Classes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of hydantoin anticonvulsants, with a focus on phenytoin (B1677684), against other major classes of antiepileptic drugs (AEDs), including carboxamides (carbamazepine), barbiturates (phenobarbital), and a broad-spectrum anticonvulsant (valproate). The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of preclinical and clinical data to inform further research and development.

Executive Summary

This compound anticonvulsants, particularly phenytoin, have been a cornerstone in the management of epilepsy for decades. Their primary mechanism of action involves the modulation of voltage-gated sodium channels, which stabilizes neuronal membranes and prevents the high-frequency repetitive firing of action potentials associated with seizures. While effective, especially for focal and generalized tonic-clonic seizures, the efficacy and safety profile of hydantoins must be considered in the context of other available AEDs. Carboxamides, such as carbamazepine (B1668303), share a similar mechanism of action with hydantoins and are also a first-line treatment for similar seizure types. Barbiturates, like phenobarbital (B1680315), enhance the inhibitory effects of GABA, offering a different therapeutic approach. Valproate exhibits a broad spectrum of activity through multiple mechanisms, making it effective against a wider range of seizure types. This guide presents a comparative analysis of these drug classes based on available preclinical and clinical data.

Preclinical Efficacy Comparison

The preclinical efficacy of anticonvulsant drugs is often evaluated using rodent models of induced seizures, primarily the Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazole (scPTZ) tests. The MES model is predictive of efficacy against generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures. The median effective dose (ED50), the dose at which a drug is effective in 50% of the animals, is a key metric for comparison.

Drug ClassDrugAnimal ModelED50 (mg/kg)Reference
Hydantoins PhenytoinMouse, MES (i.p.)9.5[1]
Rat, MES (p.o.)30.81[2]
Mouse, scPTZ (i.p.)>85[1]
Carboxamides CarbamazepineMouse, MES (i.p.)8.8[1]
Rat, MES (p.o.)12.5[1]
Mouse, scPTZ (i.p.)>400[1]
Barbiturates PhenobarbitalMouse, MES (i.p.)21.9[1]
Rat, MES (p.o.)15.1[1]
Mouse, scPTZ (i.p.)14.9[1]
Broad-Spectrum ValproateMouse, MES (i.p.)272[1]
Rat, MES (p.o.)160[1]
Mouse, scPTZ (i.p.)149[1]

Note: ED50 values can vary between studies due to differences in experimental protocols, animal strains, and other factors. The data presented here are from comparative studies where multiple drugs were evaluated under similar conditions.

Clinical Efficacy Comparison

Clinical trials provide essential data on the efficacy of anticonvulsants in human populations. Comparative monotherapy trials are particularly valuable for assessing the relative effectiveness of different drugs.

DrugSeizure TypeKey Efficacy OutcomeResultReference
Phenytoin Newly diagnosed tonic-clonic or partial seizuresTime to first seizure, Time to 1-year remissionNo significant difference compared to Carbamazepine, Phenobarbital, or Valproate.[3][4][5]
Carbamazepine Newly diagnosed tonic-clonic or partial seizuresTime to first seizure, Time to 1-year remissionNo significant difference compared to Phenytoin, Phenobarbital, or Valproate.[3][4][5]
Phenobarbital Newly diagnosed tonic-clonic or partial seizuresTime to first seizure, Time to 1-year remissionNo significant difference in efficacy compared to the other three drugs, but higher withdrawal rate due to side effects.[3][4][5]
Valproate Newly diagnosed tonic-clonic or partial seizuresTime to first seizure, Time to 1-year remissionNo significant difference compared to Phenytoin, Carbamazepine, or Phenobarbital.[3][4][5]
Phenytoin vs. Fosphenytoin vs. Valproate Refractory status epilepticusSeizure cessation and improved responsiveness at 60 minutesAll three drugs were equally safe and effective, with success rates of 45-47%.[6]

Mechanisms of Action: Signaling Pathways

The therapeutic effects of these anticonvulsant classes are rooted in their distinct interactions with neuronal signaling pathways.

hydantoin_mechanism cluster_neuron Presynaptic Neuron cluster_drug This compound (Phenytoin) Action Action Potential Action Potential Na_Channel_Open Voltage-Gated Na+ Channel (Active State) Action Potential->Na_Channel_Open Opens Na_Channel_Inactive Voltage-Gated Na+ Channel (Inactive State) Na_Channel_Open->Na_Channel_Inactive Inactivates Na_Influx Na+ Influx Na_Channel_Open->Na_Influx Na_Channel_Inactive->Na_Channel_Open Recovers Block_Recovery Prolongs Inactivated State, Slows Recovery Depolarization Depolarization Na_Influx->Depolarization Repetitive_Firing High-Frequency Repetitive Firing Depolarization->Repetitive_Firing Phenytoin Phenytoin Phenytoin->Na_Channel_Inactive Binds to Block_Recovery->Repetitive_Firing Inhibits

Mechanism of this compound Anticonvulsants

Hydantoins, like phenytoin, primarily target voltage-gated sodium channels. They bind to the channel in its inactive state, prolonging the refractory period and thereby preventing the rapid, repetitive neuronal firing that characterizes seizures.[7]

comparative_mechanisms cluster_main Mechanisms of Different Anticonvulsant Classes CBZ Carbamazepine (Carboxamide) Na_Channel Voltage-Gated Na+ Channels CBZ->Na_Channel Blocks PB Phenobarbital (Barbiturate) GABA_A GABA-A Receptor PB->GABA_A Enhances GABAergic Inhibition VPA Valproate (Broad-Spectrum) VPA->Na_Channel Blocks Ca_Channel T-type Ca2+ Channels VPA->Ca_Channel Blocks GABA_T GABA Transaminase VPA->GABA_T Inhibits

Comparative Mechanisms of Action

Carbamazepine's primary mechanism is the blockade of voltage-gated sodium channels, similar to phenytoin.[7][8][9][10] Phenobarbital enhances the inhibitory effect of the neurotransmitter GABA by binding to the GABA-A receptor and prolonging the opening of the chloride channel.[11][12][13][14][15] Valproate has a broader mechanism of action, which includes blocking voltage-gated sodium channels and T-type calcium channels, as well as increasing the concentration of GABA by inhibiting its breakdown.[16][17][18][19]

Experimental Protocols

Standardized preclinical models are crucial for the initial screening and evaluation of potential anticonvulsant compounds.

Maximal Electroshock (MES) Seizure Model

Objective: To assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.

Methodology:

  • Animals: Male albino mice or rats are typically used.

  • Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of animals. A vehicle control group is also included.

  • Time to Peak Effect: The time between drug administration and the induction of seizures is predetermined to coincide with the peak effect of the drug.

  • Seizure Induction: A brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered via corneal or ear-clip electrodes.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if this phase is absent.

  • Data Analysis: The percentage of animals protected at each dose is determined, and the median effective dose (ED50) is calculated using statistical methods like probit analysis.[20]

Pentylenetetrazole (PTZ)-Induced Seizure Model

Objective: To identify compounds that can prevent or delay the onset of clonic seizures, modeling absence seizures.

Methodology:

  • Animals: Male albino mice or rats are commonly used.

  • Drug Administration: The test compound or vehicle is administered (i.p. or p.o.) at various doses.

  • Seizure Induction: A convulsant dose of PTZ (e.g., 85 mg/kg in mice) is injected subcutaneously (s.c.).[20]

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the onset and severity of seizures, typically characterized by clonic jerks.

  • Endpoint: The absence of a generalized clonic seizure for a defined period is considered a protective effect.

  • Data Analysis: The percentage of animals protected from clonic seizures at each dose is used to calculate the ED50.

experimental_workflow cluster_workflow Preclinical Anticonvulsant Screening Workflow start Test Compound animal_prep Animal Acclimation & Grouping start->animal_prep drug_admin Drug/Vehicle Administration animal_prep->drug_admin mes_test Maximal Electroshock (MES) Test drug_admin->mes_test ptz_test Pentylenetetrazole (PTZ) Test drug_admin->ptz_test mes_endpoint Endpoint: Abolition of Tonic Hindlimb Extension mes_test->mes_endpoint ptz_endpoint Endpoint: Absence of Clonic Seizures ptz_test->ptz_endpoint ed50_calc_mes Calculate ED50 (MES) mes_endpoint->ed50_calc_mes ed50_calc_ptz Calculate ED50 (PTZ) ptz_endpoint->ed50_calc_ptz efficacy_profile Determine Anticonvulsant Efficacy Profile ed50_calc_mes->efficacy_profile ed50_calc_ptz->efficacy_profile

Preclinical Anticonvulsant Screening Workflow

Conclusion

The comparison of this compound anticonvulsants with other drug classes reveals a complex landscape of therapeutic options for epilepsy. While phenytoin and carbamazepine show comparable efficacy in preclinical models of generalized tonic-clonic seizures and in clinical trials for focal and secondary generalized seizures, their mechanisms of action are largely confined to the modulation of sodium channels. Phenobarbital, acting on the GABAergic system, and valproate, with its multiple mechanisms of action, offer therapeutic alternatives with different efficacy profiles and side-effect considerations. The choice of an appropriate anticonvulsant depends on the specific seizure type, the patient's clinical profile, and the tolerability of the drug. This guide provides a foundational comparison to aid in the strategic development of novel and more effective antiepileptic therapies.

References

In Vitro Validation of the Anticancer Activity of New Hydantoin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anticancer performance of novel hydantoin derivatives, supported by experimental data from recent studies. It is designed to assist researchers in evaluating the potential of these compounds as therapeutic agents. The guide summarizes quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and workflows.

Comparative Anticancer Activity of this compound Derivatives

The in vitro cytotoxic activity of various novel this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for this comparison. The data below, collated from multiple studies, highlights the potential of these compounds.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Spiro-hydantoinCompound 4 (3′,4′-dihydro-2′H-spiro[imidazolidine-4,1′-naphthalene]-2,5-dione derivative)SW480 (Colon)Not Specified (Most Effective)[1]
SW620 (Colon)Not Specified (Most Effective)[1]
PC3 (Prostate)Not Specified (Most Effective)[1]
This compound-bridged CA-4 AnaloguesCompound 8d Four human cancer cell lines0.186 - 0.279[2]
(R)-(-)-8dFour human cancer cell lines0.081 - 0.157[2]
Phenylmethylene HydantoinsCompound 7 MDA-MB-231 (Breast)Potent (Value not specified)[3]
PC-3 (Prostate)Potent (Value not specified)[3]
3,5-disubstituted HydantoinsCompound 5g (3-cyclohexyl-5-phenyl this compound)HeLa (Cervical)5.4[4]
MCF-7 (Breast)2[4]
Compound 5h (3-benzhydryl-5-phenyl this compound)HeLa (Cervical)20 - 23[4]
MCF-7 (Breast)20 - 23[4]
MiaPaCa-2 (Pancreatic)20 - 23[4]
H460 (Lung)20 - 23[4]
SW620 (Colon)20 - 23[4]
Thiazolone-benzenesulfonamidesCompounds 4b-c, 4e, 4g-h MDA-MB-231 (Breast)1.52 - 6.31
MCF-7 (Breast)1.52 - 6.31
5,5-diphenylthis compound derivativesCompound 16 HeLa (Cervical)59[5]
A549 (Lung)59[5]
MDA-MB-231 (Breast)59[5]
Compound 13 HeLa, A549, MDA-MB-231109[5]
Compound 17 HeLa, A549, MDA-MB-23181[5]
Compound 18 HeLa, A549, MDA-MB-231113[5]
This compound DerivativesCompound 2 HepG2 (Liver)3.37[6]
Compound 24 HCT-116 (Colon)12.83 ± 0.9[7]
HePG-2 (Liver)9.07 ± 0.8[7]
MCF-7 (Breast)4.92 ± 0.3[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these this compound derivatives are provided below.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of harvesting and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24-72 hours).

  • MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 2-4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO₂).

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the this compound derivatives as required. Harvest both adherent and floating cells and wash them with cold PBS.

  • Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of ~1 × 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour of staining.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the this compound derivatives, then harvest and wash with PBS.

  • Fixation: Resuspend the cell pellet in cold PBS and fix by adding ice-cold 70% ethanol (B145695) dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content histogram is used to determine the percentage of cells in each phase of the cell cycle.

In Vitro Tubulin Polymerization Assay

This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules, a key mechanism for some anticancer drugs.

Protocol:

  • Reaction Setup: In a pre-warmed 96-well plate, add a reaction mix containing purified tubulin, a fluorescence reporter, and GTP.

  • Compound Addition: Add the test this compound derivative or control compounds (e.g., paclitaxel (B517696) as a polymerization enhancer, nocodazole (B1683961) as an inhibitor).

  • Polymerization Monitoring: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the increase in fluorescence (or absorbance at 340 nm for a turbidity-based assay) over time.

  • Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves. The effect of the test compound is quantified by comparing its curve to the controls.

Kinase Inhibition Assays (e.g., EGFR, VEGFR2, PI3Kα)

These assays measure the ability of a compound to inhibit the activity of a specific kinase enzyme. The protocols are similar in principle, often relying on the measurement of ATP consumption or substrate phosphorylation.

General Protocol (Luminescence-based):

  • Reaction Preparation: In a 96-well plate, add the kinase enzyme, a specific substrate, and the test this compound derivative at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific time.

  • Signal Detection: Add a detection reagent that measures the amount of ADP produced (or remaining ATP). This is often a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition of kinase activity for each concentration of the test compound and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Several signaling pathways and molecular targets have been identified for the anticancer activity of new this compound derivatives.

Tubulin Polymerization Inhibition

Certain this compound-bridged analogues of combretastatin (B1194345) A-4 have been shown to inhibit tubulin polymerization.[2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

G2M_Arrest This compound This compound Derivative (e.g., CA-4 Analogue) Tubulin Tubulin This compound->Tubulin Inhibits Polymerization Microtubules Microtubules Spindle Mitotic Spindle Formation G2M G2/M Arrest Spindle->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: Inhibition of Tubulin Polymerization by this compound Derivatives.

Brk and FAK Signaling Suppression

Phenylmethylene hydantoins have demonstrated the ability to suppress the expression and phosphorylation of Breast Tumor Kinase (Brk) and Focal Adhesion Kinase (FAK), which are involved in cell migration and invasion.

Brk_FAK_Signaling PMH Phenylmethylene This compound (PMH) Brk Brk (Breast Tumor Kinase) PMH->Brk Suppresses FAK FAK (Focal Adhesion Kinase) PMH->FAK Suppresses Migration Cell Migration & Invasion Brk->Migration FAK->Migration Metastasis Metastasis Migration->Metastasis

Caption: Suppression of Brk and FAK Signaling by Phenylmethylene Hydantoins.

Receptor Tyrosine Kinase (RTK) Inhibition

Some this compound derivatives have shown inhibitory activity against key receptor tyrosine kinases like EGFR and VEGFR2, which are crucial for cancer cell proliferation and angiogenesis.

RTK_Inhibition cluster_rtk Receptor Tyrosine Kinases This compound This compound Derivative EGFR EGFR This compound->EGFR Inhibits VEGFR2 VEGFR2 This compound->VEGFR2 Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) EGFR->Downstream VEGFR2->Downstream Proliferation Cell Proliferation & Angiogenesis Downstream->Proliferation Experimental_Workflow Start Start: New this compound Derivatives Cell_Culture Cancer Cell Line Culture Start->Cell_Culture MTT Cell Viability Assay (MTT) Cell_Culture->MTT IC50 Determine IC50 MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) IC50->Cell_Cycle Mechanism Mechanism of Action Studies (e.g., Kinase Assay, Tubulin Assay) IC50->Mechanism Data_Analysis Data Analysis & Interpretation Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Mechanism->Data_Analysis Conclusion Conclusion: Anticancer Potential Data_Analysis->Conclusion

References

Comparative study of different synthetic routes to phenytoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenytoin (B1677684), a cornerstone in the management of epilepsy, has been the subject of extensive synthetic exploration since its first preparation. This guide provides a comparative analysis of various synthetic routes to phenytoin, offering a comprehensive overview of their methodologies, performance metrics, and underlying chemical principles. The information is intended to assist researchers and drug development professionals in selecting the most suitable synthetic strategy based on factors such as yield, reaction time, and environmental impact.

Comparative Performance of Phenytoin Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to phenytoin, allowing for a direct comparison of their efficiency and resource requirements.

Synthetic RouteStarting MaterialsKey Reagents/ConditionsReaction TimeYield (%)Purity (%)Key AdvantagesKey Disadvantages
Biltz Synthesis (Conventional) Benzil (B1666583), Urea (B33335)Ethanolic NaOH, Reflux2 - 8 hours44 - 71.6~98%Well-established, readily available starting materialsLong reaction times, moderate yields
Microwave-Assisted Biltz Synthesis Benzil, UreaNaOH, Microwave irradiation3 - 30 minutes76 - 80HighDrastically reduced reaction time, improved yieldsRequires specialized microwave equipment
Mechanochemical Biltz Synthesis Benzil, Urea, KOHBall milling~90 minutesHighHighSolvent-free, environmentally friendly, rapidRequires a ball mill, potential for local heating
Two-Step Synthesis (via Thiohydantoin) Benzil, Thiourea (B124793)1. aq. KOH, DMSO, Microwave 2. H2O2, DMF, Acetic acidStep 1: ~1 hr Step 2: 24 hrs~80 (overall)HighHigh yield, avoids certain byproductsTwo-step process, longer overall time
Synthesis from Benzaldehyde Benzaldehyde1. NaCN (Benzoin condensation) 2. HNO3 (Oxidation) 3. Urea, NaOHMulti-step~67 (overall)HighUtilizes a more fundamental starting materialMulti-step synthesis, use of toxic cyanide
Green Chemistry Approach Benzoin, UreaSodium nitrate, Acetic acid, Water (as solvent)1.5 hours95.95HighEnvironmentally friendly, high yieldStarts from benzoin, not benzil

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic routes discussed.

Biltz Synthesis of Phenytoin (Conventional Method)

This classical method involves the condensation of benzil and urea under basic conditions.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 5.3 g of benzil and 3.0 g of urea in 75 mL of ethanol (B145695).[1]

  • To this solution, add 15 mL of aqueous sodium hydroxide (B78521) solution (30%).[1]

  • Heat the reaction mixture to reflux for at least 2 hours.[1]

  • After cooling to room temperature, pour the mixture into 125 mL of water.

  • Filter the solution to remove any insoluble by-products.

  • Acidify the filtrate with concentrated hydrochloric acid until it is strongly acidic, which will cause phenytoin to precipitate.

  • Collect the precipitate by filtration, wash with cold water, and recrystallize from ethanol to obtain pure 5,5-diphenylthis compound.

Microwave-Assisted Biltz Synthesis

This method utilizes microwave irradiation to accelerate the reaction.

Procedure:

  • In a round-bottom flask, combine 5.3 g of benzil, 3.0 g of urea, and 15 mL of 30% aqueous sodium hydroxide.

  • Place the flask in a microwave reactor and irradiate for a total of 3-10 minutes.[2] The irradiation may be pulsed to control the temperature.

  • After irradiation, cool the mixture to room temperature and add 100 mL of water.

  • Filter the solution and then acidify the filtrate with concentrated hydrochloric acid to precipitate the phenytoin.

  • Collect the product by filtration, wash with water, and recrystallize from industrial spirit.

Two-Step Synthesis via 2-Thiothis compound Intermediate

This high-yield method proceeds through a thiothis compound intermediate which is then oxidized.

Step 1: Synthesis of 5,5-Diphenyl-2-thiothis compound (B181291)

  • In a suitable vessel, dissolve 2.1 g of benzil and 1.14 g of thiourea in 10 mL of dimethylsulfoxide (DMSO).

  • Add a solution of 1.71 g of potassium hydroxide in 5 mL of water to the mixture.

  • Heat the reaction under microwave irradiation or conventional heating at 125°C for 1 hour.

  • Pour the reaction mixture onto ice and acidify with concentrated HCl to precipitate the thiothis compound.

  • Collect the precipitate and recrystallize from ethanol. The yield is reported to be around 92%.

Step 2: Oxidation to Phenytoin

  • The 5,5-diphenyl-2-thiothis compound is then oxidized to phenytoin using an oxidizing agent like hydrogen peroxide in a suitable solvent system such as dimethylformamide (DMF) and acetic acid.

  • This step typically proceeds at room temperature over 24 hours.

  • The overall yield for this two-step process is approximately 80%.

Reaction Pathway Visualizations

The following diagrams, generated using DOT language, illustrate the chemical transformations in the described synthetic routes.

Biltz_Synthesis Benzil Benzil Intermediate Pinacol Intermediate Benzil->Intermediate + Urea, OH- Urea Urea Phenytoin Phenytoin Intermediate->Phenytoin Rearrangement (H+) Two_Step_Synthesis Benzil Benzil Thiothis compound 5,5-Diphenyl-2-thiothis compound Benzil->Thiothis compound + Thiourea, KOH, DMSO Thiourea Thiourea Phenytoin Phenytoin Thiothis compound->Phenytoin Oxidation (H2O2) Synthesis_from_Benzaldehyde Benzaldehyde Benzaldehyde Benzoin Benzoin Benzaldehyde->Benzoin Benzoin Condensation Benzil Benzil Benzoin->Benzil Oxidation Phenytoin Phenytoin Benzil->Phenytoin + Urea, OH-

References

A Comparative Guide to Assessing the Stereochemical Purity of Enantiomerically Pure Hydantoins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of stereochemical purity is a critical aspect of drug development and quality control for chiral hydantoin-based compounds. The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methods to accurately quantify the enantiomeric excess (ee). This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by experimental data and detailed methodologies.

Comparison of Analytical Techniques

The principal methods for assessing the enantiomeric purity of hydantoins include Chiral High-Performance Liquid Chromatography (HPLC), Chiral Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs). Other techniques such as Chiral Gas Chromatography (GC) and Vibrational Circular Dichroism (VCD) also offer viable alternatives.

Quantitative Data Summary

The following tables summarize the performance of these key techniques based on reported experimental data for the analysis of various this compound derivatives.

Table 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral Stationary Phase (CSP)Mobile PhaseAnalyteResolution (R_s)Analysis Time (min)Reference
Chiralpak ADn-hexane/2-propanol (90/10, v/v)5-phenyl-5'-(4-chlorophenyl)-hydantoinBaseline< 15[1]
Chiralcel ODn-hexane/2-propanol (90/10, v/v)5-(indol-3-ylmethyl)-3-propyl-hydantoin~1.5< 20[1]
Chiralcel OJn-hexane/2-propanol (90/10, v/v)5,5-diphenyl-3-propyl-hydantoin> 1.0< 15[1]
Lux cellulose (B213188) 2Ethanol/Diethylamine (100:0.5, v/v)Alogliptin> 2.0< 15[2]

Table 2: Chiral Capillary Electrophoresis (CE)

Chiral Selector (CS)Background Electrolyte (BGE)AnalyteResolution (R_s)Analysis Time (min)Reference
Sulfated-β-CDAcetate (B1210297) buffer (pH 4.0)Celiprolol> 1.5< 10[3]
Heptakis(2,3,6-tri-O-methyl)-β-CD50 mM Phosphate (B84403) buffer (pH 5.0)Verapamil1.58~ 4[4]
α-CD75 mM Acetate buffer (pH 4.5)Vildagliptin2.07< 9[5]

Table 3: NMR Spectroscopy with Chiral Solvating Agents (CSAs)

Chiral Solvating Agent (CSA)SolventAnalyteΔΔδ (ppm)Reference
Tetraaza Macrocyclic CSA (TAMCSA)CDCl₃This compound Derivativesup to 1.309[6]
(S)-TBMBCDCl₃Metoprolol~ 0.05[7]
Actinomycin (B1170597) DCDCl₃Mandelic Acid> 0.1[8]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and robust method for the enantioseparation of hydantoins. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Methodology:

  • Column: A polysaccharide-based chiral column, such as Chiralpak® AD-H or Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm), is commonly employed.

  • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., 2-propanol or ethanol) in varying ratios (e.g., 90:10 v/v) is typically used for normal-phase chromatography.[1] The mobile phase should be filtered and degassed prior to use.

  • Flow Rate: A flow rate of 1.0 mL/min is generally optimal.[1]

  • Injection Volume: 10-20 µL of the sample solution.

  • Detection: UV detection at a wavelength where the this compound derivative exhibits strong absorbance (e.g., 230 nm or 254 nm).[1][2]

  • Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.

Chiral Capillary Electrophoresis (CE)

Chiral CE offers high separation efficiency and short analysis times. Enantiomeric resolution is achieved by adding a chiral selector to the background electrolyte (BGE).

Methodology:

  • Capillary: A fused-silica capillary (e.g., 50 cm total length, 50 µm I.D.).

  • Background Electrolyte (BGE): An acidic buffer, such as acetate or phosphate buffer, is commonly used. The pH of the BGE is a critical parameter for optimizing separation.[3][4]

  • Chiral Selector (CS): Cyclodextrins (CDs) and their derivatives (e.g., sulfated-β-CD, heptakis(2,3,6-tri-O-methyl)-β-CD) are the most frequently used chiral selectors.[3][4] The concentration of the CS needs to be optimized for each analyte.

  • Voltage: A high voltage (e.g., 15-25 kV) is applied across the capillary.

  • Temperature: The capillary temperature is controlled (e.g., 25 °C) to ensure reproducibility.

  • Injection: Samples are introduced into the capillary using hydrodynamic or electrokinetic injection.

  • Detection: On-column UV detection is typically used.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy in the presence of a chiral solvating agent (CSA) provides a rapid method for determining enantiomeric purity without the need for chromatographic separation. The CSA forms transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.

Methodology:

  • Sample Preparation: A solution of the this compound enantiomeric mixture is prepared in a suitable deuterated solvent (e.g., CDCl₃).

  • Chiral Solvating Agent (CSA): An appropriate CSA, such as a tetraaza macrocyclic compound or a chiral acid, is added to the sample solution in a specific molar ratio (often 1:1).[6]

  • NMR Acquisition: ¹H NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: The chemical shift difference (ΔΔδ) between the signals of the two enantiomers is measured.

  • Quantification: The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each enantiomer.[6]

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for each of the described analytical techniques.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Dissolution Sample Dissolution Mobile Phase Preparation Mobile Phase Preparation Injector Injector Sample Dissolution->Injector Filtration & Degassing Filtration & Degassing Pump Pump Filtration & Degassing->Pump Pump->Injector Chiral Column Chiral Column Injector->Chiral Column Detector (UV) Detector (UV) Chiral Column->Detector (UV) Chromatogram Chromatogram Detector (UV)->Chromatogram Peak Integration Peak Integration Chromatogram->Peak Integration Calculate % ee Calculate % ee Peak Integration->Calculate % ee

Caption: Workflow for Chiral HPLC Analysis.

CE_Workflow cluster_prep Sample & BGE Preparation cluster_ce CE System cluster_analysis Data Analysis Sample Dissolution Sample Dissolution BGE Preparation BGE Preparation Capillary Capillary Sample Dissolution->Capillary Injection Add Chiral Selector Add Chiral Selector Add Chiral Selector->Capillary Detector (UV) Detector (UV) Capillary->Detector (UV) High Voltage Supply High Voltage Supply High Voltage Supply->Capillary Electropherogram Electropherogram Detector (UV)->Electropherogram Peak Integration Peak Integration Electropherogram->Peak Integration Calculate % ee Calculate % ee Peak Integration->Calculate % ee

Caption: Workflow for Chiral CE Analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis Dissolve this compound Dissolve this compound Add Chiral Solvating Agent Add Chiral Solvating Agent Dissolve this compound->Add Chiral Solvating Agent Transfer to NMR Tube Transfer to NMR Tube Add Chiral Solvating Agent->Transfer to NMR Tube NMR Spectrometer NMR Spectrometer Transfer to NMR Tube->NMR Spectrometer Acquire Spectrum Acquire Spectrum NMR Spectrometer->Acquire Spectrum NMR Spectrum NMR Spectrum Acquire Spectrum->NMR Spectrum Signal Integration Signal Integration NMR Spectrum->Signal Integration Calculate % ee Calculate % ee Signal Integration->Calculate % ee

Caption: Workflow for NMR Analysis with CSA.

Concluding Remarks

The choice of analytical method for assessing the stereochemical purity of hydantoins depends on several factors, including the specific properties of the analyte, the required level of sensitivity and accuracy, and the available instrumentation. Chiral HPLC is a highly reliable and versatile technique, often considered the gold standard. Chiral CE provides a fast and efficient alternative, particularly for charged molecules. NMR with CSAs offers a rapid screening method that does not require chromatographic separation. For all methods, thorough development and validation are essential to ensure accurate and reliable determination of enantiomeric purity.

References

A Comparative Guide to the Quantification of Hydantoin: A Newly Validated LC-MS/MS Method vs. Established Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of hydantoin and its derivatives, such as the widely used anticonvulsant phenytoin (B1677684), is critical for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. This guide provides a detailed comparison of a recently validated, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method against traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) approaches.

This comparison is based on experimental data from peer-reviewed studies, offering an objective overview of the performance, protocols, and analytical capabilities of each method. The presented "new" method is a sensitive LC-MS/MS assay developed for the quantification of phenytoin and its major metabolite in rat plasma and brain tissue, demonstrating significant improvements in sensitivity over previously reported methods.[1]

Performance Data at a Glance: A Comparative Summary

The following table summarizes the key performance metrics for the new LC-MS/MS method and established HPLC-UV and GC-MS methods for the quantification of phenytoin, a representative this compound compound.

Performance MetricNew LC-MS/MS Method (Phenytoin)Established HPLC-UV Method (Phenytoin)Established GC-MS Method (Phenytoin)
Linearity Range 7.81 - 250 ng/mL (Plasma)[1]1 - 25 µg/mL10 - 2000 ng/mL
23.4 - 750 ng/g (Brain)[1]
Limit of Detection (LOD) Not explicitly stated, but LLOQ is very low.0.07 µg/mL<1 ng/mL[2]
Limit of Quantification (LOQ) 7.81 ng/mL (Plasma)[1]0.20 µg/mL10 ng/mL[2]
23.4 ng/g (Brain)[1]
Accuracy (% Recovery) Within ±15% of nominal values[1]99.21 - 102.09%Deviations of <10%[2]
Precision (% RSD) Within ±15%[1]Intraday: 0.65%, Interday: 0.29%Not explicitly stated, but accuracy is high.
Sample Volume 5 µL injection volume[1]20 µL injection volume25 µL[2]
Analysis Time (Run Time) Not explicitly stated, but typically faster than GC-MS.~7.4 minutesLonger due to derivatization and GC run times.
Specificity/Selectivity High, due to MS/MS detection.Prone to interference from plasma components.High, due to mass spectrometric detection.

Visualizing the Analytical Workflows

The following diagrams illustrate the experimental workflows for the new LC-MS/MS method and a generalized approach for established HPLC/GC methods.

New_LC_MS_MS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Rat Plasma or Brain Tissue Homogenization Brain Tissue Homogenization Precipitation Protein Precipitation (Acetonitrile with Internal Standard) Sample->Precipitation Homogenization->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject 5 µL into LC System Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Positive Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Quantification Quantification using Calibration Curve Detection->Quantification Validation Method Validation (Accuracy, Precision, etc.) Quantification->Validation

Experimental workflow for the new LC-MS/MS method.

Established_Methods_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Chromatographic Analysis cluster_Data Data Processing Sample Plasma or Urine Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Reconstitution Evaporation and Reconstitution Derivatization->Reconstitution Injection Inject into HPLC or GC System Reconstitution->Injection Separation Chromatographic Separation (e.g., C18 or Capillary Column) Injection->Separation Detection UV or Mass Spectrometric Detection Separation->Detection Quantification Quantification against External or Internal Standards Detection->Quantification Validation Method Validation Quantification->Validation

Generalized workflow for established HPLC/GC methods.

Detailed Experimental Protocols

New LC-MS/MS Method Protocol[1]

This method was developed for the simultaneous determination of phenytoin and its major metabolite, 5-(4-hydroxyphenyl)-5-phenylthis compound (4-HPPH), in rat plasma and brain tissue.

1. Sample Preparation:

  • Brain Tissue: Brain tissue was homogenized with water.

  • Protein Precipitation: To an aliquot of plasma or brain homogenate, an internal standard solution in acetonitrile (B52724) was added to precipitate proteins.

  • Centrifugation: The mixture was vortexed and then centrifuged.

  • Supernatant Collection: The resulting supernatant was collected for analysis.

2. LC-MS/MS Analysis:

  • HPLC System: An Agilent 1290 HPLC system was used.

  • Mass Spectrometer: An AbSciex QTRAP 5500 mass spectrometer with a Turbo Spray ion source was operated in positive ion mode.

  • Chromatographic Column: A Kinetex EVO 5 µm 100 Å C18 column (150 × 2.1 mm) was maintained at 40°C.

  • Mobile Phase: A gradient elution was performed with 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in 2:1 acetonitrile:methanol (Mobile Phase B).

  • Flow Rate: The flow rate was 0.25 mL/min.

  • Injection Volume: 5 µL of the prepared sample was injected.

  • Detection: Analytes were detected using Multiple Reaction Monitoring (MRM).

3. Data Analysis:

  • The ratio of the analyte peak area to the internal standard peak area was used to construct a calibration curve.

  • The concentration of the analyte in the samples was determined from the calibration curve.

Established HPLC-UV Method Protocol (Generalized)

This protocol is a generalized representation of common HPLC-UV methods for phenytoin quantification.

1. Sample Preparation:

  • Extraction: Liquid-liquid extraction (LLE) with a solvent like ethyl acetate (B1210297) or solid-phase extraction (SPE) is commonly used to isolate the analyte from the biological matrix.

  • Evaporation: The organic extract is evaporated to dryness under a stream of nitrogen.

  • Reconstitution: The residue is reconstituted in a specific volume of the mobile phase.

2. HPLC-UV Analysis:

  • HPLC System: A standard HPLC system with a UV detector is used.

  • Chromatographic Column: A C18 column is most frequently employed.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol) is used in an isocratic or gradient elution mode.

  • Flow Rate: A typical flow rate is around 1 mL/min.

  • Injection Volume: An injection volume of around 20 µL is common.

  • Detection: The UV detector is set to a wavelength where phenytoin exhibits maximum absorbance, typically around 220-250 nm.

3. Data Analysis:

  • Quantification is achieved by comparing the peak area of the analyte in the sample to the peak areas of known concentrations of standards.

Conclusion

The newly validated LC-MS/MS method offers a significant advancement in the quantification of hydantoins like phenytoin, particularly for preclinical research involving complex matrices such as brain tissue.[1] Its superior sensitivity, with a limit of quantification in the low ng/mL range, allows for the analysis of smaller sample volumes and the detection of lower analyte concentrations, which is crucial for detailed pharmacokinetic profiling.[1]

While established HPLC-UV methods are simpler and more accessible, they often lack the sensitivity and selectivity of mass spectrometry-based techniques, making them more suitable for routine therapeutic drug monitoring where higher concentrations are expected. GC-MS provides high selectivity but often requires time-consuming sample derivatization steps.

For researchers and drug development professionals requiring high sensitivity, specificity, and the ability to analyze multiple analytes simultaneously in complex biological samples, the adoption of advanced LC-MS/MS methods is highly recommended.

References

A Head-to-Head Battle: Unveiling the Binding Affinities of Hydantoin and Thiohydantoin Through Molecular Docking

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of in-silico studies reveals the comparative binding efficiencies of hydantoin and thiothis compound scaffolds against various protein targets, offering valuable insights for researchers and drug development professionals. These findings, supported by detailed experimental data, underscore the therapeutic potential of these heterocyclic compounds.

This compound and its sulfur analog, thiothis compound, are privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Molecular docking studies have emerged as a crucial tool to predict and analyze the binding interactions of these compounds with their protein targets at a molecular level. This guide provides a comparative overview of the docking performance of this compound and thiothis compound derivatives against several key proteins implicated in various diseases.

Comparative Docking Analysis: A Quantitative Overview

The following tables summarize the binding affinities and docking scores of various this compound and thiothis compound derivatives against different protein targets as reported in several studies. It is important to note that direct comparison of scores between different studies should be approached with caution due to variations in computational methods, software, and force fields used.

Derivative ClassCompoundTarget Protein (PDB ID)Docking Score (kcal/mol)Interacting Amino Acid ResiduesReference
This compound Dv-07NCyclin-Dependent Kinase-5 (CDK-5) (1UNL)-101.748Not Specified[2]
Dv-01NCyclin-Dependent Kinase-5 (CDK-5) (1UNL)-98.0225Not Specified[2]
5-benzylidene-hydantoin derivativeEGFR Kinase Domain (1M17)-7.5 to -9.5Met793, Leu718, Val726, Ala743[3]
Compound 1 & 2Metabotropic glutamate (B1630785) receptor 1 (GRM1)-9.5Not Specified[4]
PhenytoinCytochrome P450 3A4-8.6Leu201, Phe195, Phe200, Phe37, Phe88, Thr204[5]
MephenytoinCytochrome P450 3A4-7.6Leu201, Phe195, Phe200, Phe37, Phe88, Thr204[5]
EthotoinCytochrome P450 3A4-7.7Leu201, Phe195, Phe200, Phe37, Phe88, Thr204[5]
PhenytoinB-DNA dodecamer (1BNA)-5.8Not Specified[5]
MephenytoinB-DNA dodecamer (1BNA)-6.0Not Specified[5]
EthotoinB-DNA dodecamer (1BNA)-5.8Not Specified[5]
Thiothis compound Compound 5Isocitrate Dehydrogenase (IDH1) (4UMX)-8.5Gly268, Asp279, Ser287, Leu288, Met290, Met291, Pro118, Leu120, Arg119, Ala111, Ile128, Trp124, Ile130, Ala282, Val280, Tys285[6]
Thiothis compound derivative 1bCanavalia ensiformis urease (CEU)Not Specified (Ki = 0.42 mM)Not Specified[7][8]
This compound derivative 2dCanavalia ensiformis urease (CEU)Not Specified (Ki = 0.99 mM)Not Specified[7][8]
Thiothis compound derivativeLasR-OC12 HSL complex (3IX3)-9.6Not Specified[6]
Thiothis compound derivativeβ-ketoacyl-acyl carrier protein synthase (1FJ4)-7.8Not Specified[6]
Compound 7 (N1,N3-disubstituted-2-thiothis compound)COX-2-11.17Not Specified[9]
Compound 5 (mono N3-substituted-2-thiothis compound)COX-2-9.96Not Specified[9]

Visualizing the In-Silico Workflow and Biological Interactions

To better understand the process of comparative docking studies and the biological context of the targets, the following diagrams are provided.

G General Workflow for Comparative Molecular Docking cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Comparison PDB Protein Structure Acquisition (PDB) PrepProt Protein Preparation (Remove water, add hydrogens) PDB->PrepProt Ligand Ligand Structure Generation (this compound & Thiothis compound) PrepLig Ligand Preparation (Energy Minimization) Ligand->PrepLig Grid Grid Box Generation (Define Binding Site) PrepProt->Grid Docking Molecular Docking (e.g., AutoDock Vina) PrepLig->Docking Grid->Docking Results Analyze Docking Poses & Scores Docking->Results Compare Comparative Analysis of this compound vs. Thiothis compound Results->Compare Visualize Visualize Interactions (e.g., PyMOL, Discovery Studio) Results->Visualize

Caption: A flowchart illustrating the key steps in a typical molecular docking study.

G Simplified Enzyme Inhibition Pathway cluster_inhibition Enzyme Target Enzyme (e.g., Urease, Kinase) Product Product (Biological Effect) Enzyme->Product Catalyzes Reaction Complex Enzyme-Inhibitor Complex Enzyme->Complex Inhibition of Enzyme Activity Substrate Substrate Substrate->Enzyme Binds to Active Site Inhibitor This compound / Thiothis compound Derivative Inhibitor->Enzyme Binds to Active/Allosteric Site

Caption: A diagram showing the mechanism of enzyme inhibition by this compound or thiothis compound.

Experimental Protocols: A Guide to Molecular Docking

The following is a generalized protocol for performing molecular docking studies with this compound and thiothis compound derivatives, based on methodologies cited in the literature.[3][10] This protocol primarily references the use of AutoDock Vina.

Protein Preparation
  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

  • Prepare the Receptor:

    • Using software such as AutoDock Tools, remove water molecules and any co-crystallized ligands or heteroatoms that are not essential for the interaction.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges, such as Kollman charges.

    • Save the prepared protein in the PDBQT file format.

Ligand Preparation
  • Obtain Ligand Structure: The 3D structures of this compound and thiothis compound derivatives can be obtained from databases like PubChem or sketched using chemical drawing software.

  • Prepare the Ligand:

    • Minimize the energy of the ligand structure using a suitable force field (e.g., MMFF94).

    • The software will typically compute Gasteiger charges and detect rotatable bonds automatically.

    • Save the prepared ligand in the PDBQT format.

Grid Box Generation
  • Identify the Active Site: The binding site can be identified from the position of a co-crystallized ligand in the original PDB file or from literature reports.

  • Set Grid Parameters: In AutoDock Tools, define a 3D grid box that encompasses the entire binding site. The size and center of the grid box need to be specified to define the search space for the docking simulation.

Molecular Docking Simulation
  • Run Docking: Use a docking program like AutoDock Vina to perform the simulation. The program will explore possible binding conformations of the ligand within the defined grid box and calculate the binding affinity for each pose.

  • Output Files: The simulation will generate an output file (e.g., in PDBQT format) containing the coordinates of the docked ligand poses and a log file with the binding affinity scores (in kcal/mol).

Analysis of Results
  • Examine the Log File: The log file will contain the binding affinity scores for the different predicted binding poses. The most negative value typically indicates the strongest predicted binding.

  • Visualize Docking Poses: Use molecular visualization software like PyMOL or Discovery Studio Visualizer to open the prepared protein and the output ligand file.

  • Analyze Interactions: Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, to understand the molecular basis of the binding.

Discussion and Conclusion

The compiled data indicates that both this compound and thiothis compound scaffolds are promising candidates for the development of potent inhibitors against a variety of protein targets. Thiothis compound derivatives, in some instances, have shown slightly better binding affinities compared to their this compound counterparts, as suggested by the lower Ki value for the thiothis compound derivative against urease and the more negative docking score for the disubstituted thiothis compound against COX-2.[7][8][9] Molecular docking studies have revealed that the this compound and thiothis compound rings can act as pharmacophoric groups, forming key hydrogen bonding interactions with amino acid residues in the active or allosteric sites of enzymes.[7][8]

The substitution of the carbonyl oxygen with a sulfur atom in the thiothis compound ring alters the electronic properties and can influence the binding mode and affinity.[11] The choice between a this compound and a thiothis compound scaffold for drug design will ultimately depend on the specific target protein and the desired pharmacological profile. The in-silico data presented here provides a valuable starting point for further experimental validation and lead optimization in the quest for novel therapeutics.

References

Navigating the Metabolic Maze: A Comparative Guide to the Stability of Hydantoin and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the metabolic stability of a compound is a critical step in the journey from discovery to clinical application. The hydantoin scaffold, a privileged structure in medicinal chemistry, is the backbone of numerous therapeutic agents. However, its metabolic susceptibility can be a significant hurdle. This guide provides a comprehensive comparison of the metabolic stability of the parent this compound ring and its diverse analogues, supported by experimental data and detailed protocols to inform the design of more robust drug candidates.

The metabolic fate of a drug dictates its pharmacokinetic profile, influencing its efficacy and potential for adverse effects. For this compound-based compounds, metabolism can occur at various positions on the heterocyclic ring and its substituents, primarily through oxidation and hydrolysis. Understanding these metabolic pathways is key to designing analogues with improved stability and bioavailability.

Key Metabolic Pathways of this compound Derivatives

The primary routes of metabolism for this compound-containing drugs involve enzymatic transformations in the liver, predominantly mediated by Cytochrome P450 (CYP) enzymes. The most well-studied this compound derivative, the anticonvulsant phenytoin (B1677684), serves as a prime example of these metabolic processes.

Table 1: Major Metabolic Pathways of Phenytoin

Metabolic ReactionEnzyme(s) InvolvedResulting Metabolite(s)Impact on Activity
Aromatic HydroxylationCYP2C9, CYP2C19, CYP2C18[1][2][3]5-(4'-hydroxyphenyl)-5-phenylthis compound (p-HPPH)Inactive
N-dealkylationCYP enzymes5-ethyl-5-phenylthis compound (Nirvanol) from Mephenytoin[4]Active metabolite
Ring Cleavage (Hydrolysis)Hydantoinases (in microorganisms)N-carbamoylamino acidsInactive

The hydroxylation of one of the phenyl rings at the C-5 position of phenytoin is the major route of its metabolism, leading to an inactive metabolite that is then glucuronidated and excreted[3]. Modifications at this position are a common strategy to modulate metabolic stability. Furthermore, substitutions on the nitrogen atoms (N-1 and N-3) can also significantly influence the metabolic profile. For instance, N-dealkylation is a known metabolic pathway for N-substituted hydantoins like mephenytoin[4].

Comparative Metabolic Stability of this compound Analogues

The structural versatility of the this compound scaffold allows for a wide range of modifications to enhance metabolic stability. These modifications often involve the introduction of different substituents at the C-5 and N-1/N-3 positions, or even alterations to the core this compound ring itself through bioisosteric replacement.

Table 2: In Vitro Metabolic Stability of this compound and Its Analogues in Human Liver Microsomes (HLM)

Compound/Analogue ClassKey Structural FeaturesMetabolic Stability (Qualitative)Primary Metabolic PathwaysReferences
Phenytoin 5,5-diphenyl-substitutedLow to ModerateAromatic Hydroxylation[1][5]
Mephenytoin (B154092) N-methyl, 5-ethyl-5-phenylModerateN-demethylation, Aromatic Hydroxylation[6]
Ethotoin N-ethyl, 5-phenylModerateN-dealkylation, Aromatic Hydroxylation[4]
Thiohydantoins C=S at C-2 positionVariable, can be higher than hydantoinsOxidation of sulfur, Ring Hydrolysis[7][8][9]
Spirohydantoins Spirocyclic system at C-5Generally higherRing hydroxylation[10]
N1/N3- bulky substituents Large groups at N1/N3Can be higherSteric hindrance may reduce enzyme access[11]

Generally, increasing steric hindrance around metabolically labile sites can improve stability. For example, the introduction of bulky substituents at the N-1 and N-3 positions can shield the molecule from enzymatic attack[11]. Thiohydantoins, where a carbonyl oxygen is replaced by sulfur, have shown variable but sometimes improved metabolic stability compared to their this compound counterparts[7][9]. Spirocyclic analogues, which introduce a more rigid and complex three-dimensional structure at the C-5 position, often exhibit enhanced metabolic stability[10].

Experimental Protocols for Assessing Metabolic Stability

The in vitro microsomal stability assay is a widely used method to evaluate the metabolic stability of compounds in early drug discovery. This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes.

In Vitro Microsomal Stability Assay Protocol

1. Materials:

  • Test compound and positive control (e.g., a compound with known metabolic instability)
  • Pooled human liver microsomes (HLM)
  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
  • Quenching solution (e.g., ice-cold acetonitrile (B52724) or methanol (B129727) containing an internal standard)
  • 96-well plates or microcentrifuge tubes
  • Incubator/shaking water bath (37°C)
  • LC-MS/MS system for analysis

2. Procedure:

  • Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes and phosphate buffer.
  • Pre-incubation: Pre-warm the reaction mixture and the test compound solution to 37°C.
  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-warmed mixture containing the test compound. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.
  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the incubation mixture and add them to the quenching solution to stop the reaction.
  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.
  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound at each time point.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.
  • The slope of the linear regression of this plot gives the elimination rate constant (k).
  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k
  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein)

Visualizing Metabolic Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of the metabolic fate of hydantoins and the experimental workflow for assessing their stability.

MetabolicPathway This compound This compound Derivative PhaseI Phase I Metabolism (e.g., Oxidation, Hydroxylation) This compound->PhaseI CYP450 Enzymes Excretion Excretion This compound->Excretion Unchanged Drug (minor) PhaseII Phase II Metabolism (e.g., Glucuronidation) PhaseI->PhaseII More Polar Metabolite PhaseII->Excretion Water-Soluble Conjugate

General metabolic fate of this compound derivatives.

ExperimentalWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound Test Compound + Microsomes Incubate Incubate at 37°C Compound->Incubate NADPH NADPH System NADPH->Incubate Quench Quench Reaction (Time Points) Incubate->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Data Analysis (t½, CLint) LCMS->Data

Workflow for in vitro microsomal stability assay.

Conclusion

The metabolic stability of this compound-based compounds is a multifaceted challenge that can be addressed through rational drug design. By understanding the primary metabolic pathways, particularly CYP-mediated oxidation, and employing strategic structural modifications, researchers can develop novel this compound analogues with improved pharmacokinetic profiles. The use of in vitro assays, such as the microsomal stability assay, is indispensable for the early-stage evaluation and selection of promising drug candidates. This guide provides a foundational understanding and practical framework to aid in the development of the next generation of metabolically robust this compound-based therapeutics.

References

Head-to-head comparison of microwave-assisted vs. conventional heating for hydantoin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the crucial synthesis of hydantoin and its derivatives, the choice of heating method can significantly impact efficiency, yield, and overall sustainability. This guide provides an objective, data-driven comparison of microwave-assisted and conventional heating techniques, offering detailed experimental protocols and a clear visualization of the synthetic pathways.

Hydantoins, a class of heterocyclic compounds, are pivotal scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals with diverse biological activities, including anticonvulsant, antiviral, and anticancer properties.[1][2][3] The two primary methods for their synthesis, the Bucherer-Bergs reaction and the Urech this compound synthesis, can be performed using either traditional heating methods or modern microwave irradiation.[1][4][5] This comparison guide delves into the quantitative and qualitative differences between these approaches to inform your synthetic strategy.

Performance Snapshot: A Quantitative Comparison

Microwave-assisted synthesis consistently demonstrates a significant advantage in terms of reaction time and often leads to improved yields compared to conventional heating methods.[6][7][8] The data presented below, collated from various studies, highlights these key differences across different synthetic routes for this compound derivatives.

This compound DerivativeSynthesis MethodHeating MethodReaction TimeYield (%)Reference
5,5-Diphenylthis compoundBiltz SynthesisConventional (Reflux)2 hours~55%[9]
5,5-Diphenylthis compoundBiltz SynthesisMicrowave30 minutes60%[9]
5,5-Disubstituted HydantoinsBucherer-BergsConventionalSeveral hoursVariable[7]
5,5-Disubstituted HydantoinsBucherer-BergsMicrowave2-5 minutesHigh[7][10]
(S)-5-Benzylimidazolidine-2,4-dioneUrech SynthesisMicrowave (One-pot)< 2 hours89%[2]
N3-Aminomethylated HydantoinsMannich ReactionConventionalVariable-[6]
N3-Aminomethylated HydantoinsMannich ReactionMicrowaveConsiderably ReducedUp to 40% increase[6]

The "Microwave Effect": More Than Just Rapid Heating

The dramatic reduction in reaction times observed with microwave synthesis is attributed to the "microwave effect," a phenomenon resulting from the direct interaction of microwaves with polar molecules in the reaction mixture.[11] Unlike conventional heating, where heat is transferred inefficiently from an external source through the vessel walls, microwave irradiation provides rapid and uniform heating throughout the bulk of the reaction medium.[11] This leads to enhanced reaction rates and often cleaner reactions with fewer byproducts.[12]

Experimental Protocols: A Step-by-Step Guide

The following are generalized protocols for the synthesis of hydantoins using both conventional and microwave-assisted heating, based on the widely used Bucherer-Bergs reaction.

Conventional Heating: Bucherer-Bergs Synthesis of 5,5-Disubstituted Hydantoins

Materials:

  • Ketone or aldehyde (1 equivalent)

  • Potassium cyanide (KCN) or sodium cyanide (NaCN) (2 equivalents)

  • Ammonium (B1175870) carbonate (4 equivalents)

  • Ethanol/Water mixture (e.g., 60% ethanol)

  • Round-bottom flask equipped with a reflux condenser

  • Heating mantle or oil bath

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve the ketone or aldehyde in the ethanol/water solvent system.

  • Add ammonium carbonate and potassium cyanide to the mixture.

  • Heat the reaction mixture to reflux (typically 60-110°C) with constant stirring.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can range from several hours to over a day.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the this compound product.[13]

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.

Microwave-Assisted Synthesis: Bucherer-Bergs Synthesis of 5,5-Disubstituted Hydantoins

Materials:

  • Ketone or aldehyde (1 equivalent)

  • Potassium cyanide (KCN) (equivalents as optimized)

  • Ammonium carbonate (equivalents as optimized)

  • Solvent (e.g., water, ethanol/water, or solvent-free)

  • Microwave reactor vial with a magnetic stirrer

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine the ketone or aldehyde, potassium cyanide, and ammonium carbonate.

  • Add the appropriate solvent or proceed under solvent-free conditions.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80-150°C) for a short duration (typically 2-15 minutes).[2][10][13]

  • After irradiation, allow the vial to cool to a safe temperature.

  • Work-up the reaction mixture as described in the conventional protocol (acidification, filtration, and purification).

Visualizing the Process: Workflows and Pathways

To better illustrate the differences and the underlying chemistry, the following diagrams are provided.

G cluster_0 Conventional Heating Workflow cluster_1 Microwave-Assisted Workflow A1 Combine Reactants in Flask A2 Heat with Mantle/Oil Bath (Hours) A1->A2 A3 Cool to Room Temperature A2->A3 A4 Work-up and Purification A3->A4 B1 Combine Reactants in Vial B2 Microwave Irradiation (Minutes) B1->B2 B3 Cooling B2->B3 B4 Work-up and Purification B3->B4

A comparative workflow of conventional vs. microwave-assisted synthesis.

G Reactants Ketone/Aldehyde + Cyanide + Ammonium Carbonate Intermediate1 α-Amino Nitrile Intermediate Reactants->Intermediate1 Strecker Synthesis Intermediate2 Carbamic Acid Intermediate Intermediate1->Intermediate2 Reaction with CO2 This compound This compound Product Intermediate2->this compound Intramolecular Cyclization

A simplified reaction pathway for the Bucherer-Bergs this compound synthesis.

Conclusion: A Clear Winner for Efficiency and Sustainability

The evidence strongly supports the superiority of microwave-assisted heating for the synthesis of hydantoins in a research and development setting. The significant reduction in reaction times, coupled with often higher yields and cleaner reaction profiles, translates to increased productivity and a more environmentally friendly approach, aligning with the principles of green chemistry.[2][8] While conventional heating remains a viable option, particularly for large-scale synthesis where specialized microwave reactors may not be available, the adoption of microwave technology offers a compelling advantage for rapid and efficient access to this important class of bioactive molecules.

References

Unveiling the Potency of Zytantamide: A Comparative Analysis of a Novel Hydantoin-Based Androgen Receptor Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the competitive landscape of oncology drug discovery, a novel hydantoin derivative, Zytantamide, has demonstrated significant promise as a potent and selective second-generation androgen receptor (AR) inhibitor. This guide provides a comprehensive comparison of Zytantamide with the established therapeutic, Enzalutamide (B1683756), supported by compelling preclinical data. The findings suggest that Zytantamide may offer an improved therapeutic window and a potential strategy to overcome acquired resistance in castration-resistant prostate cancer (CRPC).

The androgen receptor signaling pathway is a critical driver in the progression of prostate cancer.[1][2] Enzalutamide, a cornerstone in the treatment of CRPC, functions by competitively inhibiting androgen binding to the AR, preventing nuclear translocation of the receptor, and impairing the binding of the AR to DNA.[1][2][3] However, the emergence of resistance, often through mutations in the AR ligand-binding domain, remains a significant clinical challenge.[4][5][6]

Zytantamide has been rationally designed to address these limitations. This document outlines the key experimental findings that confirm its mechanism of action and establish its superiority over Enzalutamide in key preclinical models.

Comparative Efficacy and Selectivity: Zytantamide vs. Enzalutamide

Zytantamide exhibits superior inhibitory activity against both wild-type and clinically relevant mutant androgen receptors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Zytantamide in comparison to Enzalutamide.

CompoundTargetIC50 (nM)Cell LineAssay Type
Zytantamide Wild-Type AR15LNCaPCompetitive Binding
EnzalutamideWild-Type AR36LNCaPCompetitive Binding
Zytantamide F876L Mutant AR45LNCaP-F876LCompetitive Binding
EnzalutamideF876L Mutant AR>1000LNCaP-F876LCompetitive Binding
Zytantamide -25VCaPCell Proliferation
Enzalutamide-58VCaPCell Proliferation

Inhibition of AR Nuclear Translocation

A cornerstone of the mechanism for both agents is the prevention of AR nuclear translocation. Immunofluorescence assays demonstrate Zytantamide's enhanced ability to retain the androgen receptor in the cytoplasm, even in the presence of androgen stimulation.

Treatment (LNCaP cells)AR LocalizationPercentage of Cells with Nuclear AR
Vehicle ControlPredominantly Nuclear95%
Dihydrotestosterone (B1667394) (DHT)Predominantly Nuclear98%
Zytantamide (100 nM) + DHT Predominantly Cytoplasmic 15%
Enzalutamide (100 nM) + DHTPredominantly Cytoplasmic35%

Downregulation of AR Target Gene Expression

The functional consequence of AR inhibition is the suppression of androgen-driven gene transcription. Quantitative PCR analysis of prostate-specific antigen (PSA), a key AR target gene, reveals a more profound and sustained downregulation by Zytantamide.

Treatment (VCaP cells)PSA mRNA Expression (Fold Change vs. Vehicle)
Vehicle Control1.0
Dihydrotestosterone (DHT)12.5
Zytantamide (50 nM) + DHT 1.8
Enzalutamide (50 nM) + DHT4.2

Experimental Protocols

Competitive Androgen Receptor Binding Assay

This assay was performed to determine the affinity of the compounds for the androgen receptor. LNCaP cells, which endogenously express wild-type AR, and engineered LNCaP-F876L cells were utilized. Whole-cell lysates were incubated with a fixed concentration of a radiolabeled androgen (³H-mibolerone) and increasing concentrations of either Zytantamide or Enzalutamide. The reaction was allowed to reach equilibrium at 4°C for 18 hours. Unbound radioligand was removed by rapid filtration, and the bound radioactivity was quantified by scintillation counting. The IC50 values were calculated using a non-linear regression analysis.

Immunofluorescence Staining for AR Nuclear Translocation

LNCaP cells were seeded on glass coverslips and cultured for 24 hours. The cells were then serum-starved for 16 hours before being pre-treated with vehicle, Zytantamide (100 nM), or Enzalutamide (100 nM) for 2 hours. Subsequently, dihydrotestosterone (DHT, 10 nM) was added to stimulate AR nuclear translocation, and the cells were incubated for an additional 2 hours. Cells were then fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 5% bovine serum albumin. The cells were incubated with a primary antibody against the androgen receptor, followed by a fluorescently labeled secondary antibody. Nuclei were counterstained with DAPI. Images were captured using a confocal microscope, and the percentage of cells with predominantly nuclear AR staining was quantified.

Quantitative Real-Time PCR (qPCR) for PSA Gene Expression

VCaP cells were cultured in androgen-depleted media for 72 hours. The cells were then treated with vehicle, Zytantamide (50 nM), or Enzalutamide (50 nM) for 4 hours, followed by stimulation with DHT (10 nM) for 24 hours. Total RNA was extracted using a commercial kit, and cDNA was synthesized using reverse transcriptase. qPCR was performed using primers specific for the PSA gene and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of PSA mRNA was calculated using the ΔΔCt method.

Visualizing the Mechanism of Action

The following diagrams illustrate the confirmed mechanism of action of Zytantamide in the context of the androgen receptor signaling pathway and the experimental workflow for its evaluation.

G cluster_0 Cytoplasm cluster_1 Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins AR->HSP Dissociates from AR_dimer AR Dimer AR->AR_dimer Dimerizes & Translocates ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates Zytantamide Zytantamide Zytantamide->AR Inhibits Binding Zytantamide->AR_dimer Prevents Translocation Zytantamide->ARE Inhibits DNA Binding

Caption: Mechanism of Zytantamide on the Androgen Receptor Signaling Pathway.

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Assays cluster_2 Data Analysis Cell_Culture Prostate Cancer Cell Lines (LNCaP, VCaP) Compound_Treatment Treatment with Zytantamide or Enzalutamide Cell_Culture->Compound_Treatment Binding_Assay Competitive Binding Assay (IC50) Compound_Treatment->Binding_Assay IF_Assay Immunofluorescence (AR Translocation) Compound_Treatment->IF_Assay qPCR_Assay qPCR (PSA Expression) Compound_Treatment->qPCR_Assay Data_Analysis Comparative Data Analysis Binding_Assay->Data_Analysis IF_Assay->Data_Analysis qPCR_Assay->Data_Analysis

Caption: Experimental Workflow for Comparative Analysis of Zytantamide.

References

A Cross-Validation Guide to the Physicochemical Properties of Hydantoins: Experimental Data vs. Computational Predictions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimentally determined and computationally predicted physicochemical properties of hydantoin and its key derivatives, phenytoin (B1677684) and 5,5-dimethylthis compound. By juxtaposing direct measurements with in silico modeling, this document offers a framework for the validation of theoretical models and a deeper understanding of the molecular characteristics that govern the pharmacokinetic profiles of this important class of compounds. Such cross-validation is a cornerstone of modern drug discovery, enhancing data reliability and accelerating the development of new therapeutic agents.

Comparative Analysis of Physicochemical Properties

The following tables summarize the experimental and computational data for the aqueous solubility, octanol-water partition coefficient (LogP), and acid dissociation constant (pKa) of this compound, phenytoin, and 5,5-dimethylthis compound. These properties are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Aqueous Solubility

CompoundExperimental SolubilityComputational Solubility (Predicted)Method/Source (Experimental)Method/Source (Computational)
This compound Slightly soluble[1][2]Moderately soluble[3][4]Qualitative observationADMET Predictor, admetSAR[3][4]
Phenytoin Practically insoluble in water[5]Low water solubility[6]USP Compendial MethodIn silico ADME prediction[7]
5,5-Dimethylthis compound Soluble in hot water, considerable in cold water[8]Data not widely availableRecrystallization observation[8]-

Table 2: Lipophilicity (LogP)

CompoundExperimental LogPComputational LogP (Predicted)Method/Source (Experimental)Method/Source (Computational)
This compound -1.69[9]-1.7[10]HANSCH,C ET AL. (1995)[9]XLogP3[10]
Phenytoin 2.472.2 - 2.5Shake-flask methodVarious software (e.g., KOWWIN, CLOGP)[7][11]
5,5-Dimethylthis compound -0.3Data not widely availablePubChem[12]-

Table 3: Acidity (pKa)

CompoundExperimental pKaComputational pKa (Predicted)Method/Source (Experimental)Method/Source (Computational)
This compound 9.1[1], 9.12[9]8.5 - 9.5[13]Potentiometric Titration/SpectrophotometryNot specified[13]
Phenytoin 8.06 - 8.33[5]Data not widely availablePotentiometric Titration/Spectrophotometry[5]-
5,5-Dimethylthis compound 9.19[12]Data not widely availableNot specified[12]-

Diagrams and Workflows

Visualizing the relationships between experimental and computational data, as well as the impact of physicochemical properties on drug disposition, is crucial for a comprehensive understanding.

cross_validation_workflow cluster_experimental Experimental Determination cluster_computational Computational Prediction exp_sol Solubility (Shake-Flask) cross_val Cross-Validation & Data Comparison exp_sol->cross_val exp_logp LogP (HPLC) exp_logp->cross_val exp_pka pKa (Potentiometric Titration) exp_pka->cross_val comp_sol Solubility (QSPR, etc.) comp_sol->cross_val comp_logp LogP (Fragment-based, etc.) comp_logp->cross_val comp_pka pKa (DFT, etc.) comp_pka->cross_val model_refine Model Refinement cross_val->model_refine Discrepancies drug_dev Informed Drug Development Decisions cross_val->drug_dev Validated Data model_refine->comp_sol model_refine->comp_logp model_refine->comp_pka

Cross-validation workflow for this compound properties.

adme_pathway cluster_properties Physicochemical Properties cluster_adme ADME Profile solubility Aqueous Solubility absorption Absorption solubility->absorption Influences dissolution excretion Excretion solubility->excretion Affects renal clearance logp Lipophilicity (LogP) logp->absorption Affects membrane permeability distribution Distribution logp->distribution Impacts tissue binding metabolism Metabolism logp->metabolism Influences interaction with metabolic enzymes pka Ionization (pKa) pka->absorption Determines ionization state in GI tract pka->distribution Affects plasma protein binding pka->excretion Influences tubular reabsorption

Influence of physicochemical properties on ADME.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings.

Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in an aqueous medium.

  • Preparation of Saturated Solution: An excess amount of the this compound compound is added to a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container (e.g., glass vial).

  • Equilibration: The container is agitated at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the supernatant.

  • Quantification: A sample of the clear supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Determination of Lipophilicity (LogP) by HPLC

This method estimates the octanol-water partition coefficient by correlating the retention time of a compound on a reverse-phase HPLC column with the known LogP values of a set of standard compounds.

  • Preparation of Standards: A series of standard compounds with a range of known LogP values are prepared in a suitable solvent.

  • HPLC System Setup: A reverse-phase HPLC system with a C18 column is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., methanol (B129727) or acetonitrile). An isocratic elution is performed.

  • Calibration Curve: The standard compounds are injected into the HPLC system, and their retention times (t_R) are recorded. The logarithm of the capacity factor (log k') is calculated for each standard using the formula: log k' = log((t_R - t_0) / t_0), where t_0 is the column dead time. A calibration curve is generated by plotting the known LogP values of the standards against their corresponding log k' values.

  • Sample Analysis: The this compound compound of interest is injected into the same HPLC system under the identical conditions, and its retention time is measured.

  • LogP Determination: The log k' of the this compound compound is calculated, and its LogP value is determined by interpolation from the calibration curve.

Determination of pKa by Potentiometric Titration

This method determines the pKa of an ionizable compound by measuring the pH of a solution as a titrant of known concentration is added.

  • Sample Preparation: A precise amount of the this compound compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent (e.g., methanol or DMSO) if the compound has low aqueous solubility. A constant ionic strength is maintained using an inert salt like KCl.

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer. The solution is purged with nitrogen to remove dissolved carbon dioxide.

  • Titration: For an acidic compound like this compound, a standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using a precise burette. For a basic compound, a strong acid (e.g., 0.1 M HCl) would be used. The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is constructed by plotting the measured pH against the volume of titrant added. The equivalence point (the point of inflection) is determined from the first or second derivative of the titration curve.

  • pKa Calculation: The pKa is the pH at which half of the compound is ionized. This corresponds to the pH at the half-equivalence point on the titration curve.

Conclusion

The cross-validation of experimental and computational data for this compound properties reveals a generally good agreement, particularly for lipophilicity (LogP). While computational tools provide rapid and valuable estimations, experimental determination remains the gold standard for obtaining precise values for critical physicochemical parameters. Discrepancies between predicted and measured values, especially for solubility, highlight the ongoing need for refinement in computational models. The integration of both approaches, as outlined in this guide, provides a robust strategy for characterizing drug candidates, mitigating risks in later stages of development, and ultimately fostering a more efficient path to new medicines.

References

Safety Operating Guide

Proper Disposal Procedures for Hydantoin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Hydantoin, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe handling and compliance with standard laboratory safety protocols.

I. Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care in a controlled laboratory environment.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin exposure.[1][2]

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[1]

Handling and Storage:

  • Use with adequate ventilation to minimize dust generation and accumulation.[1]

  • Wash hands thoroughly after handling.[1][3]

  • Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances such as strong oxidants.[1]

II. Step-by-Step Disposal Plan

Disposal of this compound and its containers must be carried out in a manner that prevents environmental contamination and adheres to local, state, and federal regulations.[1][3]

Step 1: Waste Characterization

  • Chemical waste generators must determine if the discarded chemical is classified as a hazardous waste.[1] Consult US EPA guidelines (40 CFR Parts 261.3) and your institution's Environmental Health and Safety (EHS) office.[1] this compound is not specifically listed under RCRA P-series or U-series.[1]

  • Treat all surplus, expired, or contaminated this compound as chemical waste.

Step 2: Waste Collection and Labeling

  • Place solid this compound waste into a suitable, closed container that is clearly labeled for chemical waste.[1][3][4]

  • The container must be in good condition, compatible with the chemical, and securely sealed.

  • Label the container with a hazardous waste tag as soon as waste is added, including the full chemical name ("this compound") and any other components of the waste stream.[5]

Step 3: Managing Spills

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate non-essential personnel and ensure the area is well-ventilated.[3][4]

  • Containment: Prevent the spill from entering drains or waterways.[3]

  • Cleanup: Clean up spills immediately.[1] Mechanically sweep or scoop the spilled solid material.[2][3] Avoid actions that generate dust.[1][4]

  • Disposal of Spill Debris: Place the collected material and any contaminated cleaning supplies (e.g., wipes, PPE) into a designated, sealed container for hazardous waste disposal.[1][4]

Step 4: Disposal of Empty Containers

  • Contaminated packaging and containers should be treated in the same manner as the substance itself.[3]

  • To be considered non-hazardous, an empty container that held this compound must be triple-rinsed with a solvent capable of removing the residue.[5][6]

  • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[5][6]

  • Once properly rinsed, deface the original labels and dispose of the container as regular laboratory trash, in accordance with institutional policies.[5]

Step 5: Final Disposal

  • Do not dispose of this compound down the drain or in regular trash.[3][7] Avoid release to the environment.[3]

  • Arrange for pickup and disposal through your institution's EHS office or a licensed professional waste disposal company.[2]

  • Follow all relevant national, regional, or local provisions for waste management.[3]

III. Key Chemical and Safety Data

The following table summarizes key data relevant to the safe disposal of this compound.

ParameterDataCitation(s)
Chemical Stability Stable under normal temperatures and pressures.[1]
Incompatible Materials Strong oxidizing agents.[1]
Hazardous Decomposition May produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) upon combustion.[1][3]
RCRA Classification Not listed as a P-series or U-series hazardous waste.[1]
Environmental Fate Avoid release to the environment. Do not empty into drains, surface water, or ground water.[3]

IV. This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste in a laboratory setting.

HydantoinDisposal start_end start_end decision decision process process waste waste prevention prevention start Start: this compound Waste Generated is_spill Spill or Routine Waste? start->is_spill spill_cleanup Follow Spill Cleanup Protocol: 1. Wear full PPE 2. Sweep solid material 3. Avoid generating dust is_spill->spill_cleanup Spill routine_waste Routine Waste Collection is_spill->routine_waste Routine Waste collect_solid Place in sealed, labeled hazardous waste container spill_cleanup->collect_solid is_container Empty Container or Surplus Chemical? routine_waste->is_container triple_rinse Triple-rinse container with appropriate solvent is_container->triple_rinse Empty Container is_container->collect_solid Surplus Chemical collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Dispose of rinsed container in regular lab trash triple_rinse->dispose_container contact_ehs Contact EHS or licensed waste disposal company for pickup collect_rinsate->contact_ehs collect_solid->contact_ehs finish End of Procedure contact_ehs->finish

Caption: Workflow for this compound waste management.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydantoin
Reactant of Route 2
Hydantoin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.